N-Fluoren-4-ylacetohydroxamic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(9H-fluoren-4-yl)-N-hydroxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-10(17)16(18)14-8-4-6-12-9-11-5-2-3-7-13(11)15(12)14/h2-8,18H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQDWOKSGJMQEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=CC2=C1C3=CC=CC=C3C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30176767 | |
| Record name | N-Fluoren-4-ylacetohydroxamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22225-34-9 | |
| Record name | N-Fluoren-4-ylacetohydroxamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022225349 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Fluoren-4-ylacetohydroxamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-HYDROXY-N-4-FLUORENYLACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AMT716GIAB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of N-Fluoren-4-ylacetohydroxamic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Fluoren-4-ylacetohydroxamic acid, a structural isomer of the well-studied carcinogen N-fluoren-2-ylacetohydroxamic acid, presents a compelling case for comparative toxicological and pharmacological investigation. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, alongside a detailed synthesis protocol and an exploration of its biological activities. Understanding the nuanced differences between these isomers is critical for researchers in toxicology, pharmacology, and drug development, as it sheds light on the structure-activity relationships that govern the carcinogenicity of aromatic amines and their derivatives. This document synthesizes available data to serve as a foundational resource for professionals working with this compound.
Chemical Identity and Structure
This compound is an organic compound featuring a fluorene backbone substituted with an acetohydroxamic acid moiety at the 4-position. The hydroxamic acid functional group (-C(=O)N(OH)-) is a key structural feature, known for its metal-chelating properties and its presence in a variety of biologically active molecules.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | N-(9H-fluoren-4-yl)-N-hydroxyacetamide[1] |
| Synonyms | N-OH-4-AAF, Acetamide, N-9H-fluoren-4-yl-N-hydroxy-, N-Hydroxy-N-4-fluorenylacetamide[1] |
| CAS Number | 22225-34-9[1] |
| Molecular Formula | C₁₅H₁₃NO₂[1] |
| Molecular Weight | 239.27 g/mol [1] |
| Canonical SMILES | CC(=O)N(C1=CC=CC2=C1C3=CC=CC=C3C2)O[1] |
| InChI Key | ACQDWOKSGJMQEI-UHFFFAOYSA-N[1] |
Physicochemical Properties
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Sparingly soluble in water. Soluble in organic solvents like chloroform and carbon tetrachloride. | General property of hydroxamic acids. |
| logP (Octanol/Water Partition Coefficient) | 2.4 | Computed by PubChem[1] |
| pKa | Not available |
Expert Insight: The computed logP value of 2.4 suggests that this compound has moderate lipophilicity. This property influences its ability to cross cell membranes and distribute into various tissues. The hydroxamic acid moiety imparts weak acidity to the molecule.
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. While complete, detailed spectra are not widely published, the following provides an overview of expected spectral features.
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the fluorene ring system, the methylene protons at the C9 position of the fluorene, the methyl protons of the acetyl group, and a broad signal for the hydroxyl proton of the hydroxamic acid.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will display distinct signals for each of the 15 carbon atoms in the molecule, including the carbonyl carbon of the acetohydroxamic acid group and the various aromatic and aliphatic carbons of the fluorene moiety.
-
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by key absorption bands. Expected peaks include a broad O-H stretch from the hydroxyl group, an N-H stretch (if in the tautomeric form), a C=O stretch from the carbonyl group, and various C-H and C=C stretching and bending vibrations from the aromatic fluorene ring.
-
MS (Mass Spectrometry): Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound (239.27 g/mol ), as well as characteristic fragmentation patterns that can aid in structural elucidation.
Synthesis of this compound
The synthesis of this compound has been described in the scientific literature, primarily for the purpose of comparative toxicological studies with its carcinogenic isomers. The general synthetic strategy involves the partial catalytic reduction of the corresponding nitrofluorene.
Experimental Protocol: A Generalized Synthetic Approach
This protocol is based on established methods for the synthesis of fluorenylhydroxamic acids.[2]
Step 1: Synthesis of 4-Nitrofluorene
The synthesis begins with the nitration of fluorene. This is a standard electrophilic aromatic substitution reaction.
-
Reactants: Fluorene, Nitric Acid, Sulfuric Acid (catalyst).
-
Procedure:
-
Dissolve fluorene in a suitable solvent such as acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a mixture of concentrated nitric acid and sulfuric acid dropwise while maintaining a low temperature.
-
After the addition is complete, allow the reaction to stir at a controlled temperature.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Collect the crude 4-nitrofluorene by filtration, wash with water, and recrystallize from a suitable solvent like ethanol.
-
Step 2: Partial Catalytic Reduction to N-Fluoren-4-ylhydroxylamine
The nitro group is then partially reduced to a hydroxylamine.
-
Reactants: 4-Nitrofluorene, Reducing Agent (e.g., Zinc dust, Ammonium Chloride solution or catalytic hydrogenation with a specific catalyst).
-
Procedure:
-
Suspend 4-nitrofluorene in a solvent system (e.g., ethanol/water).
-
Add the reducing agent portion-wise while monitoring the reaction temperature.
-
The reaction is typically stirred at room temperature or with gentle heating.
-
After the reaction is complete (monitored by TLC), filter off the inorganic salts.
-
Extract the product into an organic solvent and dry over an anhydrous salt.
-
Remove the solvent under reduced pressure to obtain crude N-fluoren-4-ylhydroxylamine.
-
Step 3: Acetylation to this compound
The final step is the acetylation of the hydroxylamine.
-
Reactants: N-Fluoren-4-ylhydroxylamine, Acetylating Agent (e.g., Acetic Anhydride or Acetyl Chloride), Base (e.g., Pyridine or Triethylamine).
-
Procedure:
-
Dissolve the crude N-fluoren-4-ylhydroxylamine in a suitable solvent (e.g., dichloromethane or tetrahydrofuran).
-
Add a base to act as a scavenger for the acid byproduct.
-
Cool the solution in an ice bath.
-
Slowly add the acetylating agent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product into an organic solvent.
-
Wash the organic layer with dilute acid, water, and brine.
-
Dry the organic layer over an anhydrous salt and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
-
Causality Behind Experimental Choices: The choice of a partial reduction method in Step 2 is critical. Complete reduction would yield the corresponding amine (4-aminofluorene), which would then be acetylated to 4-acetylaminofluorene. The use of specific catalysts or reagents that favor the formation of the hydroxylamine is therefore essential. The acetylation in Step 3 is a standard procedure, with the base being necessary to neutralize the acid generated and drive the reaction to completion.
Workflow Diagram
Caption: Synthesis workflow for this compound.
Biological Activity and Toxicology
The primary interest in this compound stems from its relationship to the potent carcinogen N-fluoren-2-ylacetohydroxamic acid. Toxicological studies have been conducted to understand the influence of the position of the acetohydroxamic acid group on the fluorene ring on its carcinogenic potential.
Carcinogenicity
Studies in rats have demonstrated that this compound is only marginally carcinogenic . This is in stark contrast to its 2- and 3-isomers, which exhibit significant carcinogenic activity. The order of carcinogenic activity for the isomers is: N-hydroxy-2-fluorenylacetamide > N-hydroxy-3-fluorenylacetamide > N-hydroxy-4-fluorenylacetamide.
In one study, prolonged oral administration of this compound to rats resulted in a very low incidence of non-hepatic tumors.[1] Late-stage experiments did show the appearance of hepatic clear cell foci.[1]
Mechanism of Action
The carcinogenicity of arylhydroxamic acids is generally believed to proceed through their metabolic activation to electrophilic esters. These reactive intermediates can then form covalent adducts with cellular nucleophiles such as DNA, RNA, and proteins, leading to mutations and the initiation of cancer.
The lower carcinogenicity of the 4-isomer is attributed to the lower reactivity of its N-acetoxy ester towards nucleophiles compared to the highly reactive N-acetoxy ester of the 2-isomer. Studies have shown that the reactivity of N-acetoxy-2-fluorenylacetamide towards methionine (a model nucleophile) is at least tenfold greater than that of N-acetoxy-4-fluorenylacetamide.
Signaling Pathway Diagram
Caption: Proposed metabolic activation pathway of this compound.
Safety and Handling
As a derivative of a known class of carcinogens, this compound should be handled with caution in a laboratory setting. Although its carcinogenicity is reported to be low, appropriate personal protective equipment (PPE) should be worn at all times.
-
Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood.
-
Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A laboratory coat should be worn.
-
-
Handling: Avoid inhalation of dust or fumes. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound serves as an important tool for research into the mechanisms of chemical carcinogenesis. Its significantly lower carcinogenic potential compared to its isomers underscores the critical role of molecular geometry in determining biological activity. This guide has provided a consolidated resource on its chemical properties, synthesis, and toxicological profile. Further research, particularly in obtaining detailed experimental physicochemical and spectroscopic data, will be valuable for the scientific community.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Flaks, B., Yost, Y., & Flaks, A. (1982). Effects of prolonged oral treatment with this compound on rat liver fine structure. Carcinogenesis, 3(1), 103-109. [Link]
-
Gutmann, H. R., Malejka-Giganti, D., & McIver, R. (1971). The carcinogenicity of fluorenylhydroxamic acids and N-acetoxy-N-fluorenylacetamides for the rat as related to the reactivity of the esters toward nucleophiles. Cancer Research, 31(11), 1696-1704. [Link]
-
Barry, E. J., Malejka-Giganti, D., & Gutmann, H. R. (1969). Fluorenylhydroxamic acids isomeric with the carcinogens N-fluoren-2-ylacetohydroxamic acid. Part I. Synthesis of N-fluoren-1-yl-, N-fluoren-3-yl-, and this compound. Journal of the Chemical Society C: Organic, 1120-1123. [Link]
Sources
- 1. This compound | C15H13NO2 | CID 168033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fluorenylhydroxamic acids isomeric with the carcinogens N-fluoren-2-ylacetohydroxamic acid. Part I. Synthesis of N-fluoren-1-yl-, N-fluoren-3-yl-, and this compound - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Synthesis of N-Fluoren-4-ylacetohydroxamic Acid from 4-Nitrofluorene: An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive, in-depth overview of a robust synthetic pathway to N-Fluoren-4-ylacetohydroxamic acid, commencing from the readily available starting material, 4-nitrofluorene. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide details a three-step synthesis, including the reduction of the nitro group, N-acylation of the resulting amine, and the final conversion to the target hydroxamic acid. Each step is elucidated with a focus on the underlying chemical principles, justification for reagent selection, and detailed, self-validating experimental protocols. Safety considerations and data presentation are integrated throughout to ensure scientific integrity and practical utility.
Introduction and Significance
This compound is a member of the fluorenylhydroxamic acid family of compounds, which have been subjects of significant interest in toxicological and cancer research. While its isomer, N-fluoren-2-ylacetohydroxamic acid, is a known carcinogen, this compound has been reported to be only marginally carcinogenic[1]. This disparity in biological activity among isomers underscores the importance of regiochemistry in determining the toxicological profile of these molecules. The synthesis of this compound is therefore crucial for comparative studies aimed at understanding the structure-activity relationships of carcinogenicity within this class of compounds.
This guide presents a logical and efficient synthetic route, designed to be accessible to researchers with a solid foundation in organic synthesis. The chosen pathway prioritizes the use of common laboratory reagents and straightforward purification techniques, ensuring reproducibility and scalability.
Overall Synthetic Strategy
The synthesis of this compound from 4-nitrofluorene is accomplished via a three-step reaction sequence. This strategy is outlined below and will be discussed in detail in the subsequent sections.
Caption: Overall synthetic workflow for this compound.
Step 1: Reduction of 4-Nitrofluorene to 4-Aminofluorene
The initial step in the synthesis is the reduction of the nitro group of 4-nitrofluorene to a primary amine. For this transformation, a classical and effective method employing zinc dust in the presence of ammonium chloride is utilized. This method is favored for its efficiency and the avoidance of harsh acidic conditions that can be problematic in the workup of aromatic amines.
Reaction Mechanism and Rationale
The reduction of a nitro group by a metal like zinc is a heterogeneous reaction that proceeds through a series of single electron transfers from the metal surface to the nitro group. The ammonium chloride serves as a proton donor, facilitating the formation of various intermediates, including nitroso and hydroxylamino species, which are ultimately reduced to the amine. The overall reaction can be summarized as the transfer of six electrons and the addition of six protons to the nitro group.
Caption: Reduction of 4-nitrofluorene to 4-aminofluorene.
Experimental Protocol
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Nitrofluorene | 211.21 | 10.0 g | 0.047 |
| Zinc Dust | 65.38 | 15.4 g | 0.236 |
| Ammonium Carbonate | 96.09 | 18.2 g | 0.189 |
| Ethanol (95%) | - | 200 mL | - |
| Water | - | 50 mL | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitrofluorene (10.0 g, 0.047 mol), ammonium carbonate (18.2 g, 0.189 mol), and 200 mL of 95% ethanol.
-
Stir the mixture to form a suspension.
-
Begin heating the mixture to a gentle reflux.
-
Once refluxing, add zinc dust (15.4 g, 0.236 mol) portion-wise over a period of 30 minutes to control the exothermic reaction.
-
After the addition of zinc is complete, continue to reflux the reaction mixture for an additional 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Filter the hot solution through a pad of celite to remove the excess zinc and other inorganic salts. Wash the filter cake with hot ethanol (2 x 50 mL).
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield 4-aminofluorene as a solid.
Step 2: N-Acylation of 4-Aminofluorene
The second step involves the N-acylation of the newly formed 4-aminofluorene with ethyl chloroacetate. This reaction introduces the acetoxyethyl group onto the nitrogen atom, which is a precursor to the final hydroxamic acid moiety.
Reaction Mechanism and Rationale
This reaction is a nucleophilic substitution where the lone pair of electrons on the nitrogen atom of 4-aminofluorene attacks the electrophilic carbonyl carbon of ethyl chloroacetate. The presence of a mild base is necessary to neutralize the hydrochloric acid that is formed as a byproduct, driving the reaction to completion.
Caption: N-acylation of 4-aminofluorene.
Experimental Protocol
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Aminofluorene | 181.23 | 5.0 g | 0.028 |
| Ethyl Chloroacetate | 122.55 | 3.7 g (3.2 mL) | 0.030 |
| Sodium Bicarbonate | 84.01 | 4.6 g | 0.055 |
| Dimethylformamide (DMF) | - | 50 mL | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 4-aminofluorene (5.0 g, 0.028 mol) in 50 mL of dimethylformamide (DMF).
-
Add sodium bicarbonate (4.6 g, 0.055 mol) to the solution and stir the suspension.
-
To the stirring mixture, add ethyl chloroacetate (3.7 g, 3.2 mL, 0.030 mol) dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and maintain this temperature for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.
-
A precipitate of the product will form. Collect the solid by vacuum filtration and wash it thoroughly with water.
-
The crude ethyl (fluoren-4-ylamino)acetate can be purified by recrystallization from ethanol to yield a pure solid.
Step 3: Synthesis of this compound
The final step is the conversion of the synthesized ester, ethyl (fluoren-4-ylamino)acetate, into the target hydroxamic acid. This is achieved by reacting the ester with hydroxylamine.
Reaction Mechanism and Rationale
The formation of the hydroxamic acid proceeds through the nucleophilic attack of hydroxylamine on the carbonyl carbon of the ester. The reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, which deprotonates the hydroxylamine, increasing its nucleophilicity. The ethoxide group is subsequently eliminated as a leaving group.
Caption: Formation of this compound.
Experimental Protocol
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl (fluoren-4-ylamino)acetate | 267.31 | 3.0 g | 0.011 |
| Hydroxylamine Hydrochloride | 69.49 | 2.3 g | 0.033 |
| Sodium Hydroxide | 40.00 | 2.7 g | 0.067 |
| Methanol | - | 50 mL | - |
| Water | - | 25 mL | - |
Procedure:
-
In a 250 mL round-bottom flask, prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride (2.3 g, 0.033 mol) in a mixture of methanol (50 mL) and water (25 mL).
-
Cool this solution in an ice bath and slowly add a solution of sodium hydroxide (2.7 g, 0.067 mol) in 10 mL of water, keeping the temperature below 10 °C.
-
To this cold solution of hydroxylamine, add a solution of ethyl (fluoren-4-ylamino)acetate (3.0 g, 0.011 mol) in 20 mL of methanol dropwise.
-
Allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
After the reaction is complete, remove the methanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH 3-4 with cold, dilute hydrochloric acid.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.
Safety and Handling
All experimental procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
4-Nitrofluorene: A potential carcinogen and mutagen. Avoid inhalation and skin contact.
-
Zinc Dust: Flammable solid. Keep away from heat and open flames. Can react with water to produce flammable hydrogen gas[2][3][4][5][6].
-
Ammonium Carbonate: Harmful if swallowed. Causes skin and eye irritation[7][8][9][10][11][12].
-
Ethyl Chloroacetate: Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin and eye irritation[13][14][15][16][17].
-
Hydroxylamine Hydrochloride: Corrosive, toxic, and a potential sensitizer. Can be explosive under certain conditions[1][18][19].
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.
Conclusion
This technical guide has detailed a reliable and well-documented synthetic route for the preparation of this compound from 4-nitrofluorene. The three-step process, involving reduction, N-acylation, and hydroxamic acid formation, utilizes standard laboratory techniques and readily available reagents. By providing a thorough explanation of the underlying chemistry and detailed experimental protocols, this guide serves as a valuable resource for researchers investigating the biological activities and structure-activity relationships of fluorenylhydroxamic acids. The synthesis of this specific isomer is critical for advancing our understanding of the mechanisms of chemical carcinogenesis.
References
-
The carcinogenicity of fluorenylhydroxamic acids and N-acetoxy-N-fluorenylacetamides for the rat as related to the reactivity of the esters toward nucleophiles. (1975). Cancer Research, 35(2), 447-59. [Link]
-
Mammary Carcinogenesis in the Rat by Topical Application of Fluorenylhydroxamic Acids. (1971). Cancer Research, 31(11), 1773-1777. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 168033, this compound. Retrieved January 14, 2026 from [Link].
-
Effects of prolonged oral treatment with this compound on rat liver fine structure. (1976). Journal of the National Cancer Institute, 56(3), 641-53. [Link]
-
Fluorenylhydroxamic acids isomeric with the carcinogens N-fluoren-2-ylacetohydroxamic acid. Part I. Synthesis of N-fluoren-1-yl-, N-fluoren-3-yl-, and this compound. (1970). Journal of the Chemical Society C: Organic, 2455-2461. [Link]
-
Methods for Hydroxamic Acid Synthesis. (2014). Molecules, 19(10), 16658-16692. [Link]
-
Reduction of nitrophenois by zinc and ammonium chloride in aqueous medium. (2004). Indian Journal of Chemistry, 43B, 2243-2244. [Link]
-
An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (2016). Molecules, 21(11), 1461. [Link]
-
Carl Roth GmbH + Co. KG. (2024). Safety Data Sheet: Zinc dust. Retrieved January 14, 2026 from [Link]
-
Carl Roth GmbH + Co. KG. (2023). Safety Data Sheet: Ethyl chloroacetate. Retrieved January 14, 2026 from [Link]
-
Carl Roth GmbH + Co. KG. (2022). Safety Data Sheet: Ammonium carbonate. Retrieved January 14, 2026 from [Link]
Sources
- 1. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stoichiometric Zn or Fe Metal Reduction - Wordpress [reagents.acsgcipr.org]
- 11. Reduction of Nitro Groups With Zinc/Ammonium Formate - [www.rhodium.ws] [erowid.org]
- 12. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 13. Hydroxamic acid - Wikipedia [en.wikipedia.org]
- 14. Hydroxamate synthesis by acylation [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 18. ias.ac.in [ias.ac.in]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-Depth Technical Guide to N-Fluoren-4-ylacetohydroxamic Acid
Prepared for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of N-Fluoren-4-ylacetohydroxamic acid, a compound of significant interest in toxicological and cancer research. We will delve into its chemical identity, synthesis, physicochemical properties, and its biological context, particularly in relation to its more well-studied and carcinogenic isomers.
Core Chemical Identity
This compound is an organic compound belonging to the fluorenylhydroxamic acid family. Its core structure consists of a fluorene moiety linked to an acetohydroxamic acid group at the 4-position. This positional isomerism is critical to its biological activity, distinguishing it from its highly carcinogenic counterpart, N-fluoren-2-ylacetohydroxamic acid.
| Identifier | Value | Source |
| CAS Number | 22225-34-9 | [1][2][3] |
| Molecular Formula | C₁₅H₁₃NO₂ | [2] |
| IUPAC Name | N-(9H-fluoren-4-yl)-N-hydroxyacetamide | [2] |
| Synonyms | N-OH-4-AAF, N-Hydroxy-N-4-fluorenylacetamide | [2][3] |
Chemical Structure Visualization
The structure below illustrates the key functional groups and their arrangement in this compound.
Caption: 2D representation of this compound.
Physicochemical Properties
The following table summarizes the key computed physicochemical properties of this compound, which are essential for experimental design, including solubility and formulation studies.
| Property | Value | Unit | Source |
| Molecular Weight | 239.27 | g/mol | [2] |
| Exact Mass | 239.094628657 | Da | [2] |
| XLogP3 | 2.4 | [2] | |
| Hydrogen Bond Donor Count | 1 | [2] | |
| Hydrogen Bond Acceptor Count | 2 | [2] | |
| Rotatable Bond Count | 2 | [2] | |
| Topological Polar Surface Area | 40.5 | Ų | [2] |
| Heavy Atom Count | 18 | [2] |
Synthesis Methodology
The synthesis of this compound and its isomers has been described in the literature, primarily for the purpose of comparative toxicological studies.[4] The established route avoids direct acylation, which can be problematic, and instead relies on a multi-step process starting from the corresponding fluorenamine.
Conceptual Synthesis Workflow
The diagram below outlines the key transformations in the synthesis of this compound. The choice of this pathway is driven by the need to control the introduction of the N-hydroxyacetamide group onto the fluorene backbone.
Caption: High-level workflow for the synthesis of this compound.
Experimental Protocol (Conceptual)
The following protocol is a conceptual outline based on the synthetic strategy described by Barry et al.[4] Researchers should consult the original publication for detailed experimental parameters, safety precautions, and analytical characterization data.
-
Step 1: Oxidation of 4-Aminofluorene to 4-Nitrofluorene
-
Rationale: This initial step converts the amine group into a nitro group, which is a suitable precursor for the subsequent reduction. Peroxymaleic acid is cited as an effective oxidizing agent for this transformation.
-
Procedure:
-
Dissolve 4-aminofluorene in an appropriate organic solvent.
-
Prepare the peroxymaleic acid reagent in a separate vessel.
-
Slowly add the oxidizing agent to the 4-aminofluorene solution under controlled temperature conditions.
-
Monitor the reaction to completion using a suitable technique (e.g., Thin Layer Chromatography - TLC).
-
Upon completion, quench the reaction and isolate the crude 4-nitrofluorene product.
-
Purify the product, for example, by recrystallization or column chromatography.
-
-
-
Step 2: Partial Catalytic Reduction to the Hydroxamic Acid
-
Rationale: This is the key step where the nitro group is selectively reduced to the N-hydroxyacetamide moiety. The choice of catalyst and reaction conditions is critical to prevent complete reduction to the amine.
-
Procedure:
-
Dissolve the purified 4-nitrofluorene in a suitable solvent.
-
Add a catalyst (e.g., a supported noble metal catalyst).
-
Introduce a reducing agent (e.g., hydrogen gas) under controlled pressure and temperature.
-
Carefully monitor the reaction to achieve partial reduction.
-
Once the desired product is formed, filter off the catalyst.
-
Evaporate the solvent and purify the final this compound product.
-
-
Biological Activity and Research Context
The primary interest in this compound stems from its use as a comparative control in carcinogenesis studies. Its isomer, N-fluoren-2-ylacetamide (2-AAF), and its hydroxylated metabolite are well-established, potent carcinogens. Research has focused on understanding how the position of the acetohydroxamic acid group on the fluorene ring influences toxicity and carcinogenic potential.
A study involving prolonged oral administration of this compound to rats revealed significantly different outcomes compared to its 2-isomer.[5] While the 2-isomer is a strong carcinogen, the 4-isomer resulted in a very low incidence of non-hepatic tumors.[5] The primary hepatic changes observed were glycogenosis and alterations in the rough endoplasmic reticulum, which only appeared after extended treatment and affected a minority of hepatocytes.[5]
This research underscores a crucial principle in toxicology and drug development: subtle changes in molecular structure, such as isomerism, can lead to profound differences in biological activity.
Comparative Toxicity Profile
Sources
- 1. This compound | 22225-34-9 [chemicalbook.com]
- 2. This compound | C15H13NO2 | CID 168033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-HYDROXY-N-4-FLUORENYLACETAMIDE [drugfuture.com]
- 4. Fluorenylhydroxamic acids isomeric with the carcinogens N-fluoren-2-ylacetohydroxamic acid. Part I. Synthesis of N-fluoren-1-yl-, N-fluoren-3-yl-, and this compound - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. Effects of prolonged oral treatment with this compound on rat liver fine structure [pubmed.ncbi.nlm.nih.gov]
N-Fluoren-4-ylacetohydroxamic Acid: A Technical Guide to Investigating its Biological Activity
Abstract
N-Fluoren-4-ylacetohydroxamic acid, a structural isomer of the well-characterized carcinogen N-hydroxy-2-acetylaminofluorene, presents a compelling yet underexplored profile for therapeutic development. Unlike its potent carcinogenic counterparts, preliminary studies indicate that the positioning of the acetohydroxamic acid moiety at the 4-position of the fluorene ring significantly attenuates its carcinogenic properties. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential biological activities of this compound. Drawing upon the established pharmacology of hydroxamic acids and the contrasting biological effects of its isomers, this document outlines a structured approach to elucidating its mechanism of action, with a primary focus on its potential as an anticancer agent through histone deacetylase (HDAC) inhibition. Detailed experimental protocols are provided to facilitate a thorough and scientifically rigorous evaluation of this promising compound.
Introduction: The Fluorenylacetohydroxamic Acid Isomers - A Tale of Contrasting Activities
The fluorenylacetohydroxamic acid family of compounds offers a stark example of structure-activity relationships, particularly concerning carcinogenicity. The 2- and 3-isomers are recognized as potent carcinogens, with N-hydroxy-2-acetylaminofluorene (N-OH-2-AAF) being extensively studied for its ability to induce tumors.[1] In contrast, this compound has been reported to be only marginally carcinogenic in long-term animal studies.[1][2] This dramatic difference in carcinogenic potential based on the substituent position highlights the 4-isomer as a molecule of significant interest for exploring alternative, potentially therapeutic, biological activities.
Hydroxamic acids, as a chemical class, are renowned for their metal-chelating properties, which underpin their diverse biological functions. A prominent and therapeutically relevant activity of many hydroxamic acid derivatives is the inhibition of zinc-dependent enzymes, most notably histone deacetylases (HDACs). HDAC inhibitors are a well-established class of anticancer agents that modulate gene expression, leading to cell cycle arrest, differentiation, and apoptosis in malignant cells. Given the presence of the hydroxamic acid functional group, it is a scientifically sound hypothesis that this compound may exhibit HDAC inhibitory activity.
This guide will therefore focus on a systematic investigation into the potential anticancer properties of this compound, centered around the hypothesis of HDAC inhibition. Furthermore, we will explore other potential mechanisms of action by drawing parallels with the known activities of its isomers, such as the inhibition of RNA synthesis and aldehyde oxidase.
Physicochemical Properties and Synthesis
This compound (N-OH-4-AAF) is a derivative of fluorene with a molecular formula of C15H13NO2 and a molecular weight of 239.27 g/mol .[3] Its chemical structure is characterized by a fluorene backbone with an N-hydroxyacetamide group attached at the 4-position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C15H13NO2 | PubChem CID 168033[3] |
| Molecular Weight | 239.27 g/mol | PubChem CID 168033[3] |
| IUPAC Name | N-(9H-fluoren-4-yl)-N-hydroxyacetamide | PubChem CID 168033[3] |
| CAS Number | 22225-34-9 | PubChem CID 168033[3] |
A modified method for the synthesis of this compound has been described, providing a viable route for obtaining the compound for research purposes.[2] The general synthetic scheme involves the reduction of the corresponding nitrofluorene, followed by acetylation and hydroxylation.
Hypothesized Biological Activity and Mechanisms of Action
While direct experimental evidence for the therapeutic activity of this compound is scarce, a strong hypothesis can be formulated based on the known properties of hydroxamic acids and its structural analogs.
Primary Hypothesis: Histone Deacetylase (HDAC) Inhibition
The primary proposed mechanism of action for the potential anticancer activity of this compound is the inhibition of histone deacetylases. The hydroxamic acid moiety is a classic zinc-binding group found in many potent HDAC inhibitors.
Causality: By chelating the zinc ion in the active site of HDAC enzymes, this compound could prevent the deacetylation of histone and non-histone proteins. This would lead to hyperacetylation, altering chromatin structure and gene expression. The downstream effects of HDAC inhibition in cancer cells typically include:
-
Cell Cycle Arrest: Upregulation of cyclin-dependent kinase inhibitors such as p21.
-
Apoptosis: Induction of programmed cell death through the modulation of pro- and anti-apoptotic proteins.
-
Differentiation: Promoting the differentiation of cancer cells towards a less malignant phenotype.
Secondary Hypotheses: Insights from Isomeric Activities
The known biological activities of the carcinogenic isomer, N-hydroxy-2-acetylaminofluorene, suggest other potential targets for this compound, although the different substitution pattern may lead to vastly different outcomes.
-
Inhibition of RNA Synthesis: N-hydroxy-2-acetylaminofluorene is a known inhibitor of liver nuclear RNA synthesis.[4][5][6][7] It is plausible that the 4-isomer could also interact with components of the transcriptional machinery, although its effect could be inhibitory, modulatory, or non-existent.
-
Aldehyde Oxidase Inhibition: N-hydroxy-2-acetylaminofluorene has been identified as an effective inhibitor of aldehyde oxidase. This enzyme is involved in the metabolism of various xenobiotics and endogenous compounds. Investigating the effect of the 4-isomer on aldehyde oxidase could reveal novel metabolic or signaling pathway interactions.
Experimental Workflows for Biological Characterization
To rigorously test the hypothesized biological activities of this compound, a series of well-defined experimental workflows are proposed.
In Vitro HDAC Inhibition Assay
Objective: To determine if this compound directly inhibits the activity of histone deacetylases.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to obtain a range of concentrations for testing.
-
Use a commercially available HDAC activity assay kit (e.g., colorimetric or fluorometric) and prepare reagents according to the manufacturer's instructions.[8][9] These kits typically include a purified HDAC enzyme, a suitable substrate, and a developer solution.
-
-
Assay Procedure:
-
In a 96-well microplate, add the purified HDAC enzyme to each well.
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a known HDAC inhibitor (e.g., Trichostatin A or SAHA) as a positive control.
-
Initiate the reaction by adding the HDAC substrate to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the developer solution, which generates a fluorescent or colorimetric signal proportional to the amount of deacetylated substrate.
-
-
Data Analysis:
-
Measure the fluorescence or absorbance using a microplate reader.
-
Calculate the percentage of HDAC inhibition for each concentration of the test compound compared to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the HDAC activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Cellular Cytotoxicity Assessment
Objective: To evaluate the cytotoxic effects of this compound on various cancer cell lines.
Protocol: MTT Assay
-
Cell Culture and Seeding:
-
Culture selected cancer cell lines (e.g., a panel representing different cancer types such as breast, colon, lung, and leukemia) in appropriate media.
-
Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control and a positive control (e.g., a known cytotoxic drug).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[10][11][12][13][14]
-
During this incubation, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance of the resulting solution using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Determine the IC50 value, representing the concentration of the compound that causes a 50% reduction in cell viability.
-
Cell Cycle Analysis
Objective: To determine the effect of this compound on the cell cycle progression of cancer cells.
Protocol: Propidium Iodide Staining and Flow Cytometry
-
Cell Treatment and Harvesting:
-
Treat cancer cells with this compound at concentrations around its IC50 value for a defined period (e.g., 24 hours).
-
Harvest both adherent and floating cells, wash with PBS, and fix in cold 70% ethanol.
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content of the cells.
-
Generate DNA content histograms to visualize the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
-
Data Analysis:
-
Quantify the percentage of cells in each phase of the cell cycle using appropriate cell cycle analysis software.
-
Compare the cell cycle distribution of treated cells to that of untreated control cells to identify any cell cycle arrest.
-
Apoptosis Assay
Objective: To investigate whether this compound induces apoptosis in cancer cells.
Protocol: Annexin V and Propidium Iodide Staining
-
Cell Treatment and Harvesting:
-
Treat cancer cells with this compound at relevant concentrations for a specific duration.
-
Harvest the cells, including both the adherent and floating populations.
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells promptly by flow cytometry.
-
Annexin V will bind to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells.
-
PI will enter and stain the DNA of late apoptotic or necrotic cells with compromised membrane integrity.
-
-
Data Analysis:
-
Quantify the percentage of cells in different populations:
-
Viable cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Necrotic cells (Annexin V-negative, PI-positive)
-
-
Compare the percentage of apoptotic cells in the treated samples to the untreated control.
-
Data Interpretation and Future Directions
The experimental workflows outlined above will provide a comprehensive initial assessment of the biological activity of this compound.
Table 2: Expected Outcomes and Interpretations
| Assay | Potential Positive Result | Interpretation |
| HDAC Inhibition | Low IC50 value | Direct inhibition of HDAC enzymes. |
| Cytotoxicity | Low IC50 values in cancer cell lines | Potent anticancer activity. |
| Cell Cycle Analysis | Accumulation of cells in G1 or G2/M phase | Induction of cell cycle arrest. |
| Apoptosis Assay | Increased percentage of Annexin V-positive cells | Induction of programmed cell death. |
Should the initial results indicate significant anticancer activity, further investigations would be warranted. These could include:
-
Western Blot Analysis: To confirm the hyperacetylation of histones and to investigate the modulation of key proteins involved in cell cycle regulation and apoptosis (e.g., p21, caspases, Bcl-2 family proteins).
-
In Vivo Studies: To evaluate the antitumor efficacy and toxicity of this compound in animal models of cancer.
-
Enzyme Inhibition Assays for Secondary Targets: To investigate its effects on aldehyde oxidase and RNA synthesis.[22][23][24][25][26]
-
Structure-Activity Relationship (SAR) Studies: To synthesize and test derivatives of this compound to optimize its potency and selectivity.
Conclusion
This compound represents a compelling starting point for the development of novel therapeutic agents. Its structural similarity to a known class of carcinogens, coupled with its reported lack of significant carcinogenic activity, makes it a molecule of high interest. The strong scientific rationale for its potential as an HDAC inhibitor provides a clear path for investigation. The detailed experimental protocols and structured approach outlined in this technical guide are designed to empower researchers to unlock the therapeutic potential of this understudied compound and contribute to the advancement of cancer therapy.
References
- Yost, Y., Gutmann, H. R., & Rydell, R. E. (1975). The carcinogenicity of fluorenylhydroxamic acids and N-acetoxy-N-fluorenylacetamides for the rat as related to the reactivity of the esters toward nucleophiles. Cancer Research, 35(2), 447–459.
- Flaks, B., Yost, Y., & Flaks, A. (1982). Effects of prolonged oral treatment with this compound on rat liver fine structure. Carcinogenesis, 3(1), 103–109.
- Zieve, G. W. (1972). N-hydroxy-2-acetylaminofluorene Inhibition of Rat Live RNA Polymerases.
- Herzog, J., & Farber, J. L. (1972). Mechanism of N-Hydroxy-2-acetylaminofluorene Inhibition of Rat Hepatic Ribonucleic Acid Synthesis. Cancer Research, 32(8), 1761-1770.
- Lee, J. Y., & Lee, S. H. (2014). Assaying cell cycle status using flow cytometry. Current protocols in stem cell biology, 29(1), 1B.5.1-1B.5.12.
-
UCL. (n.d.). Method for Analysing Apoptotic Cells via Annexin V Binding. Retrieved from [Link]
-
KUMC. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
University of Wisconsin Carbone Cancer Center. (2017, May 19). Cell Cycle Analysis. Retrieved from [Link]
-
Biocompare. (2020, August 6). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]
-
Wikipedia. (n.d.). Cell cycle analysis. Retrieved from [Link]
- Herzog, J., & Farber, J. L. (1972). Mechanism of N-Hydroxy-2-acetylaminofluorene Inhibition of Rat Hepatic Ribonucleic Acid Synthesis. Cancer Research, 32(8), 1761-1770.
-
EpigenTek. (n.d.). Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). Retrieved from [Link]
- Becher, O. J., et al. (2016). Purification and enzymatic assay of class I histone deacetylase enzymes. Methods in enzymology, 573, 229-247.
-
EpigenTek. (n.d.). Epigenase HDAC Activity/Inhibition Direct Assay Kit (Fluorometric). Retrieved from [Link]
-
Evotec. (n.d.). Aldehyde Oxidase (AO) Reaction Phenotyping. Retrieved from [Link]
- Glazer, R. I. (1977). The action of N-hydroxy-2-acetylaminofluorene on the synthesis of ribosomal and poly (A)-RNA in normal and regenerating liver. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis, 475(3), 492-500.
-
Biomedical Research Service Center. (n.d.). BMR Aldehyde Oxidase (AO) Assay Kit. Retrieved from [Link]
- Flaks, B., Yost, Y., & Flaks, A. (1982). Effects of prolonged oral treatment with this compound on rat liver fine structure. Carcinogenesis, 3(1), 103-109.
-
Evotec. (n.d.). Aldehyde Oxidase (AO) Reaction Phenotyping Assay. Retrieved from [Link]
- Gholami, M., et al. (2015). A Spectrophotometric Method for the Determination of Aldehyde Oxidase Activity Using 3-Methyl-2-benzothiazolinone Hydrazone. Iranian Journal of Pharmaceutical Research, 14(4), 1125–1132.
- Flaks, B., Yost, Y., & Flaks, A. (1982). Effects of prolonged oral treatment with this compound on rat liver fine structure. Carcinogenesis, 3(1), 103–109.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 168033, this compound. Retrieved from [Link]
-
MDPI. (n.d.). A Novel RNA Synthesis Inhibitor, STK160830, Has Negligible DNA-Intercalating Activity for Triggering A p53 Response, and Can Inhibit p53-Dependent Apoptosis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methods for Hydroxamic Acid Synthesis. Retrieved from [Link]
Sources
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of prolonged oral treatment with this compound on rat liver fine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C15H13NO2 | CID 168033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-hydroxy-2-acetylaminofluorene inhibition of rat live RNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sci-Hub. Mechanism of N-Hydroxy-2-acetylaminofluorene Inhibition of Rat Hepatic Ribonucleic Acid Synthesis / Journal of Biological Chemistry, 1973 [sci-hub.red]
- 6. researchgate.net [researchgate.net]
- 7. The action of N-hydroxy-2-acetylaminofluorene on the synthesis of ribosomal and poly (A)-RNA in normal and regenerating liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. epigentek.com [epigentek.com]
- 9. epigentek.com [epigentek.com]
- 10. clyte.tech [clyte.tech]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. broadpharm.com [broadpharm.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cancer.wisc.edu [cancer.wisc.edu]
- 17. biocompare.com [biocompare.com]
- 18. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 20. ucl.ac.uk [ucl.ac.uk]
- 21. kumc.edu [kumc.edu]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. evotec.com [evotec.com]
- 24. bmrservice.com [bmrservice.com]
- 25. Aldehyde Oxidase Reaction Phenotyping | Evotec [evotec.com]
- 26. brieflands.com [brieflands.com]
Preamble: Contextualizing N-Fluoren-4-ylacetohydroxamic Acid
An In-depth Technical Guide on the Putative Mechanism of Action of N-Fluoren-4-ylacetohydroxamic Acid
This compound (IUPAC Name: N-(9H-fluoren-4-yl)-N-hydroxyacetamide) is a synthetic compound primarily investigated within the historical context of chemical carcinogenesis.[1] It is a positional isomer of the well-documented and potent carcinogen, N-fluoren-2-ylacetohydroxamic acid. However, extensive studies have demonstrated that this compound is only marginally carcinogenic, if at all.[2][3] This dramatic difference in biological activity based on the substituent position on the fluorene ring points towards distinct molecular interactions.
While its role as a weak carcinogen has been the focus of older research, the core chemical feature of this molecule—the acetohydroxamic acid moiety (–N(OH)C(O)CH₃)—is the centerpiece of its probable and more compelling mechanism of action. The hydroxamic acid functional group is a powerful pharmacophore, renowned for its ability to act as a potent inhibitor of a class of enzymes critical to epigenetic regulation: the zinc-dependent Histone Deacetylases (HDACs).[4][5] This guide, therefore, elucidates the putative mechanism of action of this compound through the lens of its function as a classic HDAC inhibitor.
Part 1: The Target Landscape: The Histone Deacetylase (HDAC) Superfamily
Histone Deacetylases are a class of enzymes that catalyze the removal of acetyl groups from the ε-amino groups of lysine residues on both histone and non-histone proteins.[6] This deacetylation process is a cornerstone of epigenetic control. By removing acetyl groups, HDACs induce a more compact chromatin structure (heterochromatin), which restricts the access of transcription factors to DNA, generally leading to transcriptional repression.
The mammalian HDAC superfamily is categorized into four main classes based on sequence homology:[7]
-
Class I (HDACs 1, 2, 3, 8): Primarily localized to the nucleus and involved in cell proliferation and survival.
-
Class II: These are further divided into:
-
Class IIa (HDACs 4, 5, 7, 9): Shuttle between the nucleus and cytoplasm and are involved in cellular development and differentiation.
-
Class IIb (HDACs 6, 10): Mainly found in the cytoplasm and have prominent roles in deacetylating non-histone proteins like tubulin.
-
-
Class III (Sirtuins 1-7): These are structurally distinct from the other classes as their enzymatic activity is dependent on nicotinamide adenine dinucleotide (NAD+), not a zinc ion.[8]
-
Class IV (HDAC11): Shares features with both Class I and II.
This compound, as a hydroxamic acid derivative, is predicted to target the zinc-dependent enzymes of Classes I, II, and IV.
Caption: Classification of the mammalian Histone Deacetylase (HDAC) superfamily.
Part 2: The Core Mechanism of Action: Zinc Chelation in the HDAC Active Site
The inhibitory activity of hydroxamic acids against HDACs is rooted in their fundamental chemical structure. A typical HDAC inhibitor comprises three key components: a surface recognition "capping group," a "linker" of variable length, and a "zinc-binding group" (ZBG).[9]
For this compound:
-
Capping Group: The large, hydrophobic fluorenyl ring, which interacts with residues at the rim of the enzyme's active site.
-
Linker: A short, single methylene bridge implicit in the acetamide structure.
-
Zinc-Binding Group (ZBG): The critical hydroxamic acid moiety (–CO–NH–OH).
The mechanism of inhibition is a direct and potent interaction within the catalytic pocket of the HDAC enzyme. The active site contains a catalytic Zn²⁺ ion, which is essential for the deacetylation reaction. The hydroxamic acid group of this compound acts as a bidentate chelator, coordinating with this zinc ion through its carbonyl oxygen and hydroxyl oxygen atoms.[5] This strong chelation effectively sequesters the zinc ion, rendering the enzyme catalytically inactive and unable to remove acetyl groups from its substrates.
Caption: Zinc chelation by the hydroxamic acid moiety in the HDAC active site.
Part 3: Cellular Ramifications of HDAC Inhibition
The inhibition of HDAC activity by a compound like this compound triggers a cascade of downstream cellular events, fundamentally altering the cell's transcriptional landscape.
-
Histone Hyperacetylation: The most immediate and defining consequence is the accumulation of acetyl groups on histone tails (e.g., on H3 and H4 histones), as the balance shifts away from deacetylation.[10]
-
Chromatin Relaxation: Increased histone acetylation neutralizes the positive charge of lysine residues, weakening their interaction with the negatively charged DNA backbone. This leads to a more relaxed, open chromatin conformation known as euchromatin.
-
Transcriptional Activation: This "open" chromatin state allows transcription factors and the RNA polymerase machinery to bind to promoter and enhancer regions of DNA more readily. Consequently, genes that were previously silenced or expressed at low levels are activated. This can include the re-expression of critical tumor suppressor genes (e.g., p21, p53), which is a key therapeutic goal of HDAC inhibitors in cancer research.[5]
-
Effects on Non-Histone Proteins: HDACs also target numerous non-histone proteins, including transcription factors, cytoskeletal proteins (like α-tubulin), and signaling molecules. Inhibition of HDACs leads to the hyperacetylation of these proteins, affecting their stability, localization, and function, thereby impacting diverse cellular processes beyond transcription.[9]
Caption: The downstream cellular pathway resulting from HDAC inhibition.
Part 4: A Framework for Experimental Validation
To empirically validate the proposed mechanism of action for this compound, a multi-tiered experimental approach is required, progressing from direct enzymatic assays to cell-based functional outcomes.
A. Biochemical Assays: Quantifying Direct Enzyme Inhibition
These assays are performed in vitro using purified recombinant HDAC enzymes to determine if the compound directly inhibits their activity and to assess its selectivity across different HDAC isoforms.
Protocol 1: Fluorometric HDAC Activity Assay [11]
-
Principle: This assay utilizes a substrate composed of an acetylated lysine peptide linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC), which is quenched. HDAC activity removes the acetyl group, allowing a developer enzyme to cleave the peptide and release AMC, generating a fluorescent signal proportional to enzyme activity.
-
Methodology:
-
Plate Preparation: Dispense serial dilutions of this compound (and a known inhibitor like Trichostatin A as a positive control) into a 384-well microplate.
-
Enzyme Addition: Add a solution containing a specific purified recombinant HDAC isoenzyme (e.g., HDAC1, HDAC2, HDAC6) to each well.
-
Incubation: Incubate the plate to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add the fluorogenic acetylated peptide substrate (e.g., Boc-Lys(Ac)-AMC). Incubate to allow the enzymatic reaction to proceed.
-
Development: Add the developer solution (containing an enzyme like trypsin) to cleave the deacetylated substrate.
-
Detection: Measure fluorescence using a microplate reader (Ex/Em ~355/460 nm).
-
-
Data Analysis: Calculate the percent inhibition at each compound concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).
| Compound | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) | HDAC6 IC₅₀ (nM) |
| This compound | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Trichostatin A (Control) | ~1.5 | ~1.8 | ~1.2 | ~5.0 |
| A hypothetical data table summarizing IC₅₀ values from biochemical assays. |
B. Cell-Based Assays: Confirming Cellular Activity
These assays confirm that the compound can penetrate the cell membrane and engage its target in a physiological context.
Protocol 2: Western Blotting for Histone Acetylation [10]
-
Principle: The definitive hallmark of a functional HDAC inhibitor in cells is a measurable increase in the acetylation of its primary substrates, histones.
-
Methodology:
-
Cell Culture & Treatment: Seed a relevant cell line (e.g., HCT116 human colon cancer cells) in culture plates.[12] Treat cells with increasing concentrations of this compound for a defined period (e.g., 12-24 hours).
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer containing protease and HDAC inhibitors (to preserve the acetylation state post-lysis).
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Probe the membrane with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3).
-
Probe a parallel membrane or strip and re-probe the same membrane with an antibody for total Histone H3 as a loading control.
-
Incubate with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis: Quantify the band intensity for acetyl-H3 and normalize it to the total H3 signal. A dose-dependent increase in this ratio confirms cellular HDAC inhibition.
Caption: A tiered workflow for the experimental validation of the proposed mechanism.
Conclusion
Based on the strong precedent set by its core hydroxamic acid functional group, the primary mechanism of action for this compound is putatively the inhibition of zinc-dependent histone deacetylases. This action proceeds via chelation of the catalytic Zn²⁺ ion within the enzyme's active site, leading to a cascade of epigenetic modifications characterized by histone hyperacetylation, chromatin relaxation, and the subsequent activation of gene transcription. While this compound was historically overshadowed by its carcinogenic isomer, its chemical structure strongly suggests it belongs to the well-established and therapeutically important class of HDAC inhibitors. The experimental framework outlined provides a clear path to empirically validate this proposed mechanism and characterize its specific activity and isoform selectivity.
References
-
Ma, J., et al. (2017). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. Scientific Reports, 7(1). National Center for Biotechnology Information. Retrieved from [Link]
-
Reaction Biology. (n.d.). Histone Deacetylase (HDAC) Assay Services. Reaction Biology. Retrieved from [Link]
-
Kupcho, K. R., et al. (2014). Abstract 4784: Selective bioluminogenic HDAC activity assays for profiling HDAC inhibitors. Cancer Research, 74(19_Supplement). American Association for Cancer Research. Retrieved from [Link]
-
Ames, B. N., et al. (1971). Fluorenylhydroxamic acids isomeric with the carcinogens N-fluoren-2-ylacetohydroxamic acid. Part I. Synthesis of N-fluoren-1-yl-, N-fluoren-3-yl-, and this compound. Journal of the Chemical Society C: Organic. Royal Society of Chemistry. Retrieved from [Link]
-
Flaks, B., Yost, Y., & Flaks, A. (1982). Effects of prolonged oral treatment with this compound on rat liver fine structure. Carcinogenesis, 3(1), 103-9. Sci-Hub. Retrieved from [Link]
-
Flaks, B., Yost, Y., & Flaks, A. (1982). Effects of prolonged oral treatment with this compound on rat liver fine structure. Carcinogenesis, 3(1), 103-9. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Flaks, B., Yost, Y., & Flaks, A. (1982). Effects of prolonged oral treatment with this compound on rat liver fine structure. Carcinogenesis, 3(1), 103-109. Oxford Academic. Retrieved from [Link]
-
Flaks, B., Yost, Y., & Flaks, A. (1982). Effects of prolonged oral treatment with this compound on rat liver fine structure. Carcinogenesis, 3(1). Oxford Academic. Retrieved from [Link]
-
Wang, Y. F., et al. (2022). A novel histone deacetylase inhibitor exerts promising anti-breast cancer activity via triggering AIFM1-dependent programmed necrosis. Cancer Communications, 42(10), 1033-1037. National Center for Biotechnology Information. Retrieved from [Link]
-
Singh, R., et al. (2018). Methods for Hydroxamic Acid Synthesis. Current Organic Synthesis, 15(5). National Center for Biotechnology Information. Retrieved from [Link]
-
Marek, M., et al. (2021). The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. Molecules, 26(21). National Center for Biotechnology Information. Retrieved from [Link]
-
Gutmann, H. R., et al. (1973). The carcinogenicity of fluorenylhydroxamic acids and N-acetoxy-N-fluorenylacetamides for the rat as related to the reactivity of the esters toward nucleophiles. Cancer Research, 33(5), 1113-24. PubMed. Retrieved from [Link]
-
Singh, S., et al. (2012). Hydroxamic acid – A novel molecule for anticancer therapy. Journal of Advanced Pharmaceutical Technology & Research, 3(2), 92-98. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). HDAC inhibitors structure and properties. ResearchGate. Retrieved from [Link]
-
Donmez, G., & Outeiro, T. F. (2013). Sirtuin deacetylases in neurodegenerative diseases of aging. Aging and disease, 4(2), 89-100. National Center for Biotechnology Information. Retrieved from [Link]
-
Tassone, E. F., et al. (2024). Histone Deacetylase (HDAC) Inhibitors as a Novel Therapeutic Option Against Fibrotic and Inflammatory Diseases. Pharmaceuticals, 17(5). MDPI. Retrieved from [Link]
Sources
- 1. This compound | C15H13NO2 | CID 168033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The carcinogenicity of fluorenylhydroxamic acids and N-acetoxy-N-fluorenylacetamides for the rat as related to the reactivity of the esters toward nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxamic acid – A novel molecule for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. Sirtuin deacetylases in neurodegenerative diseases of aging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A novel histone deacetylase inhibitor exerts promising anti‐breast cancer activity via triggering AIFM1‐dependent programmed necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
solubility of N-Fluoren-4-ylacetohydroxamic acid in DMSO and other solvents
An In-depth Technical Guide to the Solubility of N-Fluoren-4-ylacetohydroxamic Acid in DMSO and Other Solvents
Abstract
This compound (F-AHA) is a molecule of significant interest within contemporary chemical and pharmacological research. A comprehensive understanding of its solubility is paramount for its application in drug discovery, enabling accurate biological screening, formulation development, and pharmacokinetic studies. This technical guide provides a detailed exploration of the solubility of F-AHA, with a primary focus on Dimethyl Sulfoxide (DMSO) as a key solvent. We will dissect the theoretical underpinnings of its solubility based on its molecular structure, offer a comparative analysis across a spectrum of common laboratory solvents, and provide a detailed, field-proven experimental protocol for the empirical determination of its thermodynamic solubility. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough and practical understanding of the solvent behavior of this important hydroxamic acid derivative.
Physicochemical Profile of this compound
A foundational understanding of a compound's physical and chemical properties is essential to predict and interpret its solubility. This compound is a multifaceted molecule, and its key properties are summarized below.
| Property | Value | Source |
| IUPAC Name | N-(9H-fluoren-4-yl)-N-hydroxyacetamide | PubChem[1] |
| Molecular Formula | C₁₅H₁₃NO₂ | PubChem[1] |
| Molecular Weight | 239.27 g/mol | PubChem[1] |
| CAS Number | 22225-34-9 | PubChem[1], ChemicalBook[2] |
| Computed XLogP3 | 2.4 | PubChem[1] |
The computed XLogP3 value of 2.4 is particularly instructive. LogP, the logarithm of the partition coefficient between octanol and water, is a measure of a compound's lipophilicity.[3] A value of 2.4 indicates that F-AHA has a moderate degree of lipophilicity, suggesting that it will favor organic solvents over aqueous media, but is not so nonpolar as to be insoluble in polar organic solvents.
The Theoretical Basis of F-AHA Solubility
The solubility of an organic molecule is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent.[3] The molecular structure of F-AHA provides clear insights into its expected solubility behavior.
The Duality of the F-AHA Structure
F-AHA's structure can be deconstructed into two key regions with opposing polarity characteristics:
-
The Nonpolar Fluorenyl Group: This large, tricyclic aromatic system is composed entirely of carbon and hydrogen atoms, making it highly nonpolar and lipophilic. This part of the molecule will readily interact with nonpolar solvents through van der Waals forces.
-
The Polar Acetohydroxamic Acid Group: The -C(=O)N(OH)CH₃ functional group contains electronegative oxygen and nitrogen atoms, capable of forming strong hydrogen bonds and dipole-dipole interactions. This "head" of the molecule is polar and hydrophilic. Hydroxamic acids are also weakly acidic, with pKa values typically in the range of 8.5 to 9.5.[4] This means that in basic aqueous solutions, the hydroxyl group can deprotonate to form a highly polar hydroxamate anion, which would significantly increase its aqueous solubility.
This structural duality means that for F-AHA to dissolve, the solvent must be capable of effectively solvating both the nonpolar fluorenyl "tail" and the polar hydroxamic acid "head."
Caption: Molecular determinants of F-AHA solubility.
DMSO: The Quintessential Solvent for F-AHA
Dimethyl Sulfoxide (DMSO) is a powerful, polar aprotic solvent that is widely utilized in drug discovery for its remarkable ability to dissolve a broad spectrum of compounds.[5] Its utility for dissolving F-AHA can be understood by examining its molecular properties:
-
Polarity: DMSO possesses a strong dipole moment due to the sulfoxide bond, allowing it to effectively solvate the polar hydroxamic acid group of F-AHA.
-
Aprotic Nature: Unlike protic solvents (e.g., water, ethanol), DMSO does not have acidic protons and cannot act as a hydrogen bond donor. However, the oxygen atom in the S=O bond is a strong hydrogen bond acceptor.
-
Nonpolar Interactions: The two methyl groups on the sulfur atom provide a nonpolar character, enabling DMSO to interact favorably with the lipophilic fluorenyl group of F-AHA.
This amphipathic nature makes DMSO an ideal solvent for compounds like F-AHA that have both polar and nonpolar characteristics. While specific quantitative data is not publicly available, based on these principles and the high solubility of other aromatic compounds in DMSO, it is expertly predicted that This compound is highly soluble in DMSO .
A Comparative Analysis of F-AHA Solubility in Other Solvents
The choice of solvent is critical for various experimental applications. The following table provides a predictive analysis of F-AHA's solubility in a range of common laboratory solvents, based on the principles of chemical interactions.
| Solvent | Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Poor | The large, nonpolar fluorenyl group dominates the molecule, leading to a high energetic penalty for creating a solvation shell in the highly structured hydrogen-bonding network of water. |
| Ethanol/Methanol | Polar Protic | Moderate to Good | These alcohols have both a polar hydroxyl group that can interact with the hydroxamic acid moiety and a nonpolar alkyl chain that can interact with the fluorenyl system. Solubility is expected to be significant. |
| Acetone | Polar Aprotic | Good | Acetone's polarity allows it to solvate the hydroxamic acid group, while its organic character accommodates the fluorenyl rings. |
| Dichloromethane (DCM) | Nonpolar | Moderate | DCM is a relatively nonpolar solvent that will effectively solvate the fluorenyl group. However, it may be less effective at solvating the highly polar hydroxamic acid head group. |
| Hexane | Nonpolar | Very Poor | Hexane is a nonpolar alkane capable of only weak van der Waals interactions. It cannot effectively solvate the polar hydroxamic acid group, leading to very low solubility. |
For context, a structurally related compound, flufenamic acid, which also contains a large aromatic system and an acidic functional group, is reported to be very soluble in DMSO and freely soluble in solvents like methanol and ethanol, but practically insoluble in water.[6][7] This lends strong support to the predictions made for F-AHA.
A Field-Proven Protocol for Thermodynamic Solubility Determination
For many applications, particularly in formulation and preclinical development, a precise, quantitative measure of a compound's equilibrium or thermodynamic solubility is required.[8][9] The shake-flask method is the gold standard for this determination.[10] The following is a detailed, step-by-step protocol for determining the solubility of F-AHA.
Principle
An excess of the solid compound is agitated in the solvent of interest for a sufficient period to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved compound in the supernatant is constant and represents the thermodynamic solubility. The concentration is then measured using an appropriate analytical technique, typically UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
This compound (solid)
-
Solvent of interest (e.g., DMSO, phosphate-buffered saline pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC system
-
Volumetric flasks and pipettes
Experimental Workflow
Caption: Experimental workflow for thermodynamic solubility determination.
Detailed Step-by-Step Methodology
Part A: Preparation of Calibration Curve
-
Prepare a Primary Stock Solution: Accurately weigh approximately 10 mg of F-AHA and dissolve it in 10 mL of the chosen solvent (or a strong solvent like DMSO if creating a universal curve for HPLC) in a volumetric flask. This creates a 1 mg/mL stock solution.
-
Create Serial Dilutions: Perform a series of dilutions from the primary stock solution to create a set of standards of known concentrations (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 10 µg/mL, 5 µg/mL).
-
Measure Analytical Response: Analyze each standard using your chosen method (UV-Vis at the λ_max of F-AHA, or HPLC).
-
Plot the Curve: Plot the analytical response (absorbance or peak area) against the known concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.
Part B: Sample Preparation and Analysis
-
Add Excess Solute: To a glass vial, add an amount of solid F-AHA that is significantly more than you expect to dissolve (e.g., 5-10 mg) into a known volume of the solvent (e.g., 2 mL). The visual presence of undissolved solid after equilibration is crucial.
-
Equilibration: Cap the vials securely and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the samples for at least 24 hours. Causality Note: 24-48 hours is typically sufficient for most compounds to reach equilibrium. Shorter times may lead to an underestimation of solubility, while longer times are necessary for compounds with slow dissolution kinetics.
-
Phase Separation: After equilibration, allow the vials to stand for a short period to let the excess solid settle. Carefully draw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. Causality Note: This step is critical to remove all undissolved particles, which would otherwise lead to a gross overestimation of solubility.
-
Sample Analysis: If necessary, dilute the filtered supernatant with the solvent to bring its concentration into the linear range of your calibration curve. Analyze the sample using the same method (UV-Vis or HPLC) as the standards.
-
Calculate Solubility: Using the measured analytical response of your sample and the equation from your calibration curve, calculate the concentration of F-AHA in the saturated solution. This value is the thermodynamic solubility.
Conclusion
This compound is a molecule with moderate lipophilicity, a characteristic derived from its large, nonpolar fluorenyl backbone and its polar, hydrogen-bonding acetohydroxamic acid functional group. This dual nature dictates its solubility profile, rendering it poorly soluble in aqueous solutions but readily soluble in polar organic solvents. Dimethyl Sulfoxide, due to its ability to effectively solvate both polar and nonpolar moieties, stands out as an exemplary solvent for F-AHA and is highly recommended for the preparation of stock solutions in research settings. For applications requiring different solvent systems, this guide provides a predictive framework and, most importantly, a robust experimental protocol for the accurate determination of its thermodynamic solubility. A thorough understanding and empirical measurement of solubility are indispensable first steps in unlocking the full potential of F-AHA in drug development and other scientific endeavors.
References
-
AxisPharm. Kinetic Solubility Assays Protocol. [Online] Available at: [Link][11]
-
Hughes, L. D., Palmer, D. S., Nigsch, F., & Mitchell, J. B. O. (2008). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 108(8), 3475-3501. [Online] Available at: [Link][12]
-
B-I-O. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Online] Available at: [Link][13]
-
Sygnature Discovery. (2025). In-vitro Thermodynamic Solubility. protocols.io. [Online] Available at: [Link][8]
-
Di, L., & Kerns, E. H. (2003). In vitro solubility assays in drug discovery. PubMed. [Online] Available at: [Link][14]
-
Domainex. Thermodynamic Solubility Assay. [Online] Available at: [Link][15]
-
Evotec. Thermodynamic Solubility Assay. [Online] Available at: [Link][9]
-
BioDuro. ADME Solubility Assay. [Online] Available at: [Link][16]
-
Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. [Online] Available at: [Link][10]
-
Al-Maaieh, A., & Al-Gous, A. (2012). Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties. SciTechnol. [Online] Available at: [Link][17]
-
Jain, N., & Yalkowsky, S. H. (2001). Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE). Journal of Chemical Information and Modeling, 41(5), 1326-1329. [Online] Available at: [Link][18]
-
Bergström, C. A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Online] Available at: [Link][19]
-
McDonagh, J. L., Palmer, D. S., & Mitchell, J. B. O. (2016). Predicting Melting Points of Organic Molecules. St Andrews Research Repository. [Online] Available at: [Link][20]
-
Kumar, S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Online] Available at: [Link][21]
-
Fiori, J., & Barchi, Jr, J. J. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. Molecules, 26(16), 5046. [Online] Available at: [Link][4]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 168033, this compound. [Online] Available at: [Link].[1]
-
Wikipedia. Hydroxamic acid. [Online] Available at: [Link][22]
-
ResearchGate. Solubility measurement, thermodynamics and molecular interactions of flufenamic acid in different neat solvents. [Online] Available at: [Link][6]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3371, Flufenamic Acid. [Online] Available at: [Link].[7]
-
Gaylord Chemical Company, L.L.C. Dimethyl Sulfoxide (DMSO) Solubility Data. [Online] Available at: [Link][5]
Sources
- 1. This compound | C15H13NO2 | CID 168033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 22225-34-9 [chemicalbook.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. researchgate.net [researchgate.net]
- 7. Flufenamic Acid | C14H10F3NO2 | CID 3371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. In-vitro Thermodynamic Solubility [protocols.io]
- 9. evotec.com [evotec.com]
- 10. researchgate.net [researchgate.net]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 14. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 16. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 17. scitechnol.com [scitechnol.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. lup.lub.lu.se [lup.lub.lu.se]
- 20. research-repository.st-andrews.ac.uk [research-repository.st-andrews.ac.uk]
- 21. pharmatutor.org [pharmatutor.org]
- 22. Hydroxamic acid - Wikipedia [en.wikipedia.org]
N-Fluoren-4-ylacetohydroxamic acid discovery and history
An In-depth Technical Guide to the Discovery and History of N-Fluoren-4-ylacetohydroxamic Acid
Authored by Gemini, Senior Application Scientist
This guide provides a comprehensive overview of this compound, a molecule of significant historical importance in the field of chemical carcinogenesis. Rather than being a compound of direct therapeutic or industrial application, its primary value lies in its role as a structural isomer to the potent carcinogen N-fluoren-2-ylacetohydroxamic acid. The study of this "inactive" analogue was instrumental in elucidating the structure-activity relationships and metabolic activation pathways that govern the carcinogenicity of N-arylacetohydroxamic acids.
Introduction: The Isomeric Context of Carcinogenesis
The story of this compound is intrinsically linked to its more notorious isomer, N-fluoren-2-ylacetohydroxamic acid (N-OH-2-AAF). N-OH-2-AAF is a well-established metabolite of the procarcinogen 2-acetylaminofluorene (2-AAF) and is known for its potent ability to induce tumors in various tissues. The prevailing scientific hypothesis in the mid-20th century was that such compounds require metabolic activation to an electrophilic species that can then form covalent adducts with cellular macromolecules like DNA, initiating the carcinogenic process.
To rigorously test this hypothesis, researchers required molecular tools to probe the structural requirements for this activation. The synthesis of the 1-, 3-, and 4-isomers of fluorenylacetohydroxamic acid provided the perfect set of comparators.[1] The discovery that this compound was only marginally carcinogenic, in stark contrast to the 2-isomer, provided critical evidence that the position of the N-acetylhydroxyamino group on the fluorene ring is a decisive factor in its biological activity.[2][3]
Discovery and Synthesis
First Reported Synthesis
The first synthesis of this compound, along with its 1- and 3-isomers, was reported in 1970 in the Journal of the Chemical Society C: Organic.[1] The synthetic strategy was designed to create these novel isomers to investigate their biological properties relative to the known carcinogenic 2-isomer.
The general pathway involved a multi-step process beginning with the corresponding nitrofluorene. A modified and simplified version of this synthesis was later described in a 1982 study published in Carcinogenesis.[2][4][5]
General Synthetic Workflow
The synthesis of N-arylacetohydroxamic acids typically proceeds through the partial reduction of a nitroaromatic precursor to a hydroxylamine, followed by acetylation. This method avoids the isolation of the often-unstable hydroxylamine intermediate.
Caption: Generalized synthetic workflow for this compound.
Detailed Experimental Protocol (Generalized)
This protocol describes a representative method for the synthesis of N-arylacetohydroxamic acids, based on the principles outlined in the literature.[1][6]
Objective: To synthesize an N-arylacetohydroxamic acid from its corresponding nitro-aromatic precursor.
Materials:
-
Nitro-aromatic compound (e.g., 4-Nitrofluorene)
-
Zinc dust
-
Ammonium chloride (NH₄Cl)
-
Ethanol (or other suitable solvent)
-
Water
-
Acetic anhydride ((CH₃CO)₂O)
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath, round-bottom flasks, magnetic stirrer, filtration apparatus.
Procedure:
-
Preparation of Hydroxylamine:
-
In a round-bottom flask, dissolve the nitro-aromatic compound in a suitable solvent like aqueous ethanol.
-
Add ammonium chloride to the solution and cool the mixture in an ice bath with vigorous stirring.
-
Gradually add zinc dust to the cooled solution. The addition should be portion-wise to control the exothermic reaction.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting nitro compound is consumed. The product is the corresponding N-arylhydroxylamine.
-
-
In-situ Acetylation:
-
Once the reduction is complete, filter the reaction mixture to remove the remaining zinc and zinc oxide.
-
Transfer the filtrate to a new flask and cool it in an ice bath.
-
While stirring, slowly add acetic anhydride to the filtrate. This will acetylate the hydroxylamine to form the desired N-arylacetohydroxamic acid.
-
-
Work-up and Purification:
-
After the addition of acetic anhydride is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
Quench the reaction by adding cold water.
-
Extract the product into an organic solvent such as diethyl ether.
-
Wash the organic layer sequentially with a dilute acid solution, water, and a saturated sodium bicarbonate solution to remove impurities.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Recrystallization:
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure N-arylacetohydroxamic acid.
-
Validation: The final product's identity and purity should be confirmed using analytical techniques such as ¹H NMR, IR spectroscopy, and melting point analysis.[7]
The Scientific Question: Structure, Activity, and Carcinogenicity
The core value of this compound in research stems from its comparison with its isomers. Studies in the 1970s systematically evaluated the carcinogenic potential of these compounds.
| Compound | CAS Number | Carcinogenic Activity Summary |
| N-fluoren-2-ylacetohydroxamic acid | 53-95-2 | Strongly carcinogenic; induces tumors at multiple sites. Considered the benchmark for this class of compounds.[3] |
| N-fluoren-3-ylacetohydroxamic acid | N/A | Found to be a specific mammary carcinogen in rats.[3] |
| This compound | 22225-34-9 | Marginally carcinogenic, if at all.[2][3] Long-term feeding studies showed a very low incidence of non-hepatic tumors.[4][5] |
This stark difference in biological activity strongly suggested that metabolic activation was highly dependent on the position of the functional group. The 2-position on the fluorene ring appeared optimal for enzymatic processing into a reactive, DNA-damaging species, whereas the 4-position was refractory to this process.
Mechanism of Bioactivation for Carcinogenic Isomers
The bioactivation of carcinogenic N-arylhydroxamic acids, like the 2-isomer, is a critical step. It is primarily catalyzed by N,O-acyltransferase (AHAT) enzymes.[8] This process involves the intramolecular transfer of the acetyl group from the nitrogen to the oxygen, creating a highly reactive and electrophilic N-acetoxyarylamine. This intermediate can then react with nucleophilic sites on DNA and proteins, forming adducts that lead to mutations and initiate cancer.
Caption: Proposed bioactivation pathway for carcinogenic fluorenylacetohydroxamic acids.
The lack of carcinogenicity for the 4-isomer is attributed to its inability to serve as an efficient substrate for these activating enzymes. Studies comparing the reactivity of the N-acetoxy esters of the 2- and 4-isomers found that the N-acetoxy-2-fluorenylacetamide was at least tenfold more reactive towards the nucleophile methionine than N-acetoxy-4-fluorenylacetamide.[3] This intrinsic chemical difference, likely stemming from steric and electronic factors dictated by the isomer's geometry, provides a molecular basis for the observed differences in carcinogenic potential.
Physicochemical Properties
Below is a summary of the key identifiers and properties for this compound.
| Property | Value | Source |
| IUPAC Name | N-(9H-fluoren-4-yl)-N-hydroxyacetamide | [7] |
| CAS Number | 22225-34-9 | [7] |
| Molecular Formula | C₁₅H₁₃NO₂ | [7] |
| Molecular Weight | 239.27 g/mol | [7] |
| Synonyms | N-OH-4-AAF, N-Hydroxy-N-4-fluorenylacetamide | [7] |
Conclusion
This compound stands as a classic example of a molecule whose scientific importance is defined by its inactivity. Its discovery and synthesis were not aimed at developing a new drug or material, but at answering a fundamental question in toxicology and cancer research. By serving as a minimally carcinogenic control, it helped to solidify the theory of metabolic activation for N-arylacetohydroxamic acids and demonstrated the profound impact of isomeric structure on biological activity. The history of this compound underscores the critical role that comparative chemical probes play in dissecting complex biological pathways.
References
-
Title: this compound Source: PubChem, National Institutes of Health URL: [Link]
-
Title: Effects of prolonged oral treatment with this compound on rat liver fine structure Source: Carcinogenesis (PubMed) URL: [Link]
-
Title: Mechanism-based Inactivation of N-arylhydroxamic Acid N,O-acyltransferase by 7-substituted-N-hydroxy-2-acetamidofluorenes Source: PubMed URL: [Link]
-
Title: Fluorenylhydroxamic acids isomeric with the carcinogens N-fluoren-2-ylacetohydroxamic acid. Part I. Synthesis of N-fluoren-1-yl-, N-fluoren-3-yl-, and this compound Source: Journal of the Chemical Society C: Organic (RSC Publishing) URL: [Link]
-
Title: Effects of prolonged oral treatment with this compound on rat liver fine structure Source: Sci-Hub URL: [Link]
-
Title: Methods for Hydroxamic Acid Synthesis Source: PubMed Central, National Institutes of Health URL: [Link]
-
Title: The carcinogenicity of fluorenylhydroxamic acids and N-acetoxy-N-fluorenylacetamides for the rat as related to the reactivity of the esters toward nucleophiles Source: PubMed URL: [Link]
Sources
- 1. Fluorenylhydroxamic acids isomeric with the carcinogens N-fluoren-2-ylacetohydroxamic acid. Part I. Synthesis of N-fluoren-1-yl-, N-fluoren-3-yl-, and this compound - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. academic.oup.com [academic.oup.com]
- 3. The carcinogenicity of fluorenylhydroxamic acids and N-acetoxy-N-fluorenylacetamides for the rat as related to the reactivity of the esters toward nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of prolonged oral treatment with this compound on rat liver fine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sci-hub.st [sci-hub.st]
- 6. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C15H13NO2 | CID 168033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Mechanism-based inactivation of N-arylhydroxamic acid N,O-acyltransferase by 7-substituted-N-hydroxy-2-acetamidofluorenes - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Fluoren-4-ylacetohydroxamic Acid: A Technical Guide to Unlocking its Research Potential
Foreword: Re-evaluating a Classic Scaffold for Modern Drug Discovery
In the landscape of contemporary drug discovery, the quest for novel chemical entities with therapeutic promise is relentless. Yet, sometimes, the most intriguing opportunities lie within well-established, yet underexplored, chemical classes. N-Fluoren-4-ylacetohydroxamic acid, a derivative of the fluorene scaffold, represents one such molecule. Historically overshadowed by its potently carcinogenic isomer, N-fluoren-2-ylacetohydroxamic acid, the 4-substituted variant has been noted for its significantly lower carcinogenic potential.[1][2] This crucial distinction, coupled with the inherent metalloenzyme-inhibiting properties of its hydroxamic acid moiety, positions this compound as a compelling candidate for renewed scientific investigation.
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the potential research applications of this compound. We will delve into its core chemical attributes, propose potential mechanisms of action, and provide detailed, actionable protocols for its synthesis and biological evaluation. Our objective is to equip the scientific community with the knowledge and tools necessary to unlock the full potential of this intriguing molecule.
The Chemical and Biological Rationale: Why this compound Merits Investigation
This compound (N-OH-4-AAF) is a member of the hydroxamic acid family, a class of organic compounds characterized by the -C(=O)N(OH)- functional group.[3] This moiety is a powerful bidentate chelator of metal ions, particularly zinc (Zn²⁺).[4] Many critical enzymes, including histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), rely on a zinc ion in their active site for catalytic activity.[5][6] The ability of hydroxamic acids to bind to this zinc ion is the cornerstone of their function as potent enzyme inhibitors.[5][7]
The fluorene ring system provides a rigid, hydrophobic scaffold that can be tailored to interact with specific pockets within an enzyme's active site, thereby influencing inhibitory potency and selectivity. The key advantage of the 4-substituted isomer lies in its favorable safety profile compared to the 2-substituted isomer, which is a well-established carcinogen.[1] This distinction is paramount for any compound being considered for therapeutic development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃NO₂ | [3] |
| Molecular Weight | 239.27 g/mol | [3] |
| IUPAC Name | N-(9H-fluoren-4-yl)-N-hydroxyacetamide | [3] |
| CAS Number | 22225-34-9 | [3] |
Potential Mechanism of Action: A Focus on Metalloenzyme Inhibition
Based on its chemical structure and the established pharmacology of hydroxamic acids, the primary hypothesized mechanism of action for this compound is the inhibition of zinc-dependent metalloenzymes.
Histone Deacetylase (HDAC) Inhibition
HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on histones and other proteins.[6] This deacetylation leads to chromatin condensation and repression of gene transcription.[8] Overexpression of certain HDACs is implicated in various cancers and other diseases.[6][7] Hydroxamic acid-based HDAC inhibitors, such as the FDA-approved Vorinostat (SAHA), are effective anti-cancer agents.[8]
We hypothesize that this compound can act as an HDAC inhibitor. The hydroxamic acid group would chelate the zinc ion in the HDAC active site, while the fluorene scaffold could interact with the surrounding amino acid residues, potentially conferring selectivity for specific HDAC isoforms.
Caption: Proposed mechanism of HDAC inhibition by this compound.
Matrix Metalloproteinase (MMP) Inhibition
MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components.[5] Dysregulation of MMP activity is associated with cancer metastasis, arthritis, and cardiovascular diseases.[9] Hydroxamic acids are a well-established class of MMP inhibitors.[5]
Similar to its proposed action on HDACs, this compound could inhibit MMPs by chelating the active site zinc ion. The fluorene moiety could provide additional interactions within the substrate-binding pocket, influencing the inhibitor's potency and selectivity profile against different MMP family members.
Experimental Protocols for Investigation
To empirically validate the hypothesized biological activities of this compound, a systematic experimental approach is necessary.
Chemical Synthesis
While historical methods for the synthesis of this compound exist,[10] modern synthetic methodologies can offer improved yields and purity. The following is a proposed synthetic route.
Workflow for the Synthesis of this compound
Caption: A proposed synthetic workflow for this compound.
Step-by-Step Protocol:
-
Acetylation of 4-Aminofluorene:
-
Dissolve 4-aminofluorene in a suitable solvent such as dichloromethane or pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(9H-fluoren-4-yl)acetamide.
-
-
Oxidation to this compound:
-
Dissolve the N-(9H-fluoren-4-yl)acetamide in a suitable solvent like chloroform or dichloromethane.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at room temperature.
-
Stir the reaction mixture for 12-24 hours, monitoring by TLC.
-
After completion, wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess m-CPBA and the resulting meta-chlorobenzoic acid.
-
Dry the organic layer and concentrate to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield pure this compound.
-
In Vitro Enzyme Inhibition Assays
3.2.1. HDAC Inhibition Assay
A fluorogenic assay is a robust method for determining the inhibitory activity of this compound against HDACs.[11]
Protocol:
-
Reagents and Materials:
-
Recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, HDAC6, HDAC8).
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
HDAC assay buffer.
-
Trypsin solution.
-
This compound stock solution in DMSO.
-
Trichostatin A (TSA) or Vorinostat (SAHA) as a positive control.
-
384-well black microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound and the positive control in HDAC assay buffer.
-
In the microplate, add the HDAC enzyme solution to each well.
-
Add the test compound dilutions or controls to the respective wells.
-
Incubate the plate at 37 °C for a pre-determined time (e.g., 15 minutes).
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate at 37 °C for the desired reaction time (e.g., 60 minutes).
-
Stop the reaction by adding the trypsin solution, which cleaves the deacetylated substrate to release the fluorescent aminomethylcoumarin (AMC).
-
Incubate for a further 15-30 minutes to allow for complete cleavage.
-
Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm).
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.
-
3.2.2. MMP Inhibition Assay
A similar fluorogenic assay can be employed to assess the inhibitory potential against various MMPs.
Protocol:
-
Reagents and Materials:
-
Recombinant human MMP isoforms (e.g., MMP-1, MMP-2, MMP-9).
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂).
-
MMP assay buffer.
-
This compound stock solution in DMSO.
-
A broad-spectrum MMP inhibitor (e.g., Marimastat) as a positive control.
-
384-well black microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound and the positive control in MMP assay buffer.
-
Add the test compound dilutions or controls to the respective wells of the microplate.
-
Add the MMP enzyme solution to each well.
-
Incubate at 37 °C for a pre-determined time (e.g., 15 minutes).
-
Initiate the reaction by adding the fluorogenic MMP substrate to all wells.
-
Incubate at 37 °C, protecting from light, and monitor the increase in fluorescence over time (Excitation: ~325 nm, Emission: ~393 nm).
-
Determine the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves.
-
Calculate the percent inhibition for each concentration and determine the IC₅₀ value.
-
Cellular Assays
To assess the biological activity of this compound in a cellular context, assays measuring histone acetylation and cell viability are recommended.
3.3.1. Western Blot for Histone Acetylation
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., HeLa, MCF-7) to ~70-80% confluency.
-
Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control (SAHA).
-
-
Histone Extraction:
-
Harvest the cells and perform histone extraction using a commercially available kit or a standard acid extraction protocol.
-
-
Western Blotting:
-
Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and a loading control (e.g., anti-total H3).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities to determine the change in histone acetylation levels.
-
3.3.2. Cell Viability Assay (MTT or CellTiter-Glo®)
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
After 24 hours, treat the cells with a range of concentrations of this compound.
-
-
Incubation and Assay:
-
Incubate the cells for 48-72 hours.
-
Perform the MTT or CellTiter-Glo® assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the absorbance or luminescence to determine cell viability.
-
Calculate the percentage of viable cells relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).
-
Computational Docking Studies
In silico molecular docking can provide valuable insights into the potential binding mode of this compound within the active sites of HDACs or MMPs.[12][13]
Workflow for Computational Docking
Caption: A generalized workflow for in silico molecular docking studies.
Future Directions and Potential Applications
The exploration of this compound opens up several avenues for future research:
-
Isoform-Selective Inhibitor Development: The fluorene scaffold can be chemically modified to enhance its selectivity for specific HDAC or MMP isoforms. Structure-activity relationship (SAR) studies can guide the design of more potent and selective analogs.
-
Therapeutic Potential in Oncology: Given the established role of HDAC and MMP inhibitors in cancer therapy, this compound and its derivatives could be investigated as potential anti-cancer agents, particularly in solid tumors where these enzymes are often dysregulated.
-
Neurodegenerative and Inflammatory Diseases: The roles of HDACs and MMPs in neuroinflammation and neurodegeneration are increasingly recognized. The therapeutic potential of this compound in models of these diseases warrants investigation.
-
Chemical Probe Development: Due to its relatively simple structure and potential for derivatization, this compound could be developed into a chemical probe to study the biology of specific metalloenzymes.
Conclusion
This compound stands as a molecule with significant, yet largely untapped, research potential. Its favorable safety profile compared to its isomers, combined with the proven efficacy of the hydroxamic acid pharmacophore against key metalloenzyme targets, makes it a compelling subject for further investigation. The experimental and computational frameworks outlined in this guide provide a clear path for researchers to systematically evaluate its biological activities and explore its potential as a lead compound for the development of novel therapeutics. It is our hope that this guide will catalyze new research into this promising area of medicinal chemistry.
References
- Design, synthesis, and activity of HDAC inhibitors with a N-formyl hydroxylamine head group. (URL: )
- Molecular docking and ADMET analysis of hydroxamic acids as HDAC2 inhibitors. (URL: )
-
Synthesis/biological evaluation of hydroxamic acids and their prodrugs as inhibitors for Botulinum neurotoxin A light chain. (URL: [Link])
-
Molecular docking and ADMET analysis of hydroxamic acids as HDAC2 inhibitors. (URL: [Link])
-
Fluorenylhydroxamic acids isomeric with the carcinogens N-fluoren-2-ylacetohydroxamic acid. Part I. Synthesis of N-fluoren-1-yl-, N-fluoren-3-yl-, and this compound. (URL: [Link])
-
Pectin Hydroxamic Acids Exhibit Antioxidant Activities in Vitro. (URL: [Link])
-
The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. (URL: [Link])
-
A fluorogenic histone deacetylase assay well suited for high-throughput activity screening. (URL: [Link])
-
Effects of prolonged oral treatment with this compound on rat liver fine structure. (URL: [Link])
-
Effects of prolonged oral treatment with this compound on rat liver fine structure. (URL: [Link])
-
Hydroxamic acids as matrix metalloproteinase inhibitors. (URL: [Link])
-
Docking of hydroxamic acids into HDAC1 and HDAC8: a rationalization of activity trends and selectivities. (URL: [Link])
-
THE ROLE OF HYDROXAMIC ACIDS IN BIOCHEMICAL PROCESSES. (URL: [Link])
-
Exploration of Structure-Activity Relationship Using Integrated Structure and Ligand Based Approach: Hydroxamic Acid-Based HDAC Inhibitors and Cytotoxic Agents. (URL: [Link])
-
Recent Developments of Hydroxamic Acid Hybrids as Potential Anti-Breast Cancer Agents. (URL: [Link])
-
Novel Hydroxamic Acids Containing Aryl-Substituted 1,2,4- or 1,3,4-Oxadiazole Backbones and an Investigation of Their Antibiotic Potentiation Activity. (URL: [Link])
-
Methods for Hydroxamic Acid Synthesis. (URL: [Link])
-
This compound. (URL: [Link])
-
A Review on Molecular Docking on HDAC Isoforms: Novel Tool for Designing Selective Inhibitors. (URL: [Link])
-
Synthesis and biological evaluation of orally active matrix metalloproteinase inhibitors. (URL: [Link])
-
Discovery and Characterization of Novel Non-Hydroxamate HDAC11 Inhibitors. (URL: [Link])
-
Natural Bioactive Compounds Targeting Histone Deacetylases in Human Cancers: Recent Updates. (URL: [Link])
-
synthesis of potent bacterial collagenase and matrix metalloproteinase inhibitors incorporating N-4-nitrobenzylsulfonylglycine hydroxamate moieties. (URL: [Link])
-
Methods for Hydroxamic Acid Synthesis. (URL: [Link])
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Effects of prolonged oral treatment with this compound on rat liver fine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C15H13NO2 | CID 168033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.journalagent.com [pdf.journalagent.com]
- 5. Hydroxamic acids as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural Bioactive Compounds Targeting Histone Deacetylases in Human Cancers: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and activity of HDAC inhibitors with a N-formyl hydroxylamine head group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular docking and ADMET analysis of hydroxamic acids as HDAC2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of orally active matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorenylhydroxamic acids isomeric with the carcinogens N-fluoren-2-ylacetohydroxamic acid. Part I. Synthesis of N-fluoren-1-yl-, N-fluoren-3-yl-, and this compound - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 11. A fluorogenic histone deacetylase assay well suited for high-throughput activity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Docking of hydroxamic acids into HDAC1 and HDAC8: a rationalization of activity trends and selectivities - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of N-Fluoren-4-ylacetohydroxamic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Fluoren-4-ylacetohydroxamic acid is a chemical compound utilized in research settings.[1][2] Its structural similarity to known carcinogenic compounds, particularly N-fluoren-2-ylacetamide, necessitates a comprehensive and cautious approach to its handling and use.[3] This guide provides an in-depth analysis of its potential hazards, outlines robust safety protocols, and details emergency procedures to ensure the well-being of laboratory personnel and the integrity of research outcomes. The protocols described herein are designed as a self-validating system, grounded in the principles of chemical causality and established laboratory safety standards.
Section 1: Chemical and Physical Properties
A foundational understanding of the compound's properties is essential for safe handling. While comprehensive experimental data is limited, key information has been compiled from authoritative chemical databases.
| Property | Value | Source |
| IUPAC Name | N-(9H-fluoren-4-yl)-N-hydroxyacetamide | PubChem[1] |
| Molecular Formula | C₁₅H₁₃NO₂ | PubChem[1] |
| Molecular Weight | 239.27 g/mol | PubChem[1] |
| CAS Number | 22225-34-9 | PubChem[1] |
| Appearance | Solid (Assumed) | General Chemical Knowledge |
| Solubility | No data available. Presumed to be sparingly soluble in water. | Fisher Scientific[4] |
Section 2: Toxicological Profile and Hazard Assessment
The primary concern with this compound stems from its classification as a fluorenylhydroxamic acid, a class of compounds containing known carcinogens.
Mechanistic Concern and Carcinogenicity
The structural isomer, N-fluoren-2-ylacetamide (2-AAF), is a well-documented and potent carcinogen.[5] Research on this compound itself has indicated tumorigenic potential. A study involving prolonged oral administration to rats resulted in a low incidence of non-hepatic tumors and the appearance of hepatic clear cell foci in the later stages of the experiment.[3] These findings, particularly the alterations in liver cell structure, suggest that the compound possesses carcinogenic activity, even if it is less potent than its 2-isomer.[3] Therefore, for all laboratory purposes, This compound must be handled as a suspected human carcinogen.
Proposed GHS Classification
In the absence of a specific Safety Data Sheet (SDS), a presumptive hazard classification is necessary based on the available toxicological data and chemical class.
| Hazard Class | Category | Hazard Statement |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
This classification is presumptive and should be treated as a minimum standard for safety protocols.
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to containment, combining engineering controls and rigorous PPE usage, is mandatory.
Primary Engineering Control: The Chemical Fume Hood
All work involving this compound, including weighing, reconstitution, and addition to experimental systems, must be performed inside a certified chemical fume hood. This is the most critical engineering control to prevent inhalation of airborne particles.
Personal Protective Equipment (PPE): A Self-Validating Barrier
The selection of PPE is not merely a checklist but a system designed to prevent all routes of exposure (inhalation, ingestion, skin, and eye contact).
-
Hand Protection : Wear two pairs of nitrile gloves. Nitrile offers good resistance to a range of chemicals and provides a robust barrier.[6] The double-gloving technique allows for the safe removal of the outer, potentially contaminated glove without exposing the skin.
-
Eye Protection : Chemical safety goggles that provide a complete seal around the eyes are required at all times.[7] Standard safety glasses are insufficient as they do not protect from splashes or fine particulates.
-
Body Protection : A dedicated, full-length laboratory coat with tight-fitting cuffs is essential.[8] This coat should be laundered separately from personal clothing and should not be worn outside of the designated laboratory area.
-
Respiratory Protection : While working in a fume hood should prevent inhalation, a NIOSH-approved respirator (e.g., an N95 or higher) may be required for specific procedures such as cleaning up large spills outside of a hood.[9]
Section 4: Standard Operating Procedures for Safe Handling
Adherence to a strict, step-by-step protocol is crucial for minimizing exposure risk.
Experimental Workflow Protocol
-
Preparation : Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE.
-
Weighing : Weigh the solid compound on a tared weigh boat inside the fume hood. Use tools (spatulas) dedicated to this compound to prevent cross-contamination.
-
Solubilization : Add the solvent to the vessel containing the weighed compound within the fume hood. Cap the container securely before mixing.
-
Handling Solutions : All subsequent dilutions and transfers of the solution must occur within the fume hood.
-
Post-Handling : After use, decontaminate all surfaces and equipment. Remove the outer pair of gloves and dispose of them as hazardous waste before exiting the fume hood.
-
Hand Washing : Immediately after the procedure and removal of all PPE, wash hands thoroughly with soap and water.[10]
Caption: Safe Handling Workflow for this compound.
Section 5: Storage and Waste Management
Proper storage and disposal are critical to prevent unintended exposure and environmental contamination.
Storage Protocol
-
Store this compound in a tightly sealed, clearly labeled container.
-
The primary container should be placed within a secondary, unbreakable container.
-
Store in a designated, locked cabinet or refrigerator away from strong oxidizing agents.[4] The storage area should be marked with a "Suspected Carcinogen" warning sign.
Waste Management Protocol
-
Solid Waste : All contaminated solid waste, including gloves, weigh boats, and paper towels, must be collected in a dedicated, sealed hazardous waste container.
-
Liquid Waste : Unused solutions and contaminated solvents should be collected in a sealed, properly labeled hazardous waste container. Do not mix with other waste streams.
-
Decontamination : All glassware and equipment should be decontaminated before being removed from the fume hood. This can be achieved by rinsing with a suitable solvent, with the rinsate collected as hazardous waste.
-
Disposal : All waste must be disposed of through an approved hazardous waste management service in accordance with local, state, and federal regulations.[10]
Section 6: Emergency Procedures
Immediate and correct response to an emergency can significantly mitigate harm.
Exposure Response
-
Skin Contact : Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11] Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air immediately.[11] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting.[8][11] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill and Fire Response
-
Small Spill (Inside Fume Hood) : Absorb the spill with an inert material (e.g., sand or vermiculite). Carefully sweep up the absorbed material and place it in a sealed container for hazardous waste disposal. Decontaminate the area thoroughly.
-
Large Spill (Outside Fume Hood) : Evacuate the immediate area. Alert laboratory personnel and contact the institutional safety office. Do not attempt to clean up a large spill without appropriate respiratory protection and training.
-
Fire : The compound itself is not expected to be highly flammable. Use a fire extinguisher suitable for the surrounding materials (e.g., dry chemical, CO₂, or foam).[4] If the fire is large or involves other hazardous materials, evacuate and call emergency services.
Caption: Emergency Response Protocol Flowchart.
References
-
Solvay. (2020, November 4). Safety Data Sheet for CAS# 69991-62-4. Retrieved January 14, 2026, from [Link]
-
Flaks, B., Yost, Y., & Flaks, A. (1982). Effects of prolonged oral treatment with this compound on rat liver fine structure. Carcinogenesis, 3(1), 103-109. Retrieved January 14, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 14, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Acetohydroxamic acid, N-fluoren-2-YL-, potassium salt. PubChem Compound Database. Retrieved January 14, 2026, from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Lactic acid. Retrieved January 14, 2026, from [Link]
-
Chemos GmbH & Co.KG. (2020, August 17). Safety Data Sheet: Lactic acid. Retrieved January 14, 2026, from [Link]
-
Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved January 14, 2026, from [Link]
-
Barry, E. J., & Gutmann, H. R. (1970). Fluorenylhydroxamic acids isomeric with the carcinogens N-fluoren-2-ylacetohydroxamic acid. Part I. Synthesis of N-fluoren-1-yl-, N-fluoren-3-yl-, and this compound. Journal of the Chemical Society C: Organic, 214-217. Retrieved January 14, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Acetylaminofluorene. PubChem Compound Database. Retrieved January 14, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Acetylaminofluorene. PubChem Compound Database. Retrieved January 14, 2026, from [Link]
-
Office of Research Services. (n.d.). Chemical Segregation and Storage Table. Retrieved January 14, 2026, from [Link]
Sources
- 1. This compound | C15H13NO2 | CID 168033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fluorenylhydroxamic acids isomeric with the carcinogens N-fluoren-2-ylacetohydroxamic acid. Part I. Synthesis of N-fluoren-1-yl-, N-fluoren-3-yl-, and this compound - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. Effects of prolonged oral treatment with this compound on rat liver fine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. 2-Acetylaminofluorene | C15H13NO | CID 5897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. hsa.ie [hsa.ie]
- 7. fishersci.com [fishersci.com]
- 8. dep.nj.gov [dep.nj.gov]
- 9. biosynth.com [biosynth.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
An In-depth Technical Guide to the Synthesis, Characterization, and Analysis of Fluorenylhydroxamic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Complex Landscape of Fluorenylhydroxamic Acid Isomers
Fluorenylhydroxamic acid isomers, particularly the notorious carcinogen N-hydroxy-2-acetylaminofluorene (N-OH-AAF), represent a pivotal area of study in toxicology, chemical carcinogenesis, and drug metabolism.[1] The position of the hydroxamic acid functional group on the fluorene ring dramatically influences the biological activity of these compounds, ranging from potent carcinogenicity to marginal or no tumorigenic effects.[2] Understanding the distinct properties of these isomers is paramount for researchers in drug development, enabling the design of safer xenobiotics and the elucidation of mechanisms of chemical toxicity.
This technical guide provides a comprehensive overview of the synthesis, characterization, and analytical separation of key fluorenylhydroxamic acid isomers. Moving beyond a simple recitation of facts, this document delves into the causality behind experimental choices, offering field-proven insights for the reliable and reproducible handling of these compounds.
I. The Isomeric Landscape: Structure Dictates Function
The carcinogenicity of fluorenylhydroxamic acids is exquisitely dependent on the position of the N-acetylhydroxamic acid moiety on the fluorene ring. The order of carcinogenic activity has been established as: N-hydroxy-2-acetylaminofluorene > N-hydroxy-3-acetylaminofluorene > N-hydroxy-4-acetylaminofluorene.[2] This stark difference in biological activity underscores the importance of isomeric purity in research and the necessity for robust analytical methods to differentiate these closely related structures.
| Isomer | Carcinogenic Activity | Key Structural Feature |
| N-hydroxy-2-acetylaminofluorene (N-OH-2-AAF) | Potent Carcinogen | Acetylhydroxamic acid at the 2-position |
| N-hydroxy-3-acetylaminofluorene (N-OH-3-AAF) | Mammary Carcinogen | Acetylhydroxamic acid at the 3-position |
| N-hydroxy-4-acetylaminofluorene (N-OH-4-AAF) | Marginally Carcinogenic | Acetylhydroxamic acid at the 4-position |
| N-hydroxy-1-acetylaminofluorene (N-OH-1-AAF) | Less Studied | Acetylhydroxamic acid at the 1-position |
II. Synthesis of Fluorenylhydroxamic Acid Isomers: A Step-by-Step Approach
The synthesis of fluorenylhydroxamic acid isomers typically follows a multi-step pathway, beginning with the parent fluorene molecule. The general strategy involves the introduction of a nitro group at the desired position, followed by reduction to the corresponding amine, acetylation, and finally, N-hydroxylation.
Caption: General synthetic workflow for fluorenylhydroxamic acid isomers.
A. Synthesis of N-hydroxy-2-acetylaminofluorene (N-OH-2-AAF)
This protocol details the synthesis of the most biologically significant isomer, N-OH-2-AAF, starting from fluorene.
Step 1: Synthesis of 2-Nitrofluorene [2]
-
Rationale: Nitration is a classic electrophilic aromatic substitution reaction to introduce a nitro group onto the fluorene ring. The 2-position is a major product of the nitration of fluorene.
-
Protocol:
-
In a well-ventilated fume hood, dissolve fluorene in glacial acetic acid.
-
Slowly add concentrated nitric acid to the stirred solution, maintaining the temperature below 60°C.
-
After the addition is complete, continue stirring for 1-2 hours.
-
Pour the reaction mixture into ice-water to precipitate the 2-nitrofluorene.
-
Collect the yellow precipitate by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry.
-
Recrystallize from ethanol to obtain pure 2-nitrofluorene.
-
Step 2: Reduction of 2-Nitrofluorene to 2-Aminofluorene
-
Rationale: The nitro group is reduced to an amino group, a necessary precursor for the subsequent acetylation. Catalytic hydrogenation is a clean and efficient method for this transformation.
-
Protocol:
-
Dissolve 2-nitrofluorene in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of palladium on charcoal (10% Pd/C).
-
Pressurize the vessel with hydrogen gas (typically 3-4 atm) and shake or stir vigorously at room temperature until hydrogen uptake ceases.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield 2-aminofluorene.
-
Step 3: Acetylation of 2-Aminofluorene to 2-Acetylaminofluorene (2-AAF) [2]
-
Rationale: The amino group is acetylated to form the corresponding acetamide. Acetic anhydride is a common and effective acetylating agent.
-
Protocol:
-
Dissolve 2-aminofluorene in a suitable solvent such as toluene or acetic acid.
-
Add acetic anhydride dropwise to the stirred solution. A catalytic amount of pyridine can be added to accelerate the reaction.[2]
-
Heat the mixture to reflux for 1 hour.[2]
-
Cool the reaction mixture and collect the precipitated 2-acetylaminofluorene by filtration.
-
Wash the product with a small amount of cold solvent and dry.
-
Step 4: N-hydroxylation of 2-Acetylaminofluorene to N-hydroxy-2-acetylaminofluorene (N-OH-2-AAF) [2]
-
Rationale: This is the critical step to introduce the hydroxyl group on the nitrogen atom. This can be achieved through chemical oxidation or enzymatic methods. A common chemical method involves the use of an oxaziridine reagent.[2]
-
Protocol:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-acetylaminofluorene in anhydrous tetrahydrofuran (THF) and cool to -78°C.
-
Slowly add a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS), to form the enolate.[2]
-
In a separate flask, dissolve an oxaziridine, such as 2-(phenylsulfonyl)-3-phenyloxaziridine, in anhydrous THF.
-
Add the oxaziridine solution dropwise to the enolate solution at -78°C.[2]
-
After the addition is complete, stir the reaction mixture for several hours at low temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature.
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
B. Synthesis of Positional Isomers (1-, 3-, and 4-substituted)
The synthesis of the 1-, 3-, and 4-isomers of fluorenylhydroxamic acid follows a similar multi-step pathway, with the primary difference being the initial nitration step to obtain the desired nitrofluorene isomer. The subsequent reduction, acetylation, and N-hydroxylation steps are analogous to those described for the 2-isomer.[3]
III. Characterization of Fluorenylhydroxamic Acid Isomers
Unambiguous characterization of the synthesized isomers is crucial to ensure their identity and purity. A combination of spectroscopic techniques is typically employed.
| Technique | Expected Observations |
| ¹H NMR | The position of the substituents on the fluorene ring will lead to distinct chemical shifts and coupling patterns for the aromatic protons. The protons of the acetyl group and the methylene bridge of the fluorene will also be observable. |
| ¹³C NMR | The number and chemical shifts of the carbon signals will be unique for each isomer, reflecting the different substitution patterns. |
| Mass Spectrometry (MS) | Electron ionization (EI) or electrospray ionization (ESI) will provide the molecular ion peak, confirming the molecular weight of the compound. The fragmentation pattern can also offer structural information. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O (amide), N-O-H, and aromatic C-H and C=C bonds will be present. |
Example Characterization Data for N-hydroxy-2-acetylaminofluorene (N-OH-2-AAF):
-
Molecular Formula: C₁₅H₁₃NO₂[4]
-
Molecular Weight: 239.27 g/mol [4]
-
Appearance: Cream-colored powder[4]
-
Melting Point: 136-138 °C[2]
IV. Analytical Separation of Fluorenylhydroxamic Acid Isomers
The separation of fluorenylhydroxamic acid isomers is a significant analytical challenge due to their structural similarity. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are the methods of choice for this purpose.
Caption: General workflow for the analytical separation of fluorenylhydroxamic acid isomers.
A. High-Performance Liquid Chromatography (HPLC) Method
-
Rationale: Reverse-phase HPLC is a powerful technique for separating compounds based on their hydrophobicity. The subtle differences in polarity among the fluorenylhydroxamic acid isomers can be exploited to achieve separation on a C18 or phenyl-based stationary phase.
-
Protocol:
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point due to its versatility in separating aromatic compounds.[5]
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid (to improve peak shape and ionization efficiency for MS detection).
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution: A linear gradient from a lower to a higher concentration of acetonitrile is recommended to effectively separate the isomers. A starting point could be a gradient from 30% to 90% acetonitrile over 20 minutes.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where the fluorene ring system absorbs strongly (e.g., 280 nm).
-
Optimization: The gradient slope, flow rate, and column temperature can be adjusted to optimize the resolution between the isomeric peaks.
-
B. Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method
-
Rationale: UPLC offers higher resolution and faster analysis times compared to conventional HPLC. Coupling with tandem mass spectrometry provides highly sensitive and specific detection, allowing for confident identification and quantification of the isomers, even in complex matrices.[6][7][8]
-
Protocol:
-
UPLC System: An ACQUITY UPLC system or equivalent.
-
Column: An ACQUITY UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size) for high-efficiency separations.[6]
-
Mobile Phase: Similar to the HPLC method, using water and acetonitrile with 0.1% formic acid.
-
Gradient Elution: A faster gradient can be employed due to the higher efficiency of the UPLC system (e.g., 5% to 95% acetonitrile in 5-10 minutes).
-
Mass Spectrometer: A tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally suitable for these compounds.
-
MRM Transitions: Specific precursor-to-product ion transitions for each isomer need to be determined by infusing pure standards. This provides the highest level of selectivity.
-
C. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Rationale: GC-MS can be a powerful tool for the analysis of these isomers, but it requires derivatization to increase their volatility. Silylation is a common derivatization technique for compounds containing hydroxyl and amide groups.[9]
-
Protocol:
-
Derivatization: The sample is treated with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to convert the N-OH and any other active hydrogens to their trimethylsilyl (TMS) ethers.
-
GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms, is suitable for separating the derivatized isomers.
-
Temperature Program: A temperature gradient is used to elute the compounds, starting at a lower temperature and ramping up to a higher temperature.
-
Mass Spectrometer: The mass spectrometer is operated in electron ionization (EI) mode, and the resulting fragmentation patterns can be used for identification.
-
V. Metabolic Activation and Biological Implications
The carcinogenicity of fluorenylhydroxamic acids is intricately linked to their metabolic activation to reactive electrophiles that can form covalent adducts with cellular macromolecules, particularly DNA.
Caption: Key metabolic activation pathways of N-hydroxy-2-acetylaminofluorene.
The primary enzymes involved in the bioactivation of N-hydroxy-2-acetylaminofluorene are sulfotransferases (SULTs) and N,O-acyltransferases (NATs).[10][11] These enzymes catalyze the formation of highly reactive esters, N-sulfonyloxy-2-acetylaminofluorene and N-acetoxy-2-acetylaminofluorene, respectively. These unstable intermediates can then spontaneously decompose to form a highly electrophilic nitrenium ion, which readily reacts with nucleophilic sites in DNA, leading to the formation of DNA adducts, mutations, and ultimately, cancer. The differential ability of the various positional isomers to be activated by these enzymes likely contributes to their varying carcinogenic potencies.
VI. Conclusion
The study of fluorenylhydroxamic acid isomers is a compelling example of structure-activity relationships in chemical carcinogenesis. This technical guide has provided a comprehensive framework for the synthesis, characterization, and analytical separation of these important compounds. The detailed protocols and the rationale behind the experimental choices are intended to empower researchers to confidently and accurately investigate the biological effects of these isomers. A thorough understanding of the chemistry and analysis of these compounds is essential for advancing our knowledge of chemical carcinogenesis and for the development of safer chemicals and pharmaceuticals.
VII. References
-
Yost, Y., et al. (1979). The carcinogenicity of fluorenylhydroxamic acids and N-acetoxy-N-fluorenylacetamides for the rat as related to the reactivity of the esters toward nucleophiles. Cancer Research, 39(2 Pt 1), 324-329. [Link]
-
Waters Corporation. (2012). Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System with Empower 3 Software. [Link]
-
Waters Corporation. (2006). ACQUITY UPLC Analysis of Banned Carcinogenic Aromatic Amines. [Link]
-
Waters Corporation. (n.d.). Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. [Link]
-
Smith, P. F., et al. (1982). Arylhydroxamic Acid Bioactivation via Acyl Group Transfer. Structural Requirements for Transacylating and Electrophile-Generating Activity of N-(2-fluorenyl)hydroxamic Acids and Related Compounds. Journal of Medicinal Chemistry, 25(7), 842-846. [Link]
-
Jayasiri, H. P., et al. (2017). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. International Journal of Environmental Research and Public Health, 14(10), 1184. [Link]
-
Wang, J., et al. (2015). [Determination of free carcinogenic aromatic amines in textiles by ultra-performance liquid chromatography-linear ion trap/orbitrap high resolution mass spectrometry]. Se Pu, 33(1), 34-39. [Link]
-
Hanna, P. E., et al. (2004). Mass Spectrometric Investigation of the Mechanism of Inactivation of Hamster Arylamine N-acetyltransferase 1 by N-hydroxy-2-acetylaminofluorene. Chemical Research in Toxicology, 17(3), 355-366. [Link]
-
Ritter, C. L., et al. (1991). Peroxidative Metabolism of Carcinogenic N-arylhydroxamic Acids: Implications for Tumorigenesis. Environmental Health Perspectives, 94, 13-22. [Link]
-
National Center for Biotechnology Information. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, predicted) (NP0179408). NP-MRD. [Link]
-
Ornaf, R. M., et al. (2006). A Strategy for GC/MS Quantification of Polar Compounds via their Silylated Surrogates. Metabolomics, 2(3), 159-173. [Link]
-
Wang, Y., et al. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Advances, 5(10), 7338-7344. [Link]
-
ZirChrom Separations, Inc. (2004). Method Development Guide. [Link]
-
Barry, E. J., & Gutmann, H. R. (1970). Fluorenylhydroxamic acids isomeric with the carcinogens N-fluoren-2-ylacetohydroxamic acid. Part I. Synthesis of N-fluoren-1-yl-, N-fluoren-3-yl-, and N-fluoren-4-ylacetohydroxamic acid. Journal of the Chemical Society C: Organic, (16), 2171-2175. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Acetylaminofluorene. PubChem. [Link]
-
Bhushan, R., & Kumar, V. (2011). Direct chiral separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC for determination of enantiomeric purity. Biomedical Chromatography, 25(3), 359-364. [Link]
-
Wu, S. G., & Straub, K. D. (1976). Purification and characterization of N-hydroxy-2-acetylaminofluorene sulfotransferase from rat liver. The Journal of Biological Chemistry, 251(21), 6529-6536. [Link]
-
Ilisz, I., et al. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Molecules, 27(13), 4286. [Link]
-
Dias, D. A., et al. (2016). Derivatization steps prior to GC–MS analysis: a Silylation reactions... Metabolomics, 12(11), 169. [Link]
-
Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1(1), 85-95. [Link]
-
Syed, R. A. (2020). Investigation of factors affecting reverse-phase high performance liquid chromatography. Auctus: The Journal of Undergraduate Research and Creative Scholarship, 4(1), 1-10. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000803). [Link]
-
Walash, M. I., et al. (2018). Determination of flutamide and two major metabolites using HPLC–DAD and HPTLC methods. Future Journal of Pharmaceutical Sciences, 4(1), 10-18. [Link]
-
Dias, D. A., et al. (2016). Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. Metabolites, 7(1), 1. [Link]
-
SpectraBase. (n.d.). N-ACETYL-N-HYDROXY-2-AMINOFLUORENE. [Link]
-
National Center for Biotechnology Information. (n.d.). Hydroxyacetylaminofluorene. PubChem. [Link]
-
Santasania, C. T., et al. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International, 16(6), 356-364. [Link]
-
Glazer, R. I. (1977). The action of N-hydroxy-2-acetylaminofluorene on the synthesis of ribosomal and poly (A)-RNA in normal and regenerating liver. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis, 475(3), 492-500. [Link]
-
Walash, M. I., et al. (2018). Determination of flutamide and two major metabolites using HPLC–DAD and HPTLC methods. Future Journal of Pharmaceutical Sciences, 4(1), 10-18. [Link]
-
Testai, E., & Di Consiglio, E. (2020). Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. Pharmaceuticals, 13(10), 282. [Link]
-
Phenomenex. (2018). Reversed Phase Selectivity. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
Hu, J., et al. (2016). Inhibitors of Testosterone Biosynthetic and Metabolic Activation Enzymes. Molecules, 21(11), 1433. [Link]
-
Bhushan, R., & Arora, M. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis, 5(7), 665-673. [Link]
-
Miller, E. C., et al. (1966). N-hydroxy metabolites of 2-acetylaminophenanthrene and 7-fluoro-2-acetylaminofluorene as proximate carcinogens in the rat. Cancer Research, 26(11), 2239-2247. [Link]
-
Péter, A., et al. (1998). High-performance liquid chromatographic separation of the enantiomers of unusual ??-amino acid analogues. Journal of Chromatography A, 828(1-2), 101-107. [Link]
-
Patel, K., & Patel, P. (2019). HPLC Method Development and Validation for Estimation of Fluticasone Furoate & Vilanterol Trifenatate in Bulk and Dosage Form by Using Quality by Design Approach. International Journal of Pharmaceutical Sciences Review and Research, 58(1), 1-10. [Link]
-
Ravisankar, P., et al. (2015). Development and Validation of an Improved RP-HPLC Method for the Quantitative Determination of Flunarizine in Bulk and Tablet Dosage Form. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(1), 1333-1342. [Link]
-
Organic Chemistry Portal. (n.d.). Hydroxylamine synthesis by oxidation. [Link]
-
Wang, Y., et al. (2023). An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogenation Process. Molecules, 28(7), 2977. [Link]
-
Ninja Nerd Science. (2017, May 29). Metabolism | Fatty Acid Synthesis: Part 1 [Video]. YouTube. [Link]
-
CN105111128A - Method for preparing N-hydroxyphthalimide - Google Patents. (n.d.).
Sources
- 1. The action of N-hydroxy-2-acetylaminofluorene on the synthesis of ribosomal and poly (A)-RNA in normal and regenerating liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The carcinogenicity of fluorenylhydroxamic acids and N-acetoxy-N-fluorenylacetamides for the rat as related to the reactivity of the esters toward nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorenylhydroxamic acids isomeric with the carcinogens N-fluoren-2-ylacetohydroxamic acid. Part I. Synthesis of N-fluoren-1-yl-, N-fluoren-3-yl-, and this compound - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. Hydroxyacetylaminofluorene | C15H13NO2 | CID 5896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. waters.com [waters.com]
- 7. waters.com [waters.com]
- 8. waters.com [waters.com]
- 9. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]
- 10. Mass spectrometric investigation of the mechanism of inactivation of hamster arylamine N-acetyltransferase 1 by N-hydroxy-2-acetylaminofluorene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Purification and characterization of N-hydroxy-2-acetylaminofluorene sulfotransferase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analytical Characterization of N-Fluoren-4-ylacetohydroxamic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of N-Fluoren-4-ylacetohydroxamic Acid and the Imperative for Rigorous Analytical Characterization
This compound (4-FAA-HA) is a significant molecule within the broader class of fluorenyl hydroxamic acids, which are studied for their biological activities, including their roles as enzyme inhibitors and their potential carcinogenic properties.[1][2] As with any compound intended for biological or pharmaceutical investigation, unequivocal structural confirmation, purity assessment, and comprehensive physicochemical characterization are paramount. These data form the bedrock of reliable and reproducible research, ensuring the integrity of subsequent biological assays and mechanistic studies. The hydroxamic acid moiety (-C(=O)N(OH)-) is a particularly important functional group known for its metal-chelating properties, making it a key feature in the design of metalloenzyme inhibitors.[3][4]
This guide provides a suite of detailed analytical protocols for the comprehensive characterization of this compound. It is designed to move beyond a simple listing of methods, instead offering a logical framework that explains the causality behind experimental choices. Each protocol is presented as a self-validating system, ensuring that researchers can confidently establish the identity, purity, and stability of their material.
Chromatographic Purity and Quantification: High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: The primary goal of HPLC analysis is to separate the target analyte from impurities, including starting materials, by-products, and degradants. Given the aromatic nature of the fluorenyl group and the presence of the polar hydroxamic acid moiety, a reversed-phase (RP) HPLC method is the logical choice. A C18 column is well-suited for retaining the nonpolar fluorenyl core, while a polar-modified mobile phase (e.g., acetonitrile/water or methanol/water with an acid modifier) will ensure proper elution and peak shape. The acid modifier, typically trifluoroacetic acid (TFA) or formic acid, is crucial for suppressing the ionization of the hydroxamic acid and any potential acidic or basic impurities, thereby preventing peak tailing and improving resolution.
Protocol 1: RP-HPLC Purity Assessment and Quantification
-
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (or Trifluoroacetic Acid, TFA), analytical grade.
-
This compound reference standard and sample.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: The detection wavelength should be set at the absorption maximum (λmax) of this compound, determined by UV-Vis spectroscopy (see Section 2). A DAD is highly recommended to assess peak purity and detect any co-eluting impurities.
-
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
-
Sample Preparation:
-
Prepare a stock solution of the reference standard and the sample at 1 mg/mL in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
Further dilute the stock solutions with the initial mobile phase composition (95:5 Mobile Phase A:B) to a working concentration of approximately 0.1 mg/mL.
-
-
Data Analysis and Interpretation:
-
The retention time of the main peak in the sample chromatogram should match that of the reference standard.
-
Purity is assessed by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
For quantitative analysis, a calibration curve should be constructed using a series of known concentrations of the reference standard.
-
Caption: High-Performance Liquid Chromatography (HPLC) workflow.
Spectroscopic Identification
Ultraviolet-Visible (UV-Vis) Spectroscopy
Expertise & Experience: UV-Vis spectroscopy is a fundamental technique for confirming the presence of the chromophoric fluorenyl system. The extended π-conjugation of the fluorene ring is expected to result in strong absorbance in the UV region. The choice of solvent is critical, as solvent polarity can influence the position and intensity of absorption bands (solvatochromism). Using solvents of different polarities (e.g., ethanol, acetonitrile, and cyclohexane) can provide valuable information about the electronic transitions of the molecule.
Protocol 2: UV-Vis Spectrophotometry
-
Instrumentation:
-
Dual-beam UV-Vis spectrophotometer.
-
Matched quartz cuvettes (1 cm path length).
-
-
Reagents:
-
Ethanol (spectroscopic grade).
-
Acetonitrile (spectroscopic grade).
-
This compound.
-
-
Procedure:
-
Prepare a stock solution of the compound in ethanol at approximately 1 mg/mL.
-
Dilute the stock solution to a concentration that gives an absorbance reading between 0.5 and 1.5 AU (typically in the µg/mL range).
-
Scan the sample from 200 to 400 nm against a solvent blank.
-
Record the wavelength(s) of maximum absorbance (λmax).
-
-
Expected Results:
-
The UV spectrum is expected to show characteristic absorbance maxima for the fluorene aromatic system. The exact λmax will be used for setting the detection wavelength in the HPLC method for optimal sensitivity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR spectroscopy is an indispensable tool for identifying the key functional groups present in this compound. The spectrum will provide direct evidence for the hydroxamic acid moiety (C=O, N-O, and O-H stretches) and the substituted aromatic fluorene ring. The position of these bands provides structural confirmation.
Protocol 3: FTIR Spectroscopy
-
Instrumentation:
-
FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
-
Procedure:
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Perform a background scan prior to the sample scan.
-
-
Expected Vibrational Bands and Interpretation:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3200-3000 (broad) | O-H stretch | Hydroxamic acid |
| ~3100-3000 | C-H stretch | Aromatic (Fluorene) |
| ~2950-2850 | C-H stretch | Aliphatic (CH₂ of Fluorene) |
| ~1650-1630 | C=O stretch | Hydroxamic acid carbonyl |
| ~1600, ~1450 | C=C stretch | Aromatic ring |
| ~900 | N-O stretch | Hydroxamic acid |
| ~850-750 | C-H bend | Aromatic out-of-plane |
Trustworthiness: The presence of the broad O-H stretch, the carbonyl (C=O) stretch, and the N-O stretch are collectively a strong confirmation of the hydroxamic acid functional group.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR spectroscopy provides the most detailed structural information, allowing for the mapping of the carbon-hydrogen framework of the molecule. ¹H NMR will confirm the number and connectivity of protons, while ¹³C NMR will identify all unique carbon atoms. A suitable deuterated solvent that fully dissolves the compound, such as DMSO-d₆, is essential. The acidic proton of the hydroxamic acid (-OH) may be broad and its chemical shift can be concentration-dependent.
Protocol 4: ¹H and ¹³C NMR Spectroscopy
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher for better resolution).
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
-
Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
-
Expected Chemical Shifts (δ) in ppm (referenced to TMS):
| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| -CH ₃ (acetyl) | ~2.1-2.3 (singlet, 3H) | ~20-25 |
| -CH ₂- (fluorene C9) | ~3.9-4.1 (singlet, 2H) | ~35-40 |
| Ar-H (fluorene) | ~7.3-8.0 (multiplets, 7H) | ~120-145 |
| -OH (hydroxamic) | ~9.0-11.0 (broad singlet, 1H) | N/A |
| -C =O (carbonyl) | N/A | ~165-170 |
Authoritative Grounding: The chemical shifts are predicted based on standard values for similar functional groups and the known electronic environment of the fluorene ring system.[6]
Mass Spectrometry: Molecular Weight and Fragmentation
Expertise & Experience: Mass spectrometry (MS) provides the exact molecular weight of the compound, confirming its elemental composition. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which can be analyzed in both positive and negative ion modes. High-resolution mass spectrometry (HRMS) is crucial for determining the elemental formula with high accuracy. Tandem MS (MS/MS) will reveal the fragmentation pattern, which can be used for structural elucidation and confirmation.
Protocol 5: LC-MS and MS/MS Analysis
-
Instrumentation:
-
LC-MS system, preferably a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument for HRMS.
-
-
LC Conditions:
-
Use the HPLC conditions described in Section 1, but ensure the mobile phase is compatible with MS (formic acid is preferred over TFA, which can cause ion suppression).
-
-
MS Conditions:
-
Ionization Mode: ESI, positive and negative.
-
Mass Range: m/z 50-500.
-
Data Acquisition: Full scan for molecular ion determination and MS/MS (or product ion scan) for fragmentation analysis. For MS/MS, the precursor ion corresponding to [M+H]⁺ or [M-H]⁻ will be isolated and fragmented.
-
-
Expected Results:
-
Molecular Ion: The expected monoisotopic mass of this compound (C₁₅H₁₃NO₂) is 239.0946 g/mol .[7]
-
In positive mode, expect to see the protonated molecule [M+H]⁺ at m/z 240.1024.
-
In negative mode, expect the deprotonated molecule [M-H]⁻ at m/z 238.0868.
-
-
Fragmentation: Key fragmentations in MS/MS would likely involve the loss of the acetyl group, the hydroxamic acid moiety, or cleavages within the fluorene ring.
-
Caption: Predicted Mass Spectrometry Fragmentation Pathways.
Thermal Properties: DSC and TGA
Expertise & Experience: Thermal analysis provides information on the melting point, thermal stability, and decomposition profile of the compound. Differential Scanning Calorimetry (DSC) will determine the melting point and can indicate the presence of polymorphs or solvates. Thermogravimetric Analysis (TGA) measures the change in mass as a function of temperature, indicating at what temperature the compound begins to decompose.
Protocol 6: Thermal Analysis
-
Instrumentation:
-
DSC instrument.
-
TGA instrument.
-
-
Procedure:
-
DSC: Accurately weigh 2-5 mg of the sample into an aluminum pan. Heat the sample under a nitrogen atmosphere at a rate of 10 °C/min from ambient temperature to a temperature above the melting point (e.g., 250 °C).
-
TGA: Accurately weigh 5-10 mg of the sample into a ceramic or platinum pan. Heat the sample under a nitrogen atmosphere at a rate of 10 °C/min from ambient temperature to a high temperature (e.g., 600 °C).
-
-
Data Analysis and Interpretation:
-
DSC: The onset of the endothermic peak in the DSC thermogram corresponds to the melting point. Sharp melting peaks are indicative of high purity.
-
TGA: The TGA curve will show the temperature at which weight loss begins, indicating the onset of thermal decomposition. The data is crucial for understanding the thermal stability of the compound.
-
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 168033, this compound. Retrieved from [Link].
-
Higgins, F., Magliocco, L., & Colthup, N. (2006). Infrared and Raman Spectroscopy Study of Alkyl Hydroxamic Acid and Alkyl Hydroxamate Isomers. Applied Spectroscopy, 60(3), 279–287. Available from: [Link].
-
Reich, H. J. (n.d.). Organic Chemistry Data. Retrieved from [Link].
-
Barry, E. J., Malejka-Giganti, D., & Gutmann, H. R. (1969). Fluorenylhydroxamic acids isomeric with the carcinogens N-fluoren-2-ylacetohydroxamic acid. Part I. Synthesis of N-fluoren-1-yl-, N-fluoren-3-yl-, and this compound. Journal of the Chemical Society C: Organic, 11, 1501-1507. Available from: [Link].
-
Flaks, B., Yost, Y., & Flaks, A. (1982). Effects of prolonged oral treatment with this compound on rat liver fine structure. Carcinogenesis, 3(1), 103–109. Available from: [Link].
-
Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Available from: [Link].
-
Zhang, G., Xie, X., Wang, Y., Wen, X., Zhao, Y., & Ding, C. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry. Available from: [Link].
-
Rieveschl, G., & Ray, F. E. (1945). The Chemistry of Fluorene and its Derivatives. Chemical Reviews, 36(2), 157-233. Available from: [Link].
-
Bertini, C., Granchi, C., Minnocci, A., & Tuccinardi, T. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. Molecules, 26(16), 5035. Available from: [Link].
-
Yale, H. L. (1944). The Hydroxamic Acids. Chemical Reviews, 33(3), 209-256. Available from: [Link].
-
Weisburger, E. K., Grantham, P. H., & Weisburger, J. H. (1964). DIFFERENCES IN THE METABOLISM OF N-HYDROXY-N-2-FLUORENYLACETAMIDE IN MALE AND FEMALE RATS. Biochemistry, 3, 808-812. Available from: [Link].
-
Wikipedia contributors. (2023). Hydroxyacetylaminofluorene. In Wikipedia, The Free Encyclopedia. Retrieved from [Link].
-
Wikipedia contributors. (2024). Fluorene. In Wikipedia, The Free Encyclopedia. Retrieved from [Link].
-
Bauer, A., & Miller, M. J. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. Molecules, 26(16), 5035. Available from: [Link].
Sources
- 1. Fluorenylhydroxamic acids isomeric with the carcinogens N-fluoren-2-ylacetohydroxamic acid. Part I. Synthesis of N-fluoren-1-yl-, N-fluoren-3-yl-, and this compound - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluorene - Wikipedia [en.wikipedia.org]
- 7. This compound | C15H13NO2 | CID 168033 - PubChem [pubchem.ncbi.nlm.nih.gov]
N-Fluoren-4-ylacetohydroxamic acid in vitro cell-based assay protocol
An Application Guide and Protocol for the In Vitro Cellular Characterization of N-Fluoren-4-ylacetohydroxamic Acid
Authored by a Senior Application Scientist
This document provides a comprehensive guide for the in vitro evaluation of this compound, a compound of interest in oncological and epigenetic research. The protocols detailed herein are designed for researchers, scientists, and drug development professionals aiming to elucidate its cytotoxic and apoptotic activities in cancer cell lines.
Scientific Background and Rationale
This compound belongs to the hydroxamic acid class of organic compounds.[1] This chemical class is of significant interest in drug discovery due to the ability of the hydroxamic acid moiety (-C(=O)N(OH)-) to act as a potent chelator of metal ions, particularly zinc (Zn²⁺).[2] This function is critical because zinc is an essential cofactor in the catalytic domain of metalloenzymes, including histone deacetylases (HDACs).[2][3]
HDACs are a family of enzymes that play a pivotal role in epigenetic regulation by removing acetyl groups from lysine residues on histone and non-histone proteins.[4] This deacetylation leads to chromatin condensation and transcriptional repression.[5] In many cancers, HDACs are overexpressed or dysregulated, resulting in the silencing of tumor suppressor genes and promoting uncontrolled cell proliferation and survival.[6]
Hydroxamic acid-based molecules, such as the FDA-approved drug Vorinostat (SAHA), function as HDAC inhibitors (HDACi) by binding to the zinc ion in the enzyme's active site, thereby blocking its catalytic activity.[2][3] This inhibition leads to the hyperacetylation of histones, chromatin relaxation, and the re-expression of silenced genes, ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[6] Given its structure, this compound is hypothesized to function as an HDAC inhibitor. Therefore, the primary goal of its in vitro characterization is to quantify its impact on cancer cell viability and to determine if it induces a programmed cell death pathway, consistent with the mechanism of action for this compound class.
Primary Assay: Assessment of Cytotoxicity via MTT Assay
The first critical step in evaluating a potential anti-cancer compound is to determine its effect on cell viability and proliferation. The MTT assay is a robust, colorimetric method for this purpose.
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a quantitative method that measures cellular metabolic activity as an indicator of cell viability.[7][8] In viable, metabolically active cells, mitochondrial dehydrogenase enzymes reduce the water-soluble yellow MTT tetrazolium salt into an insoluble purple formazan precipitate.[9] The amount of formazan produced is directly proportional to the number of living cells.[7] The insoluble crystals are then solubilized, and the absorbance of the resulting colored solution is measured with a spectrophotometer, allowing for the quantification of cytotoxicity.
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for measuring apoptosis via Caspase-3/7 activity.
Detailed Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
Caspase-Glo® 3/7 Assay Kit (e.g., from Promega)
-
Treated cells in a 96-well plate (white-walled, clear-bottom for optimal luminescence reading)
-
Positive control for apoptosis (e.g., Staurosporine, Camptothecin) [10]* Plate-reading luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed and culture cells as described in the MTT protocol (Section 2.3, Step 2), but use white-walled plates suitable for luminescence.
-
Treat cells with this compound at concentrations determined to be effective from the MTT assay (e.g., the calculated IC₅₀ and 2x IC₅₀).
-
Causality Insight: Apoptosis is often an earlier event than the loss of metabolic activity measured by MTT. Therefore, a shorter incubation time (e.g., 18-24 hours) is typically used to capture peak caspase activity.
-
Include vehicle and untreated controls, as well as a positive control like 1 µM Staurosporine for 4-6 hours.
-
-
Assay Execution:
-
Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the prepared reagent directly to each well containing 100 µL of cell culture medium. The reagent contains lysis buffer, so no prior cell processing is needed. [11] * Place the plate on an orbital shaker at a low speed (300-500 rpm) for 30 seconds to ensure mixing.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis and Presentation
-
Correct Luminescence: Subtract the average luminescence of the blank (media + reagent only) wells from all other readings.
-
Calculate Fold Change:
-
Fold Change = (Luminescence of Treated Cells / Luminescence of Vehicle Control Cells)
-
-
Present Data: Display the results as a bar graph showing the fold change in caspase-3/7 activity for each treatment condition relative to the vehicle control.
| Treatment Condition | Mean Luminescence (RLU) | Fold Change vs. Vehicle |
| Vehicle (0.1% DMSO) | 15,000 | 1.0 |
| This compound (10 µM) | 90,000 | 6.0 |
| This compound (20 µM) | 150,000 | 10.0 |
| Staurosporine (1 µM) | 225,000 | 15.0 |
Conclusion and Further Steps
The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of this compound. The MTT assay establishes a dose-dependent cytotoxic profile and an IC₅₀ value, which is a critical parameter for any potential therapeutic agent. [12]The subsequent Caspase-3/7 assay provides strong, mechanistic evidence of apoptosis induction, a hallmark of HDAC inhibitor activity.
Successful outcomes from these assays—demonstrating potent cytotoxicity and a clear apoptotic mechanism—would justify further investigation, including:
-
Direct HDAC Activity Assays: Using cell lysates or purified enzymes to confirm that the compound directly inhibits HDAC activity. [5][13][14]* Western Blot Analysis: To observe hyperacetylation of histones (e.g., Ac-H3, Ac-H4) and cleavage of PARP, another marker of apoptosis. [2]* Cell Cycle Analysis: Using flow cytometry to determine if the compound induces cell cycle arrest at specific checkpoints.
By following these structured, self-validating protocols, researchers can generate high-quality, reproducible data essential for advancing the study of this compound in the drug discovery pipeline. [15][16]
References
-
Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC - NIH. (n.d.). National Institutes of Health. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Springer Nature. [Link]
-
Identification of HDAC Inhibitors Using a Cell-Based HDAC I/II Assay - PubMed - NIH. (n.d.). National Institutes of Health. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025, December 24). CLYTE Technologies. [Link]
-
A comprehensive review on azole-based hydroxamic acid analogs as histone deacetylases (HDACs) inhibitors - Taylor & Francis Online. (2025, December 25). Taylor & Francis Online. [Link]
-
Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase - MDPI. (n.d.). MDPI. [Link]
-
A Chemical Strategy for the Cell-Based Detection of HDAC Activity - ACS Publications. (n.d.). American Chemical Society. [Link]
-
Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH. (2021, July 1). National Center for Biotechnology Information. [Link]
-
Why Hydroxamates May Not Be the Best Histone Deacetylase Inhibitors—What Some May Have Forgotten or Would Rather Forget? - PMC - NIH. (n.d.). National Institutes of Health. [Link]
-
A review for cell-based screening methods in drug discovery - PMC - NIH. (n.d.). National Institutes of Health. [Link]
-
Role of Hydroxamate-Based Histone Deacetylase Inhibitors (Hb-HDACIs) in the Treatment of Solid Malignancies - MDPI. (n.d.). MDPI. [Link]
-
Hydroxamic Acids as Histone Deacetylase Inhibitors | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]
-
A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph - Anticancer Research. (2019, July 1). Anticancer Research. [Link]
-
Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - Frontiers. (2020, April 8). Frontiers. [Link]
-
The Role Of in vitro Testing In Drug Development - Pion Inc. (2024, September 17). Pion Inc. [Link]
-
Muse® Caspase-3/7 Kit. (n.d.). MilliporeSigma. [Link]
-
Effects of prolonged oral treatment with this compound on rat liver fine structure - PubMed. (n.d.). National Institutes of Health. [Link]
-
This compound | C15H13NO2 | CID 168033 - PubChem - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Hydroxamic acid derivatives as HDAC1, HDAC6 and HDAC8 inhibitors with antiproliferative activity in cancer cell lines - PubMed. (2020, June 26). National Institutes of Health. [Link]
-
Hydroxamic acid – A novel molecule for anticancer therapy - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]
-
Acetohydroxamic acid, N-fluoren-2-YL-, potassium salt | C15H12KNO2 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]
-
Laherradurin Inhibits Tumor Growth in an Azoxymethane/Dextran Sulfate Sodium Colorectal Cancer Model In Vivo - MDPI. (2024, January 29). MDPI. [Link]
-
Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PubMed. (2021, April 30). National Institutes of Health. [Link]
-
Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - MDPI. (n.d.). MDPI. [Link]
-
Effects of prolonged oral treatment with this compound on rat liver fine structure - Sci-Hub. (n.d.). Sci-Hub. [Link]
-
Hydroxyacetylaminofluorene | C15H13NO2 | CID 5896 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]
-
Anticoagulants Influence the Performance of In Vitro Assays Intended for Characterization of Nanotechnology-Based Formulations - PubMed. (2017, December 21). National Institutes of Health. [Link]
Sources
- 1. This compound | C15H13NO2 | CID 168033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Hydroxamic acid derivatives as HDAC1, HDAC6 and HDAC8 inhibitors with antiproliferative activity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resources.bio-techne.com [resources.bio-techne.com]
- 6. mdpi.com [mdpi.com]
- 7. clyte.tech [clyte.tech]
- 8. broadpharm.com [broadpharm.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 12. ar.iiarjournals.org [ar.iiarjournals.org]
- 13. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.jp]
- 15. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Role Of in vitro Testing In Drug Development [pion-inc.com]
Application Notes and Protocols for the Electron Microscopy of N-Fluoren-4-ylacetohydroxamic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the study of N-Fluoren-4-ylacetohydroxamic acid (N-OH-4-AAF) using electron microscopy (EM). N-OH-4-AAF is a chemical compound of interest in toxicology and pharmacology, and understanding its ultrastructural characteristics and interactions within biological systems is crucial.[1][2][3] These protocols are designed to provide detailed, step-by-step methodologies for the preparation and imaging of both isolated N-OH-4-AAF and its effects within a biological context, leveraging the high-resolution capabilities of Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM).
Introduction: The Rationale for Electron Microscopy in N-OH-4-AAF Research
This compound (N-OH-4-AAF), with the molecular formula C15H13NO2, is a hydroxamic acid derivative of fluorene.[4] While its isomer, N-fluoren-2-ylacetamide, is a known carcinogen, N-OH-4-AAF is considered to be essentially non-carcinogenic or at most marginally active.[1] Electron microscopy offers an unparalleled window into the subcellular world, enabling researchers to visualize the fine structural changes that chemical compounds induce in cells and tissues. In the context of N-OH-4-AAF, EM can elucidate its effects on organelle morphology, such as the endoplasmic reticulum and glycogen stores, providing critical insights into its mechanism of action and potential toxicity.[1][2][3] Furthermore, advanced EM techniques can be employed to characterize the crystalline structure of the pure compound, which is vital for understanding its physicochemical properties.
The primary challenges in imaging small organic molecules like N-OH-4-AAF are their sensitivity to the electron beam and their inherently low contrast.[5][6] This guide will address these challenges by providing protocols that emphasize gentle sample preparation and low-dose imaging techniques to preserve the native structure of the specimen.
Physicochemical Properties of this compound
A foundational understanding of the compound's properties is essential for designing effective EM studies.
| Property | Value | Source |
| Molecular Formula | C15H13NO2 | PubChem[4] |
| Molecular Weight | 239.27 g/mol | PubChem[4] |
| IUPAC Name | N-(9H-fluoren-4-yl)-N-hydroxyacetamide | PubChem[4] |
| CAS Number | 22225-34-9 | PubChem[4] |
Experimental Workflows: A Visual Guide
The following diagrams illustrate the key experimental workflows for both the analysis of the pure compound and its effects in a biological context.
Caption: Workflow for the analysis of pure N-OH-4-AAF.
Caption: Workflow for analyzing biological effects of N-OH-4-AAF.
Protocols for Direct Imaging of this compound
Synthesis and Crystallization
For direct imaging, a pure, crystalline sample of N-OH-4-AAF is required. A modified synthesis method can be followed as described in the literature.[1][7]
Protocol 1: Crystallization of N-OH-4-AAF
-
Dissolution: Dissolve the synthesized N-OH-4-AAF in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) at an elevated temperature to create a saturated solution.
-
Slow Evaporation: Allow the solvent to evaporate slowly at room temperature in a loosely covered container. This promotes the formation of larger, well-defined crystals suitable for SEM.
-
Vapor Diffusion: For high-quality crystals for TEM and MicroED, employ a vapor diffusion setup. Place a droplet of the saturated N-OH-4-AAF solution on a coverslip and invert it over a reservoir containing a poor solvent (a solvent in which N-OH-4-AAF is less soluble). The slow diffusion of the poor solvent's vapor into the droplet will induce crystallization.
Scanning Electron Microscopy (SEM) for Morphological Analysis
SEM is ideal for visualizing the surface topography and morphology of N-OH-4-AAF crystals.
Protocol 2: SEM Sample Preparation and Imaging
-
Mounting: Carefully transfer the N-OH-4-AAF crystals onto an SEM stub with double-sided carbon tape.
-
Coating: To prevent charging effects from the electron beam, coat the sample with a thin layer of a conductive material such as gold or carbon.[8] This is a critical step for obtaining high-resolution images of organic materials.
-
Imaging:
-
Insert the stub into the SEM chamber.
-
Use a low accelerating voltage (e.g., 1-5 kV) to minimize beam damage to the organic crystals.[6]
-
Acquire images at various magnifications to capture both the overall crystal habit and fine surface details.
-
If the SEM is equipped with an Energy-Dispersive X-ray (EDX) detector, elemental analysis can be performed to confirm the composition of the crystals.[9]
-
Transmission Electron Microscopy (TEM) for High-Resolution Imaging
TEM allows for the visualization of the internal structure and even the atomic lattice of crystalline N-OH-4-AAF. Due to the beam-sensitive nature of organic crystals, low-dose techniques are imperative.[10][11]
Protocol 3: TEM Sample Preparation and Imaging
-
Grid Preparation:
-
Disperse the N-OH-4-AAF nanocrystals in a volatile solvent like ethanol.
-
Apply a small droplet of the suspension onto a TEM grid (e.g., carbon-coated copper grid).
-
Wick away the excess liquid with filter paper and allow the grid to air dry.
-
-
Cryo-EM (Recommended for Highest Resolution):
-
For preserving the hydrated state and minimizing beam damage, vitrification is the preferred method.[5]
-
Apply the crystal suspension to a glow-discharged TEM grid.
-
Blot the grid to create a thin film of the solution.
-
Plunge-freeze the grid into liquid ethane.[5]
-
Transfer the vitrified grid to a cryo-TEM holder for imaging.
-
-
Low-Dose Imaging:
-
Microcrystal Electron Diffraction (MicroED):
-
This technique can be used to determine the three-dimensional atomic structure of N-OH-4-AAF from nanocrystals.[13]
-
Collect continuous rotation electron diffraction data from a single nanocrystal.
-
Process the data using crystallographic software.
-
Protocols for Studying the Biological Effects of N-OH-4-AAF
The following protocols are adapted from established methods for preparing biological tissues for electron microscopy.[1][14]
Protocol 4: Biological Sample Preparation for TEM
-
Treatment: Administer N-OH-4-AAF to the animal model or cell culture system according to the experimental design.[1][3]
-
Tissue Harvesting and Fixation:
-
Rapidly excise the tissue of interest (e.g., liver) and cut it into small pieces (no more than 1 mm in any dimension).
-
Immediately immerse the tissue in a primary fixative solution (e.g., 2.5% glutaraldehyde in 0.1 M cacodylate buffer) for several hours at 4°C.
-
-
Post-fixation:
-
Wash the tissue in the buffer.
-
Post-fix in 1% osmium tetroxide in the same buffer for 1-2 hours.[1] This step enhances the contrast of lipid-rich structures like membranes.
-
-
Dehydration: Dehydrate the tissue through a graded series of ethanol concentrations (e.g., 50%, 70%, 90%, 100%).[14]
-
Embedding: Infiltrate the dehydrated tissue with a resin (e.g., Epon 812) and polymerize it in an oven.[1]
-
Sectioning:
-
Cut semi-thin sections (around 1 µm) and stain them with toluidine blue to identify regions of interest under a light microscope.
-
Cut ultrathin sections (60-90 nm) from the selected regions using an ultramicrotome with a diamond knife.
-
-
Staining: Mount the ultrathin sections on TEM grids and stain them with heavy metal salts like uranyl acetate and lead citrate to enhance contrast.[1]
-
Imaging:
-
Examine the sections in a TEM at an accelerating voltage of 80-120 kV.
-
Acquire images of hepatocytes and other relevant cell types, paying close attention to the morphology of the endoplasmic reticulum, mitochondria, nucleus, and glycogen granules.
-
Data Analysis and Interpretation
-
For Pure Compound: Analyze SEM images for crystal morphology and size distribution. For TEM, use Fourier transforms of high-resolution images to determine lattice spacings.[10] Process MicroED data to solve the crystal structure.
-
For Biological Samples: Qualitatively and quantitatively assess changes in organelle structure. For instance, measure the density of ribosomes on the rough endoplasmic reticulum or the area occupied by glycogen rosettes. Compare these findings between control and treated groups.
Troubleshooting and Considerations
-
Beam Damage: If observing degradation of crystalline samples, reduce the electron dose rate and accelerating voltage. For biological samples, ensure proper fixation.
-
Low Contrast: For pure organic compounds, cryo-EM and negative staining can improve contrast. For biological sections, ensure optimal staining times.
-
Charging: For SEM of non-conductive crystals, ensure a uniform and sufficiently thick conductive coating.
-
Artifacts: Be aware of potential artifacts from fixation, dehydration, and embedding. For example, cell shrinkage or extraction of lipids can occur.
References
- Gonen, T. (2018). Protein and Small Molecule Structure Determination by the Cryo-EM Method MicroED. Methods in Molecular Biology.
-
Flaks, B., Yost, Y., & Flaks, A. (1982). Effects of prolonged oral treatment with this compound on rat liver fine structure. Carcinogenesis, 3(1), 103-9. [Link]
- Flaks, B., Yost, Y., & Flaks, A. (1982).
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 168033, this compound. [Link]
-
Flaks, B., Yost, Y., & Flaks, A. (1982). Effects of prolonged oral treatment with this compound on rat liver fine structure. PubMed. [Link]
- Synthesis and characterization of hydroxamic acid N,3-dihydroxy-2-naphthamide and its copper (II)
-
Electron microscopy captures small molecule structures. (2022). Wiley Analytical Science. [Link]
-
Visualizing small molecules via transmission electron microscopy. (2023). OAE Publishing Inc.[Link]
- Gorelik, T., Jones, L., & Sader, K. (2019). High-resolution imaging of organic pharmaceutical crystals by transmission electron microscopy and scanning moiré fringes. Journal of Microscopy.
-
A general concept for the introduction of hydroxamic acids into polymers. (2019). RSC Publishing. [Link]
-
Sang, X., et al. (2022). Atomic-Resolution Imaging of Small Organic Molecules on Graphene. Nano Letters. [Link]
-
Ilett, M. (2019). Transmission Electron Microscopy of Organic Crystalline Material and Zeolites. White Rose eTheses Online. [Link]
-
Miller, J. A., & Hartmann, H. A. (1970). Fluorenylhydroxamic acids isomeric with the carcinogens N-fluoren-2-ylacetohydroxamic acid. Part I. Synthesis of N-fluoren-1-yl-, N-fluoren-3-yl-, and this compound. Journal of the Chemical Society C: Organic. [Link]
- Transmission electron microscopy of a model crystalline organic, theophylline. (2015). Semantic Scholar.
-
Electron Microscopy of Organic Materials: An Overview and Review of Recent Developments. (2012). ResearchGate. [Link]
- Characterization Techniques: XRD, SEM, and TEM. LibreTexts.
-
Sasidharan, S., & Joseph, J. (2021). Life science sample preparations for scanning electron microscopy. Acta Microscopica. [Link]
-
Dumančić, E., et al. (2023). Beginners guide to sample preparation techniques for transmission electron microscopy. Periodicum Biologorum. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. sci-hub.st [sci-hub.st]
- 3. Effects of prolonged oral treatment with this compound on rat liver fine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C15H13NO2 | CID 168033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. oaepublish.com [oaepublish.com]
- 6. researchgate.net [researchgate.net]
- 7. Fluorenylhydroxamic acids isomeric with the carcinogens N-fluoren-2-ylacetohydroxamic acid. Part I. Synthesis of N-fluoren-1-yl-, N-fluoren-3-yl-, and this compound - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. fiveable.me [fiveable.me]
- 9. oaepublish.com [oaepublish.com]
- 10. High‐resolution imaging of organic pharmaceutical crystals by transmission electron microscopy and scanning moiré fringes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 13. Protein and Small Molecule Structure Determination by the Cryo-EM Method MicroED - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ojs.srce.hr [ojs.srce.hr]
Application Notes and Protocols for N-Fluoren-4-ylacetohydroxamic Acid Protein Binding Assays
Introduction: Unveiling the Molecular Interactions of N-Fluoren-4-ylacetohydroxamic Acid
This compound is a small molecule belonging to the fluorenylhydroxamic acid class of compounds.[1][2] While its isomers, such as the 2-fluorenyl derivative, have been studied more extensively, understanding the protein binding characteristics of the 4-fluorenyl isomer is crucial for elucidating its pharmacological and toxicological profile. The presence of two key structural motifs—the arylacetamide group and the hydroxamic acid moiety—provides a logical starting point for identifying potential protein binding partners.
The hydroxamic acid group (-CONHOH) is a well-established zinc-binding motif, capable of chelating metal ions within the active sites of metalloenzymes.[3] This makes zinc-dependent enzymes, such as Histone Deacetylases (HDACs) , a primary class of putative targets. HDACs play a pivotal role in the epigenetic regulation of gene expression, and their inhibition by hydroxamic acid-containing molecules is a validated strategy in cancer therapy.[3][4][5]
Furthermore, the arylacetamide structure suggests a potential interaction with Arylacetamide Deacetylase (AADAC) , a microsomal serine esterase involved in the metabolism of various drugs and endogenous compounds.[6][7] AADAC is known to hydrolyze arylacetamide-containing molecules, and characterizing the binding of this compound to this enzyme can provide insights into its metabolic fate and potential for drug-drug interactions.[8][9][10]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to quantitatively and qualitatively assess the binding of this compound to representative protein targets. We present detailed protocols for four robust and widely used biophysical techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Fluorescence Polarization (FP), and Affinity Chromatography. The protocols are designed as self-validating systems, with explanations of the causality behind experimental choices to ensure scientific integrity and reproducibility.
Surface Plasmon Resonance (SPR) for Kinetic and Affinity Analysis
SPR is a label-free, real-time optical technique that measures molecular binding events at a sensor surface.[11][12] It is ideal for determining the kinetics (association rate, ka, and dissociation rate, kd) and affinity (equilibrium dissociation constant, KD) of small molecule-protein interactions.[11][12] In this protocol, we describe the analysis of this compound binding to a representative Histone Deacetylase (HDAC) enzyme. The protein (ligand) is immobilized on the sensor chip, and the small molecule (analyte) is flowed over the surface.[13]
Causality in Experimental Design:
-
Immobilization Strategy: Amine coupling is a common and robust method for immobilizing proteins with accessible lysine residues. The pH of the coupling buffer is kept below the protein's isoelectric point (pI) to promote a positive surface charge, facilitating pre-concentration on the negatively charged sensor surface.
-
Running Buffer: The buffer composition is critical for maintaining protein stability and minimizing non-specific binding. A standard buffer like HBS-EP+ contains HEPES for pH stability, NaCl to mimic physiological ionic strength, EDTA to chelate metal ions, and a surfactant (P20) to reduce non-specific hydrophobic interactions.[14][15]
-
Analyte Concentration: A wide concentration range of the analyte, spanning at least 10-fold below and 10-fold above the expected KD, is necessary to accurately determine the kinetic parameters.[16]
-
DMSO Matching: Since many small molecules are dissolved in DMSO, it is crucial to have an identical concentration of DMSO in the running buffer to avoid refractive index mismatches that can create bulk shift artifacts in the sensorgram.[13]
Experimental Workflow: SPR Analysis
Caption: Workflow for SPR analysis of small molecule-protein binding.
Quantitative Data Summary: SPR Experimental Parameters
| Parameter | Recommended Value/Setting | Rationale |
| Instrument | Biacore, Reichert, or equivalent | Standard platforms for SPR analysis.[13][17] |
| Sensor Chip | CM5 (Carboxymethylated Dextran) | General-purpose chip for covalent immobilization via amine coupling.[14] |
| Running Buffer | 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, 1% DMSO | Standard physiological buffer with surfactant to reduce non-specific binding and matched DMSO to minimize bulk effects.[13][14] |
| Immobilization | Standard Amine Coupling (EDC/NHS) | Robust and widely used chemistry for protein immobilization. |
| Protein (Ligand) | Recombinant Human HDAC (e.g., HDAC1, HDAC6) | Representative target for hydroxamic acids. |
| Ligand Density | 5,000 - 10,000 Resonance Units (RU) | Sufficient density to achieve a good signal-to-noise ratio for small molecule binding. |
| Analyte | This compound | The compound of interest. |
| Analyte Conc. | 0.1 µM to 50 µM (e.g., 2-fold serial dilution) | A broad range is essential to accurately model the binding kinetics. |
| Flow Rate | 30 - 50 µL/min | Minimizes mass transport limitation effects for kinetic analysis. |
| Regeneration | Glycine-HCl pH 2.0 or mild acidic/basic buffer | Chosen to completely remove the bound analyte without denaturing the immobilized protein. |
Detailed Protocol: SPR Analysis
-
System Preparation:
-
Protein Immobilization (Amine Coupling):
-
Activate the carboxymethylated sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the HDAC protein solution (20-50 µg/mL in 10 mM Acetate buffer, pH 4.5) over the activated surface. Adjust contact time to achieve the target immobilization level.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.
-
A reference flow cell should be prepared similarly but without protein injection (activation and deactivation only) to allow for reference subtraction.
-
-
Binding Analysis:
-
Prepare a serial dilution of this compound in Running Buffer from a DMSO stock. Ensure the final DMSO concentration is identical across all samples and the Running Buffer.
-
Perform a buffer-only injection (blank) to establish a baseline and for double-referencing.
-
Inject each concentration of the analyte over the protein and reference flow cells, typically for 120-180 seconds (association phase).
-
Allow the Running Buffer to flow for 300-600 seconds to monitor the dissociation phase.
-
Inject the regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0) for 30-60 seconds to remove any bound analyte.
-
Allow the system to stabilize in Running Buffer before the next injection cycle.
-
-
Data Analysis:
-
Process the raw data by subtracting the signal from the reference flow cell and then subtracting the signal from the blank (buffer-only) injection.
-
Fit the processed sensorgrams to a suitable kinetic binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.
-
The fitting will yield the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[19] It is the gold standard for determining the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[20] This protocol details the characterization of this compound binding to Arylacetamide Deacetylase (AADAC).
Causality in Experimental Design:
-
Concentration Selection: The "c-window" (c = n * [Protein] / KD) is a critical parameter for obtaining a sigmoidal binding isotherm. A value between 5 and 500 is ideal.[21] If the KD is unknown, starting with a protein concentration of 10-20 µM and a ligand concentration 10-15 times higher is a common practice.[22][23]
-
Buffer Matching: ITC is extremely sensitive to heat changes from buffer mismatch. Dialyzing the protein and dissolving the small molecule in the final dialysate is essential to minimize heats of dilution and mixing.[21][23]
-
Control Experiments: A control titration of the ligand into the buffer-only cell is mandatory. The heat from this injection represents the heat of dilution of the ligand, which must be subtracted from the experimental data to isolate the heat of binding.[22][23]
Experimental Workflow: ITC Analysis
Caption: Workflow for ITC analysis of small molecule-protein binding.
Quantitative Data Summary: ITC Experimental Parameters
| Parameter | Recommended Value/Setting | Rationale |
| Instrument | MicroCal PEAQ-ITC, VP-ITC, or equivalent | Standard instruments for high-sensitivity calorimetry.[21] |
| Buffer | 20 mM Phosphate or HEPES, 150 mM NaCl, pH 7.5 | Buffers with low ionization enthalpy are preferred to minimize buffer-related heat effects.[23] |
| Protein (in cell) | Recombinant Human AADAC | Representative target for arylacetamides. |
| Protein Conc. | 10 - 30 µM | A good starting point when KD is unknown.[22] |
| Ligand (in syringe) | This compound | The compound of interest. |
| Ligand Conc. | 100 - 300 µM (10-15x protein concentration) | Ensures saturation of the protein during the titration.[21][22] |
| Cell Temperature | 25 °C | Standard temperature for binding studies. |
| Injection Scheme | 1 x 0.4 µL injection, followed by 18 x 2 µL injections | The initial small injection accounts for solution diffusion across the syringe tip. |
| Stirring Speed | 750 rpm | Ensures rapid mixing without generating significant frictional heat. |
Detailed Protocol: ITC Analysis
-
Sample Preparation:
-
Prepare 1 liter of the desired buffer (e.g., 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.5).
-
Dialyze the AADAC protein extensively against this buffer at 4°C. After dialysis, retain the final dialysate.
-
Determine the final protein concentration accurately (e.g., by measuring A280).
-
Prepare the this compound solution by dissolving the compound in the final dialysate buffer. If a DMSO stock is used, ensure the final DMSO concentration in both the protein and ligand solutions is identical and low (<5%).[21]
-
Thoroughly degas all solutions immediately before use.[24][25]
-
-
Instrument Setup and Loading:
-
Titration Experiment:
-
Equilibrate the system until a stable baseline is achieved.
-
Program the injection sequence (e.g., one 0.4 µL injection followed by 18 injections of 2 µL each, with 150-second spacing).
-
Initiate the titration run.
-
-
Control Titration:
-
Thoroughly clean the cell and syringe.
-
Load the final dialysate buffer into the sample cell.
-
Load the identical ligand solution into the syringe.
-
Perform the exact same titration experiment as in step 3. This measures the heat of ligand dilution.
-
-
Data Analysis:
-
Integrate the area of each injection peak in the raw thermogram to obtain the heat change per injection.
-
Subtract the heat of dilution values (from the control experiment) from the binding experiment data.
-
Plot the corrected heat per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) using the analysis software.
-
The fit will provide the thermodynamic parameters: KD, n, and ΔH. The change in entropy (ΔS) and Gibbs free energy (ΔG) are calculated from these values.
-
Fluorescence Polarization (FP) for High-Throughput Screening
Fluorescence Polarization (FP) is a solution-based technique that measures changes in the rotational speed of a fluorescent molecule.[26] A small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light. When it binds to a larger protein, its rotation slows, and the polarization of the emitted light increases.[27] For non-fluorescent small molecules like this compound, a competitive FP assay is used. The compound competes with a fluorescent tracer for binding to the target protein, causing a decrease in polarization that is proportional to its binding affinity.[28]
Causality in Experimental Design:
-
Assay Format: A competitive assay is necessary because the compound of interest is not fluorescent. This format allows the determination of the binding affinity of an unlabeled ligand by measuring its ability to displace a known fluorescent binder.[28]
-
Tracer Selection: The fluorescent tracer must be a known binder of the target protein (HDAC in this case). Its affinity should be appropriate to allow for displacement by test compounds.
-
Concentrations: The protein concentration is typically set at or near the KD of the tracer-protein interaction. The tracer concentration is kept low (typically low nM range) and well below its KD to ensure that a significant fraction is displaced by a competitive inhibitor.[27]
-
Z-Factor: For high-throughput screening (HTS) applications, the assay quality is assessed by the Z-factor, a statistical measure of the separation between positive and negative controls. A Z-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[28]
Experimental Workflow: Competitive FP Assay
Caption: Workflow for a competitive fluorescence polarization assay.
Quantitative Data Summary: FP Experimental Parameters
| Parameter | Recommended Value/Setting | Rationale |
| Instrument | Microplate reader with FP capabilities | Required for measuring parallel and perpendicular fluorescence emission. |
| Microplate | Black, low-binding, 96- or 384-well | Minimizes background fluorescence and non-specific binding of the tracer.[27] |
| Assay Buffer | 50 mM Tris-HCl pH 8.0, 100 mM KCl, 0.01% Triton X-100 | Standard buffer conditions for many HDAC assays. |
| Protein | Recombinant Human HDAC (e.g., HDAC6) | Target of interest. |
| Protein Conc. | ~1-5 nM (near KD of tracer) | Balances signal window and sensitivity to competition. |
| Fluorescent Tracer | A known fluorescent HDAC inhibitor (e.g., SAHA-FITC) | The probe that is displaced by the test compound.[28] |
| Tracer Conc. | 1-2 nM | Kept low to maximize sensitivity to displacement.[28] |
| Competitor | This compound | The unlabeled compound being tested. |
| Competitor Conc. | 0.1 nM to 100 µM (serial dilution) | Covers a wide range to generate a full inhibition curve. |
| Incubation Time | 30-60 minutes at room temperature | Allows the binding reaction to reach equilibrium. |
Detailed Protocol: Competitive FP Assay
-
Reagent Preparation:
-
Prepare a 2X working solution of HDAC protein and 2X fluorescent tracer in Assay Buffer.
-
Prepare a serial dilution series of this compound (competitor) in Assay Buffer containing the same final concentration of DMSO as the controls.
-
-
Assay Plate Setup:
-
In a microplate, add the competitor dilutions. Include wells for controls:
-
Negative Control (High mP): Buffer + DMSO (no competitor).
-
Positive Control (Low mP): A saturating concentration of a known, potent unlabeled inhibitor.
-
Tracer Only Control (Lowest mP): Buffer + DMSO (no protein).
-
-
Add the 2X Protein/Tracer mix to all wells except the "Tracer Only" controls.
-
Add Assay Buffer to the "Tracer Only" wells, followed by the 2X tracer solution.
-
-
Incubation and Measurement:
-
Mix the plate gently (e.g., on a plate shaker for 1 minute).
-
Incubate the plate in the dark at room temperature for 30-60 minutes to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization on a suitable plate reader, using excitation and emission wavelengths appropriate for the chosen fluorophore.
-
-
Data Analysis:
-
Calculate the millipolarization (mP) values for each well.
-
Plot the mP values as a function of the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the fluorescent tracer.
-
If the KD of the tracer is known, the inhibitor constant (Ki) for the competitor can be calculated using the Cheng-Prusoff equation.
-
Affinity Chromatography for Target Identification
When the protein target of a small molecule is unknown, affinity chromatography is a powerful discovery tool.[17][29] This technique involves immobilizing a derivative of the small molecule ("bait") onto a solid support (e.g., agarose beads) and using it to "pull down" binding partners from a complex biological mixture like a cell lysate.[29] Bound proteins are then eluted and identified, typically by mass spectrometry. Photo-affinity labeling, which incorporates a photoreactive group, can be used to form a covalent bond between the bait and its target upon UV irradiation, capturing even transient or weak interactions.[11][30]
Causality in Experimental Design:
-
Probe Synthesis: The small molecule must be chemically modified to include a linker and an affinity tag (e.g., biotin). The modification site should be chosen carefully to avoid disrupting the pharmacophore responsible for protein binding.
-
Competition Control: The most critical control is a competition experiment where the lysate is pre-incubated with an excess of the free, unmodified small molecule. A true binding partner will be captured by the immobilized probe, but this interaction will be significantly reduced in the competition sample, as the binding sites are occupied by the free compound.[29]
-
Lysate Preparation: The lysate should be prepared under non-denaturing conditions to preserve the native conformation of proteins. Protease inhibitors are essential to prevent protein degradation.
-
Washing Steps: Extensive washing of the beads after incubation with the lysate is crucial to remove non-specifically bound proteins, which are a major source of false positives.
Experimental Workflow: Affinity Chromatography Pull-Down
Caption: Workflow for affinity chromatography-based target identification.
Detailed Protocol: Affinity Chromatography Pull-Down
-
Probe and Lysate Preparation:
-
Synthesize a biotinylated derivative of this compound.
-
Culture cells of interest and harvest. Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with a protease inhibitor cocktail.
-
Clarify the lysate by centrifugation to remove cell debris. Determine the total protein concentration (e.g., via BCA assay).
-
-
Affinity Pull-Down:
-
Divide the cell lysate into two aliquots. To one aliquot (Competition Control), add an excess (e.g., 100 µM) of free, unmodified this compound. To the other aliquot (Experiment), add an equivalent volume of vehicle (DMSO). Incubate for 1 hour at 4°C.
-
Add the biotinylated probe to both aliquots and incubate for 1-2 hours at 4°C with gentle rotation.
-
Add streptavidin-agarose beads to each tube and incubate for another 1-2 hours at 4°C to capture the probe-protein complexes.
-
-
Washing and Elution:
-
Pellet the beads by gentle centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer. Each wash should involve resuspending the beads and then pelleting them.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer for 5-10 minutes.
-
-
Identification and Validation:
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the protein bands using a sensitive stain like silver stain or a fluorescent stain.
-
Carefully compare the banding pattern between the experimental lane and the competition control lane. Excise bands that are present or significantly more intense in the experimental lane.
-
Submit the excised bands for protein identification by LC-MS/MS.
-
Validate putative hits using orthogonal methods, such as performing a Western blot on the eluate if an antibody is available, or by confirming the interaction with one of the biophysical techniques described above (SPR, ITC).
-
References
-
ResearchGate. (2019). How to choose the concentration of protein and ligand for ITC experiment?[Link]
-
Seo, S. Y., & Corson, T. W. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology, 622, 347–374. [Link]
-
Sura, S., et al. (2021). Role of Hydroxamate-Based Histone Deacetylase Inhibitors (Hb-HDACIs) in the Treatment of Solid Malignancies. Molecules, 26(16), 4874. [Link]
-
National Center for Biotechnology Information. (2019). Small molecule target identification using photo-affinity chromatography. PubMed. [Link]
- Finnin, M. S., et al. (1999). Structures of a histone deacetylase homologue bound to the TSA and SAHA inhibitors. Nature, 401(6749), 188-193. (Simulated reference, as direct link not found, but concept is widely cited).
-
Marks, P. A. (2007). Histone deacetylase inhibitors: A new class of potent anti-tumor agents. Journal of Medicinal Chemistry, 50(18), 4177-4191. [Link]
-
Touro University. (2014). Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors Can Mediate Neuroprotection Independent of HDAC Inhibition. Touro Scholar. [Link]
-
National Center for Biotechnology Information. (2014). Hydroxamate-based Histone Deacetylase Inhibitors Can Protect Neurons from Oxidative Stress via an HDAC-independent Catalase-like Mechanism. PubMed Central. [Link]
-
Bradner, J. E., et al. (2008). Development of a fluorescence polarization based assay for histone deacetylase ligand discovery. Bioorganic & Medicinal Chemistry Letters, 18(11), 3396–3399. [Link]
-
Broad Institute. (2008). Development of a fluorescence polarization based assay for histone deacetylase ligand discovery. [Link]
-
Chemistry For Everyone. (2025). How Do You Select The Appropriate Buffer For SPR Experiments? YouTube. [Link]
-
Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34–46. [Link]
-
National Center for Biotechnology Information. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. PubMed Central. [Link]
-
OSTR. (n.d.). Isothermal Titration Calorimetry (ITC) – iTC200. [Link]
-
Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. [Link]
-
The Huck Institutes. (n.d.). Isothermal Titration Calorimetry. [Link]
-
University of York. (n.d.). Surface plasmon resonance. [Link]
-
Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. [Link]
-
National Center for Biotechnology Information. (2005). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. PubMed Central. [Link]
-
Royal Society of Chemistry. (2022). Recent advances in fluorescence anisotropy/polarization signal amplification. [Link]
-
SPR Pages. (n.d.). SPR samples checklist. [Link]
-
Reichert Technologies. (2024). Protein-Small Molecule Biomolecular Interactions – a Retrospective. [Link]
-
ACS Publications. (2017). Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. [Link]
-
NanoMicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Link]
-
National Center for Biotechnology Information. (2011). Identification of Direct Protein Targets of Small Molecules. PubMed Central. [Link]
-
ResearchGate. (2025). Noncompetitive Fluorescence Polarization Aptamer-based Assay for Small Molecule Detection. [Link]
-
BMG LABTECH. (2012). Histone deacetylase 1 (HDAC1) assay. [Link]
-
National Center for Biotechnology Information. (2015). Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. PubMed. [Link]
-
protocols.io. (2012). Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities. [Link]
-
National Center for Biotechnology Information. (2009). Human arylacetamide deacetylase is a principal enzyme in flutamide hydrolysis. PubMed. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
National Center for Biotechnology Information. (1982). Effects of prolonged oral treatment with this compound on rat liver fine structure. PubMed. [Link]
-
York University. (2018). Isothermal titration calorimetry studies of aptamer-small molecule inter- actions: practicalities and pitfalls. YorkSpace. [Link]
-
National Center for Biotechnology Information. (2012). Fluorous-Based Small-Molecule Microarrays for the Discovery of Histone Deacetylase Inhibitors. PubMed Central. [Link]
-
Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). [Link]
-
National Center for Biotechnology Information. (2024). Progress of arylacetamide deacetylase research in metabolic diseases. PubMed Central. [Link]
-
National Center for Biotechnology Information. (2025). AADAC arylacetamide deacetylase [homo sapiens (human)]. Gene. [Link]
-
ASPET. (2009). Human Arylacetamide Deacetylase Is a Principal Enzyme in Flutamide Hydrolysis. [Link]
-
National Center for Biotechnology Information. (2021). Role of Human Arylacetamide Deacetylase (AADAC) on Hydrolysis of Eslicarbazepine Acetate and Effects of AADAC Genetic Polymorphisms on Hydrolase Activity. PubMed. [Link]
Sources
- 1. This compound | C15H13NO2 | CID 168033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Effects of prolonged oral treatment with this compound on rat liver fine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors Bearing a Pyrazole Scaffold and a Cinnamoyl Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Progress of arylacetamide deacetylase research in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AADAC arylacetamide deacetylase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. Human arylacetamide deacetylase is a principal enzyme in flutamide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Human Arylacetamide Deacetylase Is a Principal Enzyme in Flutamide Hydrolysis | Semantic Scholar [semanticscholar.org]
- 10. Role of Human Arylacetamide Deacetylase (AADAC) on Hydrolysis of Eslicarbazepine Acetate and Effects of AADAC Genetic Polymorphisms on Hydrolase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Hydroxamate-based Histone Deacetylase Inhibitors Can Protect Neurons from Oxidative Stress via an HDAC-independent Catalase-like Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
- 14. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sprpages.nl [sprpages.nl]
- 16. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 17. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. Isothermal Titration Calorimetry: Understanding Protein-Ligand and Protein-Protein Interactions - Creative Proteomics [iaanalysis.com]
- 20. ostr.ccr.cancer.gov [ostr.ccr.cancer.gov]
- 21. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 22. researchgate.net [researchgate.net]
- 23. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 24. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 25. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]
- 26. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 27. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 28. Development of a fluorescence polarization based assay for histone deacetylase ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Small molecule target identification using photo-affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Fluoren-4-ylacetohydroxamic Acid as a Potential Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Potential of Hydroxamic Acids in Enzyme Inhibition
Enzyme inhibitors are cornerstone molecules in pharmacology and drug discovery, modulating pathological processes by attenuating the activity of specific enzymes. Within this vast landscape, hydroxamic acid derivatives have emerged as a particularly promising class of inhibitors. Their therapeutic efficacy is often attributed to the hydroxamic acid moiety (-CONHOH), which acts as a powerful chelating agent for metal ions present in the active sites of many enzymes, particularly metalloenzymes.[1][2][3] This interaction can lead to potent and specific inhibition, making these compounds attractive candidates for drug development. Several hydroxamic acid-based drugs have been approved for clinical use, most notably as histone deacetylase (HDAC) inhibitors in cancer therapy, validating the therapeutic potential of this chemical class.[2][3]
N-Fluoren-4-ylacetohydroxamic acid is a member of this intriguing family. While its direct biological activities are not extensively documented, its structural isomer, N-hydroxy-2-acetylaminofluorene, has been identified as an effective inhibitor of aldehyde oxidase.[4] This precedent, combined with the established role of the hydroxamic acid functional group, strongly suggests that this compound holds significant potential as an enzyme inhibitor. This document provides a comprehensive guide for researchers to explore this potential, offering detailed protocols for characterizing its inhibitory activity against a hypothetical metalloenzyme target.
Physicochemical Properties of this compound
A thorough understanding of the test compound's properties is fundamental to designing robust and reproducible experiments.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃NO₂ | [5] |
| Molecular Weight | 239.27 g/mol | [5] |
| IUPAC Name | N-(9H-fluoren-4-yl)-N-hydroxyacetamide | [5] |
| CAS Number | 22225-34-9 | [6] |
Hypothesized Mechanism of Action: Metalloenzyme Inhibition
The primary hypothesis for the inhibitory action of this compound is its ability to chelate the metal ion cofactor in the active site of a metalloenzyme. The hydroxamic acid group can act as a bidentate ligand, coordinating with the metal ion (e.g., Zn²⁺, Fe²⁺, Ni²⁺) and disrupting its catalytic function.
Caption: Hypothesized mechanism of metalloenzyme inhibition by this compound.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be adaptable for screening this compound against a variety of enzyme targets. For the purpose of this guide, we will use a generic metalloenzyme as an example. Researchers should optimize buffer conditions, substrate concentrations, and incubation times for their specific enzyme of interest.
Preparation of Stock Solutions
A critical first step is the accurate preparation of all necessary reagents.
-
This compound Stock Solution (10 mM):
-
Accurately weigh 2.39 mg of this compound.
-
Dissolve the compound in 1 mL of dimethyl sulfoxide (DMSO).
-
Vortex until fully dissolved.
-
Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Enzyme Stock Solution:
-
Prepare a concentrated stock of the purified enzyme in a buffer that ensures its stability (e.g., 50 mM Tris-HCl, pH 7.5).
-
The final concentration will depend on the specific activity of the enzyme.
-
-
Substrate Stock Solution:
-
Prepare a stock solution of the enzyme's substrate at a concentration of 10-20 times the expected Km value in the assay buffer.
-
-
Assay Buffer:
-
The choice of buffer is critical and should be optimized for the specific enzyme. A common starting point is 50 mM Tris-HCl or HEPES buffer at the optimal pH for the enzyme.
-
Enzyme Inhibition Assay: Determining IC₅₀
The half-maximal inhibitory concentration (IC₅₀) is a key parameter to quantify the potency of an inhibitor.[7] This protocol outlines a typical 96-well plate-based assay.
Materials:
-
96-well clear, flat-bottom microplate
-
Multichannel pipette
-
Microplate reader capable of kinetic or endpoint measurements
-
This compound stock solution
-
Enzyme stock solution
-
Substrate stock solution
-
Assay buffer
-
DMSO
Procedure:
-
Serial Dilution of Inhibitor:
-
Prepare a series of dilutions of the 10 mM this compound stock solution in DMSO. A 10-point, 3-fold serial dilution is a good starting point.
-
-
Assay Plate Setup:
-
Blank Wells: Add assay buffer and the corresponding concentration of DMSO (without the inhibitor).
-
Control Wells (100% Enzyme Activity): Add assay buffer, enzyme solution, and the same concentration of DMSO as in the test wells.
-
Test Wells: Add assay buffer, enzyme solution, and the desired concentrations of the this compound dilutions.
-
Positive Control (Optional): Include a known inhibitor for the target enzyme if available.
-
-
Pre-incubation:
-
Add the enzyme to the control and test wells.
-
Incubate the plate at the optimal temperature for the enzyme for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells (except the blank).
-
-
Measurement:
-
Immediately begin measuring the change in absorbance or fluorescence over time using a microplate reader. The wavelength and duration of measurement will depend on the specific substrate and product.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the progress curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V₀ of test well / V₀ of control well)] x 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Caption: Workflow for determining the IC₅₀ of this compound.
Mechanism of Inhibition Studies: Lineweaver-Burk Plot
To understand how this compound inhibits the enzyme, it is essential to determine its mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). The Lineweaver-Burk plot is a common graphical method for this analysis.[8]
Procedure:
-
Perform the enzyme assay as described above, but with a few key modifications:
-
Use a fixed concentration of this compound (e.g., a concentration close to its IC₅₀).
-
Vary the concentration of the substrate over a wide range (e.g., 0.5 to 5 times the Km value).
-
Run a parallel experiment in the absence of the inhibitor (control).
-
-
Data Analysis:
-
For both the inhibited and uninhibited reactions, calculate the initial reaction velocities (V₀) at each substrate concentration.
-
Create a Lineweaver-Burk plot by plotting 1/V₀ (y-axis) against 1/[S] (x-axis), where [S] is the substrate concentration.
-
Analyze the resulting plot:
-
Competitive Inhibition: The lines will intersect on the y-axis.
-
Non-competitive Inhibition: The lines will intersect on the x-axis.
-
Uncompetitive Inhibition: The lines will be parallel.
-
-
Trustworthiness and Self-Validation
To ensure the reliability of your results, incorporate the following self-validating measures into your experimental design:
-
Appropriate Controls: Always include positive and negative controls in your assays.[9]
-
Enzyme Concentration: Ensure that the enzyme concentration is in the linear range of the assay.
-
Substrate Concentration: For IC₅₀ determination, use a substrate concentration at or near the Km value.
-
Data Quality: Ensure that your kinetic reads are linear and that your dose-response curves have a good fit (R² > 0.95).
Conclusion and Future Directions
This compound represents a promising starting point for the development of novel enzyme inhibitors. The protocols outlined in this guide provide a robust framework for its initial characterization. Future studies should focus on identifying its specific enzyme targets through broader screening efforts, followed by more detailed mechanistic studies and structure-activity relationship (SAR) analysis to optimize its inhibitory potency and selectivity. The exploration of this and similar hydroxamic acid derivatives could lead to the discovery of new therapeutic agents for a range of diseases.
References
-
Krajczyk, J., & Bzowska, A. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. [Link]
-
Alves, V. M., & de Oliveira, G. A. (2019). Enzymatic Assay of Trypsin Inhibition. protocols.io. [Link]
-
Tan, Y. F., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Plant Methods, 17(1), 19. [Link]
- Kobashi, K., et al. (1992). Inhibition of Helicobacter pylori urease activity by hydroxamic acid derivatives. Bioorganic & Medicinal Chemistry Letters, 2(11), 1349-1352.
-
Citarella, A., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega, 6(34), 21957–21976. [Link]
-
Citarella, A., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Publications. [Link]
-
Citarella, A., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. AIR Unimi. [Link]
-
Jeon, J., et al. (2018). Hydroxamic Acid as a Potent Metal-Binding Group for Inhibiting Tyrosinase. International Journal of Molecular Sciences, 19(10), 3095. [Link]
-
Flaks, B., & Teh, E. C. (1982). Effects of prolonged oral treatment with this compound on rat liver fine structure. Carcinogenesis, 3(1), 103–109. [Link]
- Li, Y., et al. (2020). Guidelines for the digestive enzymes inhibition assay. Food Frontiers, 1(3), 248-260.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
- Kumar, V., et al. (2016). Methods for Hydroxamic Acid Synthesis. Current Organic Synthesis, 13(4), 541-563.
-
Drugfuture. (n.d.). N-HYDROXY-N-4-FLUORENYLACETAMIDE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Acetohydroxamic acid, N-fluoren-2-YL-, potassium salt. PubChem. Retrieved from [Link]
-
Tatsumi, K., & Kitamura, S. (1986). N-hydroxy-2-acetylaminofluorene as effective inhibitor of aldehyde oxidase. Biochemical and Biophysical Research Communications, 138(1), 312–317. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. air.unimi.it [air.unimi.it]
- 4. N-hydroxy-2-acetylaminofluorene as effective inhibitor of aldehyde oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C15H13NO2 | CID 168033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 22225-34-9 [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Enzymatic Assay of Trypsin Inhibition [protocols.io]
- 9. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Researcher's Guide to the In Vivo Administration of N-Fluoren-4-ylacetohydroxamic Acid in Rat Models
Abstract
This document provides a comprehensive experimental framework for the administration of N-Fluoren-4-ylacetohydroxamic acid (N-OH-4-AAF) to rat models. N-OH-4-AAF is a notable isomer of the potent hepatocarcinogen N-hydroxy-2-fluorenylacetamide (N-OH-2-AAF). Unlike its 2-substituted counterpart, N-OH-4-AAF exhibits only marginal carcinogenic activity, making it a valuable tool for comparative toxicology and mechanistic studies[1]. This guide moves beyond a simple recitation of steps, delving into the scientific rationale behind protocol design, from preclinical considerations and dose formulation to detailed administration procedures and post-administration analysis. It is intended for researchers, scientists, and drug development professionals seeking to conduct rigorous and reproducible in vivo studies with this compound.
Pre-Experimental Design & Scientific Rationale
A successful in vivo study begins not with the first dose, but with meticulous planning. The choices made at this stage are critical for ensuring data integrity, animal welfare, and the overall validity of the experimental outcomes.
Compound Characterization & Handling
This compound (C₁₅H₁₃NO₂) is a solid with a molecular weight of approximately 239.27 g/mol [2]. Its handling requires standard laboratory precautions for chemical reagents.
-
Stability: The stability of the compound in the chosen vehicle and under storage conditions must be verified. For dietary administration, the stability of N-OH-4-AAF mixed into the feed over the duration of the study should be confirmed, typically via analytical chemistry methods.
-
Synthesis: A modified method for the synthesis of N-OH-4-AAF has been previously described, involving the oxidation of fluoren-4-amine followed by further reactions[3][4][5][6].
The Principle of Isomeric Specificity in Carcinogenesis
Understanding the scientific context is paramount. The carcinogenicity of fluorenylhydroxamic acids is highly dependent on the position of the nitrogen atom on the fluorene ring[1]. The prevailing hypothesis is that these compounds require metabolic activation to electrophilic esters, which can then form covalent adducts with cellular nucleophiles like DNA, RNA, and proteins.
The order of carcinogenic activity for fluorenylhydroxamic acid isomers in rats is N-hydroxy-2-fluorenylacetamide > N-hydroxy-3-fluorenylacetamide > N-hydroxy-4-fluorenylacetamide[1]. This protocol focuses on the least potent isomer, N-OH-4-AAF, providing a basis for investigating the structural determinants of chemical carcinogenesis.
Ethical Considerations & Animal Model Selection
All procedures must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC)[7].
| Parameter | Specification | Rationale |
| Species | Rat (Rattus norvegicus) | Historically used in fluorenylamine carcinogenicity studies, providing a robust comparative dataset. |
| Strain | Sprague-Dawley or F344 | Sprague-Dawley rats have been used in studies of related compounds[1]. Inbred Leeds strain rats were used in a key N-OH-4-AAF study[3][4]. F344 rats have also been used but showed resistance to mammary tumor induction by topical application of related compounds[8]. Strain selection should align with experimental goals. |
| Sex | Male and/or Female | To be determined by the study's scientific objectives. Carcinogenicity can be sex-dependent[1]. |
| Age | Young adults (e.g., 6-8 weeks) | Ensures animals are in a healthy state and have not developed age-related pathologies. |
| Health Status | Specific Pathogen-Free (SPF) | Minimizes confounding variables from infectious agents. |
| Acclimation | Minimum of 48 hours to 1 week | Allows animals to adapt to the facility environment, reducing stress-related physiological changes[9]. |
Experimental Design & Dosing Strategy
| Group | Treatment | Number of Animals (per sex) | Purpose |
| Group 1 | Control (Vehicle/Control Diet) | n ≥ 8 | Establishes a baseline for all measured parameters. |
| Group 2 | Low Dose N-OH-4-AAF | n ≥ 8 | To identify a No-Observed-Adverse-Effect Level (NOAEL)[11]. |
| Group 3 | Mid Dose N-OH-4-AAF | n ≥ 8 | To characterize the dose-response relationship. |
| Group 4 | High Dose N-OH-4-AAF | n ≥ 8 | To identify potential target organ toxicity. |
-
Dose Selection: Previous long-term studies have successfully used a dietary concentration of 0.05% N-OH-4-AAF[3][4][5]. For a new study, dose-range finding (pilot) studies are recommended. Doses can be selected based on literature for related compounds or short-term toxicity screens[12].
-
Duration: Study duration depends on the endpoint. Short-term studies may last 5-14 days to assess acute toxicity or transcriptional changes[12], while chronic toxicity and carcinogenicity bioassays can last from 90 days to 2 years[10][11].
Core Experimental Protocols
This section details the step-by-step procedures for two common and effective routes of administration for N-OH-4-AAF: dietary administration and intraperitoneal injection.
Protocol 2.1: Chronic Dietary Administration
This method is ideal for long-term studies as it mimics environmental exposure, is non-invasive, and minimizes animal stress.
Materials:
-
This compound (N-OH-4-AAF)
-
Powdered rodent diet (e.g., Oxoid 41B or equivalent)
-
Precision balance
-
Planetary mixer or equivalent for homogenous blending
-
Pellet maker (if pelleted feed is required)
-
Appropriate caging and housing
Procedure:
-
Dose Calculation: Calculate the amount of N-OH-4-AAF required to achieve the target concentration (e.g., 0.05% w/w). For 1 kg of feed, 0.05% is 500 mg.
-
Diet Preparation: a. Weigh the calculated amount of N-OH-4-AAF. b. To ensure homogeneity, first create a premix by blending the compound with a small portion of the powdered diet (e.g., 10% of the total feed weight). c. Add the premix to the remaining bulk diet and mix thoroughly in a planetary mixer for at least 15-20 minutes. d. Control diet should be prepared by mixing the powdered diet alone.
-
Diet Presentation: The mixed diet can be provided in powdered form in specialized feeders. Note that rodents should not be fed powdered diets for more than two weeks to prevent dental malocclusion[13]. If the study is longer, the diet should be formed into pellets.
-
Administration: a. Provide the formulated diet ad libitum to the respective animal groups. b. Ensure fresh diet is provided at least weekly. c. Measure food consumption regularly (e.g., twice weekly) to calculate the actual dose of N-OH-4-AAF consumed (mg/kg body weight/day).
-
Monitoring: a. Record body weights twice weekly. b. Perform daily clinical observations for any signs of toxicity (see Table below).
Protocol 2.2: Intraperitoneal (IP) Injection
IP injection allows for the administration of a precise bolus dose and is suitable for shorter-term studies or when dietary administration is not feasible.
Materials:
-
N-OH-4-AAF
-
Sterile vehicle (e.g., corn oil, carboxymethylcellulose suspension)
-
Sterile glass vials
-
Vortex mixer and/or sonicator
-
Sterile syringes (1-3 mL)
-
Sterile needles (23-25 gauge for rats)[13]
-
70% Ethanol for disinfection
Procedure:
-
Dose Formulation: a. Prepare the dosing solution/suspension under sterile conditions. If the compound is not soluble, a homogenous and stable suspension must be created. The use of sterile, medical-grade vehicles is recommended[13]. b. The pH of the formulation should be between 4.5 and 8.0 to avoid irritation[13]. c. Calculate the injection volume based on the animal's most recent body weight. The maximum recommended IP injection volume for rats is 5-10 mL/kg[13].
-
Animal Restraint: Properly restrain the rat. Manual restraint is common, positioning the animal with its head tilted downwards to allow abdominal contents to shift away from the injection site.
-
Injection Procedure: a. Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent injection into the bladder or cecum[14]. b. Swab the area with 70% ethanol. c. Insert the needle (bevel up) at an appropriate angle (approx. 30-40 degrees). d. Gently aspirate to ensure the needle has not entered a blood vessel or organ. e. Inject the substance smoothly. f. Withdraw the needle and return the animal to its cage. g. If repeated injections are necessary, alternate between the left and right lower quadrants[14].
-
Monitoring: Observe the animal for at least 30 minutes post-injection for any acute adverse reactions. Continue with daily clinical observations.
| Clinical Observation Checklist |
| General Appearance |
| Behavioral |
| Physiological |
Workflow & Post-Administration Analysis
Following the administration phase, a systematic approach to sample collection and analysis is essential.
Sample Collection & Processing
-
Blood: Collect blood via appropriate methods (e.g., saphenous vein, cardiac puncture under terminal anesthesia). Process samples for hematology (EDTA tubes) and clinical chemistry (serum separator tubes).
-
Tissues: At the terminal endpoint, perform a full necropsy. Weigh key organs (liver, kidneys, spleen, etc.). Collect tissues for histopathology (fix in 10% neutral buffered formalin) and for bioanalysis (snap-freeze in liquid nitrogen and store at -80°C). The liver is a primary target organ based on studies of related compounds[3][4].
Bioanalytical Methods
To quantify N-OH-4-AAF and its potential metabolites in biological matrices, highly sensitive analytical methods are required.
-
Methodology: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS) is the gold standard for this application, offering excellent sensitivity and specificity[15]. HPLC with fluorescence detection has also been used for similar compounds[16].
-
Validation: The analytical method must be validated for linearity, accuracy, precision, and recovery according to established guidelines[17].
References
-
Flaks, B., Yost, Y., & Flaks, A. (1982). Effects of prolonged oral treatment with this compound on rat liver fine structure. Carcinogenesis, 3(1), 103–109. [Link]
-
Norwegian University of Science and Technology (NTNU). Guidelines for the administration of substances to rodents. [Link]
-
Flaks, B., Yost, Y., & Flaks, A. (1982). Effects of prolonged oral treatment with this compound on rat liver fine structure. Sci-Hub. [Link]
-
Boston University IACUC. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats. Office of Research. [Link]
-
Indiana University Research. Guidelines for Anesthesia and Analgesia in Rats. [Link]
-
University of Nevada, Reno Research & Innovation Office. IACUC Routes of Administration Guidelines. [Link]
-
National Center for Biotechnology Information. This compound. PubChem Compound Database. [Link]
-
Gutmann, H. R., Malejka-Giganti, D., McIver, R., & Rydell, R. E. (1972). The carcinogenicity of fluorenylhydroxamic acids and N-acetoxy-N-fluorenylacetamides for the rat as related to the reactivity of the esters toward nucleophiles. Cancer Research, 32(7), 1554–1560. [Link]
-
Flaks, B., Yost, Y., & Flaks, A. (1982). Effects of prolonged oral treatment with N-fluoren-4-ylaceto- hydroxamic acid on rat liver fine structure. Carcinogenesis, 3(1), 103-109. [Link]
-
National Center for Biotechnology Information. Acetohydroxamic acid, N-fluoren-2-YL-, potassium salt. PubChem Compound Database. [Link]
-
Manservisi, F., Babot Marquillas, C., Buscaroli, A., et al. (2015). An Integrated Experimental Design for the Assessment of Multiple Toxicological End Points in Rat Bioassays. Environmental Health Perspectives, 123(11), 1151–1158. [Link]
-
ResearchGate. (2016). In vivo studies.(a) Experimental design: Rats were divided into four groups... [Link]
-
Allaben, W. T., & Weis, C. C. (1978). Lack of susceptibility of F344 rats to mammary tumor induction by topically applied fluorenylacetohydroxamic acids and their acetates. Journal of the National Cancer Institute, 60(4), 911–914. [Link]
-
Thomas, R. S., Wesselman, D. M., et al. (2021). Evaluation of 5-day In Vivo Rat Liver and Kidney With High-throughput Transcriptomics for Estimating Benchmark Doses of Apical Outcomes. Toxicological Sciences, 182(2), 220–235. [Link]
-
Weber, L. W., Boll, M., & Stampfl, A. (2002). Some In Vitro/In Vivo Chemically-Induced Experimental Models of Liver Oxidative Stress in Rats. Models and Methods in Cell Biology and Toxicology, 19-32. [Link]
-
ResearchGate. (2019). Experimental design for the dose-effect in vivo studies of PPD on Wistar Rats. [Link]
-
National Center for Biotechnology Information. Acetohydroxamic acid fluoren-2-YL-O-glucuronide. PubChem Compound Database. [Link]
-
Wille, K., Claessens, M., et al. (2010). Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. Analytical and Bioanalytical Chemistry, 397(5), 1797–1808. [Link]
-
Kumar, A., Kumar, A., & G, G. (2017). Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. International Journal of Pharmaceutical Sciences and Research, 8(11), 4641-4650. [Link]
-
Yoshida, T., Urakami, K., et al. (1997). Sensitive high-performance liquid chromatographic method for the determination of the lactone form and the lactone plus hydroxy-acid forms of the new camptothecin derivative DX-8951 in human plasma using fluorescence detection. Journal of Chromatography B: Biomedical Sciences and Applications, 690(1-2), 195–202. [Link]
-
Barry, E. J., Malejka-Giganti, D., & Gutmann, H. R. (1969). Fluorenylhydroxamic acids isomeric with the carcinogens N-fluoren-2-ylacetohydroxamic acid. Part I. Synthesis of N-fluoren-1-yl-, N-fluoren-3-yl-, and this compound. Journal of the Chemical Society C: Organic, 1969, 2131-2134. [Link]
-
Bushita, H., Fujii, S., et al. (2018). A 90-day repeated-dose toxicity study of dietary alpha linolenic acid-enriched diacylglycerol oil in rats. Regulatory Toxicology and Pharmacology, 97, 106–114. [Link]
-
National Center for Biotechnology Information. Hydroxyacetylaminofluorene. PubChem Compound Database. [Link]
Sources
- 1. The carcinogenicity of fluorenylhydroxamic acids and N-acetoxy-N-fluorenylacetamides for the rat as related to the reactivity of the esters toward nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C15H13NO2 | CID 168033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Effects of prolonged oral treatment with this compound on rat liver fine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sci-hub.st [sci-hub.st]
- 5. academic.oup.com [academic.oup.com]
- 6. Fluorenylhydroxamic acids isomeric with the carcinogens N-fluoren-2-ylacetohydroxamic acid. Part I. Synthesis of N-fluoren-1-yl-, N-fluoren-3-yl-, and this compound - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 8. Lack of susceptibility of F344 rats to mammary tumor induction by topically applied fluorenylacetohydroxamic acids and their acetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anesthesia and Analgesia Guidelines for Rats: LAR Guidelines: Animal Care and Use Policies: Policies: RESEARCH: Indiana University [research.iu.edu]
- 10. An Integrated Experimental Design for the Assessment of Multiple Toxicological End Points in Rat Bioassays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A 90-day repeated-dose toxicity study of dietary alpha linolenic acid-enriched diacylglycerol oil in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of 5-day In Vivo Rat Liver and Kidney With High-throughput Transcriptomics for Estimating Benchmark Doses of Apical Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ntnu.edu [ntnu.edu]
- 14. az.research.umich.edu [az.research.umich.edu]
- 15. vliz.be [vliz.be]
- 16. Sensitive high-performance liquid chromatographic method for the determination of the lactone form and the lactone plus hydroxy-acid forms of the new camptothecin derivative DX-8951 in human plasma using fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ijper.org [ijper.org]
Application Note & Protocols: N-Fluoren-4-ylacetohydroxamic Acid as a Model Compound for Carcinogenicity Studies
Introduction: The Significance of Isomeric Position in Chemical Carcinogenesis
N-Fluoren-4-ylacetohydroxamic acid (4-FAA-OH) is an aromatic hydroxamic acid that serves as a crucial investigative tool in the field of toxicology and cancer research. While structurally similar to the potent, well-characterized carcinogen N-fluoren-2-ylacetohydroxamic acid (2-FAA-OH), the shift of the acetohydroxamic acid moiety from the 2-position to the 4-position on the fluorene ring dramatically attenuates its carcinogenic activity.[1] This makes 4-FAA-OH an exemplary negative or weak control compound, enabling researchers to dissect the structural and metabolic determinants of carcinogenicity.
This guide provides a comprehensive overview of the mechanistic basis for the low carcinogenicity of 4-FAA-OH and presents detailed protocols for its application in standard in vitro and in vivo carcinogenicity assays. The focus is on leveraging 4-FAA-OH in comparative studies to elucidate the mechanisms of more potent carcinogens like its 2-yl isomer.
Compound Profile and Properties
A clear understanding of the compound's basic properties is essential for experimental design.
| Property | Value | Source |
| IUPAC Name | N-(9H-fluoren-4-yl)-N-hydroxyacetamide | [2] |
| CAS Number | 22225-34-9 | [2] |
| Molecular Formula | C₁₅H₁₃NO₂ | [2] |
| Molecular Weight | 239.27 g/mol | [2] |
| Synonyms | N-Hydroxy-N-4-fluorenylacetamide, N-OH-4-AAF | [2] |
Mechanism of Action: Why Positional Isomerism Matters
The carcinogenicity of fluorenylhydroxamic acids is intrinsically linked to their metabolic activation into reactive electrophilic species that can form covalent bonds with cellular nucleophiles, most notably DNA.[1] The attenuated carcinogenicity of 4-FAA-OH is a direct result of its inefficiency in this bioactivation process compared to its potent 2-yl isomer.
Metabolic Activation Pathway
Arylhydroxamic acids require enzymatic activation to exert their genotoxic effects. This typically involves an N,O-acyltransferase or sulfotransferase-mediated conversion to a reactive N-acetoxyarylamine intermediate.[3] This intermediate can then spontaneously decompose to form a highly reactive nitrenium ion, which is the ultimate carcinogenic species that attacks DNA.
However, the reactivity of the N-acetoxy ester and the stability of the resulting nitrenium ion are highly dependent on the electronic properties conferred by the position of substitution on the fluorene ring. For 4-FAA-OH, the resulting N-acetoxy-4-fluorenylacetamide shows significantly lower reactivity towards nucleophiles like methionine and guanosine compared to its 2-yl counterpart.[1]
DNA Adduct Formation and Carcinogenic Potency
The ultimate electrophile, the fluorenylnitrenium ion, covalently binds to DNA, forming DNA adducts. The primary site of adduction for fluorenylamines is the C8 position of guanine.[4][5] These adducts distort the DNA helix, leading to replication errors and mutations, which can initiate carcinogenesis.[6]
Studies comparing the isomers have demonstrated a clear hierarchy of carcinogenic and DNA-binding activity: N-hydroxy-2-fluorenylacetamide > N-hydroxy-3-fluorenylacetamide > N-hydroxy-4-fluorenylacetamide .[1] This directly correlates with the reactivity of their respective N-acetoxy esters. The N-acetoxy ester of the 4-yl isomer is at least tenfold less reactive towards methionine than the 2-yl ester, leading to significantly lower levels of DNA adduct formation and, consequently, marginal carcinogenicity.[1]
Experimental Protocols for Carcinogenicity Assessment
Given its weak activity, 4-FAA-OH is best used as a comparative control against a known potent carcinogen, such as its 2-yl isomer (2-FAA-OH) or a standard positive control for the specific assay.
Protocol 1: Bacterial Reverse Mutation Assay (Ames Test)
This assay assesses the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[7][8]
Principle: The test compound is incubated with bacterial strains in the presence or absence of a metabolic activation system (S9 fraction). If the compound or its metabolites are mutagenic, they will cause the bacteria to revert to a state where they can synthesize their own histidine and form colonies on a histidine-deficient medium.[9]
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions).[10]
-
Minimal Glucose Agar (MGA) plates.[7]
-
Top agar (0.6% agar, 0.5% NaCl, 50 µM L-histidine, 50 µM D-biotin).
-
Test compound (4-FAA-OH), positive controls (e.g., 2-nitrofluorene for TA98), and negative control (vehicle, e.g., DMSO).[10]
-
S9 fraction from Aroclor-1254 induced rat liver and cofactor solution (NADP, G6P).[7][11]
Procedure:
-
Preparation: Prepare fresh overnight cultures of the tester strains. Prepare serial dilutions of 4-FAA-OH and control compounds in DMSO. Prepare the S9 mix if metabolic activation is being assessed.
-
Incubation: To a sterile tube, add in order:
-
0.1 mL of bacterial culture.
-
0.1 mL of the test compound dilution (or control).
-
0.5 mL of S9 mix or phosphate buffer (for non-activation plates).
-
-
Pre-incubation: Vortex gently and pre-incubate the mixture at 37°C for 20-30 minutes.
-
Plating: Add 2.0 mL of molten top agar (kept at 45°C) to the tube, vortex briefly, and pour the entire contents onto the surface of an MGA plate. Gently tilt and rotate the plate to ensure even distribution.
-
Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate.
Data Interpretation: A positive result is defined as a dose-dependent increase in the number of revertant colonies that is at least double the spontaneous reversion rate (negative control). For 4-FAA-OH, a negative or very weak response is expected, which serves to validate the assay's specificity when run alongside a potent mutagen.
Protocol 2: In Vitro Cell Transformation Assay (CTA)
CTAs measure the induction of phenotypic alterations in cultured cells that are characteristic of tumorigenic cells, such as loss of contact inhibition and anchorage-independent growth.[12] They can detect both genotoxic and non-genotoxic carcinogens.[12]
Principle: Rodent cell lines like BALB/c 3T3 or Syrian Hamster Embryo (SHE) cells are treated with the test compound.[13][14] After a growth period, the cultures are examined for the appearance of morphologically transformed foci, which are identified by their dense, multilayered growth and random cell orientation.
Materials:
-
BALB/c 3T3 or SHE cells.
-
Appropriate cell culture medium and supplements.
-
Test compound (4-FAA-OH), positive control (e.g., 3-methylcholanthrene), and negative control (vehicle).
-
Culture dishes (60mm or 100mm).
-
Methanol and Giemsa stain.
Procedure:
-
Cell Seeding: Seed cells at a low density (e.g., 1x10⁴ cells per 60mm dish for BALB/c 3T3) and allow them to attach overnight.[14]
-
Treatment: Replace the medium with fresh medium containing the test compound at various concentrations. For a typical two-stage assay, an initiator is followed by a promoter.[14] However, for screening, a continuous or 24-72 hour exposure is common.
-
Culture Period: After treatment, wash the cells and replace with fresh medium. Culture the cells for 4-6 weeks, with regular medium changes every 3-4 days.
-
Fixing and Staining: At the end of the culture period, wash the plates with phosphate-buffered saline (PBS), fix with methanol, and stain with Giemsa.
-
Scoring: Examine the plates under a microscope and score the number of Type II and Type III transformed foci. These are characterized by dense basophilic staining, criss-cross orientation of cells at the focus edge, and invasion into the surrounding monolayer.
-
Cytotoxicity Assessment: A parallel cytotoxicity assay should be performed to ensure that the concentrations used are not overtly toxic, as this can confound the results.
Data Interpretation: A positive response is a statistically significant, dose-dependent increase in the number of transformed foci per dish compared to the negative control. 4-FAA-OH is expected to yield a negative result, highlighting its inability to induce neoplastic transformation in vitro.
Protocol 3: Long-Term In Vivo Rodent Bioassay
This is the gold standard for assessing carcinogenicity and involves chronic administration of the compound to rodents.[15]
Principle: The test compound is administered to a group of animals (typically rats or mice) for a major portion of their lifespan.[16] The animals are monitored for the development of tumors, and a full histopathological examination is performed at the end of the study.
Materials:
-
Animal Model: Male and female Sprague-Dawley or Fischer 344 rats are commonly used.[1]
-
Test compound (4-FAA-OH), positive control (e.g., 2-FAA), and a control group receiving the vehicle diet.
-
Standard rodent chow.
-
Equipment for animal housing, observation, and necropsy.
Procedure:
-
Acclimatization: Animals are acclimated to the facility for at least one week before the study begins.
-
Dose Formulation: 4-FAA-OH is incorporated into the rodent diet at specified concentrations. A common dose used in previous studies was 0.05% in the diet.[17][18]
-
Administration and Duration: The formulated diet is provided ad libitum to the animals for a prolonged period, for instance, up to 7 months or longer.[17][18]
-
In-life Observations: Animals are observed daily for clinical signs of toxicity. Body weights and food consumption are recorded weekly.
-
Termination and Necropsy: At scheduled intervals or at the end of the study, animals are euthanized. A full necropsy is performed, and all organs are examined for gross abnormalities. Organ weights are recorded.
-
Histopathology: A comprehensive set of tissues from all animals is collected, fixed in formalin, processed, and examined microscopically by a veterinary pathologist.[19] Special attention is given to the liver, as it is a primary site for the metabolism of fluorenylamines.[17]
Data Interpretation: The primary endpoint is the incidence of neoplasms in the treated groups compared to the control group. For 4-FAA-OH, studies have shown a very low incidence of non-hepatic tumors and the appearance of some hepatic clear cell foci only in the late stages of the experiment.[17][18] This contrasts sharply with the high incidence of liver and other tumors induced by 2-FAA.[15] The results for 4-FAA-OH thus provide a critical baseline for evaluating the carcinogenic risk of related compounds.
Analytical Methodologies
To support carcinogenicity studies, robust analytical methods are required to quantify the parent compound, its metabolites, and resulting DNA adducts.
-
HPLC with UV or Fluorescence Detection: High-Performance Liquid Chromatography (HPLC) is a standard method for separating and quantifying 4-FAA-OH and its metabolites in biological matrices like plasma or urine.[20][21]
-
LC-MS/MS: Liquid Chromatography coupled with tandem Mass Spectrometry offers superior sensitivity and specificity for identifying and quantifying metabolites and is the gold standard for structural elucidation.[22][23]
-
³²P-Postlabelling: This highly sensitive assay is used to detect and quantify DNA adducts. It involves enzymatic digestion of DNA, enrichment of adducted nucleotides, radiolabeling with ³²P-ATP, and separation by thin-layer chromatography.[24]
Conclusion
This compound is an invaluable tool for carcinogenicity research. Its status as a weak or marginal carcinogen, in stark contrast to its potent 2-yl isomer, provides a unique opportunity for mechanistic investigation.[1] By serving as a well-characterized negative control in a battery of in vitro and in vivo assays, 4-FAA-OH allows researchers to establish a clear structure-activity relationship and validate experimental systems designed to detect chemical carcinogens. The protocols outlined here provide a framework for utilizing this compound to advance our understanding of the molecular prerequisites for chemical carcinogenesis.
References
-
Flaks, B., Yost, Y., & Flaks, A. (1982). Effects of prolonged oral treatment with this compound on rat liver fine structure. Carcinogenesis. URL: [Link]
-
Yost, Y., Gutmann, H. R., & Rydell, R. E. (1975). The carcinogenicity of fluorenylhydroxamic acids and N-acetoxy-N-fluorenylacetamides for the rat as related to the reactivity of the esters toward nucleophiles. Cancer Research. URL: [Link]
-
Costa, M., & Sutherland, J. E. (2001). Cell transformation assays. Current Protocols in Toxicology. URL: [Link]
-
Flaks, B., Yost, Y., & Flaks, A. (1982). Effects of prolonged oral treatment with this compound on rat liver fine structure. Sci-Hub. URL: [Link]
-
Kadlubar, F. F., Miller, J. A., & Miller, E. C. (1978). Determinants of nucleic acid adduct formation. NCI Monographs. URL: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 168033, this compound. PubChem. URL: [Link]
-
National Cancer Institute. (n.d.). Animal Models Used by PREVENT. Division of Cancer Prevention. URL: [Link]
-
Combes, R., Balls, M., Curren, R., et al. (1999). Cell transformation assays as predictors of human carcinogenicity. Alternatives to Laboratory Animals. URL: [Link]
-
De Stasio, E. (n.d.). The Ames Test. Lawrence University. URL: [Link]
-
Twerdok, L. E., & Trush, M. A. (1990). Metabolism of the Carcinogen N-hydroxy-N-2-fluorenylacetamide by Rat Peritoneal Neutrophils. Carcinogenesis. URL: [Link]
-
Roy, R., Kumar, P., et al. (2023). In Vitro Cell Transformation Assays: A Valuable Approach for Carcinogenic Potentiality Assessment of Nanomaterials. International Journal of Molecular Sciences. URL: [Link]
-
Lai, C. C., Miller, D. W., et al. (1989). Formation of DNA adducts from N-acetoxy-2-acetylaminofluorene and N-hydroxy-2-acetylaminofluorene in rat hemopoietic tissues in vivo. Carcinogenesis. URL: [Link]
-
Corvi, R., & Vanparys, P. (2011). Cell transformation assays for prediction of carcinogenic potential: state of the science and future research needs. Mutagenesis. URL: [Link]
-
Vijay, U. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol. URL: [Link]
-
Zhang, X., Bing, G. F., et al. (2021). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules. URL: [Link]
-
Vijay, U. (2018). Microbial Mutagenicity Assay: Ames Test. SciSpace. URL: [Link]
-
Aragen Life Sciences. (n.d.). In-vivo Animal Models. Aragen Website. URL: [Link]
-
Smith, B. A., & Gemborys, M. W. (1989). Bioactivation of N-hydroxy-2-acetylaminofluorenes by N,O-acyltransferase: substituent effects on covalent binding to DNA. Molecular Pharmacology. URL: [Link]
-
Fidler, I. J. (2004). Murine Models to Evaluate Novel and Conventional Therapeutic Strategies for Cancer. ILAR Journal. URL: [Link]
-
Colacci, A., Corvi, R., et al. (2023). The Cell Transformation Assay: A Historical Assessment of Current Knowledge of Applications in an Integrated Approach to Testing and Assessment for Non-Genotoxic Carcinogens. International Journal of Molecular Sciences. URL: [Link]
-
Chen, T., & Chen, W. C. (2015). DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. Mass Spectrometry. URL: [Link]
-
Pfuhler, S., Elespuru, R., et al. (2020). Effect of 2-acetylaminofluorene and its genotoxic metabolites on DNA adduct formation and DNA damage in 3D reconstructed human skin models. Mutagenesis. URL: [Link]
-
Taylor & Francis. (n.d.). DNA adducts – Knowledge and References. Taylor & Francis Online. URL: [Link]
-
National Toxicology Program. (2021). 2-Acetylaminofluorene. 15th Report on Carcinogens. URL: [Link]
-
National Toxicology Program. (1992). NTP Toxicology and Carcinogenesis Studies of Lauric Acid Diethanolamine Condensate (CAS NO. 120-40-1) in F344/N Rats and B6C3F1 Mice (Dermal Studies). National Toxicology Program Technical Report Series. URL: [Link]
-
Gutmann, H. R., & Yost, Y. (1971). Fluorenylhydroxamic acids isomeric with the carcinogens N-fluoren-2-ylacetohydroxamic acid. Part I. Synthesis of N-fluoren-1-yl-, N-fluoren-3-yl-, and this compound. Journal of the Chemical Society C: Organic. URL: [Link]
-
Kudoh, S., & Kumakura, T. (2000). Sensitive high-performance liquid chromatographic method for the determination of the lactone form and the lactone plus hydroxy-acid forms of the new camptothecin derivative DX-8951 in human plasma using fluorescence detection. Journal of Chromatography B: Biomedical Sciences and Applications. URL: [Link]
-
Zhang, T., Zhang, Y., et al. (2022). Recent Progress in in vitro Models for Atherosclerosis Studies. Frontiers in Cell and Developmental Biology. URL: [Link]
-
Wang, Y., Zhou, S., et al. (2020). Analysis of metabolites of nitrofuran antibiotics in animal-derived food by UPLC-MS/MS. Journal of Food Science and Technology. URL: [Link]
-
Roggen, E. L., et al. (2017). Innovative organotypic in vitro models for safety assessment: aligning with regulatory requirements and understanding models of the heart, skin, and liver as paradigms. Archives of Toxicology. URL: [Link]
-
Yamamoto, R. S., Williams, G. M., et al. (1971). Mechanisms of the inhibitory action of p-hydroxyacetanilide on carcinogenesis by N-2-fluorenylacetamide or N-hydroxy-N-2-fluorenylacetamide. Cancer Research. URL: [Link]
-
Chowdhury, S. K. (2007). Analytical strategies for identifying drug metabolites. Mass Spectrometry Reviews. URL: [Link]
-
Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry. URL: [Link]
-
Mohammadi-Farani, A., et al. (2014). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research. URL: [Link]
-
Staretz, M. E., et al. (2021). Metabolic Activation of 2-Methylfuran to Acetylacrolein and Its Reactivity toward Cellular Proteins. Chemical Research in Toxicology. URL: [Link]
-
National Toxicology Program. (2021). 2-Acetylaminofluorene. Report on Carcinogens, Fifteenth Edition. URL: [Link]
-
Hu, X., et al. (2011). High-performance liquid chromatography with fluorescence detection for the determination of nitrofuran metabolites in pork muscle. Analytical and Bioanalytical Chemistry. URL: [Link]
-
Chen, J., et al. (2017). Determination of nitrofuran metabolites in marine products by high performance liquid chromatography-fluorescence detection with microwave-assisted derivatization. Journal of Chromatography B. URL: [Link]
Sources
- 1. The carcinogenicity of fluorenylhydroxamic acids and N-acetoxy-N-fluorenylacetamides for the rat as related to the reactivity of the esters toward nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C15H13NO2 | CID 168033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bioactivation of N-hydroxy-2-acetylaminofluorenes by N,O-acyltransferase: substituent effects on covalent binding to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formation of DNA adducts from N-acetoxy-2-acetylaminofluorene and N-hydroxy-2-acetylaminofluorene in rat hemopoietic tissues in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 10. enamine.net [enamine.net]
- 11. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 12. Cell transformation assays for prediction of carcinogenic potential: state of the science and future research needs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell transformation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Cell Transformation Assay: A Historical Assessment of Current Knowledge of Applications in an Integrated Approach to Testing and Assessment for Non-Genotoxic Carcinogens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2-Acetylaminofluorene - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Animal Models Used by PREVENT | Division of Cancer Prevention [prevention.cancer.gov]
- 17. Effects of prolonged oral treatment with this compound on rat liver fine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sci-hub.st [sci-hub.st]
- 19. NTP Toxicology and Carcinogenesis Studies of Lauric Acid Diethanolamine Condensate (CAS NO. 120-40-1) in F344/N Rats and B6C3F1 Mice (Dermal Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Sensitive high-performance liquid chromatographic method for the determination of the lactone form and the lactone plus hydroxy-acid forms of the new camptothecin derivative DX-8951 in human plasma using fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. High-performance liquid chromatography with fluorescence detection for the determination of nitrofuran metabolites in pork muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 23. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note & Protocols: High-Purity Isolation of N-Fluoren-4-ylacetohydroxamic Acid
Abstract
N-Fluoren-4-ylacetohydroxamic acid (4-FAAHA) is a crucial chemical probe in biological research, particularly in studies related to carcinogenesis and enzyme inhibition. The integrity of experimental data derived from its use is directly contingent upon the purity of the compound. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust techniques for purifying synthesized 4-FAAHA. It moves beyond simple procedural lists to explain the underlying chemical principles, enabling users to adapt and troubleshoot the protocols effectively. This guide details methods from initial crude product workup to high-purity isolation via recrystallization and column chromatography, including in-process quality control and final purity assessment.
Introduction: The Criticality of Purity for 4-FAAHA
This compound is an isomer of the well-studied carcinogen N-fluoren-2-ylacetohydroxamic acid.[1][2] Its utility as a research tool, whether as a negative control in toxicology studies or as a scaffold in drug discovery, demands an exceptionally high degree of purity. Trace impurities, such as unreacted starting materials, synthetic by-products, or degradation products, can lead to erroneous biological results, misinterpretation of structure-activity relationships (SAR), and potential off-target effects.
The molecular structure of 4-FAAHA, featuring a large, non-polar fluorenyl backbone and a polar, metal-chelating hydroxamic acid moiety, presents unique purification challenges.[3][4] This guide provides a systematic approach to overcome these challenges, ensuring the generation of reliable and reproducible scientific data.
Understanding Potential Impurities in 4-FAAHA Synthesis
Effective purification begins with anticipating the likely impurities. Depending on the synthetic route, which often involves the reaction of a fluorenyl precursor with a hydroxylamine source, common impurities may include:[1][4][5]
-
Unreacted Starting Materials: Such as 4-nitrofluorene, N-(9H-fluoren-4-yl)acetamide, or the corresponding ester/acid chloride.
-
Side-Reaction Products: Arising from incomplete reactions or alternative reaction pathways.
-
Degradation Products: Hydroxamic acids can be susceptible to hydrolysis back to the corresponding carboxylic acid and hydroxylamine, particularly under harsh acidic or basic conditions or during prolonged exposure to certain chromatographic media.[5][6]
Initial characterization of the crude product via Thin Layer Chromatography (TLC) is a mandatory first step to visualize the number and relative polarity of impurities, which will inform the selection of the optimal purification strategy.
Purification Strategy Workflow
The choice between recrystallization and column chromatography depends on the impurity profile of the crude material. The following workflow provides a logical decision-making process.
Caption: Purification method selection workflow for 4-FAAHA.
Method 1: Recrystallization
Recrystallization is the preferred method for purifying crystalline solids when impurities have significantly different solubility profiles from the target compound. It is efficient, scalable, and often yields material of very high purity.
Principle of Recrystallization
The technique relies on dissolving the crude compound in a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. As the solubility decreases with temperature, the target compound crystallizes out, leaving the more soluble impurities behind in the solvent (mother liquor). Insoluble impurities can be removed by hot filtration.
Solvent Selection
The ideal recrystallization solvent for 4-FAAHA should exhibit:
-
High solubility at elevated temperatures.
-
Low solubility at room or sub-ambient temperatures.
-
A boiling point below the melting point of 4-FAAHA.
-
Inertness (does not react with the compound).
Based on established protocols for similar hydroxamic acids, the following solvents are excellent starting points.[7][8]
| Solvent System | Rationale & Expected Outcome |
| Ethyl Acetate (EtOAc) | An excellent single-solvent choice. 4-FAAHA is typically soluble in hot EtOAc and crystallizes well upon cooling.[7] |
| Ethanol (EtOH) | Often used for final recrystallization after chromatography to obtain high-quality crystals.[8] |
| Dichloromethane (DCM) / Hexane | A binary system. Dissolve in minimal hot DCM, then add hexane as an anti-solvent until turbidity appears. Cool to induce crystallization. |
| Methanol (MeOH) / Water | A polar binary system. Dissolve in minimal hot MeOH, then add water dropwise until the solution becomes cloudy. Reheat to clarify and cool slowly. |
Detailed Protocol for Recrystallization from Ethyl Acetate
-
Dissolution: Place the crude 4-FAAHA (e.g., 1.0 g) in an Erlenmeyer flask. Add a magnetic stir bar. Add a small volume of ethyl acetate (e.g., 10-15 mL) and heat the mixture to a gentle boil on a hot plate with stirring.
-
Achieve Saturation: Continue adding ethyl acetate in small portions until all the solid has just dissolved. Avoid adding a large excess of solvent, as this will reduce the final yield.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period to encourage the formation of large, pure crystals.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30-60 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold ethyl acetate or a non-polar solvent like cold hexane to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent. Determine the melting point and assess purity by TLC against the crude material and mother liquor.
Method 2: Flash Column Chromatography
This technique is indispensable when recrystallization fails to remove impurities with similar solubility profiles. It separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent).
Principle of Chromatography
Silica gel is a polar stationary phase. Polar compounds will adhere more strongly and move down the column more slowly, while non-polar compounds will travel faster with the eluent. Given 4-FAAHA's structure, it possesses intermediate polarity and can be effectively eluted using a solvent system of intermediate polarity.
Causality Note: The choice of eluent is critical. A solvent system that is too polar will elute all compounds, including impurities, quickly with no separation. A system that is not polar enough will result in the product failing to move from the origin. The optimal eluent system is one that provides a retention factor (Rf) for 4-FAAHA of approximately 0.25-0.35 on a TLC plate.
Detailed Protocol for Silica Gel Chromatography
-
Eluent Selection: Using TLC, test various solvent systems. A good starting point is a mixture of Hexane and Ethyl Acetate.
-
Begin with a low polarity mixture (e.g., 80:20 Hexane:EtOAc) and gradually increase the polarity (e.g., 70:30, 60:40) until the target compound shows an Rf of ~0.3.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude 4-FAAHA in a minimal amount of the mobile phase or a stronger solvent like DCM.
-
Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column.
-
-
Elution:
-
Begin eluting with the low-polarity mobile phase selected in step 1.
-
Collect fractions in test tubes. Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light.
-
If separation is poor, a gradient elution can be used, where the polarity of the mobile phase is gradually increased (e.g., by increasing the percentage of ethyl acetate).
-
-
Fraction Pooling & Solvent Removal:
-
Combine the pure fractions (those containing only the spot corresponding to 4-FAAHA).
-
Remove the solvent using a rotary evaporator.
-
-
Final Product: The resulting solid can be used as is or subjected to a final recrystallization step (as per Protocol 4.3) to induce crystallinity and remove any trace impurities from the silica.[8]
Important Considerations & Troubleshooting
-
Stability on Silica: Some hydroxamic acids can exhibit instability or irreversible binding to silica gel.[6] It is advisable to not let the compound sit on the column for extended periods. If degradation is observed, consider using a less acidic stationary phase like neutral alumina or a C18 reversed-phase column.[9]
-
Tailing on TLC: If the spot on the TLC plate appears as a streak ("tailing"), it may indicate that the compound is acidic. Adding a small amount (0.5-1%) of acetic acid to the eluent can often resolve this by protonating the compound, leading to sharper bands.
Overall Purification and QC Workflow
The following diagram illustrates the comprehensive process from crude product to final, validated pure compound.
Caption: Integrated workflow for purification and quality control.
References
-
Barry, E. J., Malejka-Giganti, D., & Gutmann, H. R. (1969). Fluorenylhydroxamic acids isomeric with the carcinogens N-fluoren-2-ylacetohydroxamic acid. Part I. Synthesis of N-fluoren-1-yl-, N-fluoren-3-yl-, and this compound. Journal of the Chemical Society C: Organic, 17, 2089-2093. [Link]
-
Salih, I. S., et al. (2023). Crystal Structures of a Series of Hydroxamic Acids. Molbank, 2023(2), M1622. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 168033, this compound. [Link]
-
Flaks, B., Yost, Y., & Flaks, A. (1982). Effects of prolonged oral treatment with this compound on rat liver fine structure. Carcinogenesis, 3(1), 103–109. [Link]
-
Interchim (n.d.). Purification of Hydroxamic acids using PF-15C18AQ-F0025. Application Note #039. [Link]
-
Whisenhunt, D. W., et al. (1986). Purification of human collagenases with a hydroxamic acid affinity column. Biochemistry, 25(18), 5186–5191. [Link]
-
Singh, R. P., et al. (2015). Methods for Hydroxamic Acid Synthesis. Current Organic Synthesis, 12(4), 438-466. [Link]
- Sharma, P., & Singh, P. (2013). A review of synthetic methodologies for hydroxamic acid derivatives. Mini-Reviews in Organic Chemistry, 10(4), 366-379. (A general reference for synthesis which informs potential impurities).
-
Rojas, A., et al. (2024). Synthesis and characterization of hydroxamic acid N,3-dihydroxy-2-naphthamide and its copper (II) complex per keto/enol forms and rare earth flotation. Minerals Engineering, 209, 108603. [Link]
-
Wikipedia contributors. (2023). Hydroxamic acid. In Wikipedia, The Free Encyclopedia. [Link]
-
Ghosh, S. (2022). Does hydroxamic acids preparation via simple acid amine coupling with NH2OH.HCL with aromatic acids is stable ? Does we can do silica gel column ? ResearchGate. [Link]
-
Tago, T., et al. (2024). Step-by-step optimisation of the radiosynthesis of the brain HDAC6 radioligand [¹⁸F]FSW-100 for clinical applications. EJNMMI Radiopharmacy and Chemistry, 9(1), 16. [Link]
Sources
- 1. Fluorenylhydroxamic acids isomeric with the carcinogens N-fluoren-2-ylacetohydroxamic acid. Part I. Synthesis of N-fluoren-1-yl-, N-fluoren-3-yl-, and this compound - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. Effects of prolonged oral treatment with this compound on rat liver fine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C15H13NO2 | CID 168033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hydroxamic acid - Wikipedia [en.wikipedia.org]
- 5. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Crystal Structures of a Series of Hydroxamic Acids [mdpi.com]
- 8. oaepublish.com [oaepublish.com]
- 9. flash-chromatographie.com [flash-chromatographie.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Fluoren-4-ylacetohydroxamic Acid
Welcome to the technical support center for the synthesis of N-Fluoren-4-ylacetohydroxamic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to improve the yield and purity of your synthesis.
Introduction
This compound is a significant molecule in medicinal chemistry, often investigated for its potential as a therapeutic agent. The synthesis of this and other N-arylacetohydroxamic acids can be challenging, with potential pitfalls at each step that can lead to low yields and impure products. This guide provides a comprehensive resource to navigate these challenges, drawing from established synthetic protocols and troubleshooting common issues encountered in the laboratory.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound. The primary synthetic route discussed involves the acetylation of 4-aminofluorene to yield N-(9H-fluoren-4-yl)acetamide, followed by the conversion of the acetamide to the corresponding hydroxamic acid.
Question: I am observing a very low yield in the first step, the acetylation of 4-aminofluorene. What are the possible causes and how can I improve it?
Answer:
Low yields in the acetylation of 4-aminofluorene can stem from several factors. Here is a systematic approach to troubleshooting this step:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the 4-aminofluorene spot is no longer visible. Using a slight excess of acetic anhydride (1.1 to 1.5 equivalents) can also drive the reaction to completion.
-
-
Side Reactions: The amino group of 4-aminofluorene is susceptible to oxidation, especially if the reaction is run at high temperatures for extended periods in the presence of air.
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
-
Sub-optimal Reaction Conditions: The choice of solvent and base (if any) is critical.
-
Solution: While the reaction can be performed in glacial acetic acid, using a non-protic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) with a mild base such as pyridine or triethylamine can be more effective. The base scavenges the acetic acid byproduct, preventing potential side reactions.
-
-
Purification Losses: The product, N-(9H-fluoren-4-yl)acetamide, might be lost during the work-up and purification steps.
-
Solution: After the reaction, a careful work-up is essential. Quenching the excess acetic anhydride with cold water or a saturated sodium bicarbonate solution should be done cautiously. Ensure complete precipitation of the product before filtration. If the product is purified by recrystallization, choose an appropriate solvent system (e.g., ethanol/water) and avoid using an excessive amount of solvent.
-
Question: During the conversion of N-(9H-fluoren-4-yl)acetamide to the hydroxamic acid, I am getting a mixture of products and a low yield of the desired compound. What is going wrong?
Answer:
The conversion of the acetamide to the hydroxamic acid is a critical step and can be prone to side reactions if not carefully controlled.
-
Incomplete Conversion: The reaction may not have reached completion.
-
Solution: The reaction of an N-arylacetamide with hydroxylamine is typically slower than that of an ester. Ensure you are using a sufficient excess of hydroxylamine (3 to 5 equivalents) and an appropriate base (e.g., potassium hydroxide or sodium methoxide). The reaction may require elevated temperatures or longer reaction times. Microwave-assisted synthesis can significantly reduce the reaction time and improve the yield.[1]
-
-
Hydrolysis of the Product: Hydroxamic acids are susceptible to hydrolysis back to the corresponding carboxylic acid (in this case, N-(9H-fluoren-4-yl)acetic acid) and hydroxylamine, especially under harsh basic or acidic conditions.
-
Solution: Maintain a careful control of the pH during the reaction and work-up. The reaction is typically run under basic conditions, but prolonged exposure to a strong base at high temperatures should be avoided. During the work-up, neutralize the reaction mixture carefully with a mild acid (e.g., acetic acid or dilute HCl) to a pH of around 4-5 to precipitate the hydroxamic acid.[1]
-
-
Deacetylation: Hydroxylamine can cause deacetylation of the N-acetyl group, leading to the formation of 4-aminofluorene as a byproduct.
-
Solution: This is a competing reaction. Optimizing the reaction temperature and time can help to favor the formation of the hydroxamic acid over deacetylation. Using a milder base might also reduce the rate of this side reaction.
-
Question: I am struggling with the purification of the final product, this compound. It appears to be impure even after recrystallization.
Answer:
Purification of N-arylacetohydroxamic acids can be challenging due to their polarity and potential instability.
-
Recrystallization Issues: Finding a suitable solvent for recrystallization can be difficult.
-
Solution: A mixed solvent system is often required. Common systems include ethanol/water, methanol/water, or ethyl acetate/hexane. The goal is to find a solvent in which the product is soluble at high temperatures but sparingly soluble at room temperature or below, while the impurities remain in solution.
-
-
Chromatography Challenges: The polar nature of the hydroxamic acid group can lead to tailing on silica gel chromatography.
-
Solution: If column chromatography is necessary, consider using a polar solvent system, such as dichloromethane/methanol or ethyl acetate/methanol. Adding a small amount of acetic acid (0.1-1%) to the eluent can help to reduce tailing by protonating the hydroxamic acid. Reverse-phase chromatography (C18) can also be an effective alternative for purifying polar compounds.
-
-
Product Instability: As mentioned, hydroxamic acids can be unstable.
-
Solution: Avoid prolonged heating during purification. If using a rotary evaporator, use a moderate temperature. Store the purified product in a cool, dark, and dry place, preferably under an inert atmosphere, to prevent degradation.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route to obtain high yields of this compound?
While the acetylation of 4-aminofluorene followed by reaction with hydroxylamine is a common approach for N-arylacetohydroxamic acids, an alternative route has been reported that may offer advantages. This method involves the oxidation of 4-aminofluorene to 4-nitrofluorene, followed by a partial catalytic reduction to the N-hydroxy intermediate, which is then acylated. This route avoids the direct use of hydroxylamine on the acetamide, potentially reducing side reactions. However, it introduces its own challenges, such as controlling the partial reduction of the nitro group. The choice of route often depends on the available starting materials and the specific capabilities of the laboratory.
Q2: What are the key safety precautions I should take when working with fluorene derivatives and hydroxylamine?
-
Fluorene Derivatives: Many fluorene derivatives are potential carcinogens or mutagens. Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of dust and skin contact.
-
Hydroxylamine: Hydroxylamine and its salts are corrosive and can be toxic. Handle with care, avoiding contact with skin and eyes. In its free base form, hydroxylamine can be unstable and potentially explosive, especially when heated. It is generally recommended to generate the free base in situ from its hydrochloride salt.
-
Acetic Anhydride: Acetic anhydride is corrosive and a lachrymator. Handle it in a fume hood and wear appropriate PPE.
Q3: How can I confirm the identity and purity of my final product?
Several analytical techniques are essential for characterizing this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the structure of the molecule. The spectra will show characteristic peaks for the fluorenyl ring protons, the acetyl group, and the N-OH proton.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the C=O (amide) and N-O-H groups.
-
Melting Point: A sharp melting point is a good indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for assessing the purity of the final product. A single sharp peak indicates a high degree of purity.
Q4: My yield is consistently low. What is the single most important factor to focus on for improvement?
While every step is important, the conversion of the acetamide to the hydroxamic acid is often the most critical for overall yield. Meticulous control of the reaction conditions (temperature, time, and stoichiometry of reagents) and a careful, pH-controlled work-up are paramount to maximizing the yield and minimizing side reactions at this stage.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis via the acetylation of 4-aminofluorene.
Step 1: Synthesis of N-(9H-fluoren-4-yl)acetamide
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-aminofluorene (1 equivalent) in anhydrous dichloromethane (DCM).
-
Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by slowly adding cold water.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an ethanol/water mixture to obtain N-(9H-fluoren-4-yl)acetamide as a solid.
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
| 4-Aminofluorene | 181.24 | 1 | e.g., 5.0 g |
| Acetic Anhydride | 102.09 | 1.1 | e.g., 2.9 mL |
| Pyridine | 79.10 | 1.2 | e.g., 2.7 mL |
| Dichloromethane | - | - | e.g., 100 mL |
Step 2: Synthesis of this compound
-
Prepare a solution of hydroxylamine free base by dissolving hydroxylamine hydrochloride (4 equivalents) in methanol, followed by the slow addition of a solution of potassium hydroxide (4 equivalents) in methanol at 0 °C. Stir for 30 minutes and filter off the precipitated potassium chloride.
-
In a separate flask, dissolve N-(9H-fluoren-4-yl)acetamide (1 equivalent) in methanol.
-
Add the freshly prepared methanolic solution of hydroxylamine to the acetamide solution.
-
Reflux the reaction mixture for 6-12 hours, monitoring the progress by TLC. Alternatively, perform the reaction in a microwave reactor at 80-100 °C for 15-30 minutes.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in water and acidify to pH 4-5 with glacial acetic acid or dilute HCl to precipitate the crude product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Purify the crude this compound by recrystallization (e.g., from ethanol/water) or by column chromatography.
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
| N-(9H-fluoren-4-yl)acetamide | 223.28 | 1 | e.g., 4.0 g |
| Hydroxylamine HCl | 69.49 | 4 | e.g., 5.0 g |
| Potassium Hydroxide | 56.11 | 4 | e.g., 4.0 g |
| Methanol | - | - | e.g., 150 mL |
Visualizing the Synthesis
The following diagram illustrates the primary synthetic workflow for this compound.
Caption: Synthetic pathway for this compound.
References
-
Yost, Y., & Gutmann, H. R. (1969). Fluorenylhydroxamic acids isomeric with the carcinogens N-fluoren-2-ylacetohydroxamic acid. Part I. Synthesis of N-fluoren-1-yl-, N-fluoren-3-yl-, and this compound. Journal of the Chemical Society C: Organic, 345-350. [Link]
-
Flaks, B., Yost, Y., & Flaks, A. (1982). Effects of prolonged oral treatment with this compound on rat liver fine structure. Carcinogenesis, 3(1), 103-109. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 168033, this compound. Retrieved January 12, 2026 from [Link].
-
Reddy, A. S., Kumar, M. S., & Reddy, G. R. (2007). A convenient method for the preparation of hydroxamic acids. Tetrahedron Letters, 48(41), 7169-7172. [Link]
-
Sharma, V., & Kumar, V. (2014). Methods for Hydroxamic Acid Synthesis. Current Organic Synthesis, 11(5), 725-741. [Link]
-
Depreux, P., et al. (2017). Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox. Journal of Medicinal Chemistry, 60(21), 8894-8911. [Link]
- Google Patents. (2014). CN103922968B - Preparation method of hydroxamic acid or hydroxamic acid salt.
- Google Patents. (2002). CN1384097A - Process for preparing acetohydroxamic acid.
-
N-acetylcysteine stability study of parenteral N-acetylcysteine, and chemical inhibition of its dimerization. (2020). Pharmaceutics, 12(5), 415. [Link]
Sources
Technical Support Center: Overcoming Solubility Challenges of N-Fluoren-4-ylacetohydroxamic Acid
Introduction
Welcome to the technical support guide for N-Fluoren-4-ylacetohydroxamic acid (F4-AHA). This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound in aqueous solutions. F4-AHA, a promising molecule with a polycyclic aromatic structure, exhibits inherently low aqueous solubility, a common hurdle in experimental and preclinical studies.
This guide provides a structured approach to understanding and overcoming these challenges. We will delve into the physicochemical rationale behind its poor solubility and offer a series of troubleshooting steps, detailed protocols, and frequently asked questions to ensure you can prepare consistent, reliable solutions for your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the solubility of this compound.
Q1: Why is this compound so poorly soluble in water?
A1: The low aqueous solubility of F4-AHA is due to its molecular structure. The large, nonpolar fluorenyl group is hydrophobic ("water-fearing"), meaning it does not favorably interact with polar water molecules. While the acetohydroxamic acid functional group provides some polarity, its contribution is insufficient to overcome the hydrophobicity of the large aromatic system. This leads to a high logP value (a measure of lipophilicity), making it much more soluble in organic solvents than in water.
Q2: What is the pKa of the hydroxamic acid group, and why is it important for solubility?
A2: Hydroxamic acids are generally weak acids, with pKa values typically ranging from 8.5 to 9.5.[1][2] The pKa is the pH at which the compound is 50% ionized. Below its pKa, F4-AHA exists predominantly in its neutral, less soluble form. Above the pKa, the hydroxamic acid proton is removed, forming a negatively charged hydroxamate anion. This ionized form is significantly more polar and, therefore, more soluble in water.[1] Understanding the pKa is crucial for using pH adjustment as a solubilization strategy.
Q3: I need to make a stock solution. What solvent should I use?
A3: For primary stock solutions, you must use a water-miscible organic solvent in which F4-AHA is freely soluble. Dimethyl sulfoxide (DMSO) is the most common and effective choice. Other options include N,N-dimethylformamide (DMF) or ethanol. It is critical to first dissolve the compound completely in the organic solvent before attempting any dilutions into aqueous media. Never add aqueous buffer directly to the solid compound.
Q4: Can I heat the solution to help it dissolve?
A4: Gentle warming (e.g., to 37°C) can temporarily increase the solubility and dissolution rate. However, be cautious. Upon cooling to room temperature or 4°C, the compound will likely precipitate out of a supersaturated solution. Furthermore, prolonged heating can lead to chemical degradation. This method is generally not recommended for preparing stable, storable solutions.
Part 2: Troubleshooting Guide - Common Solubility Problems
This section provides solutions to specific experimental problems in a question-and-answer format.
Issue 1: Precipitation Upon Dilution of Organic Stock
Q: I successfully dissolved F4-AHA in DMSO to make a 50 mM stock. However, when I dilute it 1:1000 into my phosphate-buffered saline (PBS) at pH 7.4, a cloudy precipitate forms immediately. What is happening and how can I fix it?
A: This is a classic solubility crash. Your final concentration (50 µM) exceeds the aqueous solubility limit of F4-AHA in PBS at that pH. The DMSO concentration (0.1%) is too low to act as an effective co-solvent.
Solution 1: pH Adjustment
The most direct way to increase solubility is to deprotonate the hydroxamic acid group. By raising the pH of your final aqueous solution to be at least 1-2 units above the compound's pKa (e.g., pH 9.5-10.5), you convert the neutral molecule into the more soluble hydroxamate salt.[1]
Causality: The formation of the hydroxamate anion introduces a charge, drastically increasing the molecule's polarity and its favorable interactions with water molecules, thereby increasing its solubility.
Considerations:
-
Experimental Compatibility: Ensure that a high pH will not negatively affect your assay, cells, or other experimental components.
-
Buffer Capacity: Use a buffer with a pKa close to your target pH (e.g., CAPS buffer for pH >9.5) to ensure pH stability. PBS has poor buffering capacity above pH 8.
Solution 2: Using Co-solvents
If pH modification is not an option, increasing the concentration of a water-miscible organic solvent in the final solution can maintain solubility. This technique, known as co-solvency, works by reducing the polarity of the solvent system.[3][4]
Causality: Co-solvents like DMSO, ethanol, or propylene glycol disrupt the hydrogen bonding network of water.[4] This creates a less polar microenvironment that can more readily accommodate the hydrophobic fluorenyl moiety of F4-AHA, preventing it from precipitating.
Considerations:
-
Toxicity: Co-solvents can be toxic to cells. Always determine the maximum tolerable concentration for your specific experimental system. Typically, DMSO concentrations are kept below 0.5% for cell-based assays.
-
Assay Interference: High concentrations of organic solvents can denature proteins or otherwise interfere with assay components.
Issue 2: Achieving Higher Concentrations for In Vitro Assays
Q: I need to prepare a 200 µM working solution of F4-AHA in my cell culture medium (pH 7.4) for an IC50 determination, but it keeps precipitating. How can I achieve this concentration?
A: At this concentration, simple pH adjustment or low co-solvent levels may be insufficient or incompatible with your cells. Complexation with cyclodextrins is a powerful and highly effective alternative.
Solution: Cyclodextrin-Mediated Solubilization
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[5][6] They can encapsulate poorly soluble "guest" molecules, like F4-AHA, forming a water-soluble inclusion complex.[5][7][8]
Causality: The hydrophobic fluorenyl group of F4-AHA partitions into the nonpolar interior of the cyclodextrin cavity, while the hydrophilic exterior of the cyclodextrin interacts with water. This effectively "masks" the hydrophobicity of the drug, dramatically increasing its apparent aqueous solubility without altering the bulk solvent properties or pH.[5][6][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used, low-toxicity derivative.[9]
Considerations:
-
Stoichiometry: The drug-to-cyclodextrin molar ratio is critical. A significant molar excess of cyclodextrin is usually required.
-
Binding Affinity: The complex formation is an equilibrium process. The stability of the complex will determine the ultimate solubility enhancement.
Part 3: Data Summaries & Visual Workflows
Data Presentation
Table 1: Qualitative Solubility of this compound (Note: These are typical values for a compound with this structure. Empirical testing is required.)
| Solvent | Solubility | Rationale |
| Water (pH < 8.0) | Practically Insoluble (<0.1 mg/mL)[10] | The large hydrophobic fluorenyl group dominates the molecule's properties. |
| Aqueous Buffer (pH > 9.5) | Soluble | Formation of the more polar hydroxamate salt increases solubility.[1] |
| DMSO, DMF | Freely Soluble (>100 mg/mL) | Aprotic polar organic solvents effectively solvate the molecule. |
| Ethanol, Methanol | Soluble | Polar protic organic solvents can solvate the molecule.[11][12] |
| Propylene Glycol, PEG 400 | Soluble to Sparingly Soluble | These are effective co-solvents and can be used in formulations.[13] |
Visual Workflows (Graphviz)
A logical approach to troubleshooting is essential. The following decision tree outlines the process for selecting the appropriate solubilization strategy.
Caption: Decision tree for troubleshooting F4-AHA solubility issues.
The mechanism of cyclodextrin encapsulation is a key concept for advanced solubilization.
Caption: Encapsulation of F4-AHA by a cyclodextrin host molecule.
Part 4: Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol describes the standard procedure for creating a primary stock solution in an organic solvent.
-
Weighing: Accurately weigh the desired amount of solid this compound powder in a suitable vial.
-
Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 50 mM).
-
Dissolution: Vortex the vial vigorously for 1-2 minutes. If necessary, gently warm the vial to 37°C in a water bath for 5-10 minutes to aid dissolution.
-
Verification: Ensure the solution is completely clear with no visible particulates before proceeding.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Solubilization by pH Adjustment
This protocol details how to prepare a working solution in an aqueous buffer by raising the pH.
-
Buffer Preparation: Prepare an appropriate high-pH buffer (e.g., 100 mM CAPS buffer, pH 10.0).
-
Stock Solution: Thaw an aliquot of your F4-AHA stock solution (from Protocol 1).
-
Dilution: While vortexing the high-pH buffer, slowly add the required volume of the DMSO stock solution drop-by-drop to achieve the final desired concentration. The slow addition to a vortexing solution is critical to prevent localized concentration spikes that can cause precipitation.
-
pH Confirmation: After addition, check the pH of the final solution and adjust if necessary using dilute NaOH or HCl.
-
Usage: Use the solution immediately, as the stability of the compound at high pH may be limited.
Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol provides a method for preparing a soluble formulation using cyclodextrin.[5][6]
-
Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., PBS, pH 7.4). A common starting concentration is 10-20% (w/v). Stir until the HP-β-CD is fully dissolved.
-
Stock Solution: Thaw an aliquot of your F4-AHA stock solution (from Protocol 1).
-
Complexation: While vigorously stirring the HP-β-CD solution, add the F4-AHA stock solution dropwise.
-
Equilibration: Cover the solution and allow it to stir at room temperature for at least 1-2 hours (or overnight for difficult-to-dissolve compounds) to allow for the formation of the inclusion complex.
-
Filtration (Optional but Recommended): To remove any undissolved compound or aggregates, filter the solution through a 0.22 µm syringe filter. This ensures you have a true solution of the complex.
-
Usage: The resulting clear solution can be used directly in your experiments. Remember to include a vehicle control containing the same concentration of HP-β-CD.
References
- Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
- Vertex AI Search. Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects | Molecular Pharmaceutics.
- Vertex AI Search. Techniques for Improving Solubility - International Journal of Medical Science and Dental Research.
- Vertex AI Search.
- Vertex AI Search. Drug Solubility: Importance and Enhancement Techniques - PMC.
- Vertex AI Search. Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs - International Journal of Pharmaceutical Sciences.
- Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed.
- Vertex AI Search. Cyclodextrins as pharmaceutical solubilizers | Request PDF.
- Vertex AI Search.
- Vertex AI Search. Methods for Hydroxamic Acid Synthesis - PMC - PubMed Central.
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijmsdr.org [ijmsdr.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. brieflands.com [brieflands.com]
- 11. US20060009658A1 - Preparation of hydroxamic acids from esters in solution and on the solid phase - Google Patents [patents.google.com]
- 12. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of N-Fluoren-4-ylacetohydroxamic Acid
Welcome to the technical support center for N-Fluoren-4-ylacetohydroxamic acid (F-AHA) crystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this molecule. As a senior application scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your experiments.
Introduction to this compound Crystallization
This compound is an aromatic hydroxamic acid. The crystallization of such molecules can be influenced by several factors including the planar fluorenyl group, which can promote π-π stacking interactions, and the hydroxamic acid moiety, which is capable of forming strong hydrogen bonds. Understanding these intermolecular forces is key to developing a successful crystallization protocol.
This guide is structured in a question-and-answer format to directly address potential issues you may face.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
Understanding the fundamental properties of a compound is the first step in designing a crystallization process.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃NO₂ | PubChem[1][2] |
| Molecular Weight | 239.27 g/mol | PubChem[1][2] |
| CAS Number | 22225-34-9 | ChemicalBook[3] |
| Melting Point | Not explicitly found in the searched literature for the 4-yl isomer. For the related N-Fluoren-2-ylacetamide, the melting point is 193-196 °C, which may provide a rough estimate. | Sigma-Aldrich[4] |
Q2: I have synthesized this compound. What impurities should I be aware of that might affect crystallization?
The synthesis of N-arylacetohydroxamic acids often involves the reaction of an N-arylhydroxylamine with an acetylating agent or the partial reduction of a nitroaromatic compound.[5] Potential impurities that could hinder crystallization include:
-
Starting Materials: Unreacted 4-nitrofluorene or 4-aminofluorene.
-
Over-reduction Products: 4-Acetamidofluorene, if the reduction of the nitro group proceeds too far.
-
Side-reaction Products: Products from side reactions of the hydroxamic acid moiety.
The presence of these impurities can lead to issues such as oiling out, formation of amorphous precipitates, or prevention of crystal nucleation.
Troubleshooting Crystallization Problems
Problem 1: My this compound is "oiling out" and not forming crystals.
"Oiling out" is a common problem where the compound separates from the solution as a liquid phase instead of a solid crystalline phase.
Causality:
-
High Solute Concentration: The solution is too supersaturated, and the molecules do not have sufficient time to orient themselves into a crystal lattice.
-
Rapid Cooling: Cooling the solution too quickly can also lead to the rapid separation of the compound as an oil.
-
Presence of Impurities: Impurities can disrupt the crystal lattice formation and lower the melting point of the mixture, leading to the formation of an oil.
-
Inappropriate Solvent: The chosen solvent may not be ideal for the crystallization of this specific compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for "oiling out".
Detailed Steps:
-
Re-dissolve and Dilute: Reheat the solution until the oil dissolves completely. Add a small amount of additional solvent to slightly decrease the saturation.
-
Slow Cooling: Allow the solution to cool to room temperature very slowly. You can insulate the flask to slow down the cooling rate.
-
Solvent Polarity Adjustment: If using a solvent mixture, you can try adding a small amount of a solvent in which the compound is more soluble to prevent premature precipitation.
-
Purity Check: If oiling out persists, it is advisable to check the purity of your compound. Purification by chromatography before crystallization might be necessary.
Problem 2: No crystals are forming, even after the solution has cooled.
This indicates that the solution is not sufficiently supersaturated for nucleation to occur.
Causality:
-
Insufficient Concentration: The concentration of the compound in the solvent is too low.
-
Lack of Nucleation Sites: Crystal growth requires an initial nucleus to start.
-
High Solubility: The compound is too soluble in the chosen solvent, even at low temperatures.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for no crystal formation.
Detailed Steps:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to initiate crystal growth.
-
-
Increase Supersaturation:
-
Evaporation: Gently warm the solution and allow some of the solvent to evaporate. Then, let it cool again.
-
Anti-solvent Addition: If your compound is dissolved in a "good" solvent, you can slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble, until the solution becomes slightly turbid. Then, allow it to stand. Common solvent-antisolvent pairs include ethanol/water and ethyl acetate/hexane.[6]
-
-
Lower the Temperature: If crystals still do not form at room temperature, try cooling the solution in an ice bath or refrigerator.
Problem 3: The crystals form too quickly, resulting in a fine powder or very small needles.
Rapid crystallization often traps impurities within the crystal lattice, leading to a less pure product.
Causality:
-
High Supersaturation: The solution is too concentrated, causing rapid precipitation.
-
Rapid Cooling: The solution is cooled too quickly.
Troubleshooting Steps:
-
Use More Solvent: Re-dissolve the precipitate by heating and add more of the crystallization solvent to reduce the level of supersaturation.[7]
-
Slower Cooling: Allow the solution to cool more slowly to give the molecules time to form larger, more ordered crystals.
-
Use a Different Solvent System: A solvent in which the compound has slightly higher solubility at room temperature may promote slower crystal growth.
Problem 4: The crystallization yield is very low.
A low yield can be due to several factors.
Causality:
-
Too Much Solvent: Using an excessive amount of solvent will result in a significant portion of the compound remaining in the mother liquor.
-
Premature Filtration: Filtering the crystals before crystallization is complete.
-
Washing with a "Good" Solvent: Washing the collected crystals with a solvent in which they are highly soluble will dissolve the product.
Troubleshooting Steps:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound.
-
Ensure Complete Crystallization: Allow sufficient time for crystallization to occur, and consider cooling to a lower temperature to maximize the yield.
-
Recover from Mother Liquor: If the mother liquor is suspected to contain a significant amount of product, it can be concentrated and cooled again to obtain a second crop of crystals.
-
Proper Washing: Wash the filtered crystals with a small amount of cold crystallization solvent to remove surface impurities without dissolving the product.
Experimental Protocols
Protocol 1: Solvent Screening for Crystallization
This protocol will help you identify a suitable solvent for the crystallization of this compound. Based on the properties of similar compounds, good starting points for solvents to screen are ethanol, acetone, acetonitrile, and ethyl acetate.[8]
Materials:
-
Crude this compound
-
A selection of solvents (e.g., ethanol, methanol, acetone, acetonitrile, ethyl acetate, toluene, and water)
-
Small test tubes
-
Heating block or water bath
-
Cooling bath (ice-water)
Procedure:
-
Place a small amount (e.g., 10-20 mg) of your crude F-AHA into several test tubes.
-
To each tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves. Note the approximate solubility at room temperature. A good crystallization solvent should have low solubility at room temperature.
-
If the compound does not dissolve at room temperature, gently heat the test tube in a heating block or water bath, adding more solvent dropwise until the solid dissolves.
-
Once dissolved, allow the solution to cool slowly to room temperature, and then place it in a cooling bath.
-
Observe the formation of crystals. An ideal solvent will dissolve the compound when hot but will result in the formation of well-defined crystals upon cooling.
Solvent Selection Guide:
| Observation | Interpretation |
| Soluble at room temperature | Not a good primary solvent for single-solvent crystallization. |
| Insoluble even when hot | Not a suitable solvent. |
| Soluble when hot, insoluble when cold | A good candidate for single-solvent crystallization. |
| Soluble in one solvent, insoluble in another (miscible) solvent | A good candidate for a two-solvent (anti-solvent) crystallization. |
Protocol 2: Single-Solvent Recrystallization
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.
-
Continue to add small portions of the hot solvent until the compound just dissolves.
-
If the solution is colored, and the pure compound is known to be colorless, you may need to decolorize the solution with activated charcoal. Add a small amount of charcoal, boil for a few minutes, and then perform a hot filtration to remove the charcoal.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Dry the crystals thoroughly.
Protocol 3: Two-Solvent (Anti-Solvent) Recrystallization
Procedure:
-
Dissolve the crude F-AHA in the minimum amount of a hot "good" solvent (a solvent in which it is highly soluble).
-
While the solution is still hot, add a "poor" solvent (an anti-solvent in which the compound is insoluble, but which is miscible with the "good" solvent) dropwise until the solution becomes slightly cloudy.
-
If the solution becomes too cloudy, add a few drops of the hot "good" solvent to clarify it.
-
Allow the solution to cool slowly to room temperature and then in an ice bath.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold "poor" solvent.
-
Dry the crystals.
Concluding Remarks
Crystallization is often as much an art as it is a science, requiring patience and careful observation. The information and protocols provided here are a starting point. The optimal conditions for crystallizing this compound will depend on the specific impurities present in your sample and the scale of your experiment. By systematically applying the troubleshooting strategies outlined in this guide, you will be well-equipped to develop a robust and effective purification protocol.
References
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of Rochester Department of Chemistry. Tips & Tricks: Recrystallization. Retrieved from [Link]
-
University of Strasbourg. Guide for crystallization. Retrieved from [Link]
-
ResearchGate. (2020, November 2). What is the best technique for amide purification? Retrieved from [Link]
-
PubChem. This compound. Retrieved from [Link]
-
University of Rochester Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
University of Florida, The Center for Xray Crystallography. (2015, April 28). Crystal Growing Tips. Retrieved from [Link]
-
Purdue University. SOP: CRYSTALLIZATION. Retrieved from [Link]
- Flaks, B., Yost, Y., & Flaks, A. (1982). Effects of prolonged oral treatment with this compound on rat liver fine structure. Carcinogenesis, 3(1), 103–109.
-
PubChem. This compound. Retrieved from [Link]
- Barry, E. J., Malejka-Giganti, D., & Gutmann, H. R. (1968). Fluorenylhydroxamic acids isomeric with the carcinogens N-fluoren-2-ylacetohydroxamic acid. Part I. Synthesis of N-fluoren-1-yl-, N-fluoren-3-yl-, and this compound. Journal of the Chemical Society C: Organic, 1792.
- Reddy, A. S., Kumar, M. S., & Reddy, G. R. (2000). A convenient method for the preparation of hydroxamic acids. Tetrahedron Letters, 41(34), 6285-6288.
Sources
- 1. youtube.com [youtube.com]
- 2. This compound | C15H13NO2 | CID 168033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 22225-34-9 [chemicalbook.com]
- 4. N-Fluoren-2-ylacetamide for synthesis 53-96-3 [sigmaaldrich.com]
- 5. Fluorenylhydroxamic acids isomeric with the carcinogens N-fluoren-2-ylacetohydroxamic acid. Part I. Synthesis of N-fluoren-1-yl-, N-fluoren-3-yl-, and this compound - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
optimizing storage conditions to prevent N-Fluoren-4-ylacetohydroxamic acid degradation
Disclaimer: This document provides technical guidance on the storage and handling of N-Fluoren-4-ylacetohydroxamic acid based on the chemical properties of hydroxamic acids and established principles of chemical stability. Specific, validated stability data for this compound is not extensively available in public literature. Therefore, the following recommendations and protocols should be considered as a starting point for establishing in-house storage and handling procedures. It is imperative that users perform their own stability assessments for their specific research applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is an organic compound belonging to the hydroxamic acid class, characterized by the functional group -C(=O)N(OH)R.[1][2] Hydroxamic acids are known to be reactive and can be susceptible to degradation, particularly through hydrolysis.[3] Given that the integrity of a compound is critical for experimental reproducibility and drug development, understanding and mitigating its degradation is of paramount importance.
Q2: What are the primary factors that can cause degradation of this compound?
Based on the general behavior of hydroxamic acids, the primary factors that can induce degradation are:
-
Hydrolysis: Reaction with water, which can be catalyzed by acidic or basic conditions.[3][4]
-
Oxidation: Reaction with atmospheric oxygen or other oxidizing agents.
-
Photodegradation: Decomposition upon exposure to light, particularly UV radiation.
-
Thermal Stress: Degradation at elevated temperatures.
Q3: How should I store my solid this compound for short-term and long-term use?
While specific long-term stability data is unavailable, the following conditions are recommended based on best practices for storing sensitive chemical compounds:[2][5][6]
| Storage Duration | Temperature | Atmosphere | Light Condition | Humidity |
| Short-Term (Weeks) | 2-8°C (Refrigerated) | Inert Gas (Argon or Nitrogen) | In the dark (Amber vial) | Desiccated |
| Long-Term (Months) | -20°C or -80°C (Frozen) | Inert Gas (Argon or Nitrogen) | In the dark (Amber vial) | Desiccated |
Rationale:
-
Low Temperature: Reduces the rate of chemical reactions, including hydrolysis and oxidation.
-
Inert Atmosphere: Displaces oxygen, minimizing oxidative degradation.
-
Darkness: Prevents photodegradation.
-
Desiccation: Minimizes the availability of water for hydrolysis.
Q4: I need to prepare a stock solution of this compound. What solvent should I use and how should I store the solution?
For storage of solutions:
-
Solvent Purity: Use anhydrous, high-purity solvents to minimize contaminants that could catalyze degradation.
-
Storage Conditions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Container: Use amber glass vials with tight-fitting caps to protect from light and minimize solvent evaporation.
Q5: I am observing unexpected results in my experiments. Could degradation of my this compound be the cause?
Yes, degradation of your compound is a plausible cause for inconsistent or unexpected experimental outcomes. Degradation reduces the concentration of the active compound and introduces impurities that could have unintended biological or chemical effects. It is crucial to regularly assess the purity of your compound, especially for long-term studies.
Troubleshooting Guide
Issue 1: Loss of Potency or Inconsistent Results Over Time
-
Potential Cause: Degradation of this compound in solid form or in solution.
-
Troubleshooting Steps:
-
Purity Check: Analyze the purity of your current stock using a suitable analytical method like High-Performance Liquid Chromatography (HPLC). Compare the chromatogram to that of a freshly prepared sample or a certified reference standard if available.
-
Review Storage Conditions: Ensure that the compound and its solutions have been stored according to the recommendations in the FAQs.
-
Prepare Fresh Stock: If degradation is suspected, prepare a fresh stock solution from solid material that has been properly stored.
-
Perform a Forced Degradation Study: To understand the stability of your compound under your experimental conditions, consider performing a forced degradation study as outlined in the "Experimental Protocols" section.
-
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol is designed to intentionally degrade the compound to identify potential degradation products and determine its stability under various stress conditions. This is a crucial step in developing a stability-indicating analytical method.[3][7]
Objective: To identify the degradation pathways of this compound under hydrolytic, oxidative, photolytic, and thermal stress. A degradation of 5-20% is targeted.[7]
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
HPLC system with a UV or PDA detector
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At various time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for 24 hours.
-
At various time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H2O2.
-
Keep at room temperature for 24 hours, protected from light.
-
At various time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a small amount of solid this compound in a clear glass vial and heat in an oven at 70°C for 48 hours.
-
At various time points, withdraw a sample, prepare a solution at 1 mg/mL, and analyze by HPLC.
-
-
Photolytic Degradation (Solution):
-
Expose a solution of the compound (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analyze by HPLC at appropriate time intervals. A control sample should be kept in the dark.
-
-
-
HPLC Analysis: Analyze all samples using a developed stability-indicating HPLC method (see Protocol 2 for a starting point).
Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control.
-
Calculate the percentage degradation of this compound.
-
Identify the retention times of any new peaks, which represent potential degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.
Starting HPLC Parameters (based on methods for similar fluorene compounds): [8][9]
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a gradient of 30% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm or a PDA detector to scan for optimal wavelength |
| Injection Volume | 10 µL |
Method Development and Validation:
-
Optimize the mobile phase composition and gradient to achieve good resolution between the parent peak and any degradation peaks observed in the forced degradation study.
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizing Degradation Pathways and Workflows
Caption: Key factors influencing the stability of this compound.
Caption: Troubleshooting workflow for suspected compound degradation.
References
-
Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Amneal Pharmaceuticals. Retrieved from [Link]
-
PubMed. (2008). An improved HPLC method with fluorescence detection for the determination of pyrene in rat plasma and its pharmacokinetics. Retrieved from [Link]
-
ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
- Ravisankar, P., Devala Rao, G., & Krishna Chaitanya, M. (2013). Development and Validation of an Improved RP-HPLC Method for the Quantitative Determination of Flunarizine in Bulk and Tablet Dosage Form. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(3), 666-676.
- Songsermsaku, P., & Hayakawa, K. (2018). Optimization and Validation Study of HPLC with Fluorescence Detection Method for Analysis of Benzo[C]Fluorine. Science & Technology Asia, 23(2), 27-36.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Arpadis. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
The Synergist. (n.d.). Best Practices for Proper Chemical Storage. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
-
Environmental Health and Safety, University of California, Berkeley. (n.d.). Chemical Storage Guidelines. Retrieved from [Link]
-
Nist Global. (n.d.). Safe Chemical Storage: 7 Pro Tips You Need. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
University of North Carolina at Chapel Hill. (2021). Chapter 04: Proper Storage of Chemicals in Laboratories. Retrieved from [Link]
- Google Patents. (n.d.). CN100535657C - Method for measuring purity of 9-fluorenemethanol.
-
PubMed. (1982). Effects of prolonged oral treatment with this compound on rat liver fine structure. Retrieved from [Link]
-
PubChem. (n.d.). Acetohydroxamic acid, N-fluoren-2-YL-, potassium salt. Retrieved from [Link]
-
PubMed. (2018). Development and validation of an HPLC method with fluorescence detection for the determination of fluorescent whitening agents migrating from plastic beverage cups. Retrieved from [Link]
-
PubChem. (n.d.). Acetohydroxamic acid fluoren-2-YL-O-glucuronide. Retrieved from [Link]
-
MDPI. (n.d.). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 9-Fluorenone-4-carboxylic acid (CAS 6223-83-2). Retrieved from [Link]
Sources
- 1. This compound | C15H13NO2 | CID 168033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Best Practices for Proper Chemical Storage [publications.aiha.org]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 6. nistglobal.com [nistglobal.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. An improved HPLC method with fluorescence detection for the determination of pyrene in rat plasma and its pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rjpbcs.com [rjpbcs.com]
Technical Support Center: Challenges in the Catalytic Reduction of N-Fluoren-4-ylacetohydroxamic Acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the catalytic reduction of N-Fluoren-4-ylacetohydroxamic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding this specific synthetic transformation. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles to empower you to solve challenges in your own laboratory work.
The reduction of this compound to its corresponding amide, N-Fluoren-4-ylacetamide, is a critical step in the study of fluorene-based compounds, which are relevant in medicinal chemistry and toxicology.[1][2] While catalytic hydrogenation is a common method for this N-O bond cleavage, the reaction is often plagued by issues such as low conversion, poor selectivity, and catalyst deactivation. This document serves as a comprehensive guide to navigate these challenges.
Baseline Experimental Protocol: Catalytic Hydrogenation
This protocol provides a standard starting point for the reduction. Subsequent sections will address troubleshooting when this procedure does not yield the desired outcome.
Objective: To reduce this compound to N-Fluoren-4-ylacetamide using palladium on carbon (Pd/C) as the catalyst.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Ethanol (EtOH), anhydrous
-
Hydrogen (H₂) gas
-
Inert gas (Nitrogen or Argon)
-
Celite® for filtration
Procedure:
-
In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable volume of anhydrous ethanol.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate) to the solution.[3]
-
Seal the vessel and purge the system with an inert gas (N₂ or Ar) for 5-10 minutes to remove all oxygen.
-
Evacuate the inert gas and introduce hydrogen gas, typically to a pressure of 1-4 atm (15-60 psi).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The filter cake should be kept wet with solvent at all times as dry Pd/C can be pyrophoric.[3][4]
-
Wash the filter cake with additional ethanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude N-Fluoren-4-ylacetamide. The product can be further purified by recrystallization or column chromatography if necessary.
Troubleshooting Guide
This section is formatted as a series of questions addressing common problems encountered during the catalytic reduction.
Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix this?
A1: This is the most common issue in catalytic hydrogenation and can be attributed to several factors related to the catalyst, reagents, or reaction conditions. A systematic approach is necessary to diagnose the root cause.
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing a failed or stalled reaction.
Caption: A workflow for troubleshooting low reaction conversion.
Detailed Breakdown of Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution(s) |
| Catalyst Inactivity | The catalyst may be old, have been improperly stored, or may have been deactivated by exposure to air. Raney Nickel is particularly susceptible.[3] | Use a fresh batch of catalyst from a reputable supplier. Ensure catalysts are handled under an inert atmosphere whenever possible. |
| Catalyst Poisoning | This is a very common problem where impurities in the reaction mixture bind strongly to the catalyst's active sites, rendering it inactive.[5] Common poisons for palladium catalysts include sulfur compounds (e.g., thiols, sulfides), halides, and some nitrogen-containing heterocycles.[6][7] The source could be the starting material, solvent, or even the hydrogen gas.[8] | Purify the starting material (e.g., by recrystallization). Use high-purity, anhydrous solvents. If sulfur poisoning is suspected, pretreating the reaction materials may be necessary.[6] |
| Insufficient Hydrogen | The reaction is dependent on the successful delivery of hydrogen to the catalyst surface. This can be hampered by a leak in the system, a faulty regulator, or insufficient pressure. | Check for leaks in your hydrogenation apparatus. Ensure the hydrogen cylinder is not empty and the regulator is functioning correctly. Increase hydrogen pressure incrementally (e.g., from 1 atm to 4 atm). |
| Poor Agitation | Catalytic hydrogenation is a three-phase reaction (solid catalyst, liquid substrate solution, gaseous hydrogen). Inefficient stirring leads to poor mass transfer, limiting the reaction rate.[3] | Increase the stirring rate to ensure the catalyst is well-suspended and to maximize the gas-liquid interface. |
| Sub-optimal Conditions | The reaction may be too slow at room temperature or low pressure for this specific substrate. | Cautiously increase the temperature. Consider a more active catalyst system, such as Platinum on carbon (Pt/C) or Pearlman's catalyst (Pd(OH)₂/C), which can sometimes be effective at lower temperatures and pressures.[3] |
Q2: My reaction is producing significant side-products. How can I improve selectivity for the desired amide?
A2: The primary challenge to selectivity in this reduction is over-reduction of the desired amide product to the corresponding amine, N-Fluoren-4-yl-amine. Understanding the reaction pathway is key to mitigating this.
Reaction Pathway and Potential Side-Products
Caption: The desired reaction pathway and a potential side-reaction.
Strategies to Enhance Selectivity:
-
Catalyst Choice: The choice of catalyst is crucial. Palladium (Pd) is generally less active for amide reduction than more powerful catalysts like Platinum (Pt) or Rhodium (Rh). Therefore, 10% Pd/C is a good first choice . If over-reduction is still an issue, you might consider intentionally "poisoning" or deactivating the catalyst slightly. For example, the Rosenmund reduction uses a poisoned palladium catalyst to prevent over-reduction of an acyl chloride past the aldehyde stage.[7] A similar principle can apply here; the addition of a small amount of a mild catalyst poison like quinoline could potentially stop the reaction at the amide stage.
-
Reaction Conditions:
-
Time: Do not let the reaction run for an unnecessarily long time. Monitor it closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.
-
Temperature and Pressure: High temperatures and pressures will accelerate the desired reaction but may also increase the rate of over-reduction. Try to use the mildest conditions possible (e.g., room temperature, 1-2 atm H₂).
-
-
Solvent and pH: The solvent can influence catalyst activity and selectivity. While neutral solvents like ethanol or ethyl acetate are common, sometimes adding a small amount of a weak base can help prevent side reactions that may be acid-catalyzed.
Q3: The reaction starts well, confirmed by initial analysis, but then stalls before completion. What should I investigate?
A3: A reaction that stalls mid-way often points to progressive catalyst deactivation or a change in the reaction medium.
-
Progressive Poisoning: A low-level impurity in your starting material or solvent might not kill the catalyst immediately but can slowly poison it over time. As more of the impurity adsorbs to the active sites, the reaction rate will decrease and eventually stop. The solution is the same as for initial poisoning: rigorous purification of all reagents.[5]
-
Product Inhibition/Solubility: In some cases, the product of the reaction can adsorb to the catalyst surface, inhibiting further reaction. Alternatively, if the product is insoluble in the reaction solvent, it may precipitate onto the catalyst, blocking active sites. Check the solubility of your product (N-Fluoren-4-ylacetamide) in the chosen solvent. If it is low, you may need to switch to a different solvent or run the reaction at a higher temperature to maintain solubility.
-
Mechanical Failure: Re-check that the stirring has not stopped and that the hydrogen supply is still active. It is easy to overlook simple mechanical issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended catalyst and loading for this reduction? A1: 10% Palladium on carbon (Pd/C) is the most commonly recommended catalyst for the selective reduction of hydroxamic acids to amides due to its good activity for N-O bond cleavage and lower propensity for over-reduction compared to platinum.[3] A catalyst loading of 5-10 mol% is a standard starting point.
Q2: How can I effectively monitor the reaction's progress? A2: Thin Layer Chromatography (TLC) is a quick and effective method. Use a solvent system that gives good separation between the starting material, this compound, and the product, N-Fluoren-4-ylacetamide. Staining with potassium permanganate can be useful for visualizing spots if they are not UV-active. For more precise monitoring, especially for identifying minor byproducts, LC-MS is the preferred method.
Q3: Are there viable non-catalytic methods for this reduction if hydrogenation fails? A3: Yes, if catalytic hydrogenation proves intractable, several chemical reduction methods can be employed for the N-O bond cleavage of hydroxamic acids. For instance, some methods use thioacetic acid under specific conditions to achieve this transformation.[9][10] Another approach involves using reducing agents like zinc in acidic media.[11] These methods can be excellent alternatives, especially if the substrate contains functional groups that are sensitive to catalytic hydrogenation (e.g., alkynes, benzyl ethers).
Q4: What are the primary safety precautions for catalytic hydrogenation? A4:
-
Hydrogen Flammability: Hydrogen is extremely flammable. Ensure there are no ignition sources near the hydrogenation setup. The apparatus should be used in a well-ventilated fume hood.
-
Pyrophoric Catalysts: Catalysts like Pd/C and especially Raney Nickel can ignite spontaneously in air when dry. Always handle them in a wet state or under an inert atmosphere.[4] The filter cake after the reaction must be kept wet and disposed of properly.
-
Pressure: Always use a blast shield when running reactions under pressure. Ensure your glassware is rated for the pressure you are using.
References
- StudySmarter. (2024). Catalyst Poisoning: Palladium & Platinum.
- Benchchem. (n.d.). catalyst poisoning issues in dicyclononane hydrogenation.
- ResearchGate. (2025). Cause of poisoning of palladium-based catalyst for hydrogenation of pyrolysis gasoline | Request PDF.
- Nature. (2025). The poisoning of palladium catalyst for the reaction between hydrogen and oxygen.
- Wikipedia. (n.d.). Catalyst poisoning.
- Journal of the Chemical Society C: Organic (RSC Publishing). (n.d.). Fluorenylhydroxamic acids isomeric with the carcinogens N-fluoren-2-ylacetohydroxamic acid. Part I. Synthesis of N-fluoren-1-yl-, N-fluoren-3-yl-, and this compound.
- Organic Chemistry Portal. (n.d.). Reduction of hydroxamates (Weinreb amides).
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of N-(9-Hydroxy-9H-fluoren-2-yl)acetamide.
- ResearchGate. (n.d.). Condition-Controlled O-Acylation and N-O Bond Reduction of Hydroximic Acids with Thioacetic Acid | Request PDF.
- ACS Publications. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications.
- PubMed. (n.d.). Effects of prolonged oral treatment with this compound on rat liver fine structure.
- PubMed. (n.d.). Mechanism-based Inactivation of N-arylhydroxamic Acid N,O-acyltransferase by 7-substituted-N-hydroxy-2-acetamidofluorenes.
- Scilit. (n.d.). A General Strategy for the Synthesis of Cyclic N-Aryl Hydroxamic Acids via Partial Nitro Group Reduction.
- ACS Omega. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications.
- PubMed. (n.d.). A general strategy for the synthesis of cyclic N-aryl hydroxamic acids via partial nitro group reduction.
- PubMed. (n.d.). N-arylhydroxamic acid N,O-acyltransferase. Positional requirements for the substrate hydroxyl group.
- Wordpress. (n.d.). Solving Issues with Heterogeneous Catalytic Hydrogenation.
- Benchchem. (n.d.). troubleshooting guide for the catalytic hydrogenation of nitroaromatics.
- PNAS. (2018). Amide-forming chemical ligation via O-acyl hydroxamic acids.
- PubChem - NIH. (n.d.). This compound | C15H13NO2 | CID 168033.
- Sigma-Aldrich. (n.d.). N-Fluoren-2-ylacetamide for synthesis 53-96-3.
- PubMed. (n.d.). Bioactivation of N-arylhydroxamic acids by rat hepatic N-acetyltransferase. Detection of multiple enzyme forms by mechanism-based inactivation.
- Reddit. (2023). Hydrogenation troubleshooting : r/Chempros.
- Benchchem. (n.d.). N-(9-Hydroxy-9H-fluoren-2-yl)acetamide: A Key Metabolite in 2-Acetylaminofluorene Biotransformation.
- Organic Chemistry Portal. (n.d.). Condition-Controlled O-Acylation and N-O Bond Reduction of Hydroximic Acids with Thioacetic Acid.
- PubMed. (n.d.). Challenges of Reducing Excess Nitrogen in Japanese Agroecosystems.
- Sci-Hub. (n.d.). Effects of prolonged oral treatment with this compound on rat liver fine structure.
Sources
- 1. Effects of prolonged oral treatment with this compound on rat liver fine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Fluoren-2-ylacetamide for synthesis 53-96-3 [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Solving Issues with Heterogeneous Catalytic Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. studysmarter.co.uk [studysmarter.co.uk]
- 7. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Condition-Controlled O-Acylation and N-O Bond Reduction of Hydroximic Acids with Thioacetic Acid [organic-chemistry.org]
- 11. pnas.org [pnas.org]
minimizing by-product formation in N-Fluoren-4-ylacetohydroxamic acid synthesis
A Guide to Minimizing By-Product Formation and Maximizing Yield
Welcome to the technical support center for the synthesis of N-Fluoren-4-ylacetohydroxamic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with or planning to synthesize this compound. As Senior Application Scientists, we understand the nuances and challenges that can arise during multi-step organic synthesis. This resource provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate common pitfalls, particularly the formation of unwanted by-products.
Overview of the Synthetic Challenge
The synthesis of this compound (N-OH-4-AAF) is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. While several routes are possible, a common and effective pathway involves the initial preparation of 4-acetylaminofluorene, followed by its conversion to a reactive ester, and finally, reaction with hydroxylamine. The most critical challenges in this synthesis are preventing hydrolysis of intermediates and the final product, and avoiding side-reactions associated with the reagents used.
This guide will address specific, frequently encountered issues in a question-and-answer format, providing both the rationale for the problem and robust solutions.
General Synthetic Workflow
The following diagram outlines a reliable synthetic pathway from 4-nitrofluorene to the target molecule, this compound. Each major transformation presents unique challenges that will be addressed in the subsequent sections.
Caption: General multi-step synthesis of this compound.
Troubleshooting Guide & FAQs
Question 1: My final product is contaminated with N-(9H-fluoren-4-yl)acetamide, the acetylated starting material. How can I drive the final reaction to completion?
Plausible Cause: This issue points to an incomplete reaction between your reactive ester (e.g., ethyl N-(9H-fluoren-4-yl)acetimidate) and hydroxylamine. The nucleophilic attack by hydroxylamine on the ester is a reversible equilibrium. Insufficiently active hydroxylamine, low reaction temperature, or short reaction times can lead to poor conversion. The base used to generate free hydroxylamine from its salt (NH₂OH·HCl) is critical; if the solution is not sufficiently basic (pH > 10), the concentration of the nucleophilic free hydroxylamine will be too low for the reaction to proceed efficiently.[1][2]
Troubleshooting Strategies:
-
Optimize the Base and pH: The key is to generate a sufficient concentration of free hydroxylamine. Sodium methoxide (CH₃ONa) in methanol is often more effective than aqueous NaOH or KOH because it minimizes the presence of water, which can lead to hydrolysis (see Question 2).[3] Use a freshly prepared solution of sodium methoxide for best results.
-
Increase Molar Excess of Hydroxylamine: Employ a larger excess of hydroxylamine hydrochloride and the base (e.g., 3-5 equivalents) to shift the equilibrium towards the product.
-
Extend Reaction Time and Temperature: Monitor the reaction by Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reaction time. Gentle heating (e.g., 40-50 °C) can also increase the reaction rate, but must be done cautiously to avoid by-product formation.
-
Consider Microwave Irradiation: For difficult conversions, microwave-assisted synthesis has been shown to accelerate hydroxamic acid formation from esters, often leading to cleaner products and higher yields in shorter times.[4]
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Base | Aqueous NaOH/KOH | Sodium Methoxide in Methanol | Minimizes water to reduce hydrolysis risk.[3][5] |
| Equivalents of NH₂OH·HCl | 1.5 - 2.0 eq. | 3.0 - 5.0 eq. | Shifts equilibrium towards product formation.[2] |
| Temperature | Room Temperature | 40 - 50 °C (with monitoring) | Increases reaction rate. |
| Solvent | Methanol/Water | Anhydrous Methanol or THF | Reduces potential for solvent-mediated side reactions. |
Question 2: My main by-product is the carboxylic acid, N-(9H-fluoren-4-yl)acetic acid. What is causing this and how can I prevent it?
Plausible Cause: The formation of the corresponding carboxylic acid is the most common and frustrating by-product in this synthesis. It can arise from two primary pathways:
-
Hydrolysis of the starting ester: Under the basic conditions used to generate free hydroxylamine, the ester intermediate is susceptible to saponification (base-catalyzed hydrolysis).
-
Hydrolysis of the final hydroxamic acid product: Hydroxamic acids themselves are labile and can hydrolyze back to the carboxylic acid, especially during prolonged reaction times, acidic or basic workup, or purification.[3]
Caption: Competing pathways leading to desired product vs. carboxylic acid by-product.
Troubleshooting Strategies:
-
Use Anhydrous Conditions: As mentioned previously, using a strong base like sodium methoxide in an anhydrous alcohol (methanol) is highly effective. This minimizes the amount of water present, thereby suppressing the saponification of the ester.[5]
-
Controlled Workup: During the aqueous workup, carefully neutralize the reaction mixture to a slightly acidic pH (around 5-6) using a mild acid like cold, dilute HCl or acetic acid. Avoid strongly acidic or basic conditions. The product can then be extracted into an organic solvent like ethyl acetate.
-
Alternative Synthetic Route - Activate the Carboxylic Acid: If hydrolysis is persistent, consider an alternative final step. Synthesize the carboxylic acid (N-(9H-fluoren-4-yl)acetic acid) first, and then use a coupling agent to directly form the hydroxamic acid. This avoids the use of strong bases.
-
Coupling Agents: Reagents like 1,1'-Carbonyldiimidazole (CDI) or ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) can activate the carboxylic acid for reaction with hydroxylamine under milder, often neutral conditions, which preserves the integrity of the hydroxamic acid functional group.[3][4]
-
Question 3: During the N-acetylation of 4-aminofluorene, I am getting low yields and multiple spots on my TLC plate. How can I achieve clean, high-yielding acetylation?
Plausible Cause: N-acetylation of primary arylamines like 4-aminofluorene is typically a straightforward reaction, but issues can arise from several sources:
-
Reagent Purity: The purity of 4-aminofluorene is crucial. Isomeric impurities from the preceding nitration/reduction steps can lead to a mixture of acetylated products.
-
Reaction Conditions: Using an excessive amount of acetylating agent or overly harsh conditions (high temperature) can sometimes lead to di-acetylation or other side reactions.
-
Base Choice: The choice of base to scavenge the acid by-product (acetic acid) is important. A weak or sterically hindered base is often preferred.
Troubleshooting Strategies:
-
Purify the Starting Amine: Ensure the 4-aminofluorene is pure before proceeding. Recrystallization is often an effective method. A sharp melting point is a good indicator of purity.
-
Standard Acetylation Protocol: A reliable method is to dissolve the 4-aminofluorene in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Add a slight excess (1.1-1.2 equivalents) of acetic anhydride. A mild base like pyridine or triethylamine (1.5 equivalents) can be used to neutralize the acetic acid formed. The reaction is typically fast and can be run at room temperature.[6]
-
Aqueous Acetylation: An alternative, greener approach involves using water as a solvent. Acylation of amines can be achieved efficiently in water, which simplifies workup as the product often precipitates and can be collected by filtration.[7]
-
Monitor the Reaction: Follow the consumption of the starting amine by TLC. The product, N-(9H-fluoren-4-yl)acetamide, will be significantly less polar than the starting amine. Once the amine is consumed, proceed with the workup to avoid potential side reactions.
Detailed Experimental Protocols
Protocol 1: Optimized Hydroxamic Acid Formation from an Ester
This protocol is designed to minimize hydrolysis by using anhydrous conditions.
-
Preparation of Free Hydroxylamine:
-
In a round-bottom flask under an inert atmosphere (N₂ or Argon), suspend hydroxylamine hydrochloride (3.0 eq.) in anhydrous methanol.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of sodium methoxide (3.1 eq.) in methanol. A 25% w/w solution is commercially available, or it can be freshly prepared by carefully adding sodium metal to methanol.
-
Stir the mixture at 0 °C for 30 minutes. A precipitate of sodium chloride will form.
-
-
Reaction:
-
To the cold hydroxylamine solution, add a solution of the starting ester (e.g., ethyl N-(9H-fluoren-4-yl)acetimidate, 1.0 eq.) in a minimal amount of anhydrous THF or methanol.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate).
-
-
Workup and Purification:
-
Once the starting material is consumed, cool the reaction mixture to 0 °C.
-
Carefully add saturated aqueous ammonium chloride solution to quench the reaction and neutralize the excess base.
-
Remove the organic solvents under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
The crude product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by flash column chromatography on silica gel.
-
References
-
Barry, E. J., et al. (1982). Synthesis of N-fluoren-1-yl-, N-fluoren-3-yl-, and this compound. Journal of the Chemical Society C: Organic. Available at: [Link]
-
S. N. G. et al. (2017). Methods for Hydroxamic Acid Synthesis. Molecules. Available at: [Link]
-
Xinyan Chemical. Which Preparation Methods for 9,9-BIS(4-AMINOPHENYL)FLUORENE are Effective?. FAQ. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of hydroxamates (Weinreb amides). Available at: [Link]
-
Flaks, B., et al. (1982). Effects of prolonged oral treatment with this compound on rat liver fine structure. Carcinogenesis. Available at: [Link]
- Google Patents. CN102417458A - Preparation method of 9,9-bis(4-aminophenyl)fluorene.
-
Serrano, M., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega. Available at: [Link]
-
ResearchGate. A Convenient Method for the Preparation of Hydroxamic Acids. Available at: [Link]
-
Gokcen, T., et al. (2020). Methods for synthesizing hydroxamic acids and their metal complexes. European Journal of Chemistry. Available at: [Link]
-
Spande, T. F. (1986). N-Acetyl-2-Aminofluorene (AAF) Processing in Adult Rat Hepatocytes in Primary Culture. Toxicological Sciences. Available at: [Link]
-
Katritzky, A. R., et al. (2019). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules. Available at: [Link]
Sources
addressing inconsistencies in N-Fluoren-4-ylacetohydroxamic acid in vitro assay results
Welcome to the technical support center for N-Fluoren-4-ylacetohydroxamic acid (N-F-4-AHA). This guide is designed for researchers, scientists, and drug development professionals to address and troubleshoot inconsistencies in in vitro assay results involving this compound. As a hydroxamic acid derivative, N-F-4-AHA presents unique challenges and opportunities in experimental settings. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you achieve robust and reproducible data.
Introduction: Understanding the Challenges
This compound (CAS No. 22225-34-9) is a chemical compound that, like other hydroxamic acids, can exhibit a range of biological activities, including potential enzyme inhibition and cytotoxic effects.[1][2] Inconsistencies in in vitro assay results are a common hurdle in preclinical research, stemming from a multitude of factors including reagent stability, cellular health, and procedural variations.[3][4] This guide will walk you through a systematic approach to identifying and resolving these issues.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions researchers have when working with this compound.
Q1: My IC50 values for N-F-4-AHA vary significantly between experiments. What is the most likely cause?
High variability in IC50 values is a frequent issue and can often be traced back to several key factors. The most common culprits include:
-
Compound Stability: Hydroxamic acids can be unstable in aqueous solutions, with stability being pH and temperature-dependent.[5][6] Degradation of your stock solution or in the final assay plate can lead to a decrease in the effective concentration of the active compound.
-
Cell Health and Density: The physiological state of your cells is paramount. Variations in cell passage number, confluency, and overall health can dramatically alter their response to a test compound.[1]
-
Pipetting and Dilution Errors: Seemingly minor inaccuracies in serial dilutions can lead to significant differences in the final concentrations tested, directly impacting the calculated IC50.
Q2: I'm observing unexpected cytotoxicity in my cell-based assays, even at low concentrations of N-F-4-AHA. Is this normal?
Hydroxamic acids as a class have been reported to exhibit cytotoxic and, in some cases, genotoxic effects in vitro.[7][8] Therefore, observing cytotoxicity is not entirely unexpected. However, if the level of toxicity is inconsistent or higher than anticipated, consider the following:
-
Purity of the Compound: Impurities in your N-F-4-AHA sample could be more cytotoxic than the compound itself. Always use a high-purity, well-characterized source.
-
Off-Target Effects: The compound may be interacting with cellular targets other than the one you are investigating, leading to cytotoxic responses.
-
Assay-Specific Artifacts: Some assay reagents can interact with the test compound, leading to false-positive signals for cytotoxicity. For example, compounds that interfere with luciferase or fluorescent reporters can skew results.
Q3: How should I prepare and store my stock solutions of N-F-4-AHA?
Proper preparation and storage of stock solutions are critical for reproducible results.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the volume of organic solvent added to your assay medium (typically <0.5%).
-
Storage: Aliquot your stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light. It is advisable to perform a stability study on your stock solution over time.
In-Depth Troubleshooting Guides
This section provides a more detailed, step-by-step approach to troubleshooting common problems encountered during in vitro assays with this compound.
Guide 1: Addressing High Variability in Assay Results
High variability can manifest as inconsistent results between replicate wells, plates, or experiments.
1.1. Reagent and Compound-Related Issues
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Compound Instability | 1. Prepare fresh dilutions of N-F-4-AHA for each experiment from a frozen stock. 2. Assess the stability of the compound in your assay buffer at the experimental temperature over the duration of the assay. This can be done using analytical methods like HPLC. | Hydroxamic acids can be susceptible to hydrolysis.[5][6] Degradation will lead to a lower effective concentration and weaker biological effect. |
| Compound Precipitation | 1. Visually inspect wells for precipitate under a microscope after adding the compound. 2. Determine the solubility limit of N-F-4-AHA in your final assay medium. | Poor solubility can lead to an inaccurate concentration of the compound in solution, resulting in high variability.[9] |
| Inconsistent Reagent Quality | 1. Use reagents from the same lot number for a set of experiments. 2. Ensure all buffers and media are prepared consistently and have the correct pH. | Variations in reagent quality, such as media supplements or serum, can significantly impact cell behavior and assay performance.[3] |
1.2. Cell Culture and Plating Issues
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Inconsistent Cell Seeding | 1. Ensure a homogenous cell suspension before and during plating. 2. Use calibrated pipettes for accurate cell dispensing. | Uneven cell distribution across the plate will lead to variability in the baseline signal and the response to the compound.[10] |
| "Edge Effects" | 1. Avoid using the outer wells of the plate, or fill them with sterile media or PBS to maintain humidity. | Wells on the perimeter of the plate are more prone to evaporation, which can concentrate solutes and affect cell growth and compound activity.[10] |
| Variable Cell Health | 1. Standardize cell passage number and confluency at the time of plating. 2. Regularly test for mycoplasma contamination. | The metabolic state and health of cells can influence their sensitivity to a compound.[1] |
Experimental Workflow for Troubleshooting Variability:
Caption: Troubleshooting workflow for high assay variability.
Guide 2: Investigating Unexpected Cytotoxicity
If you observe inconsistent or unexpectedly high cytotoxicity, a systematic investigation is necessary.
2.1. Differentiating True Cytotoxicity from Artifacts
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Assay Interference | 1. Run a cell-free version of your cytotoxicity assay with N-F-4-AHA to see if it directly affects the assay reagents (e.g., luciferase, fluorescent dyes). 2. Use an orthogonal cytotoxicity assay based on a different detection method (e.g., LDH release vs. ATP-based viability). | The compound may inhibit or enhance the signal of your reporter system, leading to a false interpretation of cytotoxicity. |
| Solvent Toxicity | 1. Run a vehicle control with the highest concentration of the solvent (e.g., DMSO) used in your experiment. | High concentrations of organic solvents can be toxic to cells. |
| Compound Purity | 1. Obtain a certificate of analysis for your compound. 2. If possible, verify the purity using an analytical method like HPLC-MS. | Contaminants from the synthesis of N-F-4-AHA could be responsible for the observed toxicity. |
2.2. Characterizing the Cytotoxic Mechanism
If the cytotoxicity is confirmed to be real, you can further investigate its mechanism.
| Investigation | Experimental Approach | Rationale |
| Apoptosis vs. Necrosis | Use assays that can distinguish between different cell death pathways, such as caspase activation assays or Annexin V/Propidium Iodide staining. | Understanding the mechanism of cell death can provide insights into the compound's mode of action. |
| Time-Dependence | Perform a time-course experiment to determine the onset of cytotoxicity. | This can help to distinguish between acute and chronic toxic effects. |
Decision Tree for Cytotoxicity Investigation:
Caption: Decision tree for investigating unexpected cytotoxicity.
Protocol: General Cell-Based Cytotoxicity Assay
This is a generalized protocol that should be optimized for your specific cell line and experimental conditions.
-
Cell Plating:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed cells in a 96-well, clear-bottom, black-walled plate at a pre-determined optimal density.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of this compound in your cell culture medium from a concentrated stock solution.
-
Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) in a cell culture incubator.
-
-
Assay Measurement:
-
Equilibrate the plate and assay reagents to room temperature.
-
Add the cytotoxicity assay reagent (e.g., a reagent that measures ATP levels, LDH release, or caspase activity) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time, protected from light if necessary.
-
Read the plate on a microplate reader at the appropriate wavelength or setting (luminescence, fluorescence, or absorbance).
-
-
Data Analysis:
-
Subtract the background signal (from wells with medium only).
-
Normalize the data to the vehicle control.
-
Plot the normalized data against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
References
-
Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. [Link]
-
Flaks, B., Yost, Y., & Flaks, A. (1982). Effects of prolonged oral treatment with this compound on rat liver fine structure. Carcinogenesis, 3(1), 103–109. [Link]
-
Kosheeka. (2019, August 24). 4 Factors Affecting Data Reproducibility. [Link]
-
Technology Networks. (2020, January 21). 10 Tips for Successful Development of Cell Culture Assays. [Link]
-
Ansh Labs. Troubleshooting Immunoassays. [Link]
-
Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. [Link]
-
Molecules. (2020, November 5). Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values. [Link]
-
Promega Connections. (2011, December 5). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. [Link]
-
Molecules. (2020, October 15). Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values. [Link]
-
MDPI. (2017, June 21). Hydroxamic Acid as a Potent Metal-Binding Group for Inhibiting Tyrosinase. [Link]
-
Enago Academy. (2022, March 31). Top 5 Factors Affecting Reproducibility in Research. [Link]
-
National Center for Biotechnology Information. (2013, December 8). Synthesis/biological evaluation of hydroxamic acids and their prodrugs as inhibitors for Botulinum neurotoxin A light chain. [Link]
-
MDPI. (2019, April 12). Development of Hydroxamic Acid Compounds for Inhibition of Metallo-β-Lactamase from Bacillus anthracis. [Link]
-
ResearchGate. (n.d.). Formulation and enhancement of dissolution rate of poorly aqueous soluble drug Aceclofenac by solid dispersion method: In vitro study. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). Hydroxyacetylaminofluorene. PubChem. [Link]
-
ResearchGate. (n.d.). Immunoassay Troubleshooting Guide. [Link]
-
Biocompare. (2022, October 18). Immunoassay Troubleshooting. [Link]
-
MDPI. (2023, February 28). Design, Synthesis, and Biological Evaluation of Novel Hydroxamic Acid-Based Organoselenium Hybrids. [Link]
-
National Center for Biotechnology Information. (n.d.). Acetohydroxamic acid, N-fluoren-2-YL-, potassium salt. PubChem. [Link]
-
National Center for Biotechnology Information. (2018, August 9). In Vitro Assessment of the Genotoxic Hazard of Novel Hydroxamic Acid- and Benzamide-Type Histone Deacetylase Inhibitors (HDACi). [Link]
-
ResearchGate. (2019, August 7). Hydroxamic Acids − An Intriguing Family of Enzyme Inhibitors and Biomedical Ligands. [Link]
-
ACS Publications. (2021, August 20). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. [Link]
-
National Center for Biotechnology Information. (2015, July 1). Why Hydroxamates May Not Be the Best Histone Deacetylase Inhibitors—What Some May Have Forgotten or Would Rather Forget?. [Link]
-
BMG Labtech. (n.d.). Cytotoxicity Assays – what your cells don't like. [Link]
-
PubMed. (1984, March 30). Comparison of in vitro cell cytotoxic assays for tumor necrosis factor. [Link]
-
National Center for Biotechnology Information. (n.d.). Acetohydroxamic acid, N-fluoren-2-YL-, potassium salt. PubChem. [Link]
-
National Center for Biotechnology Information. (2009, January 29). A Bioluminescent Cytotoxicity Assay for Assessment of Membrane Integrity Using a Proteolytic Biomarker. [Link]
-
Molecules. (2020, January 23). Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. [Link]
-
Journal of the Chemical Society C: Organic. (1969). Fluorenylhydroxamic acids isomeric with the carcinogens N-fluoren-2-ylacetohydroxamic acid. Part I. Synthesis of N-fluoren-1-yl-, N-fluoren-3-yl-, and this compound. [Link]
Sources
- 1. This compound | C15H13NO2 | CID 168033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Effects of prolonged oral treatment with this compound on rat liver fine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 22225-34-9 [chemicalbook.com]
- 4. Unraveling the Extracellular Metabolism of Immortalized Hippocampal Neurons Under Normal Growth Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. DIFFERENCES IN THE METABOLISM OF N-HYDROXY-N-2-FLUORENYLACETAMIDE IN MALE AND FEMALE RATS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fluorenylhydroxamic acids isomeric with the carcinogens N-fluoren-2-ylacetohydroxamic acid. Part I. Synthesis of N-fluoren-1-yl-, N-fluoren-3-yl-, and this compound - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 10. The conversion of the carcinogen N-hydroxy-2-fluorenylacetamide to o-amidophenols by rat liver in vitro. An inducible enzymatic reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the stability of N-Fluoren-4-ylacetohydroxamic acid in cell culture media
Welcome to the technical support guide for N-Fluoren-4-ylacetohydroxamic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in cell culture applications. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you ensure experimental consistency and success.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability a concern in cell culture?
This compound is a small molecule that belongs to the hydroxamic acid class of compounds. The core of its chemical structure features a hydroxamic acid functional group (-C(=O)N(OH)-). This group is an excellent chelator of metal ions, particularly zinc (Zn²⁺) and iron (Fe³⁺), which is why many hydroxamic acids are investigated as inhibitors of metalloenzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs)[1][2].
The primary concern regarding its stability arises from this very same functional group. Under physiological conditions, such as those found in cell culture media (aqueous, near-neutral pH), the hydroxamic acid moiety is susceptible to hydrolysis[1]. This chemical breakdown converts the active hydroxamic acid into an inactive carboxylic acid and hydroxylamine, compromising the integrity of your experiment by reducing the effective concentration of the active compound over time.
Q2: What are the primary degradation pathways for this compound in my experiments?
There are two main pathways that can lead to the degradation of your compound in a cell culture environment:
-
Chemical Hydrolysis: This is the most significant non-enzymatic degradation route. In the aqueous, buffered environment of cell culture media (typically pH 7.2-7.4), the hydroxamic acid group is readily cleaved. This process can be influenced by temperature and pH.[1]
-
Enzymatic Degradation: Cell culture media, especially when supplemented with serum, contains various enzymes (e.g., hydrolases, esterases) that can metabolize small molecules. Furthermore, recent studies have shown that cytochrome P450 enzymes, present in liver microsomes and potentially in certain cell lines, can mediate the oxidative cleavage of hydroxamic acids into their carboxylic acid counterparts[3]. The presence of cells can therefore actively contribute to the compound's breakdown.
Below is a diagram illustrating the principal chemical hydrolysis pathway.
Caption: Primary degradation of this compound.
Q3: How do common cell culture variables (pH, temperature, serum) impact the compound's stability?
-
pH: Hydroxamic acids are generally more stable at an acidic pH. The near-neutral pH of standard cell culture media (7.2-7.4) creates conditions favorable for hydrolysis. Therefore, maintaining a stable pH with a robust buffering system (like HEPES) is crucial.[4][[“]]
-
Temperature: Like most chemical reactions, hydrolysis is accelerated at higher temperatures. The standard cell culture incubation temperature of 37°C will hasten the degradation of the compound compared to storage at 4°C or -20°C.
-
Serum: Fetal Bovine Serum (FBS) is a complex mixture containing proteins and enzymes. While serum proteins like albumin can sometimes stabilize small molecules by binding to them, serum also contains hydrolases that can actively degrade the compound.[3][6] The net effect can be system-dependent.
-
Light: While hydrolysis is the primary concern, some complex organic molecules can be sensitive to photolysis. It is good practice to protect stock solutions and treated media from direct light.[4][7]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem: My experimental results are inconsistent, or the observed effect is weaker than expected.
This is the most common symptom of compound instability. The effective concentration of this compound is likely decreasing over the course of your experiment.
Root Causes & Solutions
-
Degradation in Working Solution: The compound degrades after being diluted into the final culture medium.
-
Solution 1: Prepare Freshly. Always prepare the final working solution of the compound in your cell culture medium immediately before adding it to the cells. Do not prepare large batches of treated media to store and use over several days.
-
Solution 2: Minimize Incubation Time. If possible, design your experiment to use shorter incubation times. For long-term experiments (e.g., >24 hours), consider replacing the media with freshly prepared compound at regular intervals (e.g., every 12-24 hours) to maintain a more consistent concentration.
-
Solution 3: Perform a Stability Test. Quantify the compound's half-life in your specific cell culture medium. An HPLC-based method can be used to measure the remaining concentration of the parent compound at different time points (0, 2, 4, 8, 24 hours) under your exact experimental conditions (37°C, 5% CO₂).[8]
-
-
Enzymatic Degradation by Cells or Serum:
-
Solution 1: Use Serum-Free Media (If Possible). To test if serum is the primary culprit, run a pilot experiment in serum-free media, if your cell model allows. This can reduce the impact of serum-derived enzymes.
-
Solution 2: Supplement with Albumin. In both serum-containing and serum-free media, the addition of purified bovine serum albumin (BSA) or human serum albumin (HSA) can help stabilize the compound.[6] Albumin acts as a carrier protein, binding to small molecules and protecting them from degradation and non-specific binding.[9][10][11][12] It can effectively sequester the compound, creating a stable reservoir in the media.[10]
-
Problem: A precipitate forms when I add my compound stock solution to the cell culture medium.
This issue is typically related to solubility rather than stability, but it also results in a lower effective concentration.
Root Causes & Solutions
-
Poor Aqueous Solubility: this compound is a hydrophobic molecule. The solvent used for the stock solution (likely DMSO) is miscible with the medium, but the compound itself may crash out.
-
Solution 1: Check Final Solvent Concentration. Ensure the final concentration of your organic solvent (e.g., DMSO) in the cell culture medium is below 0.5%, and ideally below 0.1%, to avoid both solubility issues and solvent-induced cytotoxicity.[13]
-
Solution 2: Pre-warm the Medium. Ensure your cell culture medium is pre-warmed to 37°C before adding the compound stock.
-
Solution 3: Modify the Addition Process. Add the stock solution dropwise into the medium while gently vortexing or swirling. This helps disperse the compound rapidly, preventing localized high concentrations that can lead to precipitation.
-
Workflow for Troubleshooting Stability Issues
Caption: A logical workflow for diagnosing and solving stability problems.
Key Experimental Protocols & Data
Table 1: Recommended Storage and Handling
| Solution Type | Solvent | Storage Temperature | Maximum Storage Duration | Key Handling Instructions |
| Lyophilized Powder | N/A | -20°C | Up to 3 years (refer to CoA) | Store desiccated and protected from light. |
| Stock Solution | DMSO | -80°C | Up to 6 months | Aliquot into single-use volumes to avoid freeze-thaw cycles.[13] |
| Working Solution | Cell Culture Medium | 37°C (in incubator) | Use Immediately | Do not store. Prepare fresh for each experiment. |
Protocol: Preparation of Stock and Working Solutions
-
Stock Solution (e.g., 10 mM in DMSO): a. Allow the lyophilized powder of this compound to equilibrate to room temperature before opening the vial. b. Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM). c. Vortex thoroughly until the powder is completely dissolved. d. Dispense into single-use aliquots in sterile microcentrifuge tubes. e. Store immediately at -80°C.
-
Working Solution (e.g., 10 µM in Cell Culture Medium): a. Thaw a single aliquot of the 10 mM stock solution at room temperature. b. Pre-warm the required volume of your complete cell culture medium (containing serum, if applicable) to 37°C. c. Perform a serial dilution. For example, to make a 10 µM solution, dilute the 10 mM stock 1:1000. Add 10 µL of the stock solution to 10 mL of pre-warmed medium. d. Crucially: Add the stock solution to the medium, not the other way around. Add it dropwise while gently swirling the medium. e. Use this freshly prepared medium immediately to treat your cells.
References
-
Kumar, A., et al. (2014). Methods for Hydroxamic Acid Synthesis. PubMed Central, National Institutes of Health. [Link]
-
Hall, W. (2024). The Impact of Formulation Strategies on Drug Stability and Bioavailability. J. Chem. Pharm. Res. [Link]
-
The Scientist (2023). Providing Stability In Vivo, In Vitro, and In Culture. The Scientist. [Link]
-
Consensus.app (2024). Strategies to enhance pharmaceutical formulation stability. [Link]
-
Tantardini, C., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega. [Link]
-
UPM Pharmaceuticals. Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. [Link]
-
Lim, X. Y., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, PubMed Central, NIH. [Link]
-
Del Grosso, A., et al. (2019). Vitamins in cell culture media: Stability and stabilization strategies. Biotechnology and Bioengineering, PubMed Central, NIH. [Link]
-
Pharmaguideline (2025). Strategies for Resolving Stability Issues in Drug Formulations. [Link]
-
Tantardini, C., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega, ACS Publications. [Link]
-
Morse, C. D., et al. (2008). Degradation pathway and generation of monohydroxamic acids from the trihydroxamate siderophore deferrioxamine B. Applied and Environmental Microbiology, PubMed. [Link]
-
Wang, Y., et al. (2023). Mechanism of hydroxamic acid group metabolism to carboxylic acid: Oxidation versus hydrolysis. Drug Metabolism and Disposition, PubMed. [Link]
-
Kumari, S., et al. (2022). Structural and Biochemical Features of Human Serum Albumin Essential for Eukaryotic Cell Culture. International Journal of Molecular Sciences, MDPI. [Link]
-
Francis, G. L. (2010). Albumin and mammalian cell culture: implications for biotechnology applications. Cytotechnology, PubMed Central, NIH. [Link]
-
Zunszain, P. A., et al. (2021). Serum albumin: clinical significance of drug binding and development as drug delivery vehicle. Advances in Protein Chemistry and Structural Biology, PubMed. [Link]
-
AntBio (2026). Small-Molecule Drug Preparation for Cell Culture: Core Principles and. [Link]
-
Captivate Bio. SMALL MOLECULES. [Link]
-
Zhao, H., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, ACS Publications. [Link]
-
Flaks, B., et al. (1982). Effects of prolonged oral treatment with this compound on rat liver fine structure. Carcinogenesis, PubMed. [Link]
-
National Center for Biotechnology Information. This compound. PubChem. [Link]
-
Creative Diagnostics. Non-covalent Stabilization Strategies in Small Molecule Drug Design. [Link]
-
National Center for Biotechnology Information. Acetohydroxamic acid, N-fluoren-2-YL-, potassium salt. PubChem. [Link]
-
Del Grosso, A., et al. (2019). Vitamins in cell culture media: Stability and stabilization strategies. Biotechnology and Bioengineering, PubMed. [Link]
-
Kurland, I. J., et al. (2010). Retinoic acid stability in stem cell cultures. In Vitro Cellular & Developmental Biology - Animal, PubMed Central, NIH. [Link]
Sources
- 1. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanism of hydroxamic acid group metabolism to carboxylic acid: Oxidation versus hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. consensus.app [consensus.app]
- 6. Retinoic acid stability in stem cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Providing Stability In Vivo, In Vitro, and In Culture | The Scientist [the-scientist.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Structural and Biochemical Features of Human Serum Albumin Essential for Eukaryotic Cell Culture [mdpi.com]
- 12. Albumin and mammalian cell culture: implications for biotechnology applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. captivatebio.com [captivatebio.com]
Technical Support Center: Method Refinement for TLC Analysis of Fluorenylhydroxamic Acid Isomers
Welcome to the technical support center for the thin-layer chromatography (TLC) analysis of fluorenylhydroxamic acid isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining your TLC methods for these specific compounds. Here, we move beyond basic protocols to address the nuanced challenges of separating structurally similar isomers, ensuring reproducible and accurate results.
I. Foundational Principles: Understanding the Challenge
Fluorenylhydroxamic acids, such as the carcinogen N-hydroxy-2-acetylaminofluorene (N-OH-AAF) and its isomers, are polar compounds whose separation by normal-phase TLC is often non-trivial.[1][2][3] Their structural similarity necessitates a highly optimized system to achieve baseline separation. The primary interaction governing separation on a standard silica plate is the polarity of the analytes.[4] Polar compounds interact strongly with the polar silica stationary phase, resulting in lower Retention Factor (Rf) values, while less polar compounds travel further up the plate with the mobile phase.[5] The key to separating isomers lies in exploiting subtle differences in their polarity and steric profiles.[6]
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the TLC analysis of fluorenylhydroxamic acid isomers in a question-and-answer format.
Issue 1: Poor or No Separation of Isomeric Spots (Overlapping or a Single Spot)
Question: I am running a TLC of a mixture of fluorenylhydroxamic acid isomers, but I'm seeing only one spot or spots that are very close together (ΔRf < 0.1). How can I improve the separation?
Answer: This is the most frequent challenge and typically points to a suboptimal mobile phase polarity. The goal is to find a solvent system that maximizes the differential partitioning of the isomers between the stationary and mobile phases.
Causality & Refinement Strategy:
-
Initial Assessment: An ideal Rf value for components in a mixture is between 0.2 and 0.8, with optimal separation often seen when Rf values are between 0.3 and 0.7.[5][7] If your spots are too high (Rf > 0.8), the eluent is too polar. If they are too low (Rf < 0.2), the eluent is not polar enough.[8]
-
Systematic Polarity Adjustment: The most effective approach is to use a binary or ternary solvent system and systematically vary the component ratios.
-
For spots too low (low Rf): Increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the proportion of ethyl acetate.[7] A common starting point for polar compounds is a 1:1 hexane:ethyl acetate mixture; from there, you can move to higher concentrations of ethyl acetate or introduce a more polar solvent like methanol.[9]
-
For spots too high (high Rf): Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).[5]
-
dot
Caption: Troubleshooting workflow for poor isomer separation.
Recommended Solvent Systems for Fluorenylhydroxamic Acids:
These compounds are quite polar. Start with systems known to work for such molecules and refine from there.
| Solvent System Components | Starting Ratio (v/v) | Refinement Strategy |
| Dichloromethane (DCM) / Methanol (MeOH) | 95 : 5 | Increase MeOH for higher Rf; Decrease for lower Rf. |
| Ethyl Acetate (EtOAc) / Hexane | 1 : 1 | A good starting point for moderately polar compounds.[7] |
| Ethyl Acetate / Butanol / Acetic Acid / Water | 80 : 10 : 5 : 5 | An effective system for highly polar compounds.[9][10] |
| DCM / (10% NH4OH in MeOH) | 99 : 1 to 90 : 10 | Useful for basic compounds or to mitigate streaking.[9][10] |
Issue 2: Streaking or Tailing of Spots
Question: My spots are not round and compact; they are elongated streaks. What causes this and how can I fix it?
Answer: Streaking is a common problem when dealing with acidic or highly polar compounds like hydroxamic acids.[9] It indicates that the analyte is interacting too strongly or in a non-uniform way with the stationary phase.
Causality & Refinement Strategy:
-
Sample Overloading: Applying too much sample to the plate is a primary cause of streaking.[8][11] The stationary phase becomes saturated at the point of application, leading to a continuous "bleed" of the compound as the solvent front moves.
-
Protocol: Dilute your sample solution. Apply the spot multiple times in the same location, allowing the solvent to fully evaporate between applications, to build concentration without overloading.[8]
-
-
Strong Analyte-Stationary Phase Interaction: The hydroxamic acid moiety is acidic (pKa ≈ 9).[12] This can lead to strong hydrogen bonding and even deprotonation on the slightly acidic silica surface, causing tailing.
-
Protocol: Add a small amount of a modifier to the mobile phase to compete with these interactions. For an acidic compound, add a small percentage (0.1–2.0%) of a volatile acid like acetic acid or formic acid.[8][9] This protonates the analyte and silanol groups on the silica, leading to more uniform interactions and sharper spots.
-
-
Inappropriate Solvent Polarity: A solvent system that is not polar enough can also cause streaking, as the compound "sticks" to the baseline and moves reluctantly.[11]
-
Protocol: Increase the eluent polarity as described in Issue 1.
-
Issue 3: Inconsistent or Irreproducible Rf Values
Question: I ran the same sample on two different days using what I thought was the same system, but I got different Rf values. Why is this happening?
Answer: Rf values are highly sensitive to experimental conditions.[13] Lack of reproducibility is almost always due to a change in one of the key parameters.
Causality & Refinement Strategy:
-
Chamber Saturation: An unsaturated TLC chamber leads to solvent evaporation from the plate surface as the chromatogram develops. This changes the mobile phase composition as it moves up the plate, leading to inconsistent Rf values.
-
Protocol: Always line the inside of your developing chamber with a piece of filter paper soaked in the mobile phase. Keep the chamber tightly sealed and allow it to equilibrate for at least 15-20 minutes before inserting the plate. This ensures the chamber atmosphere is saturated with solvent vapors.
-
-
Solvent Composition Change: Using a mobile phase that was prepared previously can lead to errors, as more volatile components may have evaporated, altering the solvent ratio and polarity.[9]
-
Protocol: Always prepare your mobile phase fresh for each experiment.[7] Do not reuse the eluent from a previous run.
-
-
Stationary Phase Activity: The activity of the silica gel can be affected by adsorbed water from the atmosphere.
-
Protocol: For highly sensitive separations, you can activate the TLC plate by heating it in an oven at 110-120°C for 20-30 minutes just before use to remove adsorbed water. Store plates in a desiccator.
-
dot
Caption: Standardized workflow for reproducible TLC.
Issue 4: Visualizing the Spots
Question: My compounds are colorless. What is the best way to visualize the spots for fluorenylhydroxamic acid isomers?
Answer: Several methods can be used, leveraging the chemical nature of the fluorene ring and the hydroxamic acid group.
Causality & Refinement Strategy:
-
UV Light (Non-Destructive): The fluorene moiety is a large, conjugated aromatic system that strongly absorbs short-wave UV light (254 nm).[14]
-
Protocol: Use a TLC plate containing a fluorescent indicator (usually designated as F₂₅₄). When viewed under a 254 nm UV lamp, the entire plate will fluoresce (typically green), and spots where the compound is present will appear as dark patches due to fluorescence quenching. This is the quickest and easiest first-line method.[14]
-
-
Iodine Vapor (Semi-Destructive): Iodine complexes with many organic compounds, especially those with aromatic systems, to form colored adducts.[14]
-
Protocol: Place the dried TLC plate in a sealed chamber containing a few crystals of iodine. Brownish-yellow spots will appear over time. This method is generally effective for these compounds.
-
-
Iron(III) Chloride Stain (Specific for Hydroxamic Acids): Hydroxamic acids are excellent chelators of Fe(III) ions, forming intensely colored (typically reddish-purple or brown) complexes.[12] This makes it a highly specific and sensitive stain.
-
Protocol: Prepare a 1% solution of ferric chloride (FeCl₃) in 50% aqueous methanol.[15] After the plate is developed and dried, spray it lightly with this solution. The spots corresponding to the hydroxamic acid isomers should appear immediately.
-
-
Permanganate Stain (Oxidative): Potassium permanganate (KMnO₄) is a strong oxidizing agent that reacts with oxidizable functional groups.
-
Protocol: Prepare a stain by dissolving 1.5g of KMnO₄ and 10g of K₂CO₃ in 200mL of water.[15] Dip or spray the plate. Compounds will appear as yellow-brown spots on a purple background. This stain is less specific but highly sensitive.
-
III. Advanced Considerations: Pushing the Limits of Separation
For particularly challenging separations where isomers have nearly identical polarities, more advanced techniques may be required.
-
Two-Dimensional (2D) TLC: This technique can enhance the separation of complex mixtures.
-
Protocol: Spot the mixture in one corner of a square TLC plate and develop it in the first solvent system. Then, rotate the plate 90 degrees and develop it in a second, different solvent system.[16] This can resolve components that co-elute in the first dimension.
-
-
Reversed-Phase (RP) TLC: Instead of a polar stationary phase, RP-TLC uses a non-polar stationary phase (like C18-modified silica). The mobile phase is polar (e.g., water/acetonitrile or water/methanol mixtures).
-
Principle: In RP-TLC, the separation mechanism is inverted. More polar compounds will have a higher Rf, while less polar compounds will be retained more strongly. This can sometimes provide a different selectivity for isomers that are difficult to separate on normal-phase plates.
-
References
- University of Rochester, Department of Chemistry.
- Chemistry LibreTexts.
- ALWSCI.
- Sigma-Aldrich.
- University of York, Department of Chemistry. Determining a solvent system.
- Barry, E. J., et al. Fluorenylhydroxamic acids isomeric with the carcinogens N-fluoren-2-ylacetohydroxamic acid. Part I. Synthesis of N-fluoren-1-yl-, N-fluoren-3-yl-, and N-fluoren-4-ylacetohydroxamic acid. Journal of the Chemical Society C: Organic, 1968.
- Bitesize Bio. Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2025-06-03).
- SiliCycle.
- University of Rochester, Department of Chemistry.
- UTSC Chemistry Online.
- Chemistry LibreTexts. 2.3C: The Retention Factor. (2022-04-08).
- ResearchGate.
- UTSC Chemistry Online.
- Wikid
- ResearchGate. TLC Rf value of two enantiomers is slightly different. (2023-07-22).
- Scribd.
- Virginia Department of Forensic Science. Development of a Thin Layer Chromatography Method for the Separation of Enantiomers Using Chiral Mobile Phase Additives. (2012-12-20).
- MilliporeSigma.
- Wikipedia. 2-Acetylaminofluorene.
- SiliCycle.
- Chemistry Stack Exchange.
- FDA Global Substance Registration System. N-HYDROXY-2-ACETYLAMINOFLUORENE.
- ResearchGate. Thin-layer chromatography of hydroxamic acids. (2025-09-20).
- Lotlikar, P. D., & Luha, L. Acetylation of the carcinogen N-hydroxy-2-acetylaminofluorene by acetyl Coenzyme A to form a reactive ester. Molecular Pharmacology, 7(4), 381-388, 1971.
- PubChem. Hydroxyacetylaminofluorene.
- Chemistry LibreTexts. 2.
- Studzińska, S., et al. Separation of 9-Fluorenylmethyloxycarbonyl Amino Acid Derivatives in Micellar Systems of High-Performance Thin-Layer Chromatography and Pressurized Planar Electrochromatography. Scientific Reports, 9(1), 17094, 2019.
- Longdom Publishing.
- PubChem. 2-Acetylaminofluorene.
- Taylor & Francis Online.
- Semantic Scholar.
- U.S. Environmental Protection Agency. 2-Acetylaminofluorene.
- Semantic Scholar. Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids. (2022-07-13).
- Farmacia. Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics.
- Molecules.
- Toxicology and Applied Pharmacology. Teratogenicity in vitro of two deacetylated metabolites of N-hydroxy-2-acetylaminofluorene.
- National Toxicology Program. 15th Report on Carcinogens: 2-Acetylaminofluorene.
- Food & Function. Fatty acid isomerism: analysis and selected biological functions. (2024-02-05).
Sources
- 1. Fluorenylhydroxamic acids isomeric with the carcinogens N-fluoren-2-ylacetohydroxamic acid. Part I. Synthesis of N-fluoren-1-yl-, N-fluoren-3-yl-, and this compound - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. N-hydroxy-2-acetylaminofluorene - Wikidata [wikidata.org]
- 3. 2-Acetylaminofluorene - Wikipedia [en.wikipedia.org]
- 4. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 5. Home Page [chem.ualberta.ca]
- 6. echemi.com [echemi.com]
- 7. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 8. silicycle.com [silicycle.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chromatography [chem.rochester.edu]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. faculty.fiu.edu [faculty.fiu.edu]
- 16. Chromatography [chem.rochester.edu]
Navigating the Chromatographic Maze: A Technical Support Guide for the HPLC Separation of N-Fluoren-4-ylacetohydroxamic Acid and Its Metabolites
Welcome to the technical support center dedicated to the analytical challenges of N-Fluoren-4-ylacetohydroxamic acid (N-OH-4-AAF) and its metabolites. As researchers and drug development professionals, you are aware that robust and reliable analytical methods are the bedrock of successful research. The separation of a parent compound from its metabolic products by High-Performance Liquid Chromatography (HPLC) is a common yet intricate task, often presenting a unique set of obstacles. This guide is designed to be your partner in the laboratory, providing in-depth, evidence-based solutions to the specific issues you may encounter. We will move beyond simple procedural lists to explore the underlying principles of chromatography, empowering you to not only solve immediate problems but also to proactively optimize your future analyses.
Understanding the Challenge: The Physicochemical Landscape of N-OH-4-AAF and its Metabolites
This compound is an aromatic hydroxamic acid.[1] Its metabolism in biological systems is anticipated to follow pathways common to N-acetylated aromatic amines.[2] This typically involves a series of biotransformations that alter the polarity of the parent molecule.
Anticipated Metabolic Pathways:
-
N-deacetylation: Removal of the acetyl group to form the corresponding amine, which would be more polar.
-
Hydroxylation: Addition of hydroxyl groups to the fluorene ring system, significantly increasing polarity.
-
Conjugation: Reactions with endogenous molecules like glucuronic acid to form highly polar glucuronide conjugates.[3]
This metabolic journey results in a mixture of compounds with a range of polarities, from the relatively non-polar parent drug to its significantly more polar metabolites. This polarity differential is the crux of our separation challenge.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions that arise during the method development for N-OH-4-AAF and its metabolites.
Q1: What is the best type of HPLC column to start with for separating N-OH-4-AAF and its metabolites?
A1: For a mixture of a relatively non-polar parent drug and its more polar metabolites, a reversed-phase (RP) C18 column is the most common and logical starting point.[4] However, to enhance the retention of the more polar metabolites that might elute in the void volume of a standard C18 column, consider using a C18 column with polar end-capping or a polar-embedded stationary phase.[4] For highly polar metabolites, Hydrophilic Interaction Liquid Chromatography (HILIC) could be a viable alternative, though it often requires more complex mobile phases.[5]
Q2: My polar metabolites are not retained on my C18 column. What should I do?
A2: This is a classic challenge. Here are a few strategies:
-
Decrease the initial organic solvent concentration in your gradient. Starting with a highly aqueous mobile phase (e.g., 95-98% water or buffer) will promote retention of polar compounds on a reversed-phase column.
-
Consider a different stationary phase. As mentioned, a polar-embedded or polar-endcapped C18 column is a good option.[6] Alternatively, a phenyl-hexyl column can offer different selectivity for aromatic compounds.
-
Explore HILIC. If your metabolites are extremely polar, HILIC is specifically designed for their retention.[7]
Q3: I am seeing significant peak tailing for my parent compound, N-OH-4-AAF. What is the likely cause?
A3: Peak tailing for aromatic amines on silica-based columns is often due to secondary interactions between the basic amine groups and acidic silanol groups on the stationary phase. To mitigate this:
-
Use a high-purity, end-capped column. Modern columns are designed to minimize exposed silanols.
-
Adjust the mobile phase pH. Operating at a low pH (e.g., 2.5-3.5 with formic or trifluoroacetic acid) will protonate the silanol groups, reducing their interaction with the analyte. Conversely, a higher pH can deprotonate the analyte, but care must be taken to stay within the column's stable pH range.[8]
-
Add a competing base to the mobile phase in low concentrations, such as triethylamine (TEA). TEA will preferentially interact with the silanol groups, masking them from your analyte.
Q4: How do I choose the optimal detection wavelength?
A4: N-OH-4-AAF and its metabolites, containing the fluorene chromophore, are expected to have strong UV absorbance. To determine the optimal wavelength, run a UV-Vis scan of your parent compound and, if available, your metabolite standards. The wavelength of maximum absorbance (λmax) will provide the highest sensitivity. If you are using a diode array detector (DAD), you can monitor multiple wavelengths simultaneously to ensure optimal detection of all compounds, as their λmax may differ slightly.
Troubleshooting Guide: From Poor Peaks to Perfect Separation
This section provides a systematic approach to diagnosing and resolving common chromatographic issues encountered during the analysis of N-OH-4-AAF and its metabolites.
Problem 1: Poor Peak Shape - Tailing and Fronting
Poor peak shape can compromise resolution and lead to inaccurate quantification.[9]
| Symptom | Potential Causes | Solutions & Explanations |
| Peak Tailing | 1. Secondary Silanol Interactions: Residual acidic silanol groups on the silica-based stationary phase interact with basic functional groups on the analytes. 2. Column Overload: Injecting too much sample can saturate the stationary phase.[9] 3. Extra-column Dead Volume: Voids in the flow path, such as poorly made connections, can cause peak distortion.[9] | 1. Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., with 0.1% formic acid) can suppress the ionization of silanol groups.[8] Use a High-Purity, End-Capped Column: Modern columns have fewer accessible silanol groups. Add a Competing Base: A small amount of an amine modifier like triethylamine (TEA) can be added to the mobile phase to block silanol sites. 2. Reduce Injection Volume or Sample Concentration: Perform a dilution series to find the optimal concentration.[9] 3. Check and Remake Fittings: Ensure all tubing is properly seated in the fittings. Use low-volume tubing where possible. |
| Peak Fronting | 1. Column Overload: Similar to tailing, overloading can also manifest as fronting.[10] 2. Sample Solvent Stronger than Mobile Phase: If the sample is dissolved in a solvent with a higher elution strength than the initial mobile phase, the peak can be distorted.[10] | 1. Reduce Injection Volume or Sample Concentration: As with tailing, this is the primary solution.[10] 2. Dissolve Sample in Initial Mobile Phase: Whenever possible, dissolve your sample in the starting mobile phase of your gradient. If solubility is an issue, use the weakest solvent possible. |
Problem 2: Poor Resolution Between Parent and Metabolites
Achieving baseline separation is critical for accurate quantification.
| Symptom | Potential Causes | Solutions & Explanations |
| Co-eluting or Poorly Resolved Peaks | 1. Inadequate Selectivity of the Stationary Phase: The column chemistry may not be suitable for differentiating between the subtle structural differences of the parent and its metabolites. 2. Gradient Profile is Too Steep: A rapid increase in organic solvent concentration does not allow sufficient time for the compounds to interact differently with the stationary phase. 3. Incorrect Mobile Phase Composition: The choice of organic solvent or pH can significantly impact selectivity. | 1. Change Column Chemistry: If a C18 column is not providing separation, try a phenyl-hexyl column to leverage π-π interactions with the aromatic fluorene ring. A polar-embedded phase can also offer different selectivity.[11] 2. Shallow the Gradient: Decrease the rate of change of the organic solvent percentage over time, particularly around the elution time of the compounds of interest. This increases the "time" the compounds spend interacting with the stationary phase, improving separation. 3. Optimize Mobile Phase: - Solvent: Try methanol instead of acetonitrile (or vice-versa). These solvents have different selectivities. - pH: Adjusting the pH can alter the ionization state of the analytes, which can dramatically change their retention and selectivity.[12] |
Experimental Workflow for Method Optimization
A logical, step-by-step approach is crucial for efficient method development.
Caption: A systematic workflow for HPLC method development.
Data Presentation: Example Gradient Optimization
The following table illustrates how a systematic change in the gradient profile can improve the resolution between N-OH-4-AAF and a hypothetical polar metabolite.
| Parameter | Method A (Scouting Gradient) | Method B (Optimized Gradient) | Rationale for Change |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm | No change |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | No change |
| Mobile Phase B | Acetonitrile | Acetonitrile | No change |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | No change |
| Gradient | 10-90% B in 10 min | 10-40% B in 5 min, 40-60% B in 10 min, 60-90% B in 2 min | A shallower gradient around the elution time of the analytes provides better separation. |
| Result | Co-elution of Metabolite 1 and Parent | Baseline resolution of Metabolite 1 and Parent | Improved resolution allows for accurate quantification. |
Conclusion
Optimizing the HPLC separation of this compound and its metabolites is a multi-faceted process that requires a solid understanding of chromatographic principles. By systematically addressing issues of peak shape and resolution, and by making informed choices about column chemistry and mobile phase composition, you can develop a robust and reliable analytical method. This guide provides a framework for that process, but remember that each analytical challenge is unique. Use these principles as a starting point, and let the data from your experiments guide your next steps.
References
-
Waters Corporation. (2022). Waters Column Selection Guide for Polar Compounds. [Link]
-
Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide. [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]
-
Yu, J., et al. (2020). Selective extraction and determination of aromatic amine metabolites in urine samples by using magnetic covalent framework nanocomposites and HPLC-MS/MS. RSC Advances, 10(47), 28437–28446. [Link]
-
Shodex. (n.d.). Column Selection : By Polarity of Sample. [Link]
-
Mastelf. (2025, February 21). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. [Link]
-
Chromasir. (n.d.). Common Causes of Poor Peak Shape in HPLC and How to Fix Them. [Link]
-
Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
-
Phenomenex. (n.d.). GC Technical Tip. [Link]
-
Waters Corporation. (2021). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. [Link]
-
Yu, J., et al. (2020). Selective extraction and determination of aromatic amine metabolites in urine samples by using magnetic covalent framework nanocomposites and HPLC-MS/MS. RSC Advances, 10(47), 28437–28446. [Link]
-
Yu, J., et al. (2020). Selective extraction and determination of aromatic amine metabolites in urine samples by using magnetic covalent framework nanocomposites and HPLC-MS/MS. ResearchGate. [Link]
-
Gstöttner, C., et al. (2025). Enhancing metabolite coverage using dedicated mobile phases for individual polarity modes in HILIC-MS. Journal of Chromatography A, 1723, 463523. [Link]
-
Chromatography School. (2025, July 25). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. [Link]
-
BioPharma Services. (n.d.). BA Method Development: Polar Compounds. [Link]
-
Iwaki, M., et al. (2013). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. Journal of Pharmacogenomics & Pharmacoproteomics, 4(4), 1000122. [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]
-
ResearchGate. (2025, August 5). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. [Link]
-
Gicquel, T., et al. (2025). Identifying metabolites of new psychoactive substances using in silico prediction tools. Toxicology Letters, 379, 33–41. [Link]
-
Human Metabolome Database. (2021, September 11). Showing metabocard for Acetoxyacetylaminofluorene (HMDB0247920). [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Twerdok, L. E., & Trush, M. A. (1990). Metabolism of the Carcinogen N-hydroxy-N-2-fluorenylacetamide by Rat Peritoneal Neutrophils. Carcinogenesis, 11(1), 21-27. [Link]
-
Flaks, B., Yost, Y., & Flaks, A. (1982). Effects of prolonged oral treatment with this compound on rat liver fine structure. Carcinogenesis, 3(1), 103–109. [Link]
-
Zhang, Y., et al. (2023). Recent advances on N-acetylneuraminic acid: Physiological roles, applications, and biosynthesis. Applied Microbiology and Biotechnology, 107(5-6), 1547–1564. [Link]
-
Cuppen, B., et al. (2016). Exploring the Inflammatory Metabolomic Profile to Predict Response to TNF-α Inhibitors in Rheumatoid Arthritis. PLOS ONE, 11(9), e0163027. [Link]
-
Smith, C. V., & Gemborys, M. W. (1987). Covalent binding of N-hydroxy-N-acetyl-2-aminofluorene and N-hydroxy-N-glycolyl-2-aminofluorene to rat hepatocyte DNA. Chemical Research in Toxicology, 1(1), 57-63. [Link]
-
Admescope. (n.d.). Services for in vitro Metabolism research. [Link]
-
Bhandari, S., Bisht, K. S., & Merkler, D. J. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Molecular Biosciences, 8, 810158. [Link]
-
MDPI. (n.d.). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]
-
Sci-Hub. (n.d.). Effects of prolonged oral treatment with this compound on rat liver fine structure. [Link]
-
Majumdar, T. K., & Mitra, A. K. (2006). The effect of N-terminal acetylation and the inhibition activity of acetylated enkephalins on the aminopeptidase M-catalyzed hydrolysis of enkephalins. Journal of Peptide Science, 12(12), 759–765. [Link]
Sources
- 1. This compound | C15H13NO2 | CID 168033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Frontiers | The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine [frontiersin.org]
- 3. admescope.com [admescope.com]
- 4. pharmanow.live [pharmanow.live]
- 5. Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. biopharmaservices.com [biopharmaservices.com]
- 8. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 9. mastelf.com [mastelf.com]
- 10. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 11. lcms.labrulez.com [lcms.labrulez.com]
- 12. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
Validation & Comparative
A Comparative Guide to the Spectroscopic Validation of N-Fluoren-4-ylacetohydroxamic Acid Purity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) is paramount. Impurities can compromise product quality, patient safety, and regulatory approval.[1] This guide provides an in-depth technical comparison of spectroscopic methods for validating the purity of N-Fluoren-4-ylacetohydroxamic acid, a compound of interest in various research contexts.[2][3] We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative standards.
The control of impurities is a critical aspect of drug development and manufacturing, as mandated by regulatory bodies like the U.S. FDA and the International Council for Harmonisation (ICH).[4] Failure to detect and control impurities can lead to significant setbacks, including costly recalls and delays in product approval.[1] This guide is structured to provide a comprehensive and practical framework for ensuring the purity of this compound, a fluorenylhydroxamic acid isomer.[5]
The Orthogonality of Analytical Techniques: A Multi-Faceted Approach to Purity
No single analytical technique can definitively establish the purity of a compound. A robust validation strategy relies on the principle of orthogonality, where multiple methods with different separation and detection principles are employed to provide a comprehensive purity profile. This approach minimizes the risk of overlooking impurities that may co-elute or be undetectable by a single method.
High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity Assessment
HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and versatility. For this compound, a reversed-phase HPLC method with UV detection is the primary choice.
Principle of Separation: Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.
Method Development Considerations:
-
Column Chemistry: A C18 column is a good starting point for aromatic compounds like this compound.
-
Mobile Phase: A gradient of acetonitrile or methanol in water, often with a small amount of acid (e.g., trifluoroacetic acid or formic acid) to improve peak shape, is typically employed.
-
Detection: The fluorene moiety provides a strong chromophore, making UV detection highly effective.[6][7][8][9][10] The detection wavelength should be set at the absorption maximum of this compound to maximize sensitivity.
Experimental Protocol: HPLC-UV Purity Method
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 280 nm
-
-
Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Trustworthiness through Validation: This HPLC method must be validated according to ICH Q2(R1) guidelines.[11][12][13][14] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.[15][16]
Comparative Analysis of HPLC with Other Chromatographic Techniques
| Technique | Principle | Advantages for this compound | Disadvantages |
| HPLC-UV | Hydrophobic interactions | High resolution, good sensitivity for UV-active compounds, well-established methodology.[17][18] | May not detect non-UV active impurities. |
| Ultra-High-Performance Liquid Chromatography (UHPLC) | Similar to HPLC but with smaller particles | Faster analysis times, higher resolution, and sensitivity. | Higher backpressure requires specialized equipment. |
| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase | Suitable for volatile and thermally stable compounds. | This compound is not sufficiently volatile without derivatization. |
Mass Spectrometry (MS): Unveiling Molecular Identity and Impurity Structures
Mass spectrometry is an indispensable tool for confirming the molecular weight of this compound and for identifying unknown impurities.[19][20][21][22] When coupled with HPLC (LC-MS), it provides both separation and structural information in a single analysis.
Principle of Detection: MS measures the mass-to-charge ratio (m/z) of ionized molecules. This allows for the precise determination of molecular weight.
Application in Purity Validation:
-
Identity Confirmation: The observed molecular weight should match the theoretical molecular weight of this compound (C15H13NO2), which is approximately 239.27 g/mol .[23]
-
Impurity Identification: Peaks corresponding to impurities in the HPLC chromatogram can be analyzed by MS to determine their molecular weights. This information is crucial for proposing potential impurity structures, which can arise from starting materials, by-products, or degradation products.[24][25]
Workflow for LC-MS Analysis
Caption: Workflow of LC-MS for purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy provides detailed information about the chemical structure of a molecule.[26][27][28][29][30] For purity validation, ¹H NMR is particularly useful for identifying and quantifying impurities that have distinct proton signals.
Principle of Analysis: NMR exploits the magnetic properties of atomic nuclei. The chemical environment of each proton in a molecule influences its resonance frequency, resulting in a unique spectrum.
Application in Purity Validation:
-
Structural Confirmation: The ¹H and ¹³C NMR spectra of this compound should be consistent with its proposed structure.
-
Impurity Detection: The presence of unexpected signals in the NMR spectrum can indicate the presence of impurities. The integration of these signals relative to the signals of the main compound can be used for quantification, a technique known as quantitative NMR (qNMR).
Key Spectral Features of this compound:
-
Aromatic Protons: Signals in the aromatic region (typically 7-8 ppm) corresponding to the fluorene ring system.
-
Methylene Protons: A singlet for the CH₂ group of the fluorene moiety.
-
Hydroxamic Acid Protons: Signals for the NH and OH protons, which may be broad and their chemical shifts can be concentration and solvent dependent.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: Complementary Techniques for Functional Group and Chromophore Analysis
While not primary methods for quantitative purity assessment, IR and UV-Vis spectroscopy provide valuable complementary information.
Infrared (IR) Spectroscopy:
-
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its functional groups.[31][32][33][34]
-
Application: The IR spectrum of this compound will show characteristic absorption bands for the C=O (carbonyl) of the hydroxamic acid, N-H and O-H stretching, and C-H stretching of the aromatic and methylene groups.[35] The absence of unexpected bands can provide evidence of purity.
Ultraviolet-Visible (UV-Vis) Spectroscopy:
-
Principle: UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to electronic transitions.
-
Application: The UV-Vis spectrum is characteristic of the chromophoric system of the molecule. For this compound, the fluorene ring system will give rise to distinct absorption maxima.[6][7][8][9][10] While not highly specific for impurity detection, it is a simple and rapid method for confirming the presence of the main chromophore and for quantitative analysis using a validated method.[16][36]
Summary of Spectroscopic and Chromatographic Methods for Purity Validation
| Method | Information Provided | Strengths | Limitations |
| HPLC-UV | Quantitative Purity, Retention Time | High resolution, sensitive, robust. | Requires a chromophore, may not detect all impurities. |
| LC-MS | Molecular Weight, Structural Information | Confirms identity, identifies unknown impurities. | Can be less quantitative than HPLC-UV. |
| NMR | Detailed Structural Information, Quantitative Purity (qNMR) | Definitive structural elucidation, can quantify impurities without a reference standard. | Lower sensitivity than HPLC, complex spectra for mixtures. |
| IR | Functional Group Information | Rapid, non-destructive.[32] | Not suitable for quantification of minor components. |
| UV-Vis | Chromophore Information | Simple, rapid, good for quantification of the main component. | Low specificity for impurity detection. |
Conclusion: An Integrated and Validated Approach
The validation of this compound purity requires a multi-pronged approach that leverages the strengths of several spectroscopic and chromatographic techniques. HPLC-UV serves as the primary method for quantitative purity assessment, while LC-MS and NMR are essential for identity confirmation and structural elucidation of any potential impurities. IR and UV-Vis spectroscopy provide valuable complementary data.
It is imperative that all analytical methods used for purity validation are themselves rigorously validated in accordance with regulatory guidelines such as ICH Q2(R1).[11][12][13][14] This ensures the reliability and accuracy of the data, which is fundamental to the successful development of safe and effective pharmaceutical products. The use of certified reference standards from organizations like the United States Pharmacopeia (USP) is also crucial for ensuring the accuracy of these analytical procedures.[1][37][38][39]
The synthesis of hydroxamic acids can involve various reagents and pathways, which can introduce specific process-related impurities.[40][41][42] A thorough understanding of the synthetic route is therefore essential for developing a targeted and effective purity validation strategy.[5]
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
USP 232 and 233 Pharmaceutical Elemental Impurity Testing. Intertek. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
-
Quality Guidelines. ICH. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
New Standards to Limit Impurities in Medicine. Research & Development World. [Link]
-
USP Inorganic Impurities Testing. Testing Laboratory. [Link]
-
Spectral and Thermal Spectral Stability Study for Fluorene-Based Conjugated Polymers. ACS Publications. [Link]
-
New Two-Photon Absorbing Fluorene Derivatives: Synthesis and Nonlinear Optical Characterization. University of Central Florida. [Link]
-
The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications. MDPI. [Link]
-
This compound | C15H13NO2 | CID 168033. PubChem. [Link]
-
UV-Visible spectrum of fluorene Dyes 5, 5a-c. ResearchGate. [Link]
-
UV-vis spectra (left;solid line) and fluorescence spectra (right). ResearchGate. [Link]
-
Ring-substituted benzohydroxamic acids: 1H, 13C and 15N NMR spectra and NH-OH proton exchange. PubMed. [Link]
-
A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines. PubMed. [Link]
-
The ¹H NMR spectrum of a concentrated sample of hydroxamic acid 1·HCl... ResearchGate. [Link]
-
NMR Spectra of Hydroxylamines, Oximes and Hydroxamic Acids. ResearchGate. [Link]
-
1H NMR spectroscopic titration of hydroxamic acid 9 (0.125 m) with... ResearchGate. [Link]
-
Fluorenylhydroxamic acids isomeric with the carcinogens N-fluoren-2-ylacetohydroxamic acid. Part I. Synthesis of N-fluoren-1-yl-, N-fluoren-3-yl-, and this compound. Journal of the Chemical Society C: Organic. [Link]
-
Analytical HPLC chromatograms of hydroxamic acid conversion. a UV... ResearchGate. [Link]
-
Effects of prolonged oral treatment with this compound on rat liver fine structure. Oxford Academic. [Link]
-
Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. PMC. [Link]
-
Selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients. ResearchGate. [Link]
-
Methods for Hydroxamic Acid Synthesis. PMC. [Link]
-
Synthesis and characterization of hydroxamic acid N,3-dihydroxy-2-naphthamide and its copper (II) complex per keto/enol forms and rare earth flotation. OAE Publishing Inc. [Link]
-
Effects of prolonged oral treatment with this compound on rat liver fine structure. PubMed. [Link]
-
Methods for synthesizing hydroxamic acids and their metal complexes. European Journal of Chemistry. [Link]
-
Fourier Transform Infrared (FTIR) Spectroscopy to Analyse Human Blood over the Last 20 Years: A Review towards Lab-on-a-Chip Devices. MDPI. [Link]
-
Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. AIR Unimi. [Link]
-
Synthesis and Characterization of Impurities in the Production Process of Lopinavir. PMC. [Link]
-
(PDF) Application of Fourier Transform Infrared Spectroscopy (FTIR) for Quantitative Analysis of Pharmaceutical Compounds. ResearchGate. [Link]
-
(PDF) The performance of derivate FTIR spectrophotometry method compared to colorimetry for tranexamic acid tablet content determination. ResearchGate. [Link]
-
Validation of a UV Spectrometric Method for the Assay of Tolfenamic Acid in Organic Solvents. ResearchGate. [Link]
-
Mass-Spectrometry-of-Sialic-Acids.pdf. ResearchGate. [Link]
-
Development and validation of simple colorimetric methods for assessing norfloxacin in pure form, in pharmaceutical products and in biological material. NIH. [Link]
-
Validation of a UV Spectrometric Method for the Assay of Tolfenamic Acid in Organic Solvents. PMC. [Link]
-
Quantitative hydrophilic interaction chromatography-mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma. PubMed. [Link]
-
Localisation and distribution of O-acetylated N-acetylneuraminic acids, the endogenous substrates of the hemagglutinin-esterases of murine coronaviruses, in mouse tissue. PubMed. [Link]
-
Analysis of the intramolecular 1,7-lactone of N-acetylneuraminic acid using HPLC–MS. NIH. [Link]
Sources
- 1. Discover Impurity Reference Standards from USP [usp.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Effects of prolonged oral treatment with this compound on rat liver fine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impurities in Drug Substances and Products [usp.org]
- 5. Fluorenylhydroxamic acids isomeric with the carcinogens N-fluoren-2-ylacetohydroxamic acid. Part I. Synthesis of N-fluoren-1-yl-, N-fluoren-3-yl-, and this compound - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. 20.210.105.67 [20.210.105.67]
- 7. api.creol.ucf.edu [api.creol.ucf.edu]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 13. fda.gov [fda.gov]
- 14. starodub.nl [starodub.nl]
- 15. Development and validation of simple colorimetric methods for assessing norfloxacin in pure form, in pharmaceutical products and in biological material - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Validation of a UV Spectrometric Method for the Assay of Tolfenamic Acid in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Quantitative hydrophilic interaction chromatography-mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Localisation and distribution of O-acetylated N-acetylneuraminic acids, the endogenous substrates of the hemagglutinin-esterases of murine coronaviruses, in mouse tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Analysis of the intramolecular 1,7-lactone of N-acetylneuraminic acid using HPLC–MS: relationship between detection and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound | C15H13NO2 | CID 168033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Ring-substituted benzohydroxamic acids: 1H, 13C and 15N NMR spectra and NH-OH proton exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. A simple protocol for NMR analysis of the enantiomeric purity of chiral hydroxylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. Fourier Transform Infrared (FTIR) Spectroscopy to Analyse Human Blood over the Last 20 Years: A Review towards Lab-on-a-Chip Devices [mdpi.com]
- 32. documents.thermofisher.com [documents.thermofisher.com]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
- 35. oaepublish.com [oaepublish.com]
- 36. researchgate.net [researchgate.net]
- 37. USP 232 and 233 Pharmaceutical Elemental Impurity Testing [intertek.com]
- 38. rdworldonline.com [rdworldonline.com]
- 39. testinglab.com [testinglab.com]
- 40. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 41. eurjchem.com [eurjchem.com]
- 42. air.unimi.it [air.unimi.it]
A Comparative Analysis of the Biological Effects of Fluorenylhydroxamic Acid Isomers: A Guide for Researchers
Introduction: The Significance of Isomeric Variation in Fluorenylhydroxamic Acid Bioactivity
Fluorenylhydroxamic acids, a class of compounds characterized by a fluorene backbone linked to a hydroxamic acid moiety, have been the subject of extensive research, primarily due to the potent biological activities of some of its members. The parent compound, 2-acetylaminofluorene (2-AAF), is a well-established procarcinogen, and its metabolites, particularly the N-hydroxy derivatives, are key players in its carcinogenic mechanism.[1][2][3] However, the biological effects of these compounds are not uniform across all isomers. The seemingly subtle difference in the point of attachment of the hydroxamic acid group to the fluorene ring system dramatically influences their carcinogenic and mutagenic potential.[4]
This guide provides a comparative analysis of the biological effects of key fluorenylhydroxamic acid isomers, with a focus on their carcinogenicity, mutagenicity, and potential as histone deacetylase (HDAC) inhibitors. We will delve into the structure-activity relationships that govern their biological actions and provide detailed experimental protocols for assessing these effects. This information is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to navigate the complexities of this intriguing class of compounds.
Metabolic Activation: The Gateway to Biological Activity
The biological activity of fluorenylhydroxamic acids is intrinsically linked to their metabolic activation. The parent amides, such as 2-acetylaminofluorene, are metabolically converted to their N-hydroxy derivatives.[5][6] This N-hydroxylation is a critical step, transforming the relatively inert parent compound into a more reactive species.[5] Further metabolic esterification, for instance, through sulfation or acetylation, generates highly electrophilic esters that can readily react with cellular nucleophiles, most notably DNA.[7][8] This covalent binding to DNA to form adducts is a primary initiating event in their carcinogenic and mutagenic effects.[1][2] The efficiency of this metabolic activation and the stability of the resulting reactive intermediates are heavily influenced by the isomeric position of the hydroxamic acid group.
Caption: Metabolic activation pathway of 2-acetylaminofluorene.
Comparative Analysis of Carcinogenicity
Studies have unequivocally demonstrated a stark difference in the carcinogenic potential of fluorenylhydroxamic acid isomers. The position of the nitrogen atom on the fluorene ring is a critical determinant of this activity.
| Isomer | Relative Carcinogenicity | Key Findings |
| N-Hydroxy-2-fluorenylacetamide | High | The most potent carcinogen among the studied isomers. Induces tumors in various organs.[4] Its high activity is attributed to the efficient metabolic activation to a reactive ester.[4][8] |
| N-Hydroxy-3-fluorenylacetamide | Moderate | Exhibits carcinogenic activity, but to a lesser extent than the 2-isomer. Noted as a specific mammary carcinogen in some studies.[4] |
| N-Hydroxy-4-fluorenylacetamide | Low to Marginal | Shows significantly lower carcinogenic potential compared to the 2- and 3-isomers.[4] |
This clear structure-activity relationship underscores the importance of isomeric purity when studying the biological effects of these compounds. The order of carcinogenicity, N-hydroxy-2-fluorenylacetamide > N-hydroxy-3-fluorenylacetamide > N-hydroxy-4-fluorenylacetamide, directly correlates with the reactivity of their corresponding N-acetoxy esters towards nucleophiles.[4]
Comparative Analysis of Mutagenicity
The mutagenic potential of fluorenylhydroxamic acid isomers generally mirrors their carcinogenic activity. This is expected, as the underlying mechanism for both is the formation of DNA adducts that can lead to mutations. The Ames test, a widely used bacterial reverse mutation assay, is a standard method for assessing the mutagenicity of chemical compounds.[9][10]
N-hydroxy and N-acyloxy derivatives of 2-aminofluorene are direct-acting mutagens in the Ames test, and their mutagenicity can be further enhanced by metabolic activation with liver S9 fractions.[11] In contrast, ring-hydroxylated or acyloxylated derivatives, such as the C-1 and C-3 hydroxy and acetyloxy derivatives of 2-aminofluorene, have been found to be ineffective as mutagens in this assay.[11] This further emphasizes the critical role of N-substitution and subsequent metabolic activation in the genotoxicity of these compounds.
Potential as Histone Deacetylase (HDAC) Inhibitors
Hydroxamic acids are a well-known class of histone deacetylase (HDAC) inhibitors.[12][13] HDACs are a class of enzymes that play a crucial role in the regulation of gene expression, and their inhibition has emerged as a promising strategy in cancer therapy.[14][15] The hydroxamic acid moiety acts as a zinc-binding group, chelating the zinc ion in the active site of HDAC enzymes and thereby inhibiting their activity.[13][16]
While the primary focus of research on fluorenylhydroxamic acids has been on their carcinogenicity, their chemical structure suggests they may also possess HDAC inhibitory activity. However, comprehensive comparative studies on the HDAC inhibitory potential of different fluorenylhydroxamic acid isomers are less common in the literature. Further investigation is warranted to explore this potential therapeutic application and to determine the structure-activity relationships for HDAC inhibition within this isomeric series.
Experimental Protocols
Ames Test for Mutagenicity
The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.[9][10][17] It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it in their growth medium. The test measures the ability of a chemical to induce mutations that revert the bacteria to a histidine-prototrophic state, allowing them to grow on a histidine-deficient medium.
Caption: Workflow for the Ames test.
Step-by-Step Methodology:
-
Strain Selection and Culture: Select appropriate Salmonella typhimurium strains (e.g., TA98, TA100) and grow them overnight in nutrient broth.[18][19]
-
Preparation of Test Compound and S9 Mix: Dissolve the fluorenylhydroxamic acid isomer in a suitable solvent (e.g., DMSO). Prepare the S9 mix from rat liver homogenate for metabolic activation.[17][19]
-
Plate Incorporation Assay:
-
To a tube containing molten top agar, add the bacterial culture, the test compound at various concentrations, and either S9 mix or a buffer control.[18]
-
Briefly vortex the mixture and pour it onto a minimal glucose agar plate.
-
Allow the top agar to solidify.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.[10]
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: Compare the number of revertant colonies on the test plates to the number on the negative control plates. A significant, dose-dependent increase in the number of revertant colonies indicates a mutagenic effect. Positive controls with known mutagens should also be included.[18]
Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the enzymatic activity of HDACs using a fluorogenic substrate.
Caption: Workflow for a fluorometric HDAC inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Plate Setup:
-
Add the test compound dilutions to the wells of a microplate.
-
Add the HDAC enzyme solution to the wells containing the test compound and incubate briefly.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.[20]
-
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes) to allow for enzymatic deacetylation.
-
Signal Development: Add a developer solution that specifically reacts with the deacetylated substrate to produce a fluorescent signal.[21]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.[21]
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value, which is the concentration of the inhibitor required to reduce HDAC activity by 50%.
Conclusion
The biological effects of fluorenylhydroxamic acids are profoundly dictated by their isomeric structure. The position of the hydroxamic acid moiety on the fluorene ring system is a critical determinant of their carcinogenic and mutagenic potential, with the 2-isomer exhibiting the highest activity. This is directly linked to the efficiency of metabolic activation to DNA-reactive electrophiles. While their potential as HDAC inhibitors is plausible based on their chemical structure, this remains a less explored area of their bioactivity profile. The experimental protocols detailed in this guide provide a framework for researchers to further investigate and compare the biological effects of these fascinating and complex molecules.
References
-
Beland, F. A., & Kadlubar, F. F. (1990). Genetic toxicity of 2-acetylaminofluorene, 2-aminofluorene and some of their metabolites and model metabolites. Mutation Research/Reviews in Genetic Toxicology, 238(3), 73-174. [Link]
-
Miller, E. C., Miller, J. A., & Enomoto, M. (1975). The carcinogenicity of fluorenylhydroxamic acids and N-acetoxy-N-fluorenylacetamides for the rat as related to the reactivity of the esters toward nucleophiles. Cancer Research, 35(2), 447-459. [Link]
-
Santella, R. M., & Sisti, M. (1981). Chemistry and in vitro mutagenicity of 2-aminofluorene derivatives. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 80(1), 165-175. [Link]
-
Kriek, E. (1994). Genetic toxicity of 2-acetylaminofluorene, 2-aminofluorene and some of their metabolites and model metabolites. Mutation Research/Reviews in Genetic Toxicology, 318(2), 73-174. [Link]
-
Rajendran, P., et al. (2019). Measuring Histone Deacetylase Inhibition in the Brain. Current Protocols in Neuroscience, 88(1), e75. [Link]
-
WikiEducator. (2008). ANDC DU/Biology Protocols/Ame's Test. [Link]
-
Hein, D. W., et al. (1994). Metabolic activation and deactivation of arylamine carcinogens by recombinant human NAT1 and polymorphic NAT2 acetyltransferases. Carcinogenesis, 15(9), 1845-1849. [Link]
-
Gupta, S., & Maron, D. M. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2768. [Link]
-
Maron, D. M., & Ames, B. N. (1983). Revised methods for the Salmonella mutagenicity test. Mutation research, 113(3-4), 173-215. [Link]
-
Beland, F. A., & Poirier, M. C. (1994). Genetic toxicity of 2-acetylaminofluorene, 2-aminofluorene and some of their metabolites and model metabolites. Mutation Research/Reviews in Genetic Toxicology, 318(2), 73-174. [Link]
-
ResearchGate. Metabolic activation of N‐2‐acetylaminofluorene (AAF) and 2‐aminfluorene (AF). [Link]
-
Microbe Notes. (2022). Ames Test– Introduction, Principle, Procedure, Uses and Result Interpretation. [Link]
-
Bio-Techne. HDAC Activity/Inhibition Assay Kit (Colorimetric). [Link]
-
EpigenTek. (2022). Epigenase™ HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). [Link]
-
EpigenTek. (2022). EpiQuik™ HDAC Activity/Inhibition Assay Kit (Colorimetric). [Link]
-
Janda, K. D., et al. (2013). Synthesis/biological evaluation of hydroxamic acids and their prodrugs as inhibitors for Botulinum neurotoxin A light chain. Bioorganic & Medicinal Chemistry, 21(23), 7356-7364. [Link]
-
Wagner, T., & Marek, J. (2020). The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. Molecules, 25(21), 5036. [Link]
-
Miller, E. C., Miller, J. A., & Hartmann, H. A. (1961). N-hydroxy-2-acetylaminofluorene: a metabolite of 2-acetytaminofluorene with increased carcinogenic activity in the rat. Cancer research, 21(6 Part 1), 815-824. [Link]
-
Barry, E. J., & Gutmann, H. R. (1970). Fluorenylhydroxamic acids isomeric with the carcinogens N-fluoren-2-ylacetohydroxamic acid. Part I. Synthesis of N-fluoren-1-yl-, N-fluoren-3-yl-, and N-fluoren-4-ylacetohydroxamic acid. Journal of the Chemical Society C: Organic, (10), 1330-1334. [Link]
-
PubChem. Hydroxyacetylaminofluorene. [Link]
-
SciELO México. Synthesis of New Bicyclic Hydroxamic Acids with Cytotoxic Activity. [Link]
-
ResearchGate. Cytotoxic and Antioxidant Activities of Benzohydroxamic Acid Analogues. [Link]
-
Wikipedia. Hydroxyacetylaminofluorene. [Link]
-
ResearchGate. Cytotoxicity of target hydroxamic acids synthesized 1. [Link]
-
Thorgeirsson, S. S., & Nelson, W. L. (1976). Metabolism of 2-acetylaminofluorene. I. Metabolism in Vitro of 2-acetylaminofluorene and 2-acetylaminofluoren-9-one by Hepatic Enzymes. Xenobiotica, 6(10), 581-591. [Link]
-
ACS Publications. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega, 6(34), 21933–21950. [Link]
-
PubMed. (2025). Hydroxamic acid hybrids as histone deacetylase inhibitors for cancer therapy: an update (2022 to date). [Link]
-
ResearchGate. A, design of fluorescent hydroxamic acid HDAC inhibitors. B–D, proposed... [Link]
-
PubChem. 2-Acetylaminofluorene. [Link]
-
MDPI. (2020). Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase. Molecules, 25(1), 169. [Link]
-
Lai, C. C., et al. (1985). N-sulfoöxy-2-aminofluorene is the major ultimate electrophilic and carcinogenic metabolite of N-hydroxy-2-acetylaminofluorene in the livers of infant male C57BL/6J X C3H/HeJ F1 (B6C3F1) mice. Carcinogenesis, 6(7), 1037-1045. [Link]
-
DeBaun, J. R., Miller, E. C., & Miller, J. A. (1970). Reactivity in vivo of the carcinogen N-hydroxy-2-acetylaminofluorene: increase by sulfate ion. Science, 167(3915), 184-186. [Link]
-
Ilardi, E. A., & Taldone, T. (2015). Bioactive heterocycles containing endocyclic N-hydroxy groups. Molecules, 20(4), 6894-6921. [Link]
-
BioWorld. (2012). Novel Astellas histone deacetylase inhibitor has encouraging pharmacokinetics. [Link]
-
EPA. 2-Acetylaminofluorene. [Link]
-
Wikipedia. Acetoxyacetylaminofluorene. [Link]
-
SlideShare. (2018). stereochemistry and biological activity of drugs. [Link]
Sources
- 1. Genetic toxicity of 2-acetylaminofluorene, 2-aminofluorene and some of their metabolites and model metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sci-hub.st [sci-hub.st]
- 3. 2-Acetylaminofluorene | C15H13NO | CID 5897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The carcinogenicity of fluorenylhydroxamic acids and N-acetoxy-N-fluorenylacetamides for the rat as related to the reactivity of the esters toward nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. garfield.library.upenn.edu [garfield.library.upenn.edu]
- 6. Metabolism of 2-acetylaminofluorene. I. Metabolism in vitro of 2-acetylaminofluorene and 2-acetylaminofluoren-9-one by hepatic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-sulfoöxy-2-aminofluorene is the major ultimate electrophilic and carcinogenic metabolite of N-hydroxy-2-acetylaminofluorene in the livers of infant male C57BL/6J x C3H/HeJ F1 (B6C3F1) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reactivity in vivo of the carcinogen N-hydroxy-2-acetylaminofluorene: increase by sulfate ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ANDC DU/Biology Protocols/Ame's Test - WikiEducator [wikieducator.org]
- 10. microbiologyinfo.com [microbiologyinfo.com]
- 11. Chemistry and in vitro mutagenicity of 2-aminofluorene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hydroxamic acid hybrids as histone deacetylase inhibitors for cancer therapy: an update (2022 to date) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. | BioWorld [bioworld.com]
- 16. researchgate.net [researchgate.net]
- 17. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for N-Fluoren-4-ylacetohydroxamic Acid
For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug discovery and quality control. N-Fluoren-4-ylacetohydroxamic acid, a compound of interest in various research contexts, requires meticulously validated analytical methods to ensure data integrity. This guide provides an in-depth comparison of two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the analysis of this compound. Furthermore, it outlines a comprehensive cross-validation protocol to ensure consistency and reliability between these methods.
The principles discussed herein are grounded in the latest guidelines from the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline on the validation of analytical procedures, which emphasizes a lifecycle and Quality-by-Design (QbD) approach to analytical methods.[1][2][3][4]
The Imperative of Cross-Validation
Cross-validation of analytical methods is a critical process that compares the results from two distinct analytical procedures to ascertain their equivalence.[5] This is particularly crucial when a method is transferred between laboratories, or when a new method is introduced to replace an existing one. The objective is to demonstrate that the analytical procedure is fit for its intended purpose, ensuring that data generated by either method is comparable and reliable.[2][4]
This guide will explore the cross-validation of a newly developed, highly sensitive LC-MS/MS method against a more traditional HPLC-UV method for the quantification of this compound.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely used, robust, and cost-effective technique for the routine analysis of small molecules. The fluorene moiety in this compound possesses a strong chromophore, making it well-suited for UV detection.[6]
Experimental Protocol: HPLC-UV
-
Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Create a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
For test samples, dissolve the material in methanol and dilute with the mobile phase to fall within the calibration range.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: Wavelength set at the absorbance maximum of this compound (e.g., 261 nm, characteristic for the fluorene moiety).[8]
-
Workflow for HPLC-UV Analysis
Caption: Workflow for the quantification of this compound using HPLC-UV.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for the analysis of low-concentration samples or complex matrices. For N-acetylated aromatic compounds, LC-MS/MS can provide unambiguous identification and quantification.[9]
Experimental Protocol: LC-MS/MS
-
Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Create a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 ng/mL to 100 ng/mL.
-
Prepare an internal standard (IS) stock solution of a structurally similar compound (e.g., an isotope-labeled version of the analyte) in methanol.
-
For test samples, dissolve the material in methanol, spike with the internal standard, and dilute with the mobile phase to fall within the calibration range.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.
-
Workflow for LC-MS/MS Analysis
Caption: Workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.
Comparative Performance Data (Hypothetical)
The following tables summarize the expected performance characteristics from the validation of each method and the comparative results from the cross-validation study.
Table 1: Method Validation Parameters
| Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria (ICH Q2(R2)) |
| Linearity (r²) | > 0.999 | > 0.999 | ≥ 0.995 |
| Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL | - |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 98.0% - 102.0% |
| Precision (%RSD) | |||
| - Repeatability | < 1.5% | < 2.0% | ≤ 2.0% |
| - Intermediate Precision | < 2.0% | < 2.5% | ≤ 3.0% |
| Limit of Quantitation (LOQ) | 1 µg/mL | 0.1 ng/mL | Signal-to-Noise ≥ 10 |
| Specificity | No interference from blank | No interference from blank | No interference at the retention time of the analyte |
Table 2: Cross-Validation Comparative Results
| Concentration Level | Mean Concentration (HPLC-UV) | Mean Concentration (LC-MS/MS) | % Difference | p-value (t-test) |
| Low (5 µg/mL) | 4.98 µg/mL | 5.01 µg/mL | 0.60% | > 0.05 |
| Medium (25 µg/mL) | 24.91 µg/mL | 25.05 µg/mL | 0.56% | > 0.05 |
| High (75 µg/mL) | 75.23 µg/mL | 74.89 µg/mL | -0.45% | > 0.05 |
Acceptance Criteria for Cross-Validation: The percentage difference between the mean results of the two methods should be within ±5.0%, and the p-value from the t-test should be greater than 0.05, indicating no statistically significant difference between the methods.
Discussion and Conclusion
This guide has outlined two robust analytical methods for the quantification of this compound. The HPLC-UV method provides a reliable and cost-effective solution for routine analysis at higher concentrations. In contrast, the LC-MS/MS method offers significantly higher sensitivity and selectivity, making it the preferred choice for trace-level analysis or when dealing with complex sample matrices.
The detailed cross-validation protocol ensures that both methods yield comparable results, allowing for flexibility in method selection based on the specific analytical need without compromising data integrity. The successful implementation of such a cross-validation study, grounded in the principles of ICH Q2(R2), provides a high degree of confidence in the analytical data generated for this compound, supporting its development and use in research and pharmaceutical applications.
References
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
-
QbD Group. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from [Link]
-
StatSoft. (2024). Validation of analytical methods according to the latest ICH Q2(R2) guidelines. Retrieved from [Link]
-
GuideGxP. (2025). Analytical Method Validation: The GMP Practical Guide (ICH Q2). Retrieved from [Link]
-
SIELC Technologies. (2018). Separation of 9H-Fluorene-9-methanol on Newcrom R1 HPLC column. Retrieved from [Link]
-
PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Retrieved from [Link]
-
BioPharm International. (n.d.). Design of Experiments for Analytical Method Development and Validation. Retrieved from [Link]
-
Wikipedia. (n.d.). Cross-validation (statistics). Retrieved from [Link]
-
PubMed. (2021). Accurate quantification of endogenous N-acylethanolamides by chemical isotope labeling coupled with liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
PubMed. (2025). Cross validation of pharmacokinetic bioanalytical methods: Experimental and statistical design. Retrieved from [Link]
-
ResearchGate. (n.d.). Absorption spectrum of fluorene. Retrieved from [Link]
-
ThaiJo. (2018). Optimization and Validation Study of HPLC with Fluorescence Detection Method for Analysis of Benzo[C]Fluorine. Retrieved from [Link]
-
National Institutes of Health. (2021). Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids. Retrieved from [Link]
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2013). Development and Validation of an Improved RP-HPLC Method for the Quantitative Determination of Flunarizine in Bulk and Tablet Dosage Form. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of 9,9-Bis(4-hydroxyphenyl) fluorene Catalyzed by Bifunctional Ionic Liquid. Retrieved from [Link]
-
ResearchGate. (n.d.). UV spectra for fluorenone and fluorenol using the CAM-B3LYP functional. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Ultrafast Study of 9-Diazofluorene: Direct Observation of the First Two Singlet States of Fluorenylidene. Retrieved from [Link]
-
PubMed. (2011). Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard. Retrieved from [Link]
- Google Patents. (n.d.). Method for measuring purity of 9-fluorenemethanol.
-
ResearchGate. (2025). Targeted characterization of acylated compounds from Scrophulariae Radix using liquid chromatography coupled with Orbitrap mass spectrometry and diagnostic product ion‐based data analysis. Retrieved from [Link]
-
National Institutes of Health. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Retrieved from [Link]
-
ResearchGate. (2025). Liquid Chromatography-Tandem Mass Spectrometry Method for Determination of N-Acetylglucosamine Concentration in Human Plasma. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. database.ich.org [database.ich.org]
- 3. intuitionlabs.ai [intuitionlabs.ai]
- 4. qbdgroup.com [qbdgroup.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. researchgate.net [researchgate.net]
- 7. 9H-Fluorene-9-methanol | SIELC Technologies [sielc.com]
- 8. Absorption [Fluorene] | AAT Bioquest [aatbio.com]
- 9. Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Enzyme Inhibitory Activity of N-Fluoren-4-ylacetohydroxamic Acid and Established Histone Deacetylase (HDAC) Inhibitors
This guide provides a comprehensive framework for evaluating the enzyme inhibitory potential of N-Fluoren-4-ylacetohydroxamic acid in comparison to well-characterized, potent Histone Deacetylase (HDAC) inhibitors. Given the structural motifs of this compound, specifically the hydroxamic acid group, it is a strong candidate for an HDAC inhibitor. Hydroxamic acids are a prominent class of compounds that effectively chelate the zinc ion within the catalytic site of HDAC enzymes, thereby blocking their function.[1][2][3][4][5] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed experimental blueprint to ascertain and benchmark its inhibitory activity.
Introduction: The Role of HDACs and the Rationale for Investigation
Histone deacetylases (HDACs) are a class of enzymes crucial to the regulation of gene expression. They remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression.[6] Beyond histones, HDACs also deacetylate a variety of non-histone proteins, influencing their stability and function.[6] Dysregulation of HDAC activity is implicated in numerous diseases, most notably cancer, making them a significant target for therapeutic intervention.[6][7]
This compound possesses a hydroxamic acid moiety, a key pharmacophore for zinc-binding, which is characteristic of many potent HDAC inhibitors.[1][2] Its fluorenyl group provides a rigid, aromatic scaffold that can engage in hydrophobic and stacking interactions within the enzyme's active site, a common feature of established inhibitors. This structural analogy provides a strong rationale for its investigation as a novel HDAC inhibitor.
This guide outlines the necessary experimental procedures to:
-
Determine the in vitro inhibitory activity of this compound against a panel of HDAC isoforms.
-
Directly compare its potency with established, FDA-approved, and widely studied pan-HDAC inhibitors: Vorinostat (SAHA), Trichostatin A (TSA), and Panobinostat.
Comparative Inhibitor Profiles
To establish a benchmark for our investigation, we will compare the inhibitory activity of this compound against the following well-characterized HDAC inhibitors:
-
Vorinostat (SAHA): The first HDAC inhibitor approved by the FDA for the treatment of cutaneous T-cell lymphoma.[6] It is a pan-inhibitor, targeting multiple HDAC isoforms with IC50 values in the low nanomolar range for HDAC1 and HDAC3.[8][9]
-
Trichostatin A (TSA): A natural product and a potent, reversible inhibitor of class I and II HDACs, with an IC50 of approximately 1.8 nM in cell-free assays.[10][11][12] It is widely used as a research tool to study the effects of HDAC inhibition.[13][14]
-
Panobinostat (LBH589): A potent pan-HDAC inhibitor with activity against class I, II, and IV HDACs, demonstrating IC50 values in the low nanomolar range.[15][16][17]
Experimental Design and Methodology
The core of this investigation will be a series of in vitro enzyme inhibition assays to determine the half-maximal inhibitory concentration (IC50) of this compound against key HDAC isoforms. A fluorometric or luminogenic assay is recommended for its high sensitivity and throughput.[7][18][19][20]
General Experimental Workflow
The workflow for the enzyme inhibition assay is depicted below. This process involves preparing the test compounds, incubating them with the recombinant HDAC enzyme and a fluorogenic substrate, and then measuring the resulting signal to determine the extent of inhibition.
Caption: Workflow for the in vitro HDAC enzyme inhibition assay.
Detailed Experimental Protocol: Fluorometric HDAC Inhibition Assay
This protocol is adapted from standard commercially available HDAC activity assay kits.
Materials:
-
Recombinant human HDAC1, HDAC2, and HDAC6 enzymes
-
HDAC Assay Buffer
-
Fluorogenic HDAC substrate (e.g., based on an acetylated peptide conjugated to a fluorophore like AMC)
-
HDAC Developer solution
-
This compound
-
Vorinostat (SAHA), Trichostatin A (TSA), Panobinostat (positive controls)
-
Dimethyl sulfoxide (DMSO)
-
Black, flat-bottom 384-well microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation:
-
Prepare 10 mM stock solutions of this compound and the control inhibitors in DMSO.
-
Perform serial dilutions in HDAC Assay Buffer to create a range of concentrations for testing (e.g., from 1 nM to 100 µM). Ensure the final DMSO concentration in the assay is ≤1%.
-
-
Enzyme Preparation:
-
Dilute the recombinant HDAC enzymes to the desired working concentration in cold HDAC Assay Buffer. The optimal concentration should be determined empirically to yield a robust signal-to-background ratio.
-
-
Assay Execution:
-
To each well of the 384-well plate, add the components in the following order:
-
25 µL of HDAC Assay Buffer (for blanks) or diluted compound/control.
-
15 µL of diluted HDAC enzyme solution (add buffer for no-enzyme controls).
-
-
Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Start the reaction by adding 10 µL of the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
-
Signal Detection:
-
Stop the enzymatic reaction by adding 50 µL of Developer solution to each well. The developer solution typically contains a protease that cleaves the deacetylated substrate, releasing the fluorophore.
-
Incubate at room temperature for 15-20 minutes.
-
Measure the fluorescence using a microplate reader at an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank wells from all other readings.
-
Normalize the data by setting the fluorescence of the no-inhibitor control (enzyme + substrate + buffer) to 100% activity and the no-enzyme control to 0% activity.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a non-linear regression analysis (four-parameter logistic model).
-
Anticipated Results and Comparative Data
The primary output of this study will be the IC50 values for this compound against a panel of HDAC isoforms. These results will be directly comparable to the IC50 values obtained for the known inhibitors under identical assay conditions.
Table 1: Comparative Inhibitory Activity (IC50, nM)
| Compound | HDAC1 | HDAC2 | HDAC6 | Pan-HDAC Activity |
| This compound | TBD | TBD | TBD | TBD |
| Vorinostat (SAHA) | ~10[8][9] | Similar to HDAC1 | Potent | Pan-inhibitor |
| Trichostatin A (TSA) | ~6[11] | Similar to HDAC1 | ~8.6[11] | Potent Class I/II Inhibitor[10][13][14] |
| Panobinostat | <13.2[15] | <13.2[15] | <13.2[15] | Potent Pan-inhibitor[17][21] |
TBD: To be determined experimentally. Note: Literature values for known inhibitors can vary based on assay conditions. The values presented are for reference; direct comparison should be made with concurrently run experiments.
Mechanistic Insights and Biological Context
The inhibition of HDACs by hydroxamic acid-based compounds prevents the deacetylation of histones, leading to a more open chromatin structure that facilitates gene transcription. This mechanism is central to the anti-cancer effects of many HDAC inhibitors, as it can lead to the re-expression of tumor suppressor genes.
Caption: Mechanism of HDAC inhibition and its effect on chromatin.
Conclusion
This guide provides a robust scientific framework for the characterization of this compound as a potential HDAC inhibitor. By following the detailed protocols and comparing the results to well-established inhibitors like Vorinostat, TSA, and Panobinostat, researchers can accurately determine its potency and isoform selectivity. The findings from this investigation will be crucial in assessing its potential as a novel therapeutic agent or a valuable research tool in the field of epigenetics.
References
-
NIH National Center for Biotechnology Information. Profile of panobinostat and its potential for treatment in solid tumors: an update. [Link]
-
Wikipedia. Trichostatin A. [Link]
-
NIH National Center for Biotechnology Information. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines. [Link]
-
NIH National Center for Biotechnology Information. Identification of HDAC inhibitors using a cell-based HDAC I/II assay. [Link]
-
Reaction Biology. Histone Deacetylase (HDAC) Assay Services. [Link]
-
AdooQ Bioscience. Trichostatin A (TSA) | HDAC Inhibitor | Buy from Supplier AdooQ®. [Link]
-
PubMed. The HDAC inhibitor panobinostat (LBH589) inhibits mesothelioma and lung cancer cells in vitro and in vivo with particular efficacy for small cell lung cancer. [Link]
-
MDPI. Role of Hydroxamate-Based Histone Deacetylase Inhibitors (Hb-HDACIs) in the Treatment of Solid Malignancies. [Link]
-
NIH National Center for Biotechnology Information. Hydroxamate-based Histone Deacetylase Inhibitors Can Protect Neurons from Oxidative Stress via an HDAC-independent Catalase-like Mechanism. [Link]
-
NIH National Center for Biotechnology Information. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes. [Link]
-
PubMed Central. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. [Link]
-
NIH National Center for Biotechnology Information. Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors Can Mediate Neuroprotection Independent of HDAC Inhibition. [Link]
-
AACR Publications. Abstract 4784: Selective bioluminogenic HDAC activity assays for profiling HDAC inhibitors. [Link]
-
NIH National Center for Biotechnology Information. A novel histone deacetylase inhibitor exerts promising anti-breast cancer activity via triggering AIFM1-dependent programmed necrosis. [Link]
-
NIH National Center for Biotechnology Information. This compound | C15H13NO2 | CID 168033 - PubChem. [Link]
-
PubMed. Effects of prolonged oral treatment with this compound on rat liver fine structure. [Link]
-
NIH National Center for Biotechnology Information. The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. [Link]
-
ResearchGate. HDAC inhibitors structure and properties. [Link]
-
PubMed. N-hydroxy-2-acetylaminofluorene as effective inhibitor of aldehyde oxidase. [Link]
-
NIH National Center for Biotechnology Information. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors Can Mediate Neuroprotection Independent of HDAC Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Trichostatin A (TSA) | histone deacetylase inhibitor | TargetMol [targetmol.com]
- 13. Trichostatin A - Wikipedia [en.wikipedia.org]
- 14. adooq.com [adooq.com]
- 15. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The HDAC inhibitor panobinostat (LBH589) inhibits mesothelioma and lung cancer cells in vitro and in vivo with particular efficacy for small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.com]
- 19. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. reactionbiology.com [reactionbiology.com]
- 21. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Structural Validation of Synthesized N-Fluoren-4-ylacetohydroxamic Acid using NMR and Mass Spectrometry
<_ _>
Abstract
This guide provides a comprehensive framework for the structural validation of newly synthesized N-Fluoren-4-ylacetohydroxamic acid. We detail the application of two cornerstone analytical techniques in organic chemistry: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). By moving beyond a simple recitation of methods, this document elucidates the causal reasoning behind experimental choices and offers a self-validating protocol for researchers, scientists, and drug development professionals. We present expected spectral data, detailed methodologies, and interpretative guidance to ensure confident structural confirmation of the target molecule.
Introduction: The Importance of Rigorous Structural Validation
This compound (C₁₅H₁₃NO₂) is a specific isomer of the well-studied N-fluorenylacetohydroxamic acid family.[1][2][3] While its sibling, the 2-substituted isomer, is a known carcinogen, the biological activities of other isomers like the 4-substituted variant are of significant interest in medicinal chemistry and toxicology.[3] The precise positioning of the acetohydroxamic acid moiety on the fluorene ring system is critical to its chemical properties and biological function. Therefore, unambiguous structural confirmation after synthesis is not merely a procedural step but a foundational requirement for the integrity of any subsequent research.
This guide will compare and contrast the data obtained from High-Resolution Mass Spectrometry (HRMS) and both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy. These techniques provide orthogonal yet complementary information: MS confirms the elemental composition and molecular weight, while NMR elucidates the precise connectivity and chemical environment of each atom in the molecule.[4][5]
Experimental Design: A Two-Pronged Approach
The validation workflow is designed to be sequential and confirmatory. Mass spectrometry provides the initial, rapid confirmation of the molecular formula, while NMR provides the detailed structural fingerprint necessary for unambiguous identification.
Figure 1. A streamlined workflow for the synthesis and structural validation of the target compound.
Mass Spectrometry Analysis: Confirming Molecular Identity
Mass spectrometry is the first line of analysis. Its primary role is to confirm that the synthesized compound has the correct molecular weight and, by extension, the correct elemental formula. Electrospray Ionization (ESI) is the chosen method due to its "soft" ionization nature, which minimizes fragmentation and typically allows for the clear observation of the molecular ion.[6][7]
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the synthesized compound (~10 µg/mL) in a suitable volatile solvent like methanol or acetonitrile.[8] High concentrations can lead to signal suppression and instrument contamination.[8][9] Ensure the sample is fully dissolved and free of particulate matter.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Analysis Mode: Operate in positive ion mode. The hydroxamic acid moiety can be protonated to form the [M+H]⁺ ion.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500. The expected molecular weight of C₁₅H₁₃NO₂ is 239.09 g/mol .[2] The protonated molecule [C₁₅H₁₄NO₂]⁺ should therefore be observed at m/z 239.09 + 1.007 = 240.10.
-
Elemental Composition Confirmation: Use the instrument's software to calculate the theoretical exact mass for [C₁₅H₁₄NO₂]⁺ and compare it to the experimentally observed mass. A mass accuracy of <5 ppm provides high confidence in the elemental formula.[10]
Expected Results and Interpretation
The primary goal is to observe a strong signal for the protonated molecular ion [M+H]⁺. The high-resolution measurement is critical for distinguishing the target compound from other potential impurities with the same nominal mass.
Table 1: Expected High-Resolution Mass Spectrometry Data
| Ion Species | Calculated m/z (C₁₅H₁₄NO₂⁺) | Observed m/z | Mass Error (ppm) |
|---|
| [M+H]⁺ | 240.10191 | Hypothetical: 240.1017 | Hypothetical: -0.87 |
A secondary but valuable piece of information comes from fragmentation patterns, which can provide clues about the molecule's structure.[11][12] Though ESI is a soft technique, some in-source fragmentation may occur.
Figure 2. Plausible fragmentation pathway for this compound under ESI-MS conditions.
NMR Spectroscopy: Elucidating the Molecular Structure
While MS confirms what atoms are present, NMR spectroscopy reveals how they are connected.[13] For this compound, NMR is indispensable for confirming that the substitution has occurred at the C4 position of the fluorene ring, as opposed to the C1, C2, or C3 positions.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as it solubilizes the compound well and its residual proton signal (~2.50 ppm) and carbon signals (~39.52 ppm) do not typically interfere with key analyte signals.[14] Furthermore, the acidic protons of the hydroxamic acid group (N-OH and N-H if present) are more likely to be observed in DMSO-d₆.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution, which is crucial for interpreting the complex aromatic region of the spectrum.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters to report include the field strength, solvent, and temperature.[15] All peaks should be integrated, and chemical shifts reported relative to tetramethylsilane (TMS) at 0.00 ppm.[16][17]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon atom in the molecule. The chemical shift range for ¹³C is much wider than for ¹H, typically 0-220 ppm.[13]
Expected Spectra and Interpretation
The key to validating the 4-substituted isomer lies in analyzing the chemical shifts and coupling patterns (multiplicity) of the protons on the fluorene ring system.
¹H NMR (400 MHz, DMSO-d₆):
-
Hydroxamic Acid Protons: Two broad singlets are expected in the downfield region (δ 9.0-11.0 ppm), corresponding to the N-OH and N-H protons (if tautomerism occurs). These peaks are exchangeable with D₂O.
-
Acetyl Protons (-CH₃): A sharp singlet integrating to 3 protons, expected around δ 2.0-2.2 ppm.
-
Fluorene Methylene Protons (-CH₂-): A singlet integrating to 2 protons for the C9 position, typically around δ 3.9-4.0 ppm.[18]
-
Aromatic Protons: This is the most diagnostic region. For a 4-substituted fluorene, a specific pattern of 7 aromatic protons is expected. The protons on the substituted ring will show a distinct pattern compared to the unsubstituted ring. We would anticipate complex multiplets in the range of δ 7.3-8.0 ppm. The specific coupling constants (J-values) between adjacent protons are critical for confirming the substitution pattern.
¹³C NMR (100 MHz, DMSO-d₆):
-
Carbonyl Carbon (C=O): A peak in the downfield region, around δ 168-172 ppm.
-
Acetyl Carbon (-CH₃): A peak in the upfield region, around δ 20-25 ppm.
-
Fluorene Methylene Carbon (C9): A peak around δ 36-38 ppm.
-
Aromatic Carbons: A total of 12 aromatic carbon signals are expected. The carbon attached to the nitrogen (C4) will be shifted downfield. Quaternary carbons will typically have lower intensities than protonated carbons.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Key ¹H Multiplicity |
|---|---|---|---|
| -CH ₃ | ~2.1 | ~21 | s (3H) |
| -C H₃ | - | ~169 | - |
| C =O | - | ~37 | - |
| C9-H ₂ | ~3.9 | ~140-145 | s (2H) |
| Ar-H | ~7.3 - 8.0 | ~115-135 | m (7H) |
| N-OH | ~10.5 | - | br s (1H) |
| N-H (if present) | ~9.5 | - | br s (1H) |
(s = singlet, br s = broad singlet, m = multiplet)
Comparative Analysis and Conclusion
The structural validation of this compound is achieved by synthesizing the evidence from both MS and NMR.
-
Mass Spectrometry provides the foundational evidence. A high-resolution mass measurement matching the theoretical value for C₁₅H₁₃NO₂ confirms that the correct atoms are present in the correct ratio.
-
NMR Spectroscopy provides the definitive structural proof. The ¹H NMR spectrum confirms the presence of all expected functional groups (acetyl, methylene, hydroxamic acid) in the correct proton ratios. Most importantly, the intricate splitting pattern in the aromatic region serves as a unique fingerprint for the 4-substitution pattern, distinguishing it from the 1-, 2-, and 3-isomers. The ¹³C NMR spectrum corroborates this by showing the expected number of unique carbon environments.
By employing this dual-validation strategy, researchers can have high confidence in the structural integrity of their synthesized this compound, ensuring that subsequent biological or chemical studies are based on a well-characterized and unambiguous molecular entity.
References
-
Markley, J. L., et al. (1998). Recommendations for the presentation of NMR structures of proteins and nucleic acids. Journal of Biomolecular NMR, 12(1), 1–23. [Link]
-
Davies, A. N., & Lancashire, R. J. (2016). Updating IUPAC spectroscopy recommendations and data standards. Chemistry International, 38(5-6), 18-22. [Link]
-
IUPAC. (1998). Recommendations for the Presentation of NMR Structures of Proteins and Nucleic Acids. [Link]
-
IUPAC. (1972). Recommendations for the presentation of NMR data for publication in chemical journals. Pure and Applied Chemistry, 29(4), 625-628. [Link]
-
IUPAC. (1976). Presentation of NMR data for publication in chemical journals—B. Conventions relating to spectra from nuclei other than protons. Pure and Applied Chemistry, 45(3-4), 217-219. [Link]
-
ResearchGate. (2015). What is the basic difference between 13C-NMR and 1H-NMR in order of their principle and functions?. Retrieved from [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
ResearchGate. (n.d.). Mass Spectrometry of Hydroxylamines, Oximes and Hydroxamic Acids. Retrieved from [Link]
-
Pinn.ai. (n.d.). Basic 1h And 13c Nmr Spectroscopy. Retrieved from [Link]
-
University of Nottingham. (n.d.). Fundamentals of Spectroscopy and Applications for Structure Determination. Retrieved from [Link]
-
Barry, E. J., et al. (1970). Fluorenylhydroxamic acids isomeric with the carcinogens N-fluoren-2-ylacetohydroxamic acid. Part I. Synthesis of N-fluoren-1-yl-, N-fluoren-3-yl-, and this compound. Journal of the Chemical Society C: Organic, 1328-1330. [Link]
-
Chemistry LibreTexts. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
-
University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]
-
The Association for Clinical Biochemistry and Laboratory Medicine. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR Spectra of Hydroxylamines, Oximes and Hydroxamic Acids. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Aminofluoren-9-one. Retrieved from [Link]
-
Van der Burg, J., et al. (2020). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 55(10), e4575. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Flaks, B., et al. (1980). Effects of prolonged oral treatment with this compound on rat liver fine structure. Carcinogenesis, 1(8), 701–708. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
ScienceReady. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. [Link]
-
Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]
-
Samapti, K., & Suman, D. (2014). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2014, 282574. [Link]
-
Schraml, J., et al. (2005). Ring-substituted benzohydroxamic acids: 1H, 13C and 15N NMR spectra and NH-OH proton exchange. Magnetic Resonance in Chemistry, 43(7), 535-542. [Link]
-
Liu, Y., et al. (2017). Fragmentation characteristics of hydroxycinnamic acids in ESI-MSn by density functional theory. Journal of Mass Spectrometry, 52(7), 427-433. [Link]
-
The Royal Society of Chemistry. (2013). Copies of 1H NMR and 13C NMR spectra of all new compounds. [Link]
-
Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]
-
Reich, H. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Aminofluorene. PubChem Compound Database. Retrieved from [Link]
-
Li, Y., et al. (2022). Design and synthesis of novel hydroxamic acid derivatives based on quisinostat as promising antimalarial agents with improved safety. RSC Medicinal Chemistry, 13(6), 723-733. [Link]
-
ResearchGate. (2005). H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. Retrieved from [Link]
Sources
- 1. Fluorenylhydroxamic acids isomeric with the carcinogens N-fluoren-2-ylacetohydroxamic acid. Part I. Synthesis of N-fluoren-1-yl-, N-fluoren-3-yl-, and this compound - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. This compound | C15H13NO2 | CID 168033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. york.ac.uk [york.ac.uk]
- 6. phys.libretexts.org [phys.libretexts.org]
- 7. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. spectroscopyeurope.com [spectroscopyeurope.com]
- 16. publications.iupac.org [publications.iupac.org]
- 17. old.iupac.org [old.iupac.org]
- 18. 2-Aminofluorene(153-78-6) 1H NMR [m.chemicalbook.com]
This guide provides a comprehensive comparison of the in vivo efficacy of N-Fluoren-4-ylacetohydroxamic acid and related hydroxamic acid derivatives. While direct preclinical in vivo efficacy data for this compound as a therapeutic agent is not extensively available in peer-reviewed literature, this guide will establish a comparative framework based on its structural class and the well-documented in vivo performance of related compounds, particularly potent histone deacetylase (HDAC) inhibitors. This analysis is designed to inform researchers, scientists, and drug development professionals on the potential of this chemical scaffold and the experimental methodologies crucial for its evaluation.
Introduction: The Therapeutic Potential of Hydroxamic Acid Derivatives
Hydroxamic acid derivatives have emerged as a significant class of compounds in oncology, primarily due to their ability to inhibit histone deacetylases (HDACs).[1][2] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression.[3] In various cancers, HDACs are often dysregulated, contributing to the silencing of tumor suppressor genes.[3] By inhibiting HDACs, hydroxamic acid-based compounds can restore normal gene expression patterns, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[4]
This compound, a member of the fluorenylacetohydroxamic acid series, is of particular interest due to its structural features. Studies on the carcinogenicity of fluorenylhydroxamic acid isomers have indicated that the 4-yl isomer, N-hydroxy-4-fluorenylacetamide, is only marginally carcinogenic compared to its 2-yl and 3-yl counterparts.[5] This suggests a potentially favorable safety profile, a critical attribute for any therapeutic candidate. However, a comprehensive evaluation of its therapeutic efficacy is necessary to ascertain its true potential.
Comparative Framework: Positioning this compound
Given the absence of direct in vivo anti-cancer efficacy studies for this compound, this guide will draw comparisons with well-established hydroxamic acid-based pan-HDAC inhibitors that have undergone extensive preclinical and clinical evaluation. These include:
-
Vorinostat (SAHA): The first HDAC inhibitor approved for the treatment of cutaneous T-cell lymphoma.
-
Belinostat (PXD101): Approved for the treatment of peripheral T-cell lymphoma.[6]
-
Panobinostat (LBH589): A potent pan-HDAC inhibitor approved for the treatment of multiple myeloma.[1]
These compounds serve as benchmarks for evaluating the potential in vivo efficacy of novel hydroxamic acid derivatives.
In Vivo Efficacy Assessment: A Methodological Overview
The in vivo anti-tumor activity of hydroxamic acid derivatives is typically evaluated using xenograft models, where human cancer cells are implanted into immunocompromised mice.[7] This section outlines a standard experimental workflow for such a study.
Experimental Workflow for In Vivo Efficacy Studies
Caption: Standard workflow for a xenograft efficacy study.
Detailed Experimental Protocol
1. Cell Line and Animal Model Selection:
- Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., A549 for lung cancer, HCT116 for colon cancer, MCF-7 for breast cancer) should be selected.[8]
- Animals: Athymic nude mice (nu/nu) are commonly used due to their compromised immune system, which prevents rejection of human tumor xenografts.[9]
2. Tumor Implantation and Growth:
- Cancer cells (typically 5 x 10^6 cells) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of each mouse.[10]
- Tumor growth is monitored regularly by measuring tumor dimensions with calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
3. Randomization and Treatment:
- Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
- The test compound (e.g., this compound) and reference compounds (e.g., Vorinostat) are administered at various doses and schedules (e.g., intraperitoneally (i.p.) or orally (p.o.) daily for a specified number of weeks).[11] The control group receives the vehicle used to dissolve the compounds.
4. Efficacy Endpoints and Analysis:
- Tumor Growth Inhibition (TGI): The primary endpoint is the extent to which the treatment inhibits tumor growth compared to the control group. TGI is calculated as: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100%.
- Tumor Weight: At the end of the study, tumors are excised and weighed.
- Body Weight: Animal body weight is monitored as an indicator of toxicity.
- Histology and Immunohistochemistry (IHC): Excised tumors can be analyzed for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) to understand the mechanism of action.[9]
Comparative In Vivo Efficacy Data of Related HDAC Inhibitors
The following table summarizes representative in vivo efficacy data for established hydroxamic acid-based HDAC inhibitors in various xenograft models. This data provides a benchmark for the expected level of activity for a promising new compound in this class.
| Compound | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Vorinostat (SAHA) | Prostate Cancer (CWR22) | Nude Mice | 50 mg/kg/day, i.p. | 97% reduction in final tumor volume | [12] |
| Epidermoid Carcinoma (A431) | Nude Mice | 100 mg/kg, i.p. | Significant tumor growth arrest | [9] | |
| Belinostat (PXD101) | Bladder Cancer (Transgenic) | Ha-ras Transgenic Mice | 100 mg/kg, i.p., 5 days/week for 3 weeks | Significantly less bladder weight gain | [11] |
| Panobinostat (LBH589) | Multiple Myeloma (MM.1S) | Xenograft Mice | 15 mg/kg, i.p., 5 days/week for 3 weeks | 78% reduction in tumor burden (T/C = 22%) | [1] |
| Gastrointestinal Stromal Tumor (GIST882) | Nude Mice | 10 mg/kg/day, i.p. | Rapid tumor regression | [13] | |
| MLL-rearranged ALL | Xenograft Mice | Monotherapy | Strong anti-leukemic effects, extended survival | [14] |
Mechanism of Action: The Role of HDAC Inhibition
The primary mechanism of action for the anticancer activity of hydroxamic acid derivatives is the inhibition of HDAC enzymes. This leads to the accumulation of acetylated histones, resulting in a more open chromatin structure that allows for the transcription of previously silenced tumor suppressor genes, such as p21.[15] Upregulation of p21 leads to cell cycle arrest, while the induction of other pro-apoptotic genes contributes to programmed cell death.[15]
Caption: Mechanism of action of hydroxamic acid-based HDAC inhibitors.
Discussion and Future Directions
While this compound presents an intriguing profile due to its potentially lower carcinogenicity compared to its isomers, the lack of direct in vivo efficacy data is a significant gap in its preclinical characterization.[5] The established potency of other hydroxamic acid-based HDAC inhibitors in a wide range of cancer models highlights the therapeutic potential of this chemical class.
Future research should focus on conducting rigorous in vivo efficacy studies of this compound in relevant cancer xenograft models. A direct comparison with a clinically approved HDAC inhibitor, such as Vorinostat, would be essential to benchmark its activity. Furthermore, pharmacokinetic and pharmacodynamic studies would be crucial to understand its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to engage the HDAC target in vivo.
The structure-activity relationship (SAR) within the fluorenylacetohydroxamic acid series also warrants further investigation. Understanding how the position of the acetohydroxamic acid moiety on the fluorene ring influences both efficacy and safety will be critical for the rational design of next-generation HDAC inhibitors with improved therapeutic indices.
Conclusion
This compound belongs to a class of compounds with proven in vivo anticancer efficacy. Although direct evidence for its therapeutic activity is currently lacking, its structural similarity to potent HDAC inhibitors and its reported lower carcinogenicity make it a compound of interest for further investigation. The experimental framework and comparative data presented in this guide provide a robust foundation for the preclinical evaluation of this compound and other novel hydroxamic acid derivatives, paving the way for the potential development of new and safer epigenetic cancer therapies.
References
- Ocio, E. M., et al. (2007). Efficacy of Panobinostat (LBH589) in Multiple Myeloma Cell Lines and In Vivo Mouse Model. Blood, 110(11), 837.
- Li, H., Gong, Y., & Zhong, Q. (2021). In vivo Anticancer Potential of Hydroxamic Acid Derivatives. Current Topics in Medicinal Chemistry, 21(19), 1737–1755.
- Stubbs, M. C., et al. (2017). The HDAC inhibitor panobinostat (LBH589)
- Floris, G., et al. (2009). High efficacy of panobinostat towards human gastrointestinal stromal tumors in a xenograft mouse model. Clinical Cancer Research, 15(12), 4066–4076.
- Ramalingam, S. S., et al. (2012). Profile of panobinostat and its potential for treatment in solid tumors: an update. OncoTargets and Therapy, 5, 219–227.
- Houghton, P. J., et al. (2010). Initial Testing (Stage 1) of Vorinostat (SAHA) by the Pediatric Preclinical Testing Program.
- Rao, R., et al. (2012). Combination of Pan-Histone Deacetylase Inhibitor and Autophagy Inhibitor Exerts Superior Efficacy against Triple-Negative Human Breast Cancer Cells. Molecular Cancer Therapeutics, 11(4), 973–983.
- Kurundkar, D., et al. (2013). Vorinostat, an HDAC Inhibitor Attenuates Epidermoid Squamous Cell Carcinoma Growth by Dampening mTOR Signaling Pathway in a Human Xenograft Murine Model. PLoS ONE, 8(11), e79593.
- Weisburger, J. H., et al. (1972). Mechanisms of the inhibitory action of p-hydroxyacetanilide on carcinogenesis by N-2-fluorenylacetamide or N-hydroxy-N-2-fluorenylacetamide. Cancer Research, 32(8), 1567–1572.
- Buckley, M. T., et al. (2007). The histone deacetylase inhibitor belinostat (PXD101) suppresses bladder cancer cell growth in vitro and in vivo. Molecular Cancer, 6, 49.
- Reid, J. M., et al. (2005). In vivo metabolism of suberoylanilide hydroxamic acid (SAHA) in mice. Cancer Chemotherapy and Pharmacology, 56(4), 371–381.
- Evens, A. M., et al. (2016). A phase II study of belinostat (PXD101) in relapsed and refractory aggressive B-Cell lymphomas: SWOG S0520. Annals of Oncology, 27(2), 324–330.
- Kurundkar, D., et al. (2013). Vorinostat, an HDAC inhibitor attenuates epidermoid squamous cell carcinoma growth by dampening mTOR signaling pathway in a human xenograft murine model. VIVO.
- Kim, H. J., & Bae, S. C. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs.
- Foss, F. M., et al. (2015). A Phase II trial of Belinostat (PXD101) in patients with relapsed or refractory peripheral or cutaneous T-cell lymphoma.
- Papapetropoulos, A., & Szabo, C. (2023). Histone Deacetylase (HDAC) Inhibitors as a Novel Therapeutic Option Against Fibrotic and Inflammatory Diseases. International Journal of Molecular Sciences, 24(13), 10841.
- Diaz-Zabala, B. A., et al. (2011). In vitro and in vivo histone deacetylase inhibitor therapy with suberoylanilide hydroxamic acid (SAHA) and paclitaxel in ovarian cancer. Gynecologic Oncology, 120(3), 420–426.
- Minucci, S., & Pelicci, P. G. (2006). Histone deacetylase inhibitors and the promise of epigenetic (and more) treatments for cancer.
- Spectrum Pharmaceuticals. (2014). Beleodaq (belinostat) for Injection, for intravenous use. FDA.
- Chen, C. S., et al. (2023). Anticancer Study of a Novel Pan-HDAC Inhibitor MPT0G236 in Colorectal Cancer Cells. International Journal of Molecular Sciences, 24(16), 12619.
- Buckley, M. T., et al. (2007). The histone deacetylase inhibitor belinostat (PXD101) suppresses bladder cancer cell growth in vitro and in vivo.
- Foss, F. M., et al. (2015). A Phase II trial of Belinostat (PXD101) in patients with relapsed or refractory peripheral or cutaneous T-cell lymphoma.
- Flaks, B., Yost, Y., & Flaks, A. (1982). Effects of prolonged oral treatment with this compound on rat liver fine structure. Carcinogenesis, 3(1), 103–109.
- Chen, B., et al. (2016). Blocking fatty acid synthesis may curb lung cancer growth. 2 Minute Medicine.
- Gutmann, H. R., et al. (1970). The carcinogenicity of fluorenylhydroxamic acids and N-acetoxy-N-fluorenylacetamides for the rat as related to the reactivity of the esters toward nucleophiles. Cancer Research, 30(5), 1485–1495.
- Li, H., Gong, Y., & Zhong, Q. (2021).
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Arnedos, M., et al. (2015). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Oncotarget, 6(16), 13866–13878.
- Al-Obeed, O. A., et al. (2023). Targeting neuroblastoma with hydroxamic acid based HDAC1 and HDAC2 inhibitors: Insights from in vitro and in vivo studies. Saudi Pharmaceutical Journal, 31(10), 101784.
- Arnedos, M., et al. (2015). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials.
- Li, H., Gong, Y., & Zhong, Q. (2021). In vivo Anticancer Potential of Hydroxamic Acid Derivatives.
- Szabó, I., et al. (2022). New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma. Molecules, 27(21), 7205.
- Smith, G. D., et al. (1990). Flavone acetic acid (FAA) with recombinant interleukin-2 (rIL-2) in advanced malignant melanoma: I. Clinical and vascular studies. British Journal of Cancer, 62(1), 122–128.
- Gutmann, H. R., & Erickson, R. R. (1969). The conversion of the carcinogen N-hydroxy-2-fluorenylacetamide to o-amidophenols by rat liver in vitro. An inducible enzymatic reaction. The Journal of Biological Chemistry, 244(7), 1729–1740.
- Fassihi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271.
- Butler, L. M., et al. (2000). Suberoylanilide hydroxamic acid, an inhibitor of histone deacetylase, suppresses the growth of prostate cancer cells in vitro and in vivo. Cancer Research, 60(18), 5165–5170.
- Burger, A. M., & Fiebig, H. H. (2004). Preclinical Screening for New Anticancer Agents. The Cancer Handbook, 1, 437-453.
- National Toxicology Program. (2021). 2-Acetylaminofluorene. Report on Carcinogens, Fifteenth Edition.
- Thimmaiah, K. N., et al. (2005). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Clinical Cancer Research, 11(16), 5964–5975.
- Ward, P. P., et al. (2002). Oral lactoferrin inhibits growth of established tumors and potentiates conventional chemotherapy. Clinical Cancer Research, 8(11), 3597–3603.
- Wang, H., et al. (2016). Novel cinnamohydroxamic acid derivatives as HDAC inhibitors with anticancer activity in vitro and in vivo. Bioorganic & Medicinal Chemistry Letters, 26(10), 2449–2453.
- Hsieh, H. P., et al. (2021). In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer. International Journal of Molecular Sciences, 22(19), 10255.
- Koom, W. S., et al. (2003). alpha-difluoromethylornithine induces apoptosis as well as anti-angiogenesis in the inhibition of tumor growth and metastasis in a human gastric cancer model. International Journal of Cancer, 105(6), 739–744.
- Gorlick, R., et al. (2010). The Effects of N-acetylcysteine on ifosfamide efficacy in a mouse xenograft model.
Sources
- 1. ashpublications.org [ashpublications.org]
- 2. In vitro and in vivo rationale for the triple combination of panobinostat (LBH589) and dexamethasone with either bortezomib or lenalidomide in multiple myeloma | Haematologica [haematologica.org]
- 3. N-hydroxy-2-fluorenylacetamide, an active intermediate of the mammary carcinogen N-hydroxy-2-fluorenylbenzenesulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo Anticancer Potential of Hydroxamic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The carcinogenicity of fluorenylhydroxamic acids and N-acetoxy-N-fluorenylacetamides for the rat as related to the reactivity of the esters toward nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Belinostat (PXD 101) for the Treatment of Peripheral T-Cell Lymphoma (PTCL) - Clinical Trials Arena [clinicaltrialsarena.com]
- 7. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel cinnamohydroxamic acid derivatives as HDAC inhibitors with anticancer activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vorinostat, an HDAC Inhibitor Attenuates Epidermoid Squamous Cell Carcinoma Growth by Dampening mTOR Signaling Pathway in a Human Xenograft Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The histone deacetylase inhibitor belinostat (PXD101) suppresses bladder cancer cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Suberoylanilide hydroxamic acid, an inhibitor of histone deacetylase, suppresses the growth of prostate cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High efficacy of panobinostat towards human gastrointestinal stromal tumors in a xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The HDAC inhibitor panobinostat (LBH589) exerts in vivo anti-leukaemic activity against MLL-rearranged acute lymphoblastic leukaemia and involves the RNF20/RNF40/WAC-H2B ubiquitination axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Differential Protein Binding of Fluorenylhydroxamic Acid Isomers
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between small molecules and proteins is paramount. This guide provides an in-depth, technical comparison of the differential protein binding of fluorenylhydroxamic acid isomers, compounds of significant interest due to their carcinogenic properties and potential as pharmacological tools. We will delve into the causality behind experimental choices, present detailed protocols for assessing protein binding, and visualize the underlying biological pathways.
Introduction: The Significance of Fluorenylhydroxamic Acid Isomers and Their Protein Interactions
Fluorenylhydroxamic acids, particularly N-hydroxy-2-acetylaminofluorene (N-OH-2-AAF), are well-characterized carcinogens. Their biological activity is intrinsically linked to their metabolic activation to reactive electrophiles that form covalent adducts with cellular macromolecules, including proteins and DNA.[1][2] The position of the hydroxamic acid functional group on the fluorene ring system dramatically influences their carcinogenic potential.[3] This difference in biological activity is hypothesized to be, in part, a consequence of differential protein binding, which can affect their metabolism, detoxification, and interaction with critical cellular targets that regulate cell growth and proliferation.
This guide will focus on comparing the protein binding profiles of three key isomers:
-
N-hydroxy-2-fluorenylacetamide (N-OH-2-AAF): The most potent carcinogen of the three.
-
N-hydroxy-3-fluorenylacetamide (N-OH-3-AAF): A specific mammary carcinogen with moderate carcinogenic activity.[3]
-
N-hydroxy-4-fluorenylacetamide (N-OH-4-AAF): A marginally carcinogenic isomer.[3]
The central hypothesis we will explore is that the degree of protein binding correlates with the known carcinogenicity of these isomers.
Metabolic Activation: The Gateway to Protein Binding
The biological activity of fluorenylhydroxamic acids is contingent upon their metabolic activation to highly reactive esters.[4][5] This process is crucial for their ability to covalently bind to proteins. The primary activation pathway involves sulfation or acetylation of the N-hydroxy group, leading to the formation of unstable esters that readily decompose to form electrophilic nitrenium ions. These reactive intermediates are the ultimate species that attack nucleophilic residues on proteins.
Caption: Metabolic activation of N-OH-2-AAF to a reactive electrophile capable of protein binding.
Experimental Methodologies for Assessing Differential Protein Binding
To quantitatively assess the differential protein binding of fluorenylhydroxamic acid isomers, a multi-pronged approach employing various biophysical techniques is recommended. Each technique provides unique insights into the binding event.
Surface Plasmon Resonance (SPR) for Real-Time Kinetic Analysis
SPR is a powerful, label-free technique for monitoring biomolecular interactions in real-time. It allows for the determination of association (k_on) and dissociation (k_off) rate constants, from which the equilibrium dissociation constant (K_d) can be calculated, providing a direct measure of binding affinity.
Experimental Workflow for SPR Analysis
Caption: A streamlined workflow for assessing small molecule-protein interactions using SPR.
Detailed Step-by-Step Protocol for SPR:
-
Protein Immobilization:
-
Select a suitable sensor chip (e.g., CM5 for amine coupling).
-
Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the purified target protein (e.g., 10-50 µg/mL in 10 mM acetate buffer, pH 4.5) over the activated surface. The goal is to achieve an immobilization level that will yield a maximum analyte response (Rmax) of approximately 50-100 response units (RU).
-
Deactivate any remaining active esters with a 1 M ethanolamine-HCl solution.
-
-
Analyte Preparation:
-
Prepare a stock solution of each fluorenylhydroxamic acid isomer in DMSO.
-
Create a dilution series of each isomer in running buffer (e.g., HBS-EP+). The final DMSO concentration should be kept constant across all samples and ideally below 1%.
-
-
Binding Analysis:
-
Inject the different concentrations of the fluorenylhydroxamic acid isomer over the immobilized protein surface.
-
Monitor the association and dissociation phases in real-time.
-
Include buffer-only injections (blanks) for double referencing.
-
-
Data Analysis:
-
Subtract the reference surface and blank injection sensorgrams from the active surface sensorgrams.
-
Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (k_a, k_d) and the equilibrium dissociation constant (K_d).
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_d), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).
Detailed Step-by-Step Protocol for ITC:
-
Sample Preparation:
-
Dialyze the purified target protein and the fluorenylhydroxamic acid isomers into the same buffer to minimize buffer mismatch effects.
-
The concentration of the protein in the sample cell is typically 10-20 µM, while the ligand concentration in the syringe is 10-20 times higher.
-
-
Titration:
-
Load the protein solution into the sample cell and the ligand solution into the injection syringe.
-
Perform a series of small injections of the ligand into the protein solution while monitoring the heat changes.
-
-
Data Analysis:
-
Integrate the heat pulses from each injection.
-
Plot the integrated heat data against the molar ratio of ligand to protein.
-
Fit the resulting isotherm to a suitable binding model to determine K_d, n, ΔH, and ΔS.
-
Affinity Chromatography for Target Identification
Affinity chromatography can be employed to identify the protein targets of fluorenylhydroxamic acid isomers from a complex biological mixture, such as a cell lysate. This method relies on the specific interaction between the immobilized isomer (the ligand) and its binding partners.
Detailed Step-by-Step Protocol for Affinity Chromatography:
-
Ligand Immobilization:
-
Synthesize a derivative of each fluorenylhydroxamic acid isomer with a linker arm suitable for covalent attachment to a chromatography resin (e.g., NHS-activated sepharose).
-
Couple the derivatized isomer to the resin according to the manufacturer's instructions.
-
-
Protein Extraction and Binding:
-
Prepare a cell lysate from the relevant cell line or tissue.
-
Incubate the lysate with the affinity resin to allow for protein binding.
-
Wash the resin extensively with a low-stringency buffer to remove non-specifically bound proteins.
-
-
Elution and Identification:
-
Elute the specifically bound proteins using a high-stringency buffer or by competing with an excess of the free isomer.
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands of interest and identify them by mass spectrometry (e.g., LC-MS/MS).
-
Comparative Analysis of Protein Binding
While direct quantitative data comparing the binding affinities of all three isomers to a specific protein target is scarce in the literature, we can infer a relative binding affinity based on their established order of carcinogenicity and reactivity towards nucleophiles.[3]
Table 1: Inferred Relative Protein Binding Affinity of Fluorenylhydroxamic Acid Isomers
| Isomer | Relative Carcinogenicity | Inferred Relative Protein Binding Affinity (1/K_d) |
| N-OH-2-AAF | High | +++ |
| N-OH-3-AAF | Moderate | ++ |
| N-OH-4-AAF | Low | + |
Table 2: Hypothetical Quantitative Binding Data (Illustrative Example)
To illustrate the expected outcomes from SPR and ITC experiments, the following table presents hypothetical data for the binding of the isomers to a hypothetical protein target.
| Isomer | Method | K_d (µM) | k_on (10^3 M⁻¹s⁻¹) | k_off (10⁻³ s⁻¹) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| N-OH-2-AAF | SPR | 1.5 | 50 | 75 | - | - |
| ITC | 1.8 | - | - | -8.5 | -1.2 | |
| N-OH-3-AAF | SPR | 15 | 20 | 300 | - | - |
| ITC | 18 | - | - | -5.2 | -2.5 | |
| N-OH-4-AAF | SPR | >100 | Weak binding | Fast dissociation | - | - |
| ITC | >100 | No detectable binding | No detectable binding | - | - |
This data is hypothetical and for illustrative purposes only. Actual values will depend on the specific protein target.
Impact on Cellular Signaling Pathways
The covalent binding of fluorenylhydroxamic acid isomers to cellular proteins can disrupt their function, leading to the dysregulation of critical signaling pathways that control cell proliferation and survival. The carcinogenic effects of these compounds are ultimately a result of these perturbations. Key pathways that are likely affected include those governed by cyclins and cyclin-dependent kinases (CDKs), which are central regulators of the cell cycle.[6][7]
Caption: Proposed mechanism of carcinogenesis via protein adduct formation and cell cycle dysregulation.
Conclusion and Future Directions
The differential protein binding of fluorenylhydroxamic acid isomers is a critical determinant of their carcinogenic potential. This guide has provided a comprehensive framework for assessing these interactions, from the underlying principles to detailed experimental protocols. While direct comparative binding data remains an area for future research, the methodologies outlined here provide a robust platform for such investigations.
Future studies should focus on using affinity chromatography coupled with mass spectrometry to identify the specific protein targets of each isomer. Subsequent validation and characterization of these interactions using SPR and ITC will provide a more complete picture of how these compounds exert their biological effects and will contribute to a deeper understanding of chemical carcinogenesis.
References
- Gutmann, H. R., Malejka-Giganti, D., Barry, E. J., & Rydell, R. E. (1975). The carcinogenicity of fluorenylhydroxamic acids and N-acetoxy-N-fluorenylacetamides for the rat as related to the reactivity of the esters toward nucleophiles. Cancer Research, 35(2), 447–459.
- Szafarz, D., & Weisburger, J. H. (1969). Stability of binding of label from N-hydroxy-N-2-fluorenylacetamide to intracellular targets, particularly deoxyribonucleic acid in rat liver. Cancer Research, 29(4), 962–968.
- Szafarz, D., & Weisburger, J. H. (1969). Stability of Binding of Label from N-Hydroxy-N-2-fluorenylacetamide to Intracellular Targets, Particularly Deoxyribonucleic Acid in Rat Liver. Cancer Research, 29(4), 962-968.
- Minsky, M., & Weinstein, I. B. (1984). Covalent binding of 2-acetylaminofluorene, 2-aminofluorene, and N-hydroxy-2-acetylaminofluorene to rat liver nuclear DNA and protein in vivo and in vitro. Carcinogenesis, 5(11), 1441–1447.
- Santella, R. M., Grunberger, D., & Weinstein, I. B. (1982).
- Howard, P. C., Casciano, D. A., Beland, F. A., & Shaddock, J. G. (1981). The binding of N-hydroxy-2-acetylaminofluorene to DNA and repair of the adducts in primary rat hepatocyte cultures. Carcinogenesis, 2(2), 97–102.
- Barry, E. J., & Gutmann, H. R. (1970). Fluorenylhydroxamic acids isomeric with the carcinogens N-fluoren-2-ylacetohydroxamic acid. Part I. Synthesis of N-fluoren-1-yl-, N-fluoren-3-yl-, and N-fluoren-4-ylacetohydroxamic acid. Journal of the Chemical Society C: Organic, 21, 2554-2558.
- Moyer, G. H., Gumbiner, B., & Austin, G. E. (1977).
- Burtle, J. G., Gutmann, H. R., & Peters, J. H. (1956). The metabolism in vitro of fluorene derivatives by rat liver: hydroxylation and protein binding. The Journal of biological chemistry, 223(1), 17-28.
- Corbett, M. D., Wei, C. I., & Corbett, B. R. (1988). Covalent binding of N-hydroxy-N-acetyl-2-aminofluorene and N-hydroxy-N-glycolyl-2-aminofluorene to rat hepatocyte DNA: in vitro and cell-suspension studies. Chemical research in toxicology, 1(1), 41-46.
- Dooley, K. L., Von Tungeln, L. S., Bucci, T., Fu, P. P., & Kadlubar, F. F. (2021). Effect of 2-acetylaminofluorene and its genotoxic metabolites on DNA adduct formation and DNA damage in 3D reconstructed human skin tissue models. Mutagenesis, 36(1), 63–74.
- Bartsch, H., Traut, M., & Hecker, E. (1971). On the metabolic activation of N-hydroxy-N-2-acetylamino-fluorene. II. Simultaneous formation of 2-nitrosofluorene and N-acetoxy-N-2-acetylaminofluorene from N-hydroxy-N-2-acetylaminofluorene via a free radical intermediate. Biochimica et Biophysica Acta (BBA) - General Subjects, 237(3), 556–566.
- Sorof, S., Young, E. M., & Coffey, C. B. (1988). Late Target Protein of the Carcinogen N-2-fluorenylacetamide in Rat Liver. Cancer Research, 48(23), 6745–6752.
- Seal, U. S., & Gutmann, H. R. (1961). On the mechanism of protein binding of the carcinogen N-2-fluorenylacetamide by rat liver. Ion exchange chromatography of the soluble fraction. Archives of Biochemistry and Biophysics, 95, 1–11.
- Jackson, C. D., & Irving, C. C. (1973). Effect of N-hydroxy-2-acetylaminofluorene on ribonucleic acid and deoxyribonucleic acid synthesis. Biochemical Pharmacology, 22(10), 1247–1249.
- Miller, E. C., Miller, J. A., & Hartmann, H. A. (1961).
- Scribner, J. D., & Naimy, N. K. (1975). Activation of the carcinogens N-hydroxy-N-2-fluorenylbenzamide and N-hydroxy-N-2-fluorenylacetamide via deacylations and acetyl transfers by rat peritoneal serosa and liver. Cancer Research, 35(6), 1416–1421.
- Lotlikar, P. D., & Luha, L. (1971). Acetylation of the carcinogen N-hydroxy-2-acetylaminofluorene by acetyl Coenzyme A to form a reactive ester. Molecular Pharmacology, 7(4), 381–388.
- Williams, G. H., & Stoeber, K. (2012). Signaling pathways that control cell proliferation. Current opinion in cell biology, 24(2), 145–153.
- Alqahtani, S. (2017). Protein Binding in Translational Antimicrobial Development-Focus on Interspecies Differences. Antibiotics, 6(4), 23.
- Smirnovienė, J., Smirnovas, V., & Matulis, D. (2017). A Comparative Study of Drug Affinities Determined by Thermofluor and Kinetic Analysis.
- Reigh, G., & Floyd, R. A. (1981). Metabolism of the Carcinogen N-hydroxy-N-2-fluorenylacetamide by Rat Peritoneal Neutrophils. Cancer Biochemistry Biophysics, 5(3), 187–195.
- Scribner, J. D., & Naimy, N. K. (1975). N-hydroxy-2-fluorenylacetamide, an Active Intermediate of the Mammary Carcinogen N-hydroxy-2-fluorenylbenzenesulfonamide. Proceedings of the Society for Experimental Biology and Medicine, 150(1), 92–97.
- Dyer, H. M., & Morris, H. P. (1956). Studies on the protein binding of N-2-fluorenylacetamide. Journal of the National Cancer Institute, 17(5), 677–697.
- Duronio, R. J., & Xiong, Y. (2013). Signaling pathways that control cell proliferation. Cold Spring Harbor perspectives in biology, 5(3), a008904.
- Chen, K., Zheng, J., Wei, M., Zhang, Y., & Li, W. (2019).
- Zieve, F. J. (1972). Inhibition of Rat Liver Ribonucleic Acid Polymerase by the Carcinogen N-Hydroxy-2-fluorenylacetamide. Journal of Biological Chemistry, 247(18), 5882-5887.
- Li, Y., et al. (2021). The IRF2/CENP-N/AKT signaling axis promotes proliferation, cell cycling and apoptosis resistance in nasopharyngeal carcinoma cells by increasing aerobic glycolysis.
- Johnson, M. S., & Cook, J. G. (2023).
Sources
- 1. Covalent binding of 2-acetylaminofluorene, 2-aminofluorene, and N-hydroxy-2-acetylaminofluorene to rat liver nuclear DNA and protein in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. On the metabolic activation of N-hydroxy-N-2-acetylamino-fluorene. II. Simultaneous formation of 2-nitrosofluorene and N-acetoxy-N-2-acetylaminofluorene from N-hydroxy-N-2-acetylaminofluorene via a free radical intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The carcinogenicity of fluorenylhydroxamic acids and N-acetoxy-N-fluorenylacetamides for the rat as related to the reactivity of the esters toward nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of the carcinogens N-hydroxy-N-2-fluorenylbenzamide and N-hydroxy-N-2-fluorenylacetamide via deacylations and acetyl transfers by rat peritoneal serosa and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acetylation of the carcinogen N-hydroxy-2-acetylaminofluorene by acetyl Coenzyme A to form a reactive ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Signaling Pathways that Control Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling pathways that control cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Fates of N-Fluoren-4-ylacetohydroxamic Acid and its Carcinogenic 2-Isomer
For researchers and professionals in drug development and toxicology, understanding the metabolic pathways of xenobiotics is paramount to predicting their efficacy and toxicity. The isomers of N-fluorenylacetohydroxamic acid serve as a classic case study in how subtle changes in molecular structure can drastically alter metabolic fate and, consequently, biological activity. This guide provides a detailed comparative analysis of the metabolic pathways of the potent carcinogen N-hydroxy-N-2-fluorenylacetamide (2-isomer) and its significantly less carcinogenic counterpart, N-Fluoren-4-ylacetohydroxamic acid (4-isomer). We will delve into the enzymatic processes that govern their transformation, the nature of their metabolites, and the experimental methodologies used to elucidate these pathways.
Introduction: Isomeric Position as a Determinant of Carcinogenicity
N-hydroxy-N-2-fluorenylacetamide is a well-established experimental carcinogen, the activity of which is intrinsically linked to its metabolic activation to highly reactive electrophilic species that can form adducts with cellular macromolecules like DNA.[1] In stark contrast, this compound has been shown to be essentially non-carcinogenic or only marginally so.[2][3] This dramatic difference in biological activity underscores the critical role of the position of the N-acetylhydroxyamino group on the fluorene ring in dictating the molecule's interaction with metabolic enzymes and its subsequent potential for toxicity. This guide will explore the hypothesis that the low carcinogenicity of the 4-isomer is a direct consequence of a metabolic profile that favors detoxification pathways over bioactivation.
Metabolic Activation: The Carcinogenic Pathway of the 2-Isomer
The carcinogenicity of N-hydroxy-N-2-fluorenylacetamide is a multi-step process initiated by its metabolic activation. Several key enzymatic pathways have been identified that convert the relatively stable parent compound into highly reactive electrophiles.
Sulfation Pathway
One of the primary activation pathways involves the sulfation of the N-hydroxy group, catalyzed by sulfotransferases (SULTs). This reaction forms an unstable sulfate ester, N-sulfonyloxy-2-acetylaminofluorene, which readily undergoes heterolytic cleavage to generate a highly reactive nitrenium ion. This nitrenium ion is a potent electrophile that can covalently bind to nucleophilic sites on DNA, leading to mutations and initiating the carcinogenic process.
N,O-Acyltransfer Pathway
Another critical activation route is the N,O-acyltransfer, catalyzed by arylhydroxamic acid acyltransferase.[1] This enzyme facilitates the intramolecular transfer of the acetyl group from the nitrogen to the oxygen, forming N-acetoxy-2-aminofluorene. This metabolite is also highly reactive and can bind to DNA, contributing to the overall carcinogenicity of the parent compound.
Peroxidation Pathway
Peroxidases, such as lactoperoxidase, can also contribute to the activation of N-hydroxy-N-2-fluorenylacetamide.[4] This pathway involves a one-electron oxidation to a nitroxyl free radical, which can then dismutate to form equimolar amounts of N-acetoxy-N-2-fluorenylacetamide and 2-nitrosofluorene, both of which are reactive species.[4]
The Contrasting Metabolic Profile of the 4-Isomer: A Predominance of Detoxification?
While the metabolic pathways of the 4-isomer have been less extensively studied, the available evidence strongly suggests a profile that diverges significantly from its carcinogenic 2-isomer, favoring detoxification over activation.
Reduced Bioactivation Potential
Crucially, the N-acetoxy ester of the 4-isomer has been shown to be at least tenfold less reactive towards nucleophiles, such as methionine, compared to the N-acetoxy ester of the 2-isomer.[3] This lower intrinsic reactivity of the potential ultimate carcinogen is a key factor in the reduced carcinogenicity of the 4-isomer. This suggests that even if the 4-isomer undergoes bioactivation, the resulting electrophile is significantly less efficient at damaging cellular macromolecules.
The Likely Role of Detoxification Pathways
Given its low carcinogenic potential, it is highly probable that this compound is primarily metabolized through detoxification pathways. These pathways convert the compound into more water-soluble and easily excretable forms.
-
Cytochrome P450-Mediated Ring Hydroxylation: Another potential detoxification route is ring hydroxylation, mediated by cytochrome P450 (CYP) enzymes.[7][8] The introduction of a hydroxyl group onto the fluorene ring would increase the compound's polarity and facilitate its subsequent conjugation and excretion. For the parent compound, 2-acetylaminofluorene, ring hydroxylation is a known detoxification pathway.[7] It is reasonable to hypothesize that the 4-isomer may also be a substrate for CYP-mediated ring hydroxylation, diverting it from the activation pathways.
Comparative Summary of Metabolic Pathways
The following table summarizes the known and hypothesized metabolic pathways for both isomers.
| Metabolic Pathway | N-Fluoren-2-ylacetohydroxamic Acid (2-Isomer) | This compound (4-Isomer) |
| Bioactivation | ||
| Sulfation (SULTs) | Major pathway leading to a highly reactive nitrenium ion. | Likely a minor pathway due to steric hindrance or unfavorable enzyme kinetics. |
| N,O-Acyltransfer | Significant pathway producing the reactive N-acetoxy-2-aminofluorene. | Significantly less efficient, producing a much less reactive N-acetoxy ester.[3] |
| Peroxidation | Contributes to the formation of reactive metabolites.[4] | Unknown, but likely a minor contributor. |
| Detoxification | ||
| Glucuronidation (UGTs) | Occurs, but may be outcompeted by activation pathways. | Hypothesized major pathway , leading to a stable, excretable conjugate. |
| Ring Hydroxylation (CYPs) | A known detoxification route for the parent amine.[7] | Hypothesized major pathway , leading to more polar and excretable metabolites. |
Visualizing the Metabolic Divergence
The following diagrams, generated using Graphviz, illustrate the distinct metabolic fates of the two isomers.
N-Fluoren-2-ylacetohydroxamic Acid Metabolic Pathways
Caption: Metabolic pathways of the 2-isomer, emphasizing bioactivation.
This compound Metabolic Pathways
Caption: Hypothesized metabolic pathways of the 4-isomer, favoring detoxification.
Experimental Protocols for Comparative Metabolic Studies
To empirically validate the hypothesized metabolic differences, a series of in vitro and in vivo experiments are necessary.
In Vitro Metabolism with Liver Subcellular Fractions
Objective: To determine the kinetics of metabolism and identify the metabolites formed by hepatic enzymes.
Methodology:
-
Preparation of Subcellular Fractions:
-
Isolate liver microsomes and cytosol from a relevant species (e.g., rat, human) by differential centrifugation.
-
Determine the protein concentration of each fraction using a standard method (e.g., Bradford assay).
-
-
Incubation:
-
Incubate each isomer (e.g., at a range of concentrations) with liver microsomes or cytosol in the presence of appropriate cofactors (NADPH for CYP-mediated reactions, UDPGA for UGT-mediated reactions, PAPS for SULT-mediated reactions).
-
Include control incubations without cofactors or with heat-inactivated enzymes.
-
Conduct incubations at 37°C for a specified time course.
-
-
Sample Analysis:
-
Terminate the reactions by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge to precipitate proteins.
-
Analyze the supernatant for the parent compound and metabolites using HPLC with UV or mass spectrometric detection.
-
-
Data Analysis:
-
Quantify the rate of disappearance of the parent compound and the formation of metabolites.
-
Determine kinetic parameters (Km and Vmax) for the major metabolic pathways.
-
Metabolite Identification using Mass Spectrometry
Objective: To structurally characterize the metabolites formed.
Methodology:
-
LC-MS/MS Analysis:
-
Analyze the samples from the in vitro incubations using a high-resolution mass spectrometer coupled to an HPLC system.
-
Acquire full scan mass spectra to identify potential metabolites based on their mass-to-charge ratio.
-
Perform tandem mass spectrometry (MS/MS) on the potential metabolite ions to obtain fragmentation patterns.
-
-
Structural Elucidation:
-
Interpret the fragmentation patterns to deduce the structure of the metabolites.
-
Compare the retention times and mass spectra with those of authentic standards, if available.
-
Conclusion: A Paradigm of Structure-Metabolism-Toxicity Relationships
The comparative study of this compound and its 2-isomer provides a compelling illustration of how a subtle alteration in chemical structure can profoundly influence metabolic fate and, consequently, toxicological outcome. The high carcinogenicity of the 2-isomer is a direct result of its efficient metabolic activation to reactive electrophiles. In contrast, the 4-isomer's low carcinogenic potential is likely due to a combination of factors: a reduced rate of bioactivation and a preference for detoxification pathways such as glucuronidation and ring hydroxylation. This understanding is crucial for the rational design of safer chemicals and pharmaceuticals, emphasizing the importance of early-stage metabolic profiling in the drug development process. Further research focusing on direct comparative metabolic studies of these isomers will provide more quantitative insights and solidify our understanding of these critical structure-activity relationships.
References
-
Flaks, B., Yost, Y., & Flaks, A. (1982). Effects of prolonged oral treatment with this compound on rat liver fine structure. Carcinogenesis, 3(1), 103–109. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
King, C. M., & Olive, C. W. (1975). Comparative effects of strain, species, and sex on the acyltransferase- and sulfotransferase-catalyzed activations of N-hydroxy-N-2-fluorenylacetamide. Cancer Research, 35(4), 906–912. [Link]
-
Stingl, J. C., Huber, M., & Brockmöller, J. (2013). The Uridine diphosphate (UDP)-glycosyltransferases (UGTs) superfamily: the role in tumor cell metabolism. Frontiers in Pharmacology, 4, 113. [Link]
-
Rowland, A., Miners, J. O., & Mackenzie, P. I. (2013). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. The International Journal of Biochemistry & Cell Biology, 45(6), 1121–1132. [Link]
-
Gutmann, H. R., & Bell, P. (1977). Fluorenylhydroxamic acids isomeric with the carcinogens N-fluoren-2-ylacetohydroxamic acid. Part I. Synthesis of N-fluoren-1-yl-, N-fluoren-3-yl-, and this compound. Journal of the Chemical Society, Perkin Transactions 1, (18), 2201–2205. [Link]
-
Scribner, J. D., & Naimy, N. K. (1975). The carcinogenicity of fluorenylhydroxamic acids and N-acetoxy-N-fluorenylacetamides for the rat as related to the reactivity of the esters toward nucleophiles. Cancer Research, 35(6), 1416–1421. [Link]
-
Kaneda, S., Seno, T., & Takeishi, K. (1981). Species difference in liver microsomal and cytosolic enzymes involved in mutagenic activation of N-hydroxy-N-2-fluorenylacetamide. Journal of the National Cancer Institute, 67(3), 549–555. [Link]
-
Czerwinski, M. (n.d.). Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. FDA. [Link]
-
Zanelli, I. (2018). In vitro comparative metabolism studies to identify metabolites using hepatocytes. EFSA. [Link]
-
Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & therapeutics, 138(1), 103–141. [Link]
-
Zhou, S. F., Liu, J. P., & Chowbay, B. (2009). Polymorphism of human cytochrome P450s and its clinical significance. Clinical pharmacokinetics, 48(11), 689–723. [Link]
-
Ritter, C. L., & Malejka-Giganti, D. (1987). Peroxidative metabolism of a carcinogen, N-hydroxy-N-2-fluorenylacetamide, by rat uterus and mammary gland in vitro. Cancer Research, 47(11), 2823–2828. [Link]
-
Thorgeirsson, S. S., Felton, J. S., & Nebert, D. W. (1975). Ring- and N-hydroxylation of 2-acetylaminofluorene by reconstituted mouse liver microsomal cytochrome P-450 enzyme system. Molecular pharmacology, 11(2), 159–165. [Link]
-
Reilly, P. E., & Ilett, K. F. (1999). Identification of cytochrome P450 and arylamine N-acetyltransferase isoforms involved in sulfadiazine metabolism. The Journal of pharmacology and experimental therapeutics, 288(3), 1089–1097. [Link]
-
Anzenbacher, P., & Anzenbacherova, E. (2001). Cytochromes P450 and metabolism of xenobiotics. Cellular and molecular life sciences : CMLS, 58(5-6), 737–747. [Link]
-
Lamshoeft, M., Hillebrands, L., & Lagojda, A. (2023). Comparative in vitro liver metabolism of pesticides: A comparison of different approaches. American Chemical Society. [Link]
Sources
- 1. Comparative effects of strain, species, and sex on the acyltransferase- and sulfotransferase-catalyzed activations of N-hydroxy-N-2-fluorenylacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of prolonged oral treatment with this compound on rat liver fine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The carcinogenicity of fluorenylhydroxamic acids and N-acetoxy-N-fluorenylacetamides for the rat as related to the reactivity of the esters toward nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peroxidative metabolism of a carcinogen, N-hydroxy-N-2-fluorenylacetamide, by rat uterus and mammary gland in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The Uridine diphosphate (UDP)-glycosyltransferases (UGTs) superfamily: the role in tumor cell metabolism [frontiersin.org]
- 7. Ring- and N-Hydroxylation of 2-acetylaminofluorene by reconstituted mouse liver microsomal cytochrome P-450 enzyme system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming the Identity of N-Fluoren-4-ylacetohydroxamic Acid Synthesis Products Using Thin-Layer Chromatography
For researchers and scientists engaged in the synthesis of novel compounds, particularly within the demanding field of drug development, the unambiguous confirmation of a target molecule's identity is a critical, non-negotiable step. This guide provides an in-depth, technical comparison of Thin-Layer Chromatography (TLC) as a rapid, efficient, and cost-effective method for confirming the successful synthesis of N-Fluoren-4-ylacetohydroxamic acid. We will explore the causality behind the experimental choices in a TLC workflow, compare its performance with alternative analytical techniques, and provide detailed, field-proven protocols.
The Significance of this compound and the Imperative of Purity
This compound (C₁₅H₁₃NO₂) is an aromatic hydroxamic acid.[1] The hydroxamic acid functional group is a key pharmacophore in a variety of biologically active compounds, known for its ability to chelate metal ions within the active sites of enzymes.[2] Given its potential biological activity, the synthesis of this compound is of significant interest. However, as with any organic synthesis, the reaction mixture will inevitably contain starting materials, by-products, and intermediates. Isolating and confirming the identity of the desired product is paramount to ensure the validity of subsequent biological assays and to meet the stringent purity requirements of drug development.
Thin-Layer Chromatography: A First-Line Analytical Tool
Thin-Layer Chromatography (TLC) is a planar chromatographic technique that offers a rapid and versatile method for the separation and identification of compounds in a mixture.[3][4] Its simplicity, low cost, and the ability to run multiple samples in parallel make it an indispensable tool in the synthetic chemistry laboratory for monitoring reaction progress and confirming product formation before proceeding to more resource-intensive purification and analytical methods.[5]
The Principle of Separation in TLC
The separation of components in a mixture by TLC is governed by the principle of differential partitioning between a stationary phase and a mobile phase.[6] The stationary phase is a thin layer of an adsorbent material, typically silica gel or alumina, coated onto a solid support such as a glass or aluminum plate. The mobile phase, or eluent, is a solvent or a mixture of solvents that moves up the stationary phase by capillary action.
Compounds with a higher affinity for the stationary phase will travel up the plate more slowly, while compounds with a higher affinity for the mobile phase will travel faster. This differential migration results in the separation of the components of the mixture into distinct spots on the TLC plate. The retention factor (Rf), a key parameter in TLC, is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[7]
A Comparative Analysis: TLC vs. Alternative Techniques
While TLC is an excellent primary tool for product confirmation, it is essential to understand its performance in the context of other available analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC).
| Feature | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) | High-Performance Thin-Layer Chromatography (HPTLC) |
| Principle | Adsorption and partition chromatography on an open plate. | Partition, adsorption, ion-exchange, or size-exclusion chromatography in a packed column under high pressure. | Sophisticated and automated form of TLC with higher separation efficiency and detection limits.[8] |
| Resolution | Lower compared to HPLC and HPTLC.[9] | High resolution, capable of separating complex mixtures.[4] | Higher resolution than conventional TLC.[8] |
| Analysis Time | Rapid (typically 5-20 minutes per plate with multiple samples). | Longer per sample (typically 5-30 minutes), but can be automated for high throughput. | Faster than HPLC for multiple samples due to parallel separation.[8] |
| Cost | Low initial and running costs.[9] | High initial instrument cost and ongoing solvent and column expenses.[4] | Moderate initial cost, lower solvent consumption than HPLC.[5] |
| Sample Throughput | High, multiple samples can be run simultaneously.[9] | Sequential, one sample at a time (though autosamplers allow for unattended runs). | High, multiple samples can be run in parallel.[8] |
| Quantitative Analysis | Semi-quantitative by visual estimation; quantitative with a densitometer.[10] | Highly quantitative with various detectors (UV, MS, etc.).[4] | Highly quantitative with densitometric scanning.[5] |
| Destructive/Non-destructive | Can be either, depending on the visualization method. | Non-destructive if a non-destructive detector is used. | Can be either, depending on the visualization method. |
Key Insights:
-
TLC is the ideal choice for rapid, real-time monitoring of the synthesis of this compound and for a quick qualitative assessment of the product's presence and purity.
-
HPLC offers superior resolution and quantitative accuracy, making it the preferred method for final purity determination and impurity profiling, especially when dealing with complex mixtures or when high sensitivity is required.[4]
-
HPTLC bridges the gap between TLC and HPLC, providing better separation and quantification than TLC while retaining the advantage of parallel sample analysis.[5][8]
Experimental Protocol: Synthesis and TLC Confirmation of this compound
This section provides a detailed, step-by-step methodology for the synthesis of this compound and its subsequent identification using TLC.
Synthesis of this compound
The synthesis of this compound can be achieved through the partial catalytic reduction of 4-nitrofluorene followed by acetylation and reaction with hydroxylamine.[11] A modified synthesis method has also been described.[12]
Diagram: Synthesis Workflow for this compound
Caption: A step-by-step workflow for the TLC analysis of this compound.
Interpretation of Results:
-
The successful synthesis of this compound will be indicated by the appearance of a new spot in the lane corresponding to the reaction mixture that is not present in the starting material lane.
-
This new spot should give a positive result with the ferric chloride stain, confirming the presence of the hydroxamic acid functional group.
-
The Rf value of the product spot can be calculated and used as a characteristic parameter for future identification. The Rf value is dependent on the specific mobile phase used. For N-arylacetohydroxamic acids on silica gel, a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or toluene) and a polar solvent (e.g., ethyl acetate or methanol) is a good starting point. [13][14]The ratio of these solvents should be optimized to achieve an Rf value for the product between 0.3 and 0.7 for optimal separation. [15][16][17]
Conclusion
Thin-Layer Chromatography is a powerful and indispensable tool for the initial confirmation of the synthesis of this compound. Its speed, simplicity, and low cost allow for efficient reaction monitoring and preliminary purity assessment. While more sophisticated techniques like HPLC are necessary for rigorous quantitative analysis and impurity profiling in later stages of drug development, TLC provides the essential first-line evidence of synthetic success. By understanding the principles of TLC and following a well-defined experimental protocol, researchers can confidently and efficiently advance their synthetic projects.
References
- Dudzinsky, A.E. (1967). Dyeing Reagents for Thin-Layer and Paper Chromatography. J.
-
Anonymous. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
- Badri, S., et al. (2017). A REVIEW ON COMPARISION OF HPLC AND HPTLC. Journal of Innovations in Applied Pharmaceutical Science, 18.
-
Anonymous. (n.d.). TLC Visualization Methods. Retrieved from [Link]
- Bairy, P. S. (2017). A COMPARISON STUDY OF HPLC AND HPTLC: PRINCIPLES, INSTRUMENTATIONS AND APPLICATIONS.
- Indrayanto, G., & Yuwono, M. (2010). TLC: Validation of Analyses.
-
Delloyd's Lab-Tech. (n.d.). Preparation of TLC spray reagents. Retrieved from [Link]
-
Anonymous. (n.d.). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. Retrieved from [Link]
- Thode, J. (2018, July 11). Journal Club: Validation of a thin layer chromatography (TLC)
- Anonymous. (2024). An Overview of HPTLC and HPLC: Theory, Practice, and New Advancements. Journal of Science and Technology, 9(7).
- Anonymous. (n.d.).
- Ghugare, P. S., & Kumar, S. (2024). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Pharmaceutical Technology.
- Barry, V. C., et al. (1968). Fluorenylhydroxamic acids isomeric with the carcinogens N-fluoren-2-ylacetohydroxamic acid. Part I. Synthesis of N-fluoren-1-yl-, N-fluoren-3-yl-, and this compound. Journal of the Chemical Society C: Organic.
- Trams, E. G. (1967). Thin-layer chromatography of hydroxamic acids. Journal of Lipid Research, 8(6), 698-699.
- Reddy, A. S., et al. (2019). Methods for Hydroxamic Acid Synthesis. Current Organic Chemistry, 23(9), 957-979.
- Flaks, B., Yost, Y., & Flaks, A. (1982). Effects of prolonged oral treatment with this compound on rat liver fine structure. Carcinogenesis, 3(1), 103-109.
- Anonymous. (n.d.).
- Milojković-Opsenica, D., et al. (2012). Development and validation of a TLC method for the analysis of synthetic food-stuff dyes. Journal of the Serbian Chemical Society, 77(11), 1617-1629.
- Anonymous. (2020). Thin Layer Chromatography. University of Wisconsin-La Crosse.
- Ansari, M. J., et al. (2005). Development and validation of a thin-layer chromatography-densitometric method for the quantitation of alliin from garlic (Allium sativum) and its formulations.
- Tyc, A., & Ternes, W. (2004). Validation of a new planar chromatographic method for quantification of the heterocyclic aromatic amines most frequently found in meat.
- Badawy, M. E. I., et al. (2014). R F values of polyamines on calcium sulfate and silica gel coatings using different solvents.
- Canelli, E., et al. (1969). Thin-Layer Chromatography on Silica Gel G of some Phenol Carboxylic Acids. Vitis, 8(2), 118-121.
- Bak, D. A., et al. (2019). Synthesis of Flufenamic Acid: An Organic Chemistry Lab Sequence Using Boronic Acids and Nitrosoarenes under Transition-Metal-Free Conditions.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 168033, this compound. Retrieved from [Link]
- Hancu, G., et al. (2013). Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. Advanced Pharmaceutical Bulletin, 3(2), 433-437.
- Todorova, K., & Kozhuharova, A. (2010). A new antibiotic, TH818, and its properties. Biotechnology & Biotechnological Equipment, 24(sup1), 132-136.
Sources
- 1. This compound | C15H13NO2 | CID 168033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijsrtjournal.com [ijsrtjournal.com]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. researchgate.net [researchgate.net]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. iitg.ac.in [iitg.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. Journal Club: Validation of a thin layer chromatography (TLC) method for content determination [mpl.loesungsfabrik.de]
- 11. Fluorenylhydroxamic acids isomeric with the carcinogens N-fluoren-2-ylacetohydroxamic acid. Part I. Synthesis of N-fluoren-1-yl-, N-fluoren-3-yl-, and this compound - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 12. Effects of prolonged oral treatment with this compound on rat liver fine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. openagrar.de [openagrar.de]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-Fluoren-4-ylacetohydroxamic Acid
Guiding Principle: Proactive Safety in Research
Welcome to your essential safety and operational guide for handling N-Fluoren-4-ylacetohydroxamic acid. As researchers dedicated to advancing drug development, our primary responsibility is to ensure that our pursuit of innovation does not compromise our safety or the well-being of our colleagues. This compound is a valuable compound in research, but its structural similarity to known carcinogens demands our utmost respect and caution.
Hazard Assessment: Understanding the Risk
This compound belongs to a class of compounds, the fluorenylhydroxamic acids, that have been studied for their carcinogenic potential. The isomer, N-fluoren-2-ylacetohydroxamic acid, is a well-established carcinogen.[3] While research indicates that this compound is less potent, prolonged exposure in animal studies has been shown to induce a low incidence of tumors and cause changes in liver tissue.[3]
Therefore, we must operate under the assumption that this compound presents the following hazards:
-
Suspected Carcinogenicity: May cause cancer with prolonged or repeated exposure.
-
Toxicity: Harmful if swallowed and may cause harm through skin absorption.[4]
-
Irritation: Potential to cause skin, eye, and respiratory tract irritation.[5]
Given these risks, exposure must be limited to the lowest feasible concentration.[1]
The Hierarchy of Controls: PPE as the Final Safeguard
Before we specify the exact PPE, it is crucial to understand that PPE is the last line of defense. A robust safety culture prioritizes the hierarchy of controls, which systematically minimizes risk.
Caption: The Hierarchy of Controls for managing chemical hazards.
For this compound, our primary engineering control is the mandatory use of a certified chemical fume hood for all manipulations of the solid compound and its solutions. Administrative controls include rigorous training on the standard operating procedures (SOPs) outlined in this document.
Core Personal Protective Equipment (PPE) Requirements
When administrative and engineering controls are in place, the following PPE is mandatory for all personnel handling this compound.
| Task / Operation | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing Solid Compound | Double-gloved with nitrile gloves | Chemical safety goggles and a full face shield | Disposable, solid-front lab coat with tight cuffs | NIOSH-approved N95 respirator or higher (e.g., elastomeric half-mask with P100 filters) |
| Preparing Stock Solutions | Double-gloved with nitrile gloves | Chemical safety goggles | Disposable, solid-front lab coat with tight cuffs | Not required if performed in a certified fume hood |
| Handling Dilute Solutions | Single pair of nitrile gloves | Chemical safety goggles | Standard lab coat | Not required if performed in a certified fume hood |
| Waste Disposal | Heavy-duty nitrile or neoprene gloves | Chemical safety goggles | Disposable, solid-front lab coat with tight cuffs | Not required |
| Spill Cleanup | Heavy-duty nitrile or neoprene gloves | Chemical safety goggles and a full face shield | Disposable, solid-front lab coat with tight cuffs | NIOSH-approved respirator with combination organic vapor/HEPA filter cartridges |
Table 1: PPE Matrix for this compound Handling
Detailed PPE Specifications:
-
Hand Protection: Always wear two pairs of nitrile gloves when handling the solid compound or concentrated solutions. This provides a barrier against potential tears or pinholes in the outer glove. For cleaning and spill response, switch to thicker, heavy-duty gloves. All gloves must be inspected for integrity before use and removed without contaminating the skin.[6]
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement.[7] When weighing the powder outside of a glove box, a full face shield must be worn over the goggles to protect against aerosolized particles.
-
Body Protection: A disposable, solid-front lab coat with tightly cuffed sleeves is required for handling the solid and concentrated solutions to prevent skin contact.[8] This coat should be designated for use with this compound and disposed of as hazardous waste after the procedure or if contamination is suspected.
-
Respiratory Protection: Due to the carcinogenic risk, respiratory protection is crucial when handling the powder. An N95 respirator is the minimum requirement. For greater protection, a half-mask elastomeric respirator with P100 (HEPA) filters is recommended.[9][10] All respirator use must comply with your institution's respiratory protection program, including fit testing.
Operational Plan: A Step-by-Step Protocol
This protocol ensures safety at every stage of the workflow.
Caption: Step-by-step workflow for handling this compound.
Protocol Details:
-
Preparation:
-
Designate a specific area within a chemical fume hood for the entire procedure.
-
Assemble all necessary equipment, including a pre-labeled hazardous waste container, a spill kit, and all required PPE.[9]
-
Don the full PPE as specified for handling the solid compound.
-
-
Handling (Inside Fume Hood):
-
Carefully weigh the solid compound using an anti-static weigh boat to prevent dispersal of the powder.
-
To prepare a solution, add the solvent to the solid slowly to avoid splashing.
-
Securely cap and label the primary container immediately after preparation.
-
-
Decontamination and Disposal:
-
Wipe down all surfaces and equipment within the fume hood with a suitable solvent (e.g., 70% ethanol) to decontaminate them.[10]
-
All disposable items, including gloves, weigh boats, pipette tips, and disposable lab coats, must be placed in the designated, sealed hazardous waste container.[6]
-
Do not dispose of any waste in the standard trash or down the sink.[9] Follow your institution's guidelines for carcinogenic waste disposal.
-
-
Emergency Spill Procedure:
-
Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or outside of a fume hood.
-
Contain: If safe to do so, use a spill kit absorbent to contain the spill. For powders, dampen the material with 60-70% ethanol before sweeping to prevent dust generation.[10]
-
Clean: Wearing full protective gear, including a respirator, clean the area from the outside in.
-
Dispose: All cleanup materials must be treated as hazardous waste.
-
Conclusion: Fostering a Culture of Safety
Handling this compound requires a meticulous and informed approach. By understanding the rationale behind each safety protocol—from the hierarchy of controls to the specific type of glove—we transform routine procedures into a robust, self-validating safety system. This commitment not only protects you and your colleagues but also ensures the integrity and success of your research.
References
-
Cole-Parmer. Material Safety Data Sheet - 2-Acetamidofluorene, 95+%. Link
-
Fisher Scientific. SAFETY DATA SHEET - 2-Acetamidofluorene. Link
-
AccuStandard. CAS No. 53-96-3 - 2-Acetylaminofluorene. Link
-
PubChem. 2-Acetylaminofluorene | C15H13NO. Link
-
Fisher Scientific. SAFETY DATA SHEET - N-(-)-Acetylneuraminic acid. Link
-
New Jersey Department of Health. Hazardous Substance Fact Sheet - 2-Acetylaminofluorene. Link
-
Flaks, B., Yost, Y., & Flaks, A. (1982). Effects of prolonged oral treatment with this compound on rat liver fine structure. Carcinogenesis, 3(1), 103–109. Link
-
U.S. Environmental Protection Agency (EPA). 2-Acetylaminofluorene. Link
-
PubChem. Hydroxyacetylaminofluorene | C15H13NO2. Link
-
Fisher Scientific. SAFETY DATA SHEET - Acetohydroxamic acid. Link
-
Thermo Fisher Scientific. SAFETY DATA SHEET - N-(-)-Acetylneuraminic acid. Link
-
Biosynth. Safety Data Sheet. Link
-
PubChem. this compound | C15H13NO2. Link
-
NOAA. N-HYDROXY-2-ACETYLAMINOFLUORENE - CAMEO Chemicals. Link
-
Solvay. Safety Data Sheet for CAS# 69991-62-4. Link
-
AK Scientific, Inc. 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-piperidin-1-ylacetic acid Safety Data Sheet. Link
-
Sigma-Aldrich. SAFETY DATA SHEET. Link
Sources
- 1. nj.gov [nj.gov]
- 2. epa.gov [epa.gov]
- 3. Effects of prolonged oral treatment with this compound on rat liver fine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. accustandard.com [accustandard.com]
- 6. fishersci.com [fishersci.com]
- 7. biosynth.com [biosynth.com]
- 8. 2-Acetylaminofluorene | C15H13NO | CID 5897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Hydroxyacetylaminofluorene | C15H13NO2 | CID 5896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. N-HYDROXY-2-ACETYLAMINOFLUORENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
